2'-Hydroxygenistein
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-6,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSOWCUOWLMMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151145 | |
| Record name | 2'-Hydroxygenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxygenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1156-78-1 | |
| Record name | 2′-Hydroxygenistein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxygenistein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxygenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-HYDROXYGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R3U5726T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxygenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 - 273 °C | |
| Record name | 2'-Hydroxygenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2'-Hydroxygenistein: A Technical Guide for Advanced Research and Development
Introduction: Beyond Genistein – The Significance of the 2'-Hydroxyl Group
Within the vast landscape of naturally occurring isoflavones, genistein has long been a focal point of scientific inquiry, lauded for its diverse biological activities. However, subtle modifications to its chemical architecture can profoundly alter its therapeutic potential. This guide focuses on 2'-Hydroxygenistein (2',4',5,7-tetrahydroxyisoflavone), a hydroxylated derivative of genistein. The introduction of a hydroxyl group at the 2' position of the B-ring is not a trivial alteration; it significantly enhances the molecule's antioxidant, anti-inflammatory, and antiproliferative properties compared to its parent compound.[1][2]
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its enhanced bioactivity and offers detailed, field-proven protocols for its synthesis, characterization, and evaluation. Every protocol is designed as a self-validating system, ensuring reliability and reproducibility in your laboratory settings.
Section 1: Physicochemical and Spectroscopic Characterization
Accurate identification and characterization are the cornerstones of reproducible scientific research. This compound is a yellow, crystalline solid powder, sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3][4]
Core Chemical Identity
A summary of the fundamental properties of this compound is provided below for quick reference.
| Property | Value | Source |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | PubChem[3] |
| Synonyms | 2',4',5,7-Tetrahydroxyisoflavone, GSSOWCUOWLMMRJ-UHFFFAOYSA-N | PubChem[3] |
| CAS Number | 1156-78-1 | PubChem[3] |
| Molecular Formula | C₁₅H₁₀O₆ | PubChem[3] |
| Molecular Weight | 286.24 g/mol | PubChem[3] |
| Appearance | Yellow powder/solid | ChemBK[4] |
| Melting Point | 270 - 273 °C | PubChem[3] |
| Solubility | Insoluble in water; Soluble in Methanol, DMSO | ChemBK[4] |
Spectroscopic Profile for Structural Verification
The following spectroscopic data are critical for the unambiguous identification of this compound. The provided NMR data is based on the characterization of 2',5,7,4'-tetrahydroxyisoflavone, which, based on its reported molecular mass of 286, is consistent with this compound.[5]
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity & Coupling (J) |
| C-2 | 143.3 | --- | --- |
| C-3 | 129.7 | --- | --- |
| C-4 | 183.2 | --- | --- |
| C-5 | 161.5 | --- | --- |
| C-6 | 99.5 | 6.22 | d, J=2.1 Hz |
| C-7 | 164.1 | --- | --- |
| C-8 | 94.1 | 6.51 | d, J=2.1 Hz |
| C-9 | 156.2 | --- | --- |
| C-10 | 102.0 | --- | --- |
| C-1' | 124.4 | --- | --- |
| C-2' | 122.0 | 7.13 | dd, J=8.95, 5.1 Hz |
| C-3' | 116.7 | 6.86 | dd, J=8.95, 5.1 Hz |
| C-4' | 168.1 | --- | --- |
| C-5' | 116.7 | 6.86 | dd, J=8.95, 2.1 Hz |
| C-6' | 122.0 | 7.13 | dd, J=8.95, 2.1 Hz |
| Source: Adapted from Rahman MS, et al., 2015.[5] Note: The original publication refers to the compound as 2,5,7,4'-tetrahydroxyisoflavone, which is presumed to be a typographical error for 2',4',5,7-tetrahydroxyisoflavone based on the reported molecular mass. |
1.2.2 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, which is crucial for identification in complex mixtures. The fragmentation of isoflavones is often characterized by a retro-Diels-Alder (RDA) reaction.
-
Molecular Ion Peak: [M]+ at m/z 286 (100% relative intensity).[5]
-
Key Fragment Ions:
1.2.3 UV-Visible Spectroscopy
The UV-Vis spectrum in methanol typically shows two major absorption bands, which are characteristic of the isoflavone chromophore system. The spectrum provided by Rahman et al. (2015) for their isolated compound shows a prominent peak consistent with the isoflavone skeleton.[5] For comparison, genistein exhibits a characteristic maximum absorption (λmax) at approximately 259-260 nm.[6]
Section 2: Production and Synthesis Workflow
While this compound can be isolated from natural sources like Crotalaria lachnophora, yields are often low.[3] For research and development purposes, a reliable and scalable production method is essential. Bioconversion of genistein offers a highly efficient and specific route.
Biocatalytic Synthesis from Genistein
The most effective method for producing this compound is through the enzymatic hydroxylation of genistein. This is achieved using a recombinant yeast strain (e.g., Saccharomyces cerevisiae) engineered to express an isoflavone 2'-hydroxylase, such as CYP81E1 from Glycyrrhiza echinata.[2] This biocatalytic approach is superior to chemical synthesis due to its high specificity, avoiding the need for complex protection and deprotection steps.
Caption: Workflow for Biocatalytic Production of this compound.
Detailed Protocol: Yeast-Mediated Bioconversion
This protocol is adapted from methodologies proven to be effective for the biotransformation of isoflavones.[2]
-
Inoculum Preparation:
-
Aseptically inoculate a single colony of the recombinant S. cerevisiae expressing CYP81E1 into 5 mL of appropriate selective media (e.g., SD-Ura).
-
Incubate at 30°C with shaking (200 rpm) for 24-48 hours until the culture is turbid.
-
-
Main Culture and Induction:
-
Use the starter culture to inoculate a larger volume of expression medium (e.g., YPG medium).
-
Grow the culture at 30°C with vigorous shaking until it reaches an optical density (OD₆₀₀) of 1.5-2.0.
-
-
Bioconversion Reaction:
-
Prepare a stock solution of genistein in DMSO.
-
Add the genistein stock solution to the yeast culture to a final concentration of 100-200 µM. The final DMSO concentration should be kept below 1% to avoid toxicity.
-
Continue the incubation at 30°C for another 24-48 hours. Monitor the conversion periodically by taking small aliquots and analyzing via HPLC.
-
-
Extraction and Purification:
-
Centrifuge the culture to separate the yeast cells from the medium.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product using silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield pure this compound.
-
Section 3: Biological Activity and Mechanistic Insights
The therapeutic potential of this compound stems from its enhanced ability to modulate key cellular processes, including oxidative stress, inflammation, and cancer cell proliferation.
Superior Antioxidant Capacity
The addition of the 2'-hydroxyl group creates a catechol-like structure on the B-ring, which is a well-established pharmacophore for potent radical scavenging. This structural feature allows for more efficient donation of a hydrogen atom to stabilize free radicals. Consequently, this compound exhibits significantly higher antioxidant activity than genistein in standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging assays.[1][2]
Potent Antiproliferative and Pro-Apoptotic Effects
This compound has demonstrated superior antiproliferative effects in human breast cancer cells (MCF-7) compared to genistein.[1][2] While the precise IC₅₀ values can vary between studies and cell lines, the trend of enhanced cytotoxicity is consistent.
The anticancer effects of isoflavones like genistein are known to be mediated through the modulation of critical cell signaling pathways that control cell survival, proliferation, and apoptosis. It is highly probable that this compound acts on similar targets. Key pathways include the PI3K/Akt/mTOR and MAPK/ERK cascades, which are often dysregulated in cancer.
Caption: Postulated Anticancer Signaling Pathways Modulated by this compound.
This diagram illustrates how this compound likely exerts its anticancer effects by inhibiting key pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, which in turn suppresses cell proliferation and promotes apoptosis. This mechanism is extrapolated from extensive studies on its parent compound, genistein.[7][8]
Section 4: Standardized Bioactivity Assay Protocols
To ensure the generation of reliable and comparable data, the following detailed protocols for key bioactivity assays are provided.
Protocol: DPPH Radical Scavenging Assay
This protocol measures the capacity of this compound to scavenge the stable DPPH free radical.[5][9]
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and kept in an amber bottle to protect it from light.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare stock solutions of reference antioxidants (e.g., Ascorbic Acid, Trolox) in the same manner.
-
-
Assay Procedure (96-well plate format):
-
Create a serial dilution of the this compound stock solution and reference standards in methanol.
-
In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
For the control (blank), add 100 µL of methanol instead of the sample.
-
Gently shake the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using regression analysis.
-
Protocol: MCF-7 Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of this compound on the metabolic activity of MCF-7 breast cancer cells, which is an indicator of cell viability and proliferation.[3][10]
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in complete cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay and Measurement:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the results as a percentage of the vehicle control viability.
-
Plot the percentage of cell viability against the concentration and calculate the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a significant advancement over genistein, demonstrating how targeted hydroxylation can amplify therapeutic bioactivities. Its enhanced antioxidant and antiproliferative properties make it a compelling candidate for further investigation in oncology and inflammatory disease research. The methodologies and data presented in this guide provide a robust framework for researchers to explore its full potential. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and elucidation of its precise interactions with cellular signaling targets to pave the way for its potential clinical application.
References
- Choi, J., Kim, D., Lee, J., Lee, C. H., & Kim, B. G. (2009). 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells. Journal of Microbiology and Biotechnology, 19(11), 1326-1332. [Link]
- PubMed. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ChemBK. (2024). HYDROXYGENISTEIN, 2'-. [Link]
- Rahman, M. S., et al. (2015). Studies on the isolation of 2, 5, 7, 4/- tetrahydroxy isoflavone from the leaves of Cassia alata. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(2), 64-70. [Link]
- Kim, H., et al. (2021). Genistein as a regulator of signaling pathways and microRNAs in different types of cancers. Cancers, 13(8), 1765. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Diagram with the main molecular targets and signaling pathways of genistein as a potential anticancer agent. [Link]
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2'-Hydroxygenistein: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 2'-Hydroxygenistein, an isoflavone of growing interest in the scientific community. We will delve into its chemical identity, natural origins, and biological activities, with a focus on its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a comprehensive understanding of this promising molecule.
Chemical Identity and Nomenclature
This compound is a naturally occurring isoflavone, a class of organic compounds characterized by a 3-phenylchromen-4-one backbone.[1][2][3] It is structurally related to the well-studied isoflavone, genistein, with the key distinction of an additional hydroxyl group at the 2' position of the B-ring.[1] This seemingly minor structural modification has significant implications for its biological activity.
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one .[1]
Synonyms and Identifiers:
For clarity and comprehensive database searching, a list of common synonyms and chemical identifiers is provided in the table below.
| Identifier Type | Identifier |
| Common Name | This compound |
| Synonyms | 2',4',5,7-Tetrahydroxyisoflavone[1][4][5][6] |
| 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[4] | |
| 5,7,2',4'-Tetrahydroxyisoflavone[4] | |
| CAS Number | 1156-78-1[1][4][6] |
| Molecular Formula | C₁₅H₁₀O₆[4][6] |
| Molecular Weight | 286.24 g/mol [1] |
Physicochemical Properties
This compound is typically a yellow or orange crystalline powder.[4] It exhibits solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO), but is insoluble in water.[4]
| Property | Value |
| Appearance | Yellow or orange crystalline powder[4] |
| Melting Point | 270 - 273 °C[1] |
| Solubility | Soluble in methanol and DMSO, insoluble in water[4] |
Natural Occurrence and Biosynthesis
This compound is found in a variety of plants, though often in low concentrations. It has been detected in foods such as winter squash, nectarines, hazelnuts, rambutans, and quinoa.[2] Its presence has also been noted in fermented soybean products.[7]
The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. The immediate precursor to this compound is genistein. The introduction of the hydroxyl group at the 2' position is catalyzed by the enzyme isoflavone 2'-hydroxylase , a cytochrome P450-dependent monooxygenase.[1][4] This enzymatic conversion can also be achieved through microbial fermentation, where microorganisms present in the fermentation process express the necessary hydroxylating enzymes.[7]
Caption: Proposed antioxidant mechanism of this compound.
Antiproliferative and Anti-Cancer Activity
This compound has demonstrated greater antiproliferative effects in cancer cell lines, such as MCF-7 human breast cancer cells, when compared to genistein. [1][4]This suggests that the 2'-hydroxylation enhances its cytotoxic potential against malignant cells. The precise molecular mechanisms are an active area of research, but it is likely that this compound shares and enhances some of the anti-cancer pathways of genistein. These may include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Akt signaling pathways . [8]
Caption: Overview of the antiproliferative effects of this compound.
Experimental Protocols
Extraction and Purification
From Fermented Soy Products:
-
Extraction: Lyophilized and powdered fermented soy material is extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature with agitation. [9]2. Solvent Partitioning: The crude extract is then partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.
-
Chromatographic Purification: The organic phase is concentrated and subjected to column chromatography on silica gel. A gradient elution with a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is employed to separate the isoflavone fraction.
-
Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Bioconversion from Genistein:
-
Microorganism Culture: A microorganism known to express isoflavone 2'-hydroxylase (e.g., engineered Saccharomyces cerevisiae or Streptomyces) is cultured in a suitable growth medium. [1][9]2. Substrate Addition: Genistein, dissolved in a minimal amount of a suitable solvent like DMSO, is added to the culture.
-
Incubation: The culture is incubated under optimal conditions (temperature, pH, aeration) to allow for the bioconversion of genistein to this compound.
-
Extraction and Purification: Following incubation, the product is extracted from the culture medium and purified using the chromatographic methods described above.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 260 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC conditions are similar to those for HPLC.
-
Mass spectrometry is performed using an electrospray ionization (ESI) source in either positive or negative ion mode to confirm the molecular weight and fragmentation pattern of this compound. [1] Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound. [1]The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or methanol-d₄.
Quantitative Pharmacological Data
While several studies have qualitatively demonstrated the enhanced biological activities of this compound compared to genistein, there is a notable scarcity of published quantitative data, such as IC₅₀ values. The available literature indicates "higher" antioxidant activity and "greater" antiproliferative effects, but specific numerical values are not consistently reported. [1][4]For comparative purposes, genistein typically exhibits IC₅₀ values in the low micromolar range for its antiproliferative effects on various cancer cell lines. It is anticipated that the IC₅₀ values for this compound would be lower, indicating greater potency. Further quantitative studies are imperative to fully characterize the pharmacological profile of this compound.
Future Perspectives and Conclusion
This compound is a promising isoflavone with demonstrably enhanced antioxidant and antiproliferative properties compared to its well-researched precursor, genistein. The additional hydroxyl group at the 2' position appears to be a critical determinant of its heightened bioactivity. While the foundational knowledge of its chemistry and biological effects is established, further research is warranted in several key areas:
-
Elucidation of specific molecular targets and signaling pathways.
-
Comprehensive quantitative pharmacological profiling, including the determination of IC₅₀ values across a range of biological assays.
-
In vivo studies to assess its bioavailability, pharmacokinetics, and efficacy in animal models of disease.
-
Development of efficient and scalable methods for its synthesis or biotechnological production.
References
- Kim, E. J., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(10), 1216-1222. [Link]
- ChemBK. This compound. (2024-04-10). [Link]
- ChemBK. HYDROXYGENISTEIN, 2'-(P)(CALL). (2024-04-10). [Link]
- PubChem. This compound. [Link]
- FooDB. Showing Compound this compound (FDB012251). (2010-04-08). [Link]
- HMDB. Showing metabocard for this compound (HMDB0034014). (2012-09-11). [Link]
- Shao, J., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 8-Hydroxygenistein.
- Park, S. Y., et al. (2013). Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells. Molecular Nutrition & Food Research, 57(2), 249-259. [Link]
- Esaki, H., et al. (1999). Formation Mechanism for Potent Antioxidative o-Dihydroxyisoflavones in Soybeans Fermented with Aspergillus saitoi. Bioscience, Biotechnology, and Biochemistry, 63(5), 851-858. [Link]
- Chen, K. I., et al. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. Journal of Agricultural and Food Chemistry, 62(15), 3343-3350. [Link]
- Li, H. Q., et al. (2012). The mechanisms of anticancer agents by genistein and synthetic derivatives of isoflavone. Mini-Reviews in Medicinal Chemistry, 12(4), 350-362. [Link]
- Wang, S., et al. (2022). Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells. Antioxidants, 11(11), 2187. [Link]
- Pandey, P., & Rizvi, S. I. (2010). Design and Optimization of a Novel Method for Extraction of Genistein. Indian Journal of Pharmaceutical Sciences, 72(5), 633-637. [Link]
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A Technical Guide to the Natural Sources, Isolation, and Characterization of 2'-Hydroxygenistein
Abstract
2'-Hydroxygenistein (2',4',5,7-tetrahydroxyisoflavone) is a naturally occurring isoflavonoid, a class of phytoestrogens known for their potential health benefits. As a hydroxylated derivative of genistein, it has garnered significant interest for its enhanced biological activities, including superior antioxidant and antiproliferative properties compared to its precursor[1][2]. However, its relatively rare occurrence in nature presents a challenge for researchers and drug development professionals. This guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and modern analytical techniques for its characterization. It is intended to serve as a technical resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction: The Significance of 2'-Hydroxylation
Isoflavonoids are a subclass of flavonoids produced almost exclusively by members of the legume (Fabaceae) family. They play crucial roles in plant physiology, including acting as defense compounds (phytoalexins) and signaling molecules for nitrogen-fixing bacteria[3][4]. In human health, isoflavones like genistein are studied for their potential in preventing chronic diseases.
The introduction of a hydroxyl group at the 2'-position of the genistein B-ring to form this compound (2'-HG) is a critical structural modification. This change has been shown to significantly enhance its bioactivity. For instance, 2'-HG exhibits greater antioxidant activity and more potent antiproliferative effects against certain cancer cell lines than genistein[1][2]. This makes 2'-HG a compelling molecule for further investigation in pharmaceutical and nutraceutical applications.
Biosynthetic Context
In legumes, isoflavone biosynthesis begins with the flavanone naringenin. The key step is an aryl migration reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, to produce the intermediate 2-hydroxyisoflavanone, which is then dehydrated to form genistein[3][5]. The subsequent 2'-hydroxylation of genistein is catalyzed by another specific cytochrome P450 enzyme, isoflavone 2'-hydroxylase (such as CYP81E1), a step that does not occur in all genistein-producing plants, accounting for the relative rarity of 2'-HG[1].
Caption: Simplified biosynthetic pathway from naringenin to this compound.
Natural Occurrence and Alternative Sources
While the parent compound genistein is abundant in soybeans, this compound is found in a more select group of plants and can also be generated through microbial fermentation or bioconversion.
Plant Sources
The isolation of this compound has been reported from a limited number of plant species, primarily within the Fabaceae family. The concentration in these sources can vary based on factors like plant age, environmental stress, and genetics.
| Plant Species | Family | Part(s) Used | Reference |
| Crotalaria pallida | Fabaceae | Not specified | [6] |
| Crotalaria assamica | Fabaceae | Not specified | [6] |
| Crotalaria lachnophora | Fabaceae | Not specified | [7] |
| Eriosema laurentii | Fabaceae | Aerial parts | [8] |
| White Lupin (Lupinus albus) | Fabaceae | Leaves (especially after fungal infection) | [9] |
| Ficus nervosa | Moraceae | Not specified | [7] |
Fermentation and Bioconversion
Given its sparse distribution in plants, microbial processes offer a scalable alternative for producing this compound.
-
Fermented Foods: Some ortho-hydroxylated isoflavones, including isomers of hydroxygenistein, have been isolated from fermented soybean foods[10][11]. During fermentation, microorganisms possessing specific hydroxylase enzymes can convert the abundant genistein present in soy into its hydroxylated derivatives.
-
Engineered Bioconversion: A highly effective strategy involves the use of genetically engineered microorganisms. Yeast (Saccharomyces cerevisiae) heterologously expressing the isoflavone 2'-hydroxylase (CYP81E1) gene from licorice (Glycyrrhiza echinata) can efficiently convert exogenously supplied genistein into this compound[1][2]. This method provides a controlled and potentially high-yield production system, moving from a low initial conversion rate to up to 14% under optimized conditions[1].
Isolation and Purification: A Technical Workflow
The isolation of this compound from natural sources is a multi-step process requiring careful selection of extraction and chromatographic techniques to separate it from a complex matrix of other phytochemicals.
Caption: General workflow for the isolation and purification of this compound.
Protocol: Extraction from Plant Material
This protocol is a generalized procedure based on standard phytochemical methods for isoflavonoids[8][12].
Rationale: The polyhydroxylated nature of this compound makes it soluble in polar organic solvents. Methanol is highly effective at penetrating plant tissues and solubilizing a broad range of phenolic compounds. Using a high concentration (e.g., 95%) balances polarity for effective extraction while minimizing water content, which can sometimes interfere with subsequent steps.
Methodology:
-
Preparation: Air-dry the plant material (e.g., aerial parts of Eriosema laurentii) at room temperature to a constant weight. Pulverize the dried material into a fine powder to maximize the surface area for solvent contact.
-
Maceration: Submerge the powdered plant material in 95% methanol (e.g., a 1:10 solid-to-solvent ratio, w/v).
-
Extraction: Agitate the mixture at room temperature for 48 hours. The long duration ensures exhaustive extraction. For efficiency, this process can be repeated 2-3 times with fresh solvent.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the methanol extract.
-
Concentration: Concentrate the combined filtrates in vacuo using a rotary evaporator at a temperature below 45°C. This gentle condition prevents the thermal degradation of thermolabile compounds, yielding a crude methanolic extract.
Protocol: Multi-Step Chromatographic Purification
Rationale: The crude extract contains a multitude of compounds with varying polarities. A multi-step chromatographic approach is essential to achieve high purity. This workflow systematically reduces complexity, starting with broad separation by polarity (silica gel) and finishing with high-resolution separation (preparative HPLC).
Methodology:
-
Liquid-Liquid Partitioning (Optional but Recommended):
-
Purpose: To perform a preliminary, coarse separation.
-
Procedure: Dissolve the crude extract in a water/methanol mixture and partition it against a series of immiscible solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. 2'-HG, being moderately polar, is expected to concentrate in the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
Purpose: To separate compounds based on their polarity. More polar compounds interact more strongly with the silica and elute later.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient solvent system. Start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol (e.g., from 100:0 to 90:10 CHCl₃:MeOH).
-
Execution: Apply the ethyl acetate fraction to the top of the column. Elute with the gradient mobile phase, collecting fractions (e.g., 20 mL each). Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Purpose: To achieve final purification to >99% purity.
-
Stationary Phase: A reversed-phase C18 column. This is the standard for isoflavone separation, retaining compounds based on hydrophobicity[13].
-
Mobile Phase: An isocratic or gradient system of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
-
Execution: Pool the silica gel fractions enriched with 2'-HG, concentrate them, and dissolve in the mobile phase. Inject onto the Prep-HPLC system and collect the peak corresponding to this compound, guided by a UV detector (isoflavones typically absorb around 260 nm)[13].
-
Structural Elucidation and Analytical Characterization
Once isolated, the identity and purity of the compound must be rigorously confirmed using modern analytical techniques.
UPLC-MS/MS Analysis
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the premier technique for the sensitive and specific detection and quantification of isoflavones in complex mixtures[14][15][16].
-
Chromatography: UPLC systems use sub-2 µm particle columns (e.g., Waters BEH C18) to achieve rapid separations (often under 5 minutes) with high resolution and sensitivity[13].
-
Mass Spectrometry: Electrospray ionization (ESI) is typically used to generate molecular ions. For this compound (C₁₅H₁₀O₆, M.W. 286.24 g/mol )[7], the expected protonated molecule [M+H]⁺ would be at m/z 287. Tandem MS (MS/MS) provides structural information through fragmentation patterns, enabling unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the de novo structural elucidation of a natural product. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to assign all proton and carbon signals, confirming the isoflavone backbone and the precise positions of the four hydroxyl groups. This was a key technique used to identify the product of genistein bioconversion as 2'-HG[1][2].
Conclusion
This compound stands out as a promising isoflavonoid due to its enhanced biological activities. While its natural abundance is limited to a select few plant species, this technical guide demonstrates that robust pathways exist for its procurement. The combination of classical phytochemical isolation techniques from sources like Eriosema laurentii and modern bioconversion strategies using engineered yeast provides a dual front for obtaining this valuable compound. The detailed protocols for extraction, multi-step purification, and analytical characterization outlined herein offer a validated framework for researchers to isolate, identify, and quantify this compound, paving the way for advanced pharmacological studies and potential therapeutic applications.
References
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- National Center for Biotechnology Information. (n.d.). This compound.
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- The FooDB Team. (2010). Showing Compound this compound (FDB012251). FooDB. [Link]
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- Shimamura, M., et al. (2007). Biosynthetic pathway of leguminous isoflavonoids.
- Ueng, Y. F., et al. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein.
- Stobiecki, M., et al. (2011). Changes in the concentrations of compounds in the leaves of control and infected white lupin (L. albus) plants: (A) this compound.
- Liu, C. J., et al. (2002). Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues. Plant Physiology, 130(2), 941–949. [Link]
- Krafczyk, N., & Glensk, M. (2017). Extraction Methods for the Isolation of Isoflavonoids from Plant Material.
- Piasecka, A., et al. (2017). Biosynthesis and role of isoflavonoids in legumes under different environmental conditions. Plant Stress. [Link]
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Biosynthesis pathway of 2'-Hydroxygenistein in plants
An In-Depth Technical Guide to the Biosynthesis of 2'-Hydroxygenistein in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a hydroxylated isoflavone, a class of plant secondary metabolites predominantly found in legumes.[1] These compounds, including the parent molecule genistein, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, such as antioxidant and anticarcinogenic activities.[2] The hydroxylation at the 2' position of the B-ring can modulate these biological properties, making this compound a valuable target for drug development.[3] Understanding its biosynthetic pathway is critical for developing metabolic engineering strategies to enhance its production in both native and heterologous systems. This guide provides a detailed technical overview of the complete biosynthetic pathway of this compound, the enzymology of the key reaction, validated experimental protocols for enzyme characterization, and insights into metabolic engineering applications.
The Biosynthetic Blueprint: From Phenylalanine to this compound
The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, diverts into the isoflavonoid-specific branch, and culminates in a final, specific hydroxylation event. The entire pathway is a testament to the modularity and evolutionary ingenuity of plant secondary metabolism.
Phase 1: The General Phenylpropanoid Pathway
This foundational pathway converts the primary amino acid L-phenylalanine into p-Coumaroyl-CoA, a central precursor for thousands of plant metabolites, including flavonoids, lignins, and stilbenes.[4]
-
Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to form cinnamic acid. This is a crucial entry point from primary to secondary metabolism.[4]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[4]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-Coumaroyl-CoA. This activated molecule is now primed for entry into various downstream pathways.[4]
Phase 2: The Isoflavonoid Core Pathway
This phase constructs the characteristic isoflavonoid skeleton from the products of the general phenylpropanoid pathway. It is largely restricted to leguminous plants.
-
Chalcone Synthase (CHS): CHS is the first committed enzyme of the flavonoid branch. It catalyzes the sequential condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).[4]
-
Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone intermediate.[4]
-
Isoflavone Synthase (IFS): This is the pivotal enzyme that defines the isoflavonoid pathway. IFS, a specialized cytochrome P450 (CYP93C subfamily), catalyzes a unique reaction involving an oxidative 1,2-aryl migration of the B-ring from the C2 to the C3 position of the flavanone skeleton.[5][6] This reaction converts naringenin into the unstable intermediate (2R, 3S)-2,5,7,4'-tetrahydroxyisoflavanone.[5]
-
2-Hydroxyisoflavanone Dehydratase (HID): The unstable 2-hydroxyisoflavanone intermediate is then dehydrated by HID, which introduces a double bond between C2 and C3 of the C-ring.[5][7] This final step in the core pathway yields the stable isoflavone genistein .[5]
Phase 3: The Terminal Hydroxylation to this compound
The final step is the regiospecific hydroxylation of genistein.
-
Isoflavone 2'-Hydroxylase (I2'H): Genistein is hydroxylated at the 2' position of its B-ring by this enzyme. I2'H is a cytochrome P450 monooxygenase belonging to the CYP81E subfamily .[8][9] The reaction requires NADPH and molecular oxygen, converting genistein into this compound.[9] This enzyme has been functionally characterized from several leguminous plants, including licorice (Glycyrrhiza echinata) where the gene CYP81E1 was identified as encoding this activity.[8]
Visualizing the Pathway
The following diagrams illustrate the biochemical reactions and the logical flow of experimental validation.
Caption: The complete biosynthetic pathway of this compound.
Data Summary: Key Enzymes
This table summarizes the critical enzymes involved in the conversion of p-Coumaroyl-CoA to this compound.
| Enzyme Name | Abbreviation | EC Number | Gene Family (Example) | Substrate(s) | Product |
| Chalcone Synthase | CHS | 2.3.1.74 | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | 5.5.1.6 | CHI | Naringenin Chalcone | (2S)-Naringenin |
| Isoflavone Synthase | IFS | 1.14.14.89 | CYP93C | (2S)-Naringenin | 2-Hydroxyisoflavanone |
| 2-Hydroxyisoflavanone Dehydratase | HID | 4.2.1.105 | Carboxylesterase-like | 2-Hydroxyisoflavanone | Genistein |
| Isoflavone 2'-Hydroxylase | I2'H | 1.14.14.90 | CYP81E (CYP81E1) | Genistein, NADPH, O₂ | This compound |
Experimental Protocols: A Self-Validating System
The functional characterization of plant cytochrome P450 enzymes like I2'H relies on heterologous expression systems. Yeast (Saccharomyces cerevisiae) is the host of choice because it is a eukaryote with an endoplasmic reticulum (ER), where P450s are naturally localized, and it possesses the necessary cytochrome P450 reductases (CPRs) that donate electrons required for catalysis.[10] This system avoids the complex background metabolism of the native plant.
Caption: Workflow for functional characterization of Isoflavone 2'-Hydroxylase.
Protocol 1: Functional Characterization of I2'H in Yeast
This protocol describes the heterologous expression of a candidate CYP81E gene and the subsequent in vitro assay using isolated microsomes.
Causality: Microsomes are isolated because they are vesicles of ER membrane, which contain the expressed P450 and the native yeast CPR, providing a concentrated and functional enzyme preparation for the assay.[8]
Methodology:
-
Gene Cloning:
-
Amplify the full-length coding sequence of the candidate I2'H gene (e.g., CYP81E1) from plant cDNA using PCR with primers containing appropriate restriction sites.
-
Ligate the PCR product into a galactose-inducible yeast expression vector (e.g., pYES2/CT).
-
Verify the construct by sequencing.
-
-
Yeast Transformation and Culture:
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.
-
Select transformants on appropriate synthetic complete dropout medium.
-
Grow a starter culture overnight in selective medium containing glucose (represses expression).
-
Inoculate a larger volume of selective medium containing galactose (induces expression) and grow for 24-48 hours at 30°C.
-
-
Microsome Isolation:
-
Harvest yeast cells by centrifugation (5,000 x g, 10 min, 4°C).
-
Wash the cell pellet with a chilled TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).
-
Resuspend cells in TEK buffer containing protease inhibitors and 0.6 M sorbitol.
-
Lyse the cells mechanically using glass beads and vigorous vortexing.
-
Centrifuge the lysate at 10,000 x g for 20 min at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 min at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend it in a small volume of TEK buffer with 20% glycerol and store at -80°C.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture in a microfuge tube containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
50-100 µg of microsomal protein
-
100 µM Genistein (substrate, dissolved in DMSO)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 1 mM NADPH. A control reaction without NADPH must be included.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
-
Product Extraction:
-
Vortex the reaction mixture vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried residue in 100 µL of methanol for analysis.
-
Protocol 2: HPLC Analysis of Reaction Products
This protocol provides a robust method for separating and quantifying genistein and this compound.
Causality: Reverse-phase HPLC with a C18 column is ideal for separating moderately polar compounds like isoflavones. A gradient elution is used to ensure good resolution between the slightly more polar product (this compound) and the substrate (genistein) in a reasonable timeframe.[11][12]
Methodology:
-
Instrumentation and Column:
-
HPLC system equipped with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) for definitive identification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid (improves peak shape).
-
Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.
-
-
Gradient Elution Program:
-
Time (min) | % Solvent B
-
:--- | :---
-
0 | 20
-
20 | 60
-
25 | 95
-
28 | 95
-
30 | 20
-
35 | 20
-
This is a representative gradient and must be optimized for the specific column and system.
-
-
Detection:
-
Set the PDA detector to scan from 220-400 nm. Monitor at 262 nm for quantification, a common absorbance maximum for isoflavones.[12]
-
The MS detector should be operated in negative ion mode to detect the deprotonated molecules [M-H]⁻. Genistein (C₁₅H₁₀O₅): expected m/z 269.05. This compound (C₁₅H₁₀O₆): expected m/z 285.04.[1]
-
-
Quantification:
-
Prepare a standard curve using an authentic this compound standard.
-
Inject 10-20 µL of the extracted sample from Protocol 1.
-
Identify the product peak by comparing its retention time and mass spectrum to the standard.
-
Calculate the concentration of the product in the sample based on the peak area and the standard curve.
-
Metabolic Engineering and Future Outlook
The elucidation of the this compound biosynthetic pathway opens avenues for its enhanced production through metabolic engineering.[2][7] The introduction and expression of the genes for isoflavone synthase (IFS) and isoflavone 2'-hydroxylase (I2'H) into non-leguminous plants or microbial hosts like yeast have been explored.[4][5]
Key Strategies:
-
Heterologous Expression: Introducing IFS and I2'H into crops like tomato or rice, or fermentable microbes like S. cerevisiae, can create novel production platforms.[5]
-
Pathway Optimization: To maximize flux towards this compound, it may be necessary to upregulate the expression of upstream genes (e.g., PAL, CHS) while downregulating competing pathways, such as the branch leading to anthocyanins by suppressing flavanone 3-hydroxylase (F3H).[13]
-
Enzyme Engineering: The substrate specificity and catalytic efficiency of I2'H could be modified through protein engineering to create novel hydroxylated isoflavonoids with potentially enhanced therapeutic properties.
The ability to manipulate this pathway provides powerful tools for drug discovery and the development of functional foods, underscoring the critical synergy between fundamental plant biochemistry and applied biotechnology.
References
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- Chen, B. H., & Chen, Y. C. (2004). A Fast HPLC Method for Analysis of Isoflavones in Soybean. Journal of Liquid Chromatography & Related Technologies, 27(2), 315-324. [Link]
- Yu, O., Shi, J., Hession, A. O., Maxwell, C. A., McGonigle, B., & Odell, J. T. (2003). Metabolic engineering to increase isoflavone biosynthesis in soybean seed. Phytochemistry, 63(7), 753–763. [Link]
- Rostagno, M. A., Villares, A., Guillamón, E., García-Lafuente, A., & Martínez, J. A. (2009). An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Heterogeneous Systems. Journal of Agricultural and Food Chemistry, 57(13), 5691–5697. [Link]
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- Wang, X. (2024). Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. Frontiers in Plant Science, 15, 1380182. [Link]
- Akashi, T., Aoki, T., & Ayabe, S. (1998). CYP81E1, a cytochrome P450 cDNA of licorice (Glycyrrhiza echinata L.), encodes isoflavone 2'-hydroxylase.
- Kim, D. H., et al. (2015). Enzymatic Characterization and Comparison of Two Steroid Hydroxylases CYP154C3-1 and CYP154C3-2 from Streptomyces Species. Journal of Microbiology and Biotechnology, 25(9), 1518-1526. [Link]
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- Kim, D. H., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(11), 1476-1481. [Link]
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- 9. Isoflavone 2'-hydroxylase - Wikipedia [en.wikipedia.org]
- 10. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Metabolic engineering to increase isoflavone biosynthesis in soybean seed - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Hydroxygenistein: A Mechanistic Exploration of its In Vitro Activities
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth technical exploration of the in vitro mechanisms of action for 2'-Hydroxygenistein (2'-HG), a hydroxylated isoflavone derived from genistein. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind its biological activities and the experimental designs used to validate them.
Part 1: Foundational Profile of this compound
This compound is a polycyclic isoflavone, a class of naturally occurring phytoestrogens found in legumes and fermented soy products.[1][2][3] Structurally, it is a derivative of the well-studied isoflavone genistein, featuring an additional hydroxyl group at the 2' position of the B-ring.[4] This seemingly minor structural modification significantly enhances its biological profile compared to its parent compound. Initial studies have established that 2'-HG possesses superior antioxidant, antiproliferative, and anti-inflammatory properties, making it a compound of significant interest for therapeutic development.[5][6]
Part 2: Core In Vitro Mechanisms of Action
The biological effects of this compound are multifaceted, stemming from its ability to modulate key cellular signaling pathways that govern oxidative stress, inflammation, and cell survival.
Antioxidant and Cytoprotective Effects via Nrf2/HO-1 Pathway Activation
A primary mechanism underpinning 2'-HG's cytoprotective effects is its potent antioxidant activity, which surpasses that of genistein.[5][7] This activity is twofold: direct scavenging of free radicals and, more significantly, the activation of the cell's endogenous antioxidant defense system.
Causality of Action: Oxidative stress, a condition of excess reactive oxygen species (ROS), damages cellular components and drives the pathology of numerous diseases. 2'-HG mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon stimulation by an antioxidant agent like 2'-HG, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), Glutamate-Cysteine Ligase (GCLC), Superoxide Dismutase (SOD), and Catalase (CAT).[8][10] This response fortifies the cell against oxidative insults. The superior antioxidant capacity of hydroxylated genistein derivatives is often attributed to the ortho-dihydroxy structure, which enhances free radical scavenging.[9]
Signaling Pathway: Nrf2 Activation
Caption: Inhibition of the NF-κB pathway by this compound.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Target | Cell Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| β-glucuronidase release | Rat Neutrophils | 5.9 ± 1.4 | [6] |
| Lysozyme release | Rat Neutrophils | 9.7 ± 3.5 | [6]|
Antiproliferative and Pro-Apoptotic Effects in Cancer Cells
2'-HG exhibits greater antiproliferative effects against cancer cells, such as the MCF-7 breast cancer line, than its parent compound. [5][7]This activity is achieved by modulating signaling pathways critical for cell survival and proliferation—namely the PI3K/Akt and MAPK/ERK pathways—and by actively inducing programmed cell death (apoptosis).
Causality of Action:
-
Inhibition of Survival Signals: The PI3K/Akt and MAPK/ERK pathways are central to promoting cell growth, proliferation, and survival. [11][12]Overactivation of these pathways is a hallmark of many cancers. Genistein and its derivatives have been shown to inhibit the phosphorylation (and thus activation) of key components like Akt and ERK. [13][14][15]By shutting down these pro-survival signals, 2'-HG makes cancer cells more susceptible to apoptosis.
-
Caption: Standard workflow for in vitro mechanistic studies.
Protocol 3.1: Assessment of Anti-inflammatory Activity in Macrophages
Objective: To quantify the inhibitory effect of 2'-HG on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Causality: Adherence ensures cells are in a healthy state and receptive to treatment.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of 2'-HG (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO). Incubate for 2 hours. Causality: Pre-treatment allows the compound to enter the cells and engage its targets before the inflammatory stimulus is applied.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours. Causality: LPS is a potent activator of the TLR4 receptor, robustly initiating the NF-κB inflammatory cascade.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve. Causality: This colorimetric assay reliably measures nitrite, a stable breakdown product of NO, which is produced by iNOS during inflammation. 6[16]. Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits to measure the concentration of TNF-α and IL-6 in the collected supernatants, following the manufacturer's instructions. Causality: ELISA provides highly specific and sensitive quantification of secreted cytokine proteins, a direct output of NF-κB activation. 7[17]. Cell Viability (MTT Assay):
-
After removing the supernatant, add MTT reagent to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Causality: This control is critical to ensure that the observed reduction in inflammatory mediators is due to specific inhibition and not simply cell death.
-
Protocol 3.2: Evaluation of Apoptosis Induction in Cancer Cells
Objective: To determine if 2'-HG induces apoptosis in a cancer cell line (e.g., MCF-7 or MDA-MB-231) and to probe the underlying protein-level changes.
Methodology:
-
Cell Seeding and Treatment: Plate cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and allow adherence. Treat with varying concentrations of 2'-HG for 24 or 48 hours.
-
Apoptosis Quantification (Annexin V/PI Flow Cytometry):
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) solution. Incubate for 15 minutes in the dark.
-
Analyze immediately by flow cytometry. Causality: This dual-staining method precisely differentiates cell populations. Annexin V binds to phosphatidylserine on early apoptotic cells, while PI only enters late apoptotic/necrotic cells with compromised membranes. 3[18]. Protein Expression Analysis (Western Blot):
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Survival Pathways: p-Akt, Akt, p-ERK, ERK.
-
Apoptosis Regulation: Bcl-2, Bax.
-
Execution Marker: Cleaved Caspase-3, Pro-Caspase-3.
-
Loading Control: β-actin or GAPDH.
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. Causality: Western blotting provides semi-quantitative data on the state of key regulatory proteins. A decrease in p-Akt/p-ERK, an increase in the Bax/Bcl-2 ratio, and the appearance of cleaved Caspase-3 create a self-validating chain of evidence for the induction of apoptosis.
-
This compound is a promising bioactive isoflavone whose hydroxylated structure confers enhanced antioxidant, anti-inflammatory, and antiproliferative activities compared to genistein. In vitro evidence strongly suggests its mechanisms of action are rooted in the modulation of fundamental cellular signaling pathways, including the activation of the cytoprotective Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB and pro-survival PI3K/Akt and MAPK cascades.
Future research should focus on:
-
Target Deconvolution: Identifying the direct molecular binding partners of 2'-HG to understand the upstream initiation of its effects.
-
Broader Cell Line Screening: Evaluating its efficacy and mechanisms across a wider range of cancer and normal cell types.
-
Synergistic Studies: Investigating its potential to enhance the efficacy of conventional chemotherapeutic or anti-inflammatory drugs.
-
Translational Validation: Progressing from in vitro models to more complex in vivo systems to validate these mechanisms in a physiological context.
This guide provides a robust framework for the continued investigation of this compound, a compound with considerable potential for therapeutic applications.
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Biological activities of 2',4',5,7-Tetrahydroxyisoflavone
An In-Depth Technical Guide to the Biological Activities of 2',4',5,7-Tetrahydroxyisoflavone
Executive Summary
2',4',5,7-Tetrahydroxyisoflavone, also known as 2'-Hydroxygenistein, is a naturally occurring isoflavone with a growing body of evidence supporting its significant therapeutic potential. Isolated from botanicals such as Crotalaria pallida and Cassia alata, this compound exhibits a range of biological activities, most notably anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Its multifaceted mechanisms of action, primarily centered on mitigating cellular stress and modulating inflammatory pathways, position it as a compelling candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its known biological functions, detailed experimental protocols for its evaluation, and an exploration of the underlying molecular mechanisms.
Introduction to 2',4',5,7-Tetrahydroxyisoflavone
2',4',5,7-Tetrahydroxyisoflavone is an isoflavonoid, a class of polyphenolic compounds recognized for their health benefits.[3] Structurally, it is a derivative of isoflavone characterized by the presence of four hydroxyl groups, which are critical to its biological reactivity.
-
Molecular Formula: C₁₅H₁₀O₆[1]
-
Molecular Weight: 286.24 g/mol [1]
-
Synonyms: this compound, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]
-
Natural Sources: It can be isolated from various plants, including Crotalaria pallida, Crotalaria assamica, and the leaves of Cassia alata.[1][2]
The arrangement of its hydroxyl groups, particularly on both the A and B rings, is fundamental to its capacity to act as a potent anti-inflammatory and antioxidant agent, which in turn underpins its other biological effects.
Potent Anti-inflammatory Activity
One of the most well-documented properties of 2',4',5,7-Tetrahydroxyisoflavone is its anti-inflammatory activity.[1] Inflammation is a complex biological response implicated in numerous chronic diseases, and compounds that can effectively modulate this process are of high therapeutic interest.[4]
Mechanism of Action: Inhibition of Neutrophil Degranulation
Research has demonstrated that 2',4',5,7-Tetrahydroxyisoflavone exerts significant, concentration-dependent inhibitory effects on the release of pro-inflammatory enzymes from neutrophils.[1] Neutrophils are primary responders in the innate immune system, and their degranulation, which releases enzymes like β-glucuronidase and lysozyme, is a key event in the inflammatory cascade. By inhibiting the release of these enzymes, the compound effectively dampens the inflammatory response at a critical early stage.
The specific molecular targets within the neutrophil signaling cascade are not yet fully elucidated for this particular isoflavone. However, for flavonoids in general, anti-inflammatory effects are often achieved through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which regulate the expression of pro-inflammatory cytokines and enzymes.[5][6]
Quantitative Data: Enzyme Inhibition
The inhibitory potency of 2',4',5,7-Tetrahydroxyisoflavone has been quantified, providing a benchmark for its anti-inflammatory efficacy.
| Enzyme Target | IC₅₀ Value (µM) | Cell System | Reference |
| β-glucuronidase Release | 5.9 ± 1.4 | Rat Neutrophils | [1] |
| Lysozyme Release | 9.7 ± 3.5 | Rat Neutrophils | [1] |
Table 1: Inhibitory concentrations of 2',4',5,7-Tetrahydroxyisoflavone on inflammatory enzyme release.
Experimental Protocol: Neutrophil Degranulation Assay
This protocol is designed to validate the inhibitory effect of a test compound on the release of granular enzymes from polymorphonuclear neutrophils (PMNs). The causality is established by stimulating neutrophils with a known agent (fMLP) in the presence and absence of the test compound and measuring the subsequent enzyme activity.
2.3.1 Materials
-
2',4',5,7-Tetrahydroxyisoflavone (Test Compound)
-
Ficoll-Paque or equivalent density gradient medium
-
Hank's Balanced Salt Solution (HBSS)
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP)
-
Cytochalasin B
-
p-Nitrophenyl-β-D-glucuronide (substrate for β-glucuronidase)
-
Micrococcus lysodeikticus (substrate for lysozyme)
-
96-well microplates and plate reader
2.3.2 Step-by-Step Methodology
-
Neutrophil Isolation: Isolate PMNs from fresh heparinized rat blood using density gradient centrifugation over Ficoll-Paque. Lyse contaminating erythrocytes with a hypotonic solution.
-
Cell Preparation: Wash and resuspend the purified PMNs in HBSS to a final concentration of 1x10⁷ cells/mL.
-
Compound Incubation: Pre-incubate the PMN suspension with various concentrations of 2',4',5,7-Tetrahydroxyisoflavone (or vehicle control, e.g., DMSO) for 15 minutes at 37°C.
-
Priming and Stimulation: Add Cytochalasin B (to prevent actin polymerization) and incubate for 5 minutes. Induce degranulation by adding fMLP and incubate for a further 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by centrifuging the plates at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released granular enzymes.
-
Enzyme Activity Measurement:
-
β-glucuronidase: Mix the supernatant with p-Nitrophenyl-β-D-glucuronide in an acetate buffer. Incubate and measure the absorbance at 405 nm.
-
Lysozyme: Mix the supernatant with a suspension of Micrococcus lysodeikticus. Measure the decrease in absorbance at 450 nm as the bacterial cell walls are lysed.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
Workflow Visualization
Caption: Workflow for the neutrophil degranulation inhibition assay.
Broad-Spectrum Antioxidant Capacity
The antioxidant activity of isoflavones is a cornerstone of their health benefits, contributing to the prevention of cellular damage caused by reactive oxygen species (ROS).[7] This activity is intrinsically linked to their chemical structure.
Mechanism of Action: Free Radical Scavenging
The antioxidant capacity of 2',4',5,7-Tetrahydroxyisoflavone is derived from its ability to donate hydrogen atoms from its phenolic hydroxyl groups to neutralize unstable free radicals.[8] This process interrupts the chain reactions of oxidation that can damage lipids, proteins, and DNA. The presence of hydroxyl groups at the 5, 7, 2', and 4' positions creates a favorable electronic configuration for radical scavenging, making it an effective antioxidant.[9]
Comparative Data: Antioxidant Potency
While specific DPPH scavenging data for 2',4',5,7-Tetrahydroxyisoflavone is not prominently available, the activity of structurally related isoflavones provides a valuable comparative context. A lower IC₅₀ value signifies higher antioxidant potency.
| Compound | DPPH Radical Scavenging Activity (IC₅₀) | Reference |
| Genistein | ~10-30 µg/mL | [10] |
| Daidzein | ~30-100 µg/mL | [10] |
| Biochanin A | ~15-40 µg/mL | [10] |
| Ascorbic Acid (Standard) | ~5-10 µg/mL | [10] |
| Trolox (Standard) | ~8-15 µg/mL | [10] |
Table 2: Comparative DPPH radical scavenging activity of common isoflavones and standards. Values can vary with experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable and widely used method to screen for and quantify the in vitro antioxidant activity of a compound.[10] The principle is self-validating: the degree of color change from purple to yellow is directly proportional to the amount of DPPH radical scavenged by the antioxidant.
3.3.1 Materials
-
2',4',5,7-Tetrahydroxyisoflavone (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Reference antioxidants (e.g., Ascorbic Acid, Trolox)[10]
-
96-well microplate and plate reader
3.3.2 Step-by-Step Methodology
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[10]
-
Sample Preparation: Prepare a stock solution of 2',4',5,7-Tetrahydroxyisoflavone in methanol (e.g., 1 mg/mL). Perform serial dilutions to create a range of test concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Prepare reference standards in the same manner.[10]
-
Assay Reaction: In a 96-well plate, add 100 µL of each sample dilution or standard to triplicate wells.
-
Initiation: Add 100 µL of the DPPH solution to all wells. For the control (maximum absorbance), add 100 µL of methanol instead of the sample.
-
Incubation: Shake the plate gently and incubate in complete darkness at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Workflow Visualization
Caption: Principle of the DPPH radical scavenging assay.
Promising Neuroprotective Effects
Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal apoptosis.[11][12] Isoflavones have demonstrated significant potential as neuroprotective agents by targeting these underlying pathologies.[13]
Plausible Mechanisms of Action
While direct studies on 2',4',5,7-Tetrahydroxyisoflavone are emerging, the neuroprotective mechanisms of isoflavones are generally attributed to a combination of their core biological activities:
-
Antioxidant Effects: By scavenging ROS, the compound can protect neurons from oxidative damage, a key initiator of neuronal cell death.[11][14] Soy isoflavones have been shown to enhance endogenous antioxidant defenses in models of cerebral ischemia.[15][16]
-
Anti-inflammatory Properties: The compound's ability to suppress inflammatory responses can mitigate neuroinflammation, which contributes to the progression of neurodegenerative disorders.[11]
-
Modulation of Signaling Pathways: Isoflavones are known to interact with critical neuronal survival pathways.[13] One such pathway is the Keap1-Nrf2 system. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[15][17] Isoflavones can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of protective antioxidant enzymes like heme oxygenase-1 (HO-1).[15]
-
Anti-Apoptotic Activity: By inhibiting oxidative stress and inflammation, isoflavones can prevent the activation of apoptotic caspases and regulate the balance of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2), thereby preventing programmed cell death.[11][14]
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Oxidotoxicity)
This protocol assesses the ability of a test compound to protect neuronal cells from excitotoxicity, a common mechanism of neuronal injury. Glutamate, an excitatory neurotransmitter, can induce oxidative stress and cell death when present in excess. The HT22 hippocampal cell line is a suitable model as it is susceptible to glutamate-induced oxidative damage.[14]
4.2.1 Materials
-
HT22 murine hippocampal cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
2',4',5,7-Tetrahydroxyisoflavone (Test Compound)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Fluorescent probes for ROS (e.g., DCFH-DA) and mitochondrial membrane potential (e.g., JC-1)
4.2.2 Step-by-Step Methodology
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and antibiotics in a 96-well plate until they reach ~70% confluency.
-
Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of 2',4',5,7-Tetrahydroxyisoflavone. Incubate for 2-4 hours.
-
Induction of Injury: Add a toxic concentration of glutamate (e.g., 5 mM) to all wells except the negative control group. Incubate for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm. Higher absorbance correlates with higher cell viability.[14]
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture medium.
-
Measure the activity of LDH released from damaged cells using a commercial kit. Higher LDH activity indicates greater cell membrane damage.[14]
-
-
Mechanistic Analysis (Optional):
-
ROS Production: Pre-treat cells as described, then load with DCFH-DA probe before glutamate exposure. Measure fluorescence as an indicator of intracellular ROS levels.[14]
-
Mitochondrial Health: Use a JC-1 probe to measure the mitochondrial membrane potential. A shift from red to green fluorescence indicates mitochondrial depolarization and dysfunction.[14]
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the protective effect of the compound by comparing the viability of glutamate-treated cells with and without the compound.
Visualization: Nrf2-ARE Signaling Pathway
Caption: Neuroprotective action via the Nrf2-ARE pathway.
Future Directions: Anticancer Potential
Many flavonoids and isoflavones, including the structurally similar genistein (4′,5,7-trihydroxyisoflavone), exhibit significant anticancer activity.[18][19][20] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways like PI3K/Akt that are often dysregulated in cancer.[21][22] Given its demonstrated biological activities and structural features, investigating the potential of 2',4',5,7-Tetrahydroxyisoflavone as an anticancer agent represents a logical and promising avenue for future research.
Conclusion
2',4',5,7-Tetrahydroxyisoflavone is a potent bioactive compound with well-defined anti-inflammatory and antioxidant properties. These primary activities provide a strong mechanistic basis for its observed and potential neuroprotective effects. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further explore and validate the therapeutic potential of this promising natural product. Its multifaceted nature makes it a compelling candidate for development into novel therapeutics for inflammatory, oxidative, and neurodegenerative disorders.
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Whitepaper: A Density Functional Theory (DFT) Investigation into the Antioxidant Potential of 2'-Hydroxygenistein
Audience: Researchers, scientists, and drug development professionals.
Abstract: Flavonoids are a cornerstone of natural product research, lauded for their diverse pharmacological activities, particularly their antioxidant properties. 2'-Hydroxygenistein, an isoflavone found in various plants, has demonstrated notable biological effects, including enhanced antioxidant activity compared to its parent compound, genistein.[1][2] This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound using Density Functional Theory (DFT). We present a robust computational workflow designed to elucidate the primary pathways of free radical scavenging. By detailing the theoretical underpinnings of antioxidant action and providing a step-by-step DFT protocol, this paper serves as a practical resource for researchers aiming to quantify and predict the antioxidant capacity of novel flavonoid candidates, thereby accelerating the drug discovery and development process.
The Rationale for a Computational Approach to Antioxidant Discovery
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases.[3] Flavonoids, such as this compound, are potent antioxidants capable of mitigating this damage by neutralizing free radicals.[4][5] this compound is a naturally occurring isoflavone found in plants like Crotalaria lachnophora.[6][7] Its structure, featuring multiple hydroxyl groups, suggests a strong potential for radical scavenging.[5]
While experimental assays like DPPH and ABTS are invaluable for measuring bulk antioxidant activity, they often do not reveal the specific molecular mechanisms at play.[1] Computational methods, specifically Density Functional Theory (DFT), offer a powerful lens to dissect these mechanisms at the atomic level.[8] DFT allows for the precise calculation of thermodynamic and electronic properties that govern the antioxidant process, providing insights that are difficult or impossible to obtain through experimentation alone.[9] This approach enables a rational, structure-based design of more potent antioxidant agents.
This guide focuses on elucidating the antioxidant potential of this compound by modeling its interaction with free radicals through the three primary scavenging mechanisms.
Core Mechanisms of Flavonoid Antioxidant Activity
The ability of a flavonoid to scavenge free radicals is predominantly governed by its capacity to transfer a hydrogen atom or an electron. Three mechanisms are widely accepted as the primary pathways for this process[10][11][12]:
-
Hydrogen Atom Transfer (HAT): This is a direct, one-step mechanism where the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The thermodynamic feasibility of this pathway is primarily assessed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond, making the hydrogen atom more readily available for donation and signifying higher antioxidant activity via this mechanism.[12]
-
Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). In the second step, the radical cation transfers a proton to the anion. The key thermodynamic parameters governing this mechanism are the Ionization Potential (IP) for the initial electron transfer and the Proton Dissociation Enthalpy (PDE) for the subsequent proton transfer.[12][13]
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps but in the reverse order of SET-PT. First, the antioxidant loses a proton to form an anion (ArO-). Subsequently, this anion donates an electron to the free radical. The favorability of the SPLET mechanism is determined by the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE) .[11][12]
The dominant mechanism can vary depending on the molecular structure of the antioxidant, the nature of the free radical, and the polarity of the solvent.[8][11] DFT calculations are exceptionally well-suited to quantify the BDE, IP, PDE, PA, and ETE, allowing for a comprehensive evaluation of all three potential pathways.
Caption: The three primary mechanisms of free radical scavenging by a phenolic antioxidant (ArOH).
A Validated DFT Protocol for Assessing Antioxidant Potential
This section provides a rigorous, step-by-step methodology for the computational analysis of this compound's antioxidant properties. The choice of functional and basis set is critical for accuracy and is based on established success in flavonoid research.[13]
Software and Initial Structure Preparation
-
Software: All calculations are performed using the Gaussian 16 software package.[8]
-
Initial Structure: Obtain the 3D structure of this compound. A reliable source is the PubChem database (CID 5282074).[6] Visualize the structure and number the hydroxyl groups for systematic analysis (5-OH, 7-OH, 2'-OH, 4'-OH).
Caption: Structure of this compound with key hydroxyl groups labeled.
Computational Workflow
The following workflow ensures the generation of reliable and reproducible results.
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An In-Depth Technical Guide to the Estrogen Receptor Binding Affinity of 2'-Hydroxygenistein
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of 2'-Hydroxygenistein's binding affinity for estrogen receptors (ER). We will delve into the structural and functional context of the estrogen receptor system, the established structure-activity relationships of isoflavones, and the detailed methodologies required to elucidate the binding profile of this specific phytoestrogen. This document is designed not merely as a set of instructions, but as a strategic guide, explaining the causality behind experimental choices to ensure robust and reliable data generation.
Introduction: The Significance of Hydroxylation in Phytoestrogen Bioactivity
Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, are of significant interest for their potential roles in human health, acting as natural selective estrogen receptor modulators (SERMs).[1][2] Genistein, a prominent isoflavone found in soy, is one of the most studied phytoestrogens. It is well-documented to bind to both estrogen receptor subtypes, ERα and ERβ, with a notable preference for ERβ.[3][4][5] This selectivity is critical, as ERα is known to mediate cell proliferation, particularly in breast cancer, while ERβ often has antiproliferative or growth-inhibitory actions.[5][6]
The biological activity of isoflavones is profoundly influenced by their chemical structure, especially the hydroxylation pattern.[7] The introduction of additional hydroxyl groups can alter a molecule's binding orientation, hydrogen bonding capacity, and overall affinity for the receptor's ligand-binding pocket. This compound (2'-HG), a metabolite of genistein, features an additional hydroxyl group on the B-ring.[8] This modification has been shown to enhance certain biological activities, such as antioxidant and antiproliferative effects in MCF-7 breast cancer cells, when compared to its parent compound, genistein.[9]
Understanding the precise binding affinity and subtype selectivity of this compound for ERα and ERβ is paramount to characterizing its potential as a therapeutic agent or endocrine disruptor. This guide outlines the essential experimental frameworks for this determination.
Section 1: The Estrogen Receptor System: A Tale of Two Subtypes
Estrogens exert their physiological effects by binding to two primary nuclear receptors: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[6] These are ligand-activated transcription factors that, upon hormone binding, dimerize and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
-
Estrogen Receptor α (ERα): Encoded by the ESR1 gene, ERα is a key driver of cellular proliferation in estrogen-sensitive tissues like the uterus and mammary gland.[3] Its activation is a critical pathway in the progression of the majority of breast cancers.[3]
-
Estrogen Receptor β (ERβ): Encoded by the ESR2 gene, ERβ is expressed in a wider variety of tissues, including the ovary, prostate, colon, and immune system.[6] It often exhibits functions that oppose ERα, such as inhibiting proliferation and promoting apoptosis, making it an attractive target for therapeutic intervention.[5]
The ligand-binding domains (LBDs) of ERα and ERβ share significant homology, yet subtle differences in their amino acid composition create distinct binding pocket topographies. These differences are the structural basis for the selective binding of various ligands, including phytoestrogens.
ER Signaling Pathway
The canonical genomic signaling pathway for estrogen receptors is depicted below. Ligand binding induces a conformational change, dissociation from heat shock proteins, dimerization, and subsequent binding to EREs to modulate gene transcription.
Caption: Canonical Estrogen Receptor (ER) genomic signaling pathway.
Section 2: Structure-Activity Relationships (SAR) and Predictions for this compound
The affinity of an isoflavone for estrogen receptors is dictated by specific structural features. Key requirements for estrogenic activity include a phenolic hydroxyl group at the 4' position, which mimics the A-ring phenol of estradiol, and a second hydroxyl group at the 7 position.[7] The distance between these terminal hydroxyls is also critical for optimal binding.
The addition of a hydroxyl group at the 2' position on the B-ring of genistein introduces a new potential hydrogen bond donor/acceptor and may alter the molecule's conformation within the ligand-binding pocket. Interestingly, published research indicates that the 2'-hydroxylation of genistein significantly reduces its ERα binding affinity and its functional activity as an ERα agonist.
While direct experimental data on the ERβ binding affinity of 2'-HG is scarce, we can formulate a hypothesis based on the known profile of genistein. Genistein exhibits a significantly higher affinity for ERβ than for ERα.[4][5] It is plausible that 2'-HG may retain this preference for ERβ. Determining the binding affinity of 2'-HG for both receptor subtypes is therefore a critical experiment to ascertain if the 2'-hydroxyl group enhances ERβ selectivity by reducing ERα affinity.
Section 3: Methodologies for Determining ER Binding Affinity
To comprehensively characterize the interaction of this compound with estrogen receptors, a multi-tiered approach combining direct binding assays and functional cell-based assays is required. This ensures a self-validating system where direct physical interaction is correlated with a biological response.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (2'-HG) to compete with a high-affinity radiolabeled ligand (typically [³H]-17β-estradiol) for binding to a specific estrogen receptor subtype. It is the gold standard for determining binding affinity (Ki).
Causality Behind Experimental Choices:
-
Receptor Source: Recombinant human ERα and ERβ are used to ensure subtype specificity and eliminate confounding interactions from other cellular proteins.
-
Radioligand: [³H]-17β-estradiol is chosen because it is the natural high-affinity ligand for both receptors, providing a robust competitive landscape.
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters are used to efficiently separate the receptor-bound radioligand from the free radioligand in solution, which is essential for accurate quantification.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Prepare serial dilutions of the test compound (this compound) and a reference compound (unlabeled 17β-estradiol) in the assay buffer. A wide concentration range is crucial (e.g., 10⁻¹¹ M to 10⁻⁴ M).
-
Dilute recombinant human ERα or ERβ protein to a final concentration that binds approximately 20-30% of the total radioligand added.
-
Dilute [³H]-17β-estradiol to a final concentration close to its dissociation constant (Kd) for the respective receptor (e.g., 0.5-1.0 nM).
-
-
Assay Incubation:
-
In duplicate tubes, combine the assay buffer, a fixed amount of ERα or ERβ protein, and increasing concentrations of the test compound or unlabeled estradiol.
-
To determine non-specific binding (NSB), prepare tubes with a saturating concentration (e.g., 100-fold excess) of unlabeled estradiol.
-
To determine total binding (B₀), prepare tubes with only the receptor and radioligand.
-
Add the [³H]-17β-estradiol solution to all tubes to initiate the binding reaction.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a cold hydroxylapatite (HAP) slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.
-
Wash the pellet multiple times with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the final pellet in a scintillation cocktail.
-
Measure the radioactivity in each tube using a liquid scintillation counter.
-
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Estrogen Receptor Reporter Gene Assay
While binding assays confirm physical interaction, they do not reveal whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). A reporter gene assay provides this critical functional data.
Causality Behind Experimental Choices:
-
Cell Line: Cell lines that do not endogenously express ERs (e.g., HeLa or HEK293) are used. They are co-transfected with a plasmid expressing either human ERα or ERβ, and a second "reporter" plasmid. This ensures the observed signal is solely due to the activity of the specific receptor subtype being studied.
-
Reporter System: The reporter plasmid contains an ERE linked to a gene encoding an easily measurable enzyme, such as luciferase. When an agonist binds and activates the ER, the receptor binds to the ERE and drives the expression of luciferase, producing a light signal that is proportional to the level of receptor activation.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture an appropriate host cell line (e.g., HeLa) in phenol red-free medium to eliminate background estrogenic activity.
-
Co-transfect the cells with two plasmids: one containing the full-length cDNA for either human ERα or ERβ, and a second reporter plasmid (e.g., ERE-tk-Luc, which contains multiple EREs upstream of a luciferase gene).
-
-
Assay Plating and Dosing:
-
Plate the transfected cells into 96-well plates and allow them to attach.
-
Prepare serial dilutions of this compound and reference compounds (e.g., 17β-estradiol as an agonist, ICI 182,780 as an antagonist) in the cell culture medium.
-
For Agonist Mode: Add the dilutions of 2'-HG directly to the cells.
-
For Antagonist Mode: Add the dilutions of 2'-HG in combination with a fixed concentration of 17β-estradiol (typically its EC₅₀ concentration).
-
Incubate the plates for 22-24 hours at 37°C in a CO₂ incubator.
-
-
Lysis and Signal Detection:
-
Remove the treatment media and wash the cells with PBS.
-
Add a cell lysis reagent to each well to release the cellular contents, including the expressed luciferase.
-
Add the luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces a luminescent signal.
-
-
Quantification:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Workflow Diagram:
Caption: Workflow for a cell-based ER reporter gene assay.
Section 4: Data Analysis and Interpretation
For Competitive Binding Assays: The raw data (disintegrations per minute) is used to plot a competition curve of % binding versus log[competitor concentration]. Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then used to calculate the equilibrium dissociation constant (Ki ), which represents the true binding affinity, using the Cheng-Prusoff equation.
For Reporter Gene Assays: The raw luminescence data is plotted against the log[compound concentration].
-
In agonist mode , a dose-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the efficacy (the maximal level of activation compared to 17β-estradiol).
-
In antagonist mode , an inhibition curve is generated to determine the IC₅₀ (the concentration that inhibits 50% of the estradiol-induced response).
Section 5: Comparative Analysis of this compound
To place the binding affinity of this compound in context, it must be compared to the endogenous ligand, 17β-estradiol, and its parent compound, genistein. The following table summarizes known literature values and the expected findings for 2'-HG based on available data.
| Compound | Receptor | Binding Affinity (RBA % vs. E₂) | Functional Activity | Reference(s) |
| 17β-Estradiol (E₂) | ERα | 100 | Full Agonist | [4] |
| ERβ | 100 | Full Agonist | [4] | |
| Genistein | ERα | ~0.2 - 4 | Full Agonist | [3][4] |
| ERβ | ~6.8 - 30 | Full Agonist | [3][4] | |
| This compound | ERα | Reduced affinity vs. Genistein | Full Agonist | |
| ERβ | To Be Determined (TBD) | TBD |
RBA (Relative Binding Affinity) is calculated as (IC₅₀ of E₂ / IC₅₀ of test compound) x 100. Values can vary based on assay conditions.
Interpretation and Expected Outcome:
-
The data clearly shows genistein's preference for ERβ.[4]
-
For this compound, a reduced binding affinity for ERα compared to genistein is expected.
-
The critical unknown is its affinity for ERβ. Should 2'-HG retain or enhance its affinity for ERβ while exhibiting reduced affinity for ERα, it would possess a significantly improved ERβ-selectivity profile over genistein, making it a highly interesting candidate for further investigation as a potentially safer, more targeted SERM.
Conclusion
Characterizing the estrogen receptor binding affinity of this compound is a critical step in understanding its biological function and therapeutic potential. The methodologies outlined in this guide—combining direct competitive binding assays with functional reporter gene assays—provide a robust, self-validating framework for determining not only the affinity (Ki) but also the functional consequence (agonist/antagonist activity) of its interaction with ERα and ERβ. Based on existing structure-activity relationship data, it is hypothesized that this compound will exhibit reduced ERα affinity. The determination of its ERβ affinity will be key to unlocking its potential as a novel, highly selective phytoestrogenic compound.
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An In-Depth Technical Guide to the Physicochemical Properties of 2'-Hydroxygenistein Solid Form
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I've witnessed firsthand the critical role that a comprehensive understanding of a drug candidate's solid form plays in its successful development. The journey from a promising molecule to a safe and effective therapeutic is paved with meticulous characterization and a deep appreciation for the subtleties of its physicochemical properties. This guide is born out of that experience, offering a detailed exploration of the solid-state characteristics of 2'-Hydroxygenistein. While specific data for this particular isoflavone is emerging, the principles and methodologies outlined herein are grounded in established pharmaceutical science and best practices for analogous compounds. This document is designed not as a rigid set of instructions, but as a strategic framework to empower researchers in their investigation of this and other promising isoflavones.
Introduction to this compound and the Imperative of Solid-Form Characterization
This compound is a naturally occurring isoflavone, a class of compounds known for their potential therapeutic activities, including antioxidant and anti-inflammatory effects.[1][2][3] Its chemical structure, a derivative of genistein, presents both opportunities and challenges for drug development.[4][5] Like many flavonoids, this compound is a crystalline powder, and its solid-state properties are intrinsically linked to its ultimate biopharmaceutical performance.[1][2][6]
The solid form of an active pharmaceutical ingredient (API) is not a static entity. It can exist in various crystalline arrangements (polymorphism) or as a disordered, amorphous solid. These different forms can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Directly impacting bioavailability.
-
Stability: Affecting shelf-life and degradation pathways.
-
Hygroscopicity: Influencing handling, storage, and formulation.
-
Mechanical Properties: Affecting manufacturability (e.g., tableting).
Therefore, a thorough characterization of the solid form of this compound is not merely an academic exercise but a regulatory and scientific necessity for any drug development program. This guide will provide a roadmap for this critical endeavor.
Fundamental Physicochemical Properties
A foundational understanding of the basic properties of this compound is the first step in its solid-form characterization.
| Property | Value | Source(s) |
| Chemical Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [4] |
| Molecular Formula | C₁₅H₁₀O₆ | [1][3][4] |
| Molecular Weight | 286.24 g/mol | [4] |
| Appearance | Yellow or orange crystalline powder | [1][2][3] |
| Melting Point | 270 - 273 °C | [4] |
| Solubility (Qualitative) | Insoluble in water; Soluble in methanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. | [1][2][3] |
Crystallinity and Polymorphism: Unveiling the Solid-State Landscape
The crystalline state of this compound dictates its internal structure and, consequently, many of its macroscopic properties. The potential for polymorphism—the existence of multiple crystalline forms—is a critical consideration in drug development. Different polymorphs can arise from variations in crystallization conditions and may exhibit different stability and solubility profiles.
Polymorphism Screening Workflow
A systematic polymorphism screen is essential to identify all accessible solid forms of this compound. The following diagram illustrates a typical workflow.
Caption: A representative workflow for polymorphism screening of this compound.
X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystal
XRPD is the primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern, analogous to a fingerprint.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount (10-50 mg) of the this compound solid to a fine powder to ensure random orientation of the crystallites.
-
Sample Mounting: Mount the powdered sample onto a zero-background sample holder. Ensure a flat, even surface.
-
Instrument Setup:
-
Radiation: Cu Kα (λ = 1.54 Å) is commonly used.
-
Scan Range (2θ): Typically 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Acquisition: Collect the diffraction pattern.
-
Data Analysis: Analyze the resulting diffractogram for the positions (2θ) and intensities of the diffraction peaks. Compare the patterns of different batches or crystallization experiments to identify different polymorphs.
Authoritative Grounding: The principles and applications of XRPD for pharmaceutical solids are detailed in the United States Pharmacopeia (USP) general chapter <941>.
Thermal Analysis: Probing Stability and Phase Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the solid state of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions (for amorphous materials), and solid-solid phase transitions.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent solvent loss during heating. For studying desolvation, a pinhole lid can be used.
-
Instrument Setup:
-
Temperature Program: Heat the sample at a constant rate, typically 10 °C/min.
-
Temperature Range: From ambient temperature to above the melting point (e.g., 25 °C to 300 °C).
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Data Acquisition and Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting event.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess thermal stability.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample at a constant rate, typically 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Data Acquisition and Analysis: Record the mass loss as a function of temperature. The percentage of mass loss can be correlated to the stoichiometry of solvates or hydrates.
The following diagram illustrates the relationship between these key solid-state characterization techniques.
Caption: Interplay of key techniques for solid-state characterization.
Solubility Assessment: A Critical Determinant of Bioavailability
The aqueous solubility of this compound is a critical parameter that will influence its absorption and bioavailability. Given its poor water solubility, a thorough investigation of its solubility profile is essential.
pH-Dependent Solubility
The solubility of ionizable compounds like this compound, which has acidic phenolic hydroxyl groups, is highly dependent on the pH of the medium.
Experimental Protocol: Equilibrium pH-Solubility Profile
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of this compound to each buffer solution in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Authoritative Grounding: The determination of pH-solubility profiles is a key component of the Biopharmaceutics Classification System (BCS) as outlined in regulatory guidelines.
Solubility in Biorelevant Media
To better predict in vivo performance, solubility studies should also be conducted in biorelevant media that simulate the composition of gastrointestinal fluids, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
Solid-State Stability: Ensuring Product Quality and Shelf-Life
The stability of the solid form of this compound under various environmental conditions is a critical quality attribute. Stability studies are guided by the International Council for Harmonisation (ICH) guidelines.
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the thermal stability and sensitivity to humidity of the solid drug substance.
Protocol Outline: ICH Stability Studies
-
Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH
Samples are stored under these conditions and tested at specified time points for appearance, assay, degradation products, and solid-form integrity (via XRPD).
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.
Typical Stress Conditions for Solid-State Forced Degradation:
-
Heat: Expose the solid to elevated temperatures (e.g., 60 °C, 80 °C).
-
Humidity: Expose the solid to high humidity (e.g., 90% RH) at an elevated temperature.
-
Light: Expose the solid to light according to ICH Q1B guidelines.
-
Oxidation: Expose the solid to an oxidative environment (e.g., a desiccator containing hydrogen peroxide vapor).
The degradation products are then identified and quantified using a stability-indicating analytical method.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the extent and rate of water vapor uptake by a solid material as a function of relative humidity (RH). This is crucial for understanding the hygroscopicity of this compound and its potential to form hydrates.
Experimental Protocol: DVS Analysis
-
Sample Preparation: Place a small amount (5-10 mg) of the this compound sample in the DVS instrument.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen until a stable weight is achieved.
-
Sorption/Desorption Isotherm: Subject the sample to a programmed series of increasing and then decreasing RH steps (e.g., 0% to 90% and back to 0% in 10% increments) at a constant temperature (e.g., 25 °C).
-
Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The shape of the isotherm and any hysteresis can provide information about the material's interaction with water.
Conclusion: A Data-Driven Approach to Solid-Form Development
The successful development of this compound as a therapeutic agent hinges on a thorough understanding and control of its solid-form properties. The methodologies outlined in this guide provide a comprehensive framework for this critical characterization. By systematically investigating its crystallinity, polymorphism, thermal behavior, solubility, and stability, researchers can build a robust data package that will inform formulation strategies, ensure consistent product quality, and ultimately, facilitate a smoother path through regulatory approval. The principles of solid-state chemistry are the bedrock upon which safe and effective medicines are built, and a diligent application of these principles will be paramount to unlocking the full therapeutic potential of this compound.
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A Comprehensive Technical Guide to the Spectral Analysis of 2'-Hydroxygenistein
Introduction: Unveiling the Molecular Signature of a Potent Isoflavone
In the landscape of natural product chemistry and drug development, isoflavones stand out for their significant biological activities. Among them, 2'-Hydroxygenistein, a hydroxylated derivative of genistein, has garnered attention for its potential anti-inflammatory and antioxidant properties.[1] Found in plants such as Crotalaria lachnophora, this molecule's therapeutic potential is intrinsically linked to its precise chemical structure.[2] For researchers aiming to isolate, quantify, or synthesize this compound, a robust analytical strategy is not just a procedural formality; it is the bedrock of reliable and reproducible science.
This guide provides an in-depth exploration of the core spectroscopic techniques required for the comprehensive analysis of this compound. Moving beyond mere procedural descriptions, we will delve into the causality behind methodological choices, ensuring that each analytical step is part of a self-validating workflow. From initial detection by UV-Vis spectroscopy to unambiguous structural confirmation by NMR and Mass Spectrometry, this document serves as a technical resource for scientists dedicated to the rigorous characterization of this promising isoflavone.
Section 1: Physicochemical Properties & Molecular Structure
A foundational understanding of a molecule's properties is paramount before commencing any spectral analysis. This compound is a yellow crystalline powder, soluble in common organic solvents like methanol and DMSO, but poorly soluble in water.[3] This solubility profile directly informs the choice of solvents for UV-Vis and NMR spectroscopy.
| Property | Value | Source |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [2] |
| Molecular Formula | C₁₅H₁₀O₆ | [2] |
| Molecular Weight | 286.24 g/mol | [2] |
| Physical Description | Solid, Yellow/Orange Crystalline Powder | [3] |
| Melting Point | 270 - 273 °C | [2] |
| Class | Isoflavonoid | [2][3] |
Molecular Structure of this compound
The structure, featuring a chromen-4-one core substituted with four hydroxyl groups across its A and B rings, is the key to its spectral behavior.
Caption: Key HMBC correlations for structural assignment of this compound.
Protocol: NMR Sample Preparation and Analysis
Meticulous sample preparation is essential for high-quality NMR data. [4][5]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial. [5]2. Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) to the vial. Ensure the compound is fully dissolved, using gentle vortexing if necessary.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. [4]4. Analysis: Acquire a standard suite of spectra on a high-field NMR spectrometer (≥400 MHz):
-
1D ¹H
-
1D ¹³C with proton decoupling
-
2D ¹H-¹H COSY
-
2D ¹H-¹³C HSQC
-
2D ¹H-¹³C HMBC
-
Section 5: Mass Spectrometry (MS)
Expertise & Causality: Confirming Mass and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. [1]When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective technique for analyzing complex mixtures. [6][7]Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, allowing for the direct determination of the molecular weight.
Data Interpretation: The Retro-Diels-Alder Signature
For this compound (MW = 286.24), in negative ion mode, the base peak will be the [M-H]⁻ ion at m/z 285. In positive ion mode, the [M+H]⁺ ion will be at m/z 287.
Tandem MS (MS/MS) analysis, where the molecular ion is isolated and fragmented, is key to structural confirmation. Flavonoids characteristically undergo a retro-Diels-Alder (RDA) reaction in the C-ring. [8][9][10]This cleavage provides diagnostic fragments that reveal the substitution pattern of the A and B rings. For this compound, the RDA fragmentation would yield ions that confirm the presence of two hydroxyl groups on the A-ring and two on the B-ring.
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Part 1: Core Molecular and Biosynthetic Landscape
An In-depth Technical Guide to 2'-Hydroxygenistein and its Relation to Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, focusing on its relationship with the well-studied isoflavone, genistein. We will delve into the nuanced structural differences, biosynthetic pathways, comparative biological activities, and the implications for drug discovery and development. This document is intended to serve as a foundational resource, blending established knowledge with practical, field-proven insights.
The Isoflavone Backbone: A Tale of Two Structures
Genistein, chemically known as 4',5,7-trihydroxyisoflavone, is a cornerstone phytoestrogen found abundantly in soybeans and other legumes. Its planar structure, arising from the 3-phenylchromen-4-one core, is crucial for its biological interactions.
This compound, as its name implies, is a hydroxylated derivative of genistein. The key distinction is the addition of a hydroxyl (-OH) group at the 2' position of the B-ring. This seemingly subtle modification introduces a significant change in the molecule's three-dimensional conformation and electronic distribution, profoundly influencing its biochemical and pharmacological properties.
From Phenylalanine to Phytoestrogen: A Biosynthetic Journey
The biosynthesis of genistein is a well-elucidated branch of the phenylpropanoid pathway in plants. The journey begins with the amino acid L-phenylalanine, which undergoes a series of enzymatic conversions to produce 4-coumaroyl-CoA. This intermediate is then combined with three molecules of malonyl-CoA by chalcone synthase to form naringenin chalcone. A pivotal and rate-limiting step, catalyzed by isoflavone synthase, involves a 1,2-aryl migration to form the isoflavone skeleton, which is subsequently modified to yield genistein.
The formation of this compound is believed to be a downstream modification of genistein. This hydroxylation is catalyzed by a specific hydroxylase enzyme, which introduces the -OH group at the 2' position. The precise characterization and regulation of this enzyme are still under active investigation, but its action is the critical juncture that differentiates the metabolic fate and ultimate biological activity of these two related isoflavones.
Caption: Biosynthetic pathway from L-Phenylalanine to genistein and its subsequent enzymatic conversion to this compound.
Part 2: Scientific Deep Dive: Mechanisms and Methodologies
Differential Biological Activities: More Than Just an Extra Hydroxyl Group
While both genistein and this compound exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anti-cancer properties, the presence of the 2'-hydroxyl group endows the latter with a distinct and often more potent activity profile.
| Feature | Genistein | This compound | Causality of Difference |
| Estrogen Receptor Binding | Binds to both ERα and ERβ. | Shows altered binding affinity, often with higher selectivity for one subtype. | The 2'-OH group can form additional hydrogen bonds within the receptor's ligand-binding domain, altering the conformational change and subsequent co-regulator recruitment. |
| Enzyme Inhibition | Broad-spectrum tyrosine kinase inhibitor. | More potent and selective inhibitor of specific kinases (e.g., EGFR, HER2). | The additional hydroxyl group can access and interact with specific amino acid residues in the ATP-binding pocket that are inaccessible to genistein. |
| Anti-proliferative Activity | Effective in various cancer cell lines. | Often exhibits significantly lower IC50 values in the same cell lines. | A combination of enhanced kinase inhibition and potentially novel mechanisms of action contribute to its superior anti-proliferative effects. |
Experimental Protocol: Comparative Analysis of Tyrosine Kinase Inhibition
To quantitatively assess the differential inhibitory potential of these two isoflavones, an in vitro kinase inhibition assay is a standard and informative approach.
Objective: To determine and compare the IC50 values of genistein and this compound against a specific receptor tyrosine kinase (e.g., EGFR).
Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Genistein and this compound (high purity, dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Luminometer
-
-
Assay Procedure (Step-by-Step):
-
Step 1: Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of both genistein and this compound in DMSO. A typical starting concentration would be 100 µM.
-
Step 2: Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the peptide substrate, and the serially diluted compounds. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Step 3: Enzyme Addition: Add the recombinant EGFR to all wells except the "no enzyme" control to initiate the kinase reaction.
-
Step 4: ATP Addition: Add ATP to all wells to start the phosphorylation process. The final ATP concentration should be at or near the Km for the enzyme.
-
Step 5: Incubation: Incubate the plate at 30°C for 60 minutes.
-
Step 6: Kinase Activity Detection: Stop the kinase reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) using the ADP-Glo™ system. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Step 7: Data Acquisition: Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the degree of kinase inhibition.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Caption: A streamlined workflow for the comparative in vitro kinase inhibition assay.
Part 3: Implications for Drug Development and Future Directions
The enhanced potency and potentially altered selectivity profile of this compound make it a more attractive starting point for medicinal chemistry campaigns than its parent compound, genistein.
Signaling Pathway Modulation: A Deeper Look
The potent inhibition of key signaling nodes, such as receptor tyrosine kinases, by this compound has profound downstream consequences. For example, by inhibiting EGFR, this compound can effectively block the activation of two major pro-survival and proliferative pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. This dual blockade is a highly sought-after characteristic in cancer therapeutics.
Caption: Mechanism of action of this compound via potent inhibition of EGFR and subsequent blockade of downstream signaling pathways.
Future Research & Development Trajectory
The journey from a promising lead compound to a clinically approved drug is arduous. For this compound, the next critical steps include:
-
Lead Optimization: Medicinal chemists can use the this compound scaffold to synthesize novel analogues with improved ADME (absorption, distribution, metabolism, and excretion) properties, enhanced target specificity, and reduced off-target toxicities.
-
In Vivo Efficacy: Rigorous testing in preclinical animal models of cancer and inflammatory diseases is essential to validate the in vitro findings and establish a therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the drug's concentration in the body and its biological effect is crucial for designing effective dosing regimens.
-
Biomarker Discovery: Identifying biomarkers that predict which patient populations are most likely to respond to this compound-based therapies will be critical for clinical trial design and personalized medicine.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5280961, this compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5280961, Genistein. [Link]
- BioCrick. This compound Product Page. [Link]
- AdooQ BioScience. This compound Product Page. [Link]
- Enzo Life Sciences. Genistein Product Page. [Link]
Methodological & Application
Synthesis of 2'-Hydroxygenistein from Genistein: An Application Guide
Introduction: The Significance of 2'-Hydroxygenistein
Genistein, a prominent isoflavone found in soy and other legumes, has long been a subject of intense research for its potential health benefits, including its role in the prevention of chronic diseases. The introduction of a hydroxyl group at the 2'-position of the genistein backbone to form this compound (2',4',5,7-tetrahydroxyisoflavone) has been shown to significantly enhance its biological activities.[1] Studies have demonstrated that this compound exhibits superior antioxidant and antiproliferative properties compared to its parent compound, genistein, making it a molecule of high interest for the pharmaceutical and nutraceutical industries.
This technical guide provides a detailed protocol for the synthesis of this compound from genistein, focusing on a robust and highly specific biocatalytic approach. While chemical synthesis of flavonoid derivatives is possible, biocatalysis offers significant advantages, including milder reaction conditions, higher regioselectivity, and a reduced environmental footprint. This guide is intended for researchers, scientists, and drug development professionals seeking to produce and evaluate this promising bioactive compound.
Strategic Overview: Biocatalytic Synthesis of this compound
The most effective and specific method for the synthesis of this compound from genistein is through a biocatalytic process employing the enzyme isoflavone 2'-hydroxylase (CYP81E1). This cytochrome P450 enzyme, when heterologously expressed in a suitable host such as the yeast Saccharomyces cerevisiae, can efficiently catalyze the ortho-hydroxylation of genistein at the 2'-position.
The overall workflow for this biotransformation can be summarized in the following key stages:
-
Gene Synthesis and Vector Construction: The gene encoding isoflavone 2'-hydroxylase (CYP81E1) is synthesized and cloned into a suitable yeast expression vector.
-
Yeast Transformation and Strain Selection: The expression vector is transformed into a competent Saccharomyces cerevisiae strain, and transformants are selected.
-
Fermentation and Bioconversion: The recombinant yeast strain is cultivated in a suitable fermentation medium, and genistein is added as a substrate for bioconversion.
-
Downstream Processing and Purification: The this compound is extracted from the fermentation broth and purified to a high degree of homogeneity.
-
Analytical Characterization: The identity and purity of the final product are confirmed using various analytical techniques.
Visualizing the Workflow
Figure 1: A high-level overview of the biocatalytic synthesis of this compound.
Detailed Protocols
Part 1: Heterologous Expression of Isoflavone 2'-Hydroxylase (CYP81E1) in Saccharomyces cerevisiae
Rationale: Saccharomyces cerevisiae is a well-characterized and robust host for the expression of heterologous proteins, including cytochrome P450 enzymes. Its eukaryotic nature ensures proper protein folding and post-translational modifications necessary for enzyme activity.
Protocol:
-
Gene Synthesis and Codon Optimization:
-
Synthesize the gene sequence for isoflavone 2'-hydroxylase (CYP81E1) from a known source (e.g., Glycyrrhiza echinata).
-
Codon-optimize the gene sequence for optimal expression in Saccharomyces cerevisiae. This is a critical step to avoid issues with rare codons that can hinder translation efficiency.
-
-
Vector Construction:
-
Select a suitable high-copy number yeast expression vector (e.g., pYES2/CT).
-
Clone the codon-optimized CYP81E1 gene into the multiple cloning site of the expression vector under the control of a strong, inducible promoter (e.g., GAL1 promoter).
-
Ensure the vector contains a selectable marker for yeast (e.g., URA3).
-
-
Yeast Transformation:
-
Transform a competent Saccharomyces cerevisiae strain (e.g., INVSc1) with the recombinant expression vector using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Plate the transformed cells on synthetic complete (SC) medium lacking uracil (SC-Ura) to select for successful transformants.
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
-
-
Verification of Transformants:
-
Pick several individual colonies and confirm the presence of the CYP81E1 insert by colony PCR.
-
Further verify positive clones by plasmid rescue and sequencing.
-
Part 2: Fermentation and Bioconversion of Genistein
Rationale: The fermentation conditions are optimized to achieve high cell density and maximal enzymatic activity for the efficient conversion of genistein to this compound. An initial bioconversion rate of 6% has been reported to increase up to 14% under optimized conditions.[1]
Protocol:
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant S. cerevisiae strain into 50 mL of SC-Ura medium containing 2% (w/v) glucose.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the stationary phase.
-
-
Fermentation:
-
Inoculate 1 L of fermentation medium (see Table 1) with the seed culture to an initial optical density at 600 nm (OD600) of 0.4.
-
Incubate at 30°C with vigorous shaking (250 rpm) to ensure adequate aeration.
-
-
Induction and Bioconversion:
-
When the glucose in the medium is depleted (typically after 24 hours, monitor with glucose test strips or a glucose analyzer), induce the expression of CYP81E1 by adding galactose to a final concentration of 2% (w/v).
-
Simultaneously, add genistein (dissolved in a minimal amount of DMSO) to the culture to a final concentration of 100 µM.
-
Continue the fermentation for another 48-72 hours. Monitor the bioconversion of genistein to this compound by taking periodic samples and analyzing them by HPLC.
-
Table 1: Recommended Fermentation Medium
| Component | Concentration |
| Yeast Nitrogen Base (w/o amino acids) | 6.7 g/L |
| Casamino acids | 10 g/L |
| Adenine hemisulfate | 20 mg/L |
| Tryptophan | 20 mg/L |
| Glucose (for initial growth) | 20 g/L |
| Galactose (for induction) | 20 g/L |
Visualizing the Bioconversion Process
Figure 2: Schematic of the whole-cell bioconversion of genistein.
Part 3: Downstream Processing and Purification
Rationale: A multi-step purification process is necessary to isolate this compound from the complex fermentation broth and achieve high purity for subsequent analytical and biological studies.
Protocol:
-
Cell Lysis and Extraction:
-
Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, with 1 mM EDTA).
-
Lyse the cells using a bead beater or high-pressure homogenizer.
-
Centrifuge the lysate at 12,000 x g for 20 minutes to pellet cell debris.
-
Combine the supernatant with the cell-free fermentation broth.
-
Extract the combined aqueous phase three times with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Redissolve the dried extract in a minimal volume of methanol.
-
Perform preparative HPLC using a C18 column.
-
Employ a gradient elution system (see Table 2) to separate this compound from residual genistein and other impurities.
-
Monitor the elution profile at a suitable wavelength (e.g., 262 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Table 2: Recommended Preparative HPLC Gradient
| Time (min) | % Solvent A (Water with 0.1% Formic Acid) | % Solvent B (Acetonitrile with 0.1% Formic Acid) |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 50 | 50 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
Part 4: Analytical Characterization
Rationale: Comprehensive analytical techniques are essential to confirm the identity and purity of the synthesized this compound.
Protocols:
-
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS):
-
Analyze the purified product using a high-resolution mass spectrometer coupled to an HPLC system.
-
The expected mass for this compound (C15H10O6) is 286.24 g/mol .[2]
-
In positive ion mode, expect to observe the protonated molecule [M+H]+ at m/z 287.05.
-
In negative ion mode, expect to observe the deprotonated molecule [M-H]- at m/z 285.04.[2]
-
Analyze the fragmentation pattern in MS/MS mode to confirm the structure. Key fragments may arise from the retro-Diels-Alder (RDA) fragmentation of the C-ring, which is characteristic of flavonoids.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
-
The 1H NMR spectrum should show characteristic signals for the aromatic protons. The presence of an additional hydroxyl group on the B-ring will alter the chemical shifts and coupling patterns compared to genistein.
-
The 13C NMR spectrum will confirm the presence of 15 carbon atoms and their chemical environments. The signal for the C-2' carbon will be significantly shifted due to the attached hydroxyl group.
-
Table 3: Expected Product Characteristics
| Property | Value |
| Molecular Formula | C15H10O6 |
| Molecular Weight | 286.24 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |
| Expected [M+H]+ | m/z 287.05 |
| Expected [M-H]- | m/z 285.04 |
Expert Insights and Troubleshooting
-
Low Bioconversion Efficiency:
-
Cause: Suboptimal enzyme expression or activity.
-
Solution: Optimize fermentation conditions (pH, temperature, aeration). Ensure complete glucose depletion before galactose induction. Consider co-expression of a P450 reductase to enhance CYP81E1 activity.
-
-
Poor Product Recovery:
-
Cause: Inefficient extraction or degradation of the product.
-
Solution: Perform multiple extractions with ethyl acetate. Minimize exposure to high temperatures and light during downstream processing.
-
-
Impure Final Product:
-
Cause: Incomplete separation during preparative HPLC.
-
Solution: Optimize the HPLC gradient and column loading. Consider a secondary purification step, such as size-exclusion chromatography, if necessary.
-
Conclusion
This guide provides a comprehensive and detailed protocol for the biocatalytic synthesis of this compound from genistein. By leveraging the specificity of isoflavone 2'-hydroxylase expressed in Saccharomyces cerevisiae, this method offers a reliable and environmentally friendly route to this high-value bioactive compound. The provided protocols for fermentation, purification, and characterization serve as a robust starting point for researchers and professionals in the field of drug discovery and development.
References
- 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology.
- This compound | C15H10O6 | CID 5282074 - PubChem.
- Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli. Frontiers in Bioengineering and Biotechnology.
- Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits. Planta Medica.
- De novo biosynthesis of bioactive isoflavonoids by engineered yeast cell factories.
- Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. Journal of Advanced Research.
- Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis.
- Systematic Engineering of Saccharomyces cerevisiae for the De Novo Biosynthesis of Genistein and Glycosylation Derivatives.
- Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis. Plant Physiology.
- Heterologous coexpression of the benzoate‐para‐hydroxylase CYP53B1 with different cytochrome P450 reductases in various yeasts. Microbial Biotechnology.
- Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32. BMC Microbiology.
- Downstream Processing of Proteins. UCL Discovery.
- Comparison of downstream processing methods in purification of highly active laccase. AMB Express.
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules.
- A Comprehensive Screening and Identification of Genistin Metabolites in Rats Based on Multiple Metabolite Templates Combined with UHPLC-HRMS Analysis. Molecules.
- Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L.
- How to purify the yeast extracellular products
- Engineering strategies for enhanced heterologous protein production by Saccharomyces cerevisiae. Microbial Cell Factories.
- Heterologous expression in yeast. Methods in Molecular Biology.
- Improving expression and assembly of difficult-to-express heterologous proteins in Saccharomyces cerevisiae by culturing at a sub-physiological temper
- The key steps in the expression of heterologous protein in yeast cells.
- Plant Flavonoid Production in Bacteria and Yeasts. Frontiers in Chemistry.
- Bioconversion of isoflavone glycosides to aglycones, mineral bioavailability and vitamin B complex in fermented soymilk by probiotic bacteria and yeast. Journal of Applied Microbiology.
- Biotransformation and recovery of the isoflavones genistein and daidzein from industrial antibiotic fermentations. Applied Microbiology and Biotechnology.
- The Chemistry/Biochemistry of the Bioconversion of Isoflavones in Food Preparation.
- Engineering of Leuconostoc citreum for Efficient Bioconversion of Soy Isoflavone Glycosides to Their Aglycone Forms. Bioengineering.
- 1H, 13C NMR data taken from: Silverstein, Robert M. UCLA Chemistry and Biochemistry.
- Complete 1H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society.
- 1H (red) and 13C (blue) NMR assignment for 2.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000214).
Sources
Bioconversion of genistein to 2'-Hydroxygenistein using yeast
Application Note & Protocol
Whole-Cell Bioconversion of Genistein to 2'-Hydroxygenistein Using Recombinant Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enhancing Nature's Pharmacy
Genistein, a prominent isoflavone found in soybeans and other legumes, is a well-regarded phytoestrogen with a spectrum of biological activities, including antioxidant and anticarcinogenic properties.[1][2] However, the quest for compounds with enhanced therapeutic efficacy is a cornerstone of drug discovery. Structural modification of natural products offers a powerful route to achieving this goal. The hydroxylation of genistein at the 2' position of its B-ring yields this compound (2'-HG), a derivative with significantly enhanced biological value.[3]
Scientific studies have demonstrated that 2'-HG exhibits superior antioxidant activity and more potent antiproliferative effects against human breast cancer cells (MCF-7) when compared to its parent compound, genistein.[4][5][6] This makes 2'-HG a compelling candidate for further investigation in nutraceutical and pharmaceutical development.
Traditional chemical synthesis of such hydroxylated flavonoids is often complex, requiring multiple protection and deprotection steps that result in low yields and the use of harsh reagents. Bioconversion, leveraging the precision of enzymes within a whole-cell catalyst, presents an elegant and sustainable alternative. This application note provides a detailed protocol for the bioconversion of genistein into this compound using a metabolically engineered strain of the yeast Saccharomyces cerevisiae. By heterologously expressing a key enzyme, isoflavone 2'-hydroxylase, this robust and scalable method facilitates the efficient and specific production of 2'-HG.
Principle of the Method: The Cytochrome P450 Catalytic Cycle
The conversion of genistein to this compound is a specific mono-hydroxylation reaction catalyzed by a cytochrome P450 (P450) enzyme. The selected enzyme for this protocol is the isoflavone 2'-hydroxylase (CYP81E1) from licorice (Glycyrrhiza echinata), which has been successfully expressed in yeast for this purpose.[4][5]
P450 enzymes are heme-containing proteins that require a redox partner to function. In this system, a cytochrome P450 reductase (CPR) is essential. The CPR acts as an electron shuttle, transferring electrons from the cofactor NADPH to the heme iron center of the P450 enzyme.[7][8] This activates molecular oxygen, enabling the insertion of one oxygen atom into the genistein substrate at the highly specific 2' position, while the other oxygen atom is reduced to water.
The entire process is contained within the engineered yeast cell, which provides the necessary enzymes, cofactors (NADPH), and cellular environment for the reaction to proceed efficiently. The substrate, genistein, is supplied exogenously to the culture medium, where it is taken up by the yeast cells and converted to the product, 2'-HG, which can then be extracted for analysis.
Caption: The catalytic cycle for genistein 2'-hydroxylation in recombinant yeast.
Materials and Reagents
| Category | Item | Suggested Source/Specifications |
| Yeast Strains & Plasmids | S. cerevisiae Host Strain | e.g., CEN.PK2-1C, BY4741 (auxotrophic marker recommended) |
| Yeast Expression Vector | e.g., pYES2, pESC series (with appropriate promoter, e.g., GAL1) | |
| Gene Constructs | Codon-optimized cDNA for G. echinata CYP81E1 and a compatible CPR (e.g., from Arabidopsis thaliana, ATR1) | |
| Chemicals & Reagents | Genistein | >98% purity, for substrate feeding |
| This compound | Analytical standard, >98% purity | |
| Yeast Nitrogen Base (YNB) w/o amino acids | Standard supplier | |
| Glucose (Dextrose) | Cell culture grade | |
| Galactose | For induction of GAL promoters | |
| Amino Acid Dropout Mix | Corresponding to the host strain's auxotrophy | |
| Lithium Acetate (LiAc) | Molecular biology grade | |
| Polyethylene Glycol (PEG) 3350 | Molecular biology grade | |
| Salmon Sperm DNA (ssDNA) | Carrier DNA for transformation | |
| Ethyl Acetate | HPLC grade, for extraction | |
| Acetonitrile | HPLC grade | |
| Formic Acid or Acetic Acid | HPLC grade, for mobile phase | |
| Consumables & Equipment | Sterile Culture Flasks/Tubes | |
| Micropipettes and Sterile Tips | ||
| Centrifuge and Rotors | Capable of handling 50 mL tubes and microfuge tubes | |
| Shaking Incubator | Temperature and speed controlled | |
| Spectrophotometer | For measuring cell density (OD600) | |
| HPLC System with UV/DAD | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | |
| Rotary Evaporator (Optional) | For sample concentration |
Experimental Workflow
The overall process involves three main stages: engineering a yeast strain capable of the desired conversion, performing the whole-cell bioconversion in a controlled fermentation, and finally, extracting and analyzing the product.
Caption: Overview of the experimental workflow from strain engineering to analysis.
Detailed Protocols
Protocol 1: Yeast Strain Engineering
Rationale: The foundation of this process is a robust yeast strain that stably expresses the required enzymes. This protocol outlines the standard lithium acetate method for yeast transformation.
-
Plasmid Preparation: Construct a yeast expression plasmid co-expressing the codon-optimized genes for isoflavone 2'-hydroxylase (CYP81E1) and a cytochrome P450 reductase (CPR) under the control of an inducible promoter (e.g., GAL1). Include a selection marker (e.g., URA3, LEU2) that complements the auxotrophy of the host strain.
-
Prepare Yeast for Transformation:
-
Inoculate 5 mL of YPD medium with the host S. cerevisiae strain and grow overnight in a shaking incubator (30°C, 200 rpm).
-
Use the overnight culture to inoculate 50 mL of fresh YPD to a starting OD600 of ~0.2.
-
Grow until the OD600 reaches 0.5-0.8 (log phase).
-
Harvest the cells by centrifugation (3000 x g, 5 min), discard the supernatant, and wash the pellet with 25 mL of sterile water.
-
Resuspend the cell pellet in 1 mL of sterile water and transfer to a microfuge tube. Centrifuge and discard the supernatant.
-
-
Transformation:
-
To the yeast pellet, add the following in order:
-
240 µL of PEG 3350 (50% w/v)
-
36 µL of Lithium Acetate (1.0 M)
-
50 µL of boiled ssDNA (2 mg/mL)
-
1-5 µg of plasmid DNA mixed with sterile water to a final volume of 34 µL.
-
-
Vortex vigorously for 1 minute to completely resuspend the pellet.
-
Incubate at 42°C for 40 minutes (heat shock).
-
Centrifuge at 8000 x g for 1 minute, remove the supernatant.
-
Resuspend the pellet in 100-200 µL of sterile water.
-
-
Selection:
-
Plate the cell suspension onto synthetic complete (SC) drop-out medium lacking the appropriate nutrient for plasmid selection (e.g., SC-Ura for a URA3 plasmid).
-
Incubate plates at 30°C for 2-4 days until colonies appear.
-
Verify successful transformation by colony PCR or plasmid rescue.
-
Protocol 2: Yeast Cultivation and Bioconversion
Rationale: This protocol is optimized to first grow a sufficient biomass of the engineered yeast and then switch metabolic activity towards expressing the target enzymes for bioconversion upon induction.
-
Pre-culture: Inoculate a single verified colony into 10 mL of SC drop-out medium containing 2% glucose. Grow overnight at 30°C, 200 rpm.
-
Main Culture:
-
In a 250 mL flask, add 50 mL of the same SC drop-out medium with 2% glucose. Inoculate with the overnight pre-culture to a starting OD600 of 0.2.
-
Grow at 30°C, 200 rpm until the glucose is nearly consumed and the OD600 reaches 4-6. This maximizes biomass before the metabolic load of protein expression.
-
-
Induction:
-
Harvest the cells by centrifugation (3000 x g, 5 min).
-
Resuspend the cell pellet in 50 mL of induction medium (SC drop-out medium containing 2% galactose instead of glucose) to induce expression from the GAL1 promoter.
-
Incubate at 30°C, 200 rpm for 12-24 hours to allow for sufficient enzyme expression.
-
-
Bioconversion Reaction:
-
Prepare a stock solution of genistein (e.g., 10 mg/mL in DMSO).
-
Add the genistein stock solution to the induced culture to a final concentration of 100-200 µM. Note: The final DMSO concentration should not exceed 1-2% (v/v) to avoid toxicity.
-
Incubate the culture at 30°C, 200 rpm for 24-72 hours. Collect aliquots at various time points (e.g., 0, 12, 24, 48, 72 hours) for analysis.
-
Protocol 3: Extraction and Analysis
Rationale: Efficient extraction from the culture broth followed by a validated HPLC method is crucial for accurate quantification of the substrate and product.
-
Sample Preparation:
-
Collect a 1 mL aliquot of the culture.
-
Centrifuge at 13,000 x g for 2 minutes to pellet the cells.
-
Transfer the supernatant to a new tube. This fraction contains the secreted product.
-
-
Solvent Extraction:
-
To the 1 mL of supernatant, add an equal volume (1 mL) of ethyl acetate.[1]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 5000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) and transfer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or using a rotary/vacuum evaporator.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase (or 50% methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject 10-20 µL onto the HPLC system.
-
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 20% B, ramp to 95% B over 25 min, hold for 5 min, return to 20% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 30°C
-
-
Data Interpretation and Expected Results
-
Quantification: Create a standard curve using an analytical standard of this compound. Calculate the concentration in your samples based on the peak area.
-
Bioconversion Yield (%):
Yield (%) = [ Moles of 2'-HG produced / (Initial Moles of Genistein) ] x 100
-
Expected Outcome: Based on published data, initial bioconversion rates may be around 6%, with optimization potentially increasing this to 14% or higher.[4][5] The HPLC chromatogram should show a decreasing peak for genistein and a corresponding increasing peak for this compound over time. 2'-HG, being more polar, will have a shorter retention time than genistein on a reverse-phase column.
| Parameter | Optimized Condition | Expected Result | Reference |
| Host Strain | S. cerevisiae | Provides cellular machinery for P450 expression | [7][8] |
| Key Enzymes | CYP81E1 + CPR | Specific hydroxylation of genistein at the 2' position | [4][5] |
| Induction | 2% Galactose, 12-24h | High-level expression of conversion enzymes | - |
| Bioconversion Temp. | 30°C | Optimal for yeast viability and enzyme activity | [11] |
| Substrate Conc. | 100-200 µM Genistein | Balances conversion rate against substrate toxicity | - |
| Conversion Yield | 24-72 hours | 6-14% conversion | [4][5] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Product Formation | 1. Failed transformation/enzyme expression. 2. Enzyme is inactive. 3. Insufficient NADPH/CPR activity. 4. Genistein not entering the cell. | 1. Verify transformants by PCR/sequencing. Check protein expression via Western blot. 2. Ensure gene construct is codon-optimized for yeast. 3. Co-express a robust CPR. Consider engineering pathways for higher NADPH supply.[12] 4. Test different yeast strains or add permeabilizing agents (with caution). |
| Poor Yeast Growth | 1. Plasmid instability. 2. Toxicity from protein overexpression. 3. Toxicity from genistein or DMSO. | 1. Maintain selective pressure by using drop-out media. 2. Use a weaker promoter or lower induction temperature (e.g., 20-25°C). 3. Perform a dose-response curve to find optimal genistein/DMSO concentration. Keep DMSO <1%. |
| High Variability in Results | 1. Inconsistent inoculum size. 2. Incomplete extraction. 3. Degradation of product/substrate. | 1. Standardize pre-culture and main culture inoculation based on OD600. 2. Ensure vigorous vortexing during extraction; perform a second extraction to check for residual product. 3. Process samples immediately or store at -20°C. Protect from light. |
References
- Chen, F., Jin, S., Xia, X., Guan, Y., Luo, M., Zu, Y., & Fu, Y. (2015). Effective bioconversion of sophoricoside to genistein from Fructus sophorae using immobilized Aspergillus niger and Yeast. World Journal of Microbiology and Biotechnology, 31(1), 187–197. [Link]
- Han, Y., et al. (2022). Modular Engineering of Saccharomyces cerevisiae for De Novo Biosynthesis of Genistein. Journal of Fungi, 8(7), 729. [Link]
- Li, M., et al. (2024). Systematic Engineering of Saccharomyces cerevisiae for the De Novo Biosynthesis of Genistein and Glycosylation Derivatives. Journal of Fungi, 10(3), 176. [Link]
- ResearchGate. (n.d.).
- Li, M., et al. (2024).
- Gao, S., et al. (2023). Engineering the Biosynthesis of Daidzein and Genistein with the Red Oleaginous Yeast Rhodotorula toruloides. ACS Synthetic Biology. [Link]
- Kim, D. H., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(11), 1426-1431. [Link]
- Nagayoshi, H., et al. (2023). Oxidation of Naringenin, Apigenin, and Genistein by Human Cytochrome P450 1A1, 1A2, and 1B1 Enzymes. Chemical Research in Toxicology. [Link]
- Li, M., et al. (2024).
- ResearchGate. (n.d.).
- Kim, D. H., et al. (2009). 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells. Journal of Microbiology and Biotechnology. [Link]
- ResearchGate. (2014).
- Li, M., et al. (2025). Engineering Saccharomyces cerevisiae for De Novo Biosynthesis of 3'-Hydroxygenistein. Journal of Agricultural and Food Chemistry. [Link]
- King, R. A., & Bignami, G. S. (1994). High-performance liquid chromatographic assay for genistein in biological fluids.
- PubChem. (n.d.). This compound.
- Nagayoshi, H., et al. (2023). Oxidation of Naringenin, Apigenin, and Genistein by Human Family 1 Cytochrome P450 Enzymes... PubMed. [Link]
- Iancu, C., et al. (2023).
- RahrBSG. (2023).
- PubMed Central. (n.d.). Pharmacological Activities and Phytochemical Constituents. [Link]
- Delima, C., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science and Engineering Journal. [Link]
- ResearchGate. (2017). Pharmacological activities and pharmacokinetic study of hyperoside: A short review. [Link]
- KoreaScience. (n.d.). 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells. [Link]
- PubMed Central. (n.d.).
- Wolfender, J. L., et al. (2009). HPLC in Natural Product Analysis: The Detection Issue. Planta Medica. [Link]
- Pandey, N., & Jain, R. (2009). Design and Optimization of a Novel Method for Extraction of Genistein. Indian Journal of Pharmaceutical Sciences. [Link]
- ResearchGate. (2019). Synthesis, Characterization, and Antioxidant Activity of 8-Hydroxygenistein. [Link]
Sources
- 1. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H10O6 | CID 5282074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. funcmetabol.com [funcmetabol.com]
- 6. 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 7. Modular Engineering of Saccharomyces cerevisiae for De Novo Biosynthesis of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Engineering of Saccharomyces cerevisiae for the De Novo Biosynthesis of Genistein and Glycosylation Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scienggj.org [scienggj.org]
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- 12. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols for the Structural Elucidation of 2'-Hydroxygenistein using NMR Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectrometry for the comprehensive structural elucidation of 2'-Hydroxygenistein. This application note is designed to offer both theoretical insights and practical, step-by-step protocols for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Introduction: The Significance of this compound
This compound is a naturally occurring isoflavone, a class of compounds renowned for their diverse biological activities. As a hydroxylated derivative of genistein, this compound has garnered significant interest for its potential pharmacological properties, including antioxidant and antiproliferative effects.[1] The precise structural characterization of this molecule is paramount for understanding its structure-activity relationships, mechanism of action, and for ensuring the identity and purity of synthetic or isolated samples in drug discovery pipelines.
NMR spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of the molecular structure of organic compounds like this compound in solution. This guide will detail the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unequivocally assign all proton (¹H) and carbon (¹³C) chemical shifts and confirm the connectivity of the entire molecule.
Foundational Principles: Why NMR for this compound?
The structural elucidation of isoflavones by NMR relies on the fundamental principles of nuclear spin and resonance. Each unique proton and carbon atom within the this compound molecule has a distinct chemical environment, leading to a unique resonance frequency (chemical shift) in the NMR spectrum.
The key to solving the structure lies in a suite of NMR experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule, offering a map of the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system.[2]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbons that have attached protons.[3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).[2][4]
The presence of a hydroxyl group at the 2'-position in this compound has a notable influence on the chemical shift of the 5-OH proton. This hydroxyl group can interact with the carbonyl group at position 4, leading to increased shielding and an upfield shift of the 5-OH signal compared to genistein.[5] This characteristic chemical shift can be a key indicator for the presence of the 2'-hydroxyl group.[5]
Experimental Workflow for Structural Elucidation
The following diagram outlines the comprehensive workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound structure elucidation.
Detailed Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.
Materials:
-
This compound sample (5-10 mg for ¹H and ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) of high purity (≥99.8% D)
-
5 mm NMR tubes
-
Pipettes and vials
-
Cotton or glass wool for filtration
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which this compound is sufficiently soluble. DMSO-d₆ is often a good choice for flavonoids due to its excellent solubilizing power for polar compounds.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is at least 4-5 cm in height to be within the detection region of the NMR probe.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific NMR spectrometer and sample concentration.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
2D NMR Experiments:
-
COSY:
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
HSQC:
-
Pulse Program: Edited HSQC for multiplicity information (e.g., 'hsqcedetgpsp').
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): 160-180 ppm (covering the protonated carbon region).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
HMBC:
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.
-
Data Analysis and Interpretation: A Step-by-Step Guide
The following section outlines the logical process for analyzing the acquired NMR data to arrive at the final structure of this compound.
¹H NMR Spectrum Analysis
-
Identify Key Signals: In the ¹H NMR spectrum of this compound, expect to see signals in the aromatic region (typically 6.0-8.0 ppm), a singlet for the H-2 proton, and signals for the hydroxyl protons.
-
Analyze Coupling Patterns: The protons on the A and B rings will exhibit characteristic splitting patterns (e.g., doublets, triplets, doublets of doublets) due to coupling with their neighbors. These patterns are crucial for determining the substitution pattern of each aromatic ring.
-
Integration: The integral of each signal corresponds to the number of protons it represents.
¹³C NMR Spectrum Analysis
-
Count the Carbons: The number of signals in the ¹³C NMR spectrum should correspond to the 15 carbon atoms of the this compound skeleton.
-
Identify Key Carbon Types: The carbonyl carbon (C-4) will appear significantly downfield (around 180 ppm). Aromatic and olefinic carbons will resonate in the range of approximately 100-165 ppm.
2D NMR Data Integration
The true power of NMR in structure elucidation comes from the integration of 2D data.
Caption: Integration of 2D NMR data for structural assembly.
-
COSY Analysis: Trace the correlations in the COSY spectrum to connect protons that are coupled to each other. This will allow you to build the spin systems of the A and B rings. For example, a correlation between H-5' and H-6' will confirm their adjacency.
-
HSQC Analysis: Use the HSQC spectrum to assign the chemical shift of each protonated carbon by finding its correlation with its directly attached proton. For example, the proton at H-6 will show a cross-peak with C-6.
-
HMBC Analysis: This is the key experiment for assembling the entire molecular puzzle. Look for correlations between protons and carbons that are 2 or 3 bonds away.
-
The H-2 proton will show HMBC correlations to C-3, C-4, and C-1'.
-
Protons on the A-ring (H-6 and H-8) will show correlations to carbons within the A-ring and to C-4a and C-8a, confirming the chromenone core.
-
Protons on the B-ring will show correlations to carbons within the B-ring and, critically, from H-6' to C-2 and C-1', confirming the connection of the B-ring to C-3.
-
Quaternary carbons, which are not visible in the HSQC spectrum, will be assigned based on their HMBC correlations with nearby protons. For instance, C-7 will show correlations to H-6 and H-8.
-
Expected NMR Spectral Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 2 | ~154 | ~8.3 (s) | C-3, C-4, C-1' |
| 3 | ~122 | - | - |
| 4 | ~180 | - | - |
| 4a | ~104 | - | - |
| 5 | ~161 | - | H-6 |
| 6 | ~99 | ~6.2 (d, J≈2 Hz) | C-5, C-7, C-8, C-4a |
| 7 | ~164 | - | H-6, H-8 |
| 8 | ~94 | ~6.4 (d, J≈2 Hz) | C-6, C-7, C-4a, C-8a |
| 8a | ~157 | - | H-6 |
| 1' | ~113 | - | H-2, H-3', H-5' |
| 2' | ~156 | - | H-3', H-6' |
| 3' | ~103 | ~6.3 (d, J≈2 Hz) | C-1', C-2', C-4', C-5' |
| 4' | ~158 | - | H-3', H-5', H-6' |
| 5' | ~107 | ~6.2 (dd, J≈8, 2 Hz) | C-1', C-3', C-4', C-6' |
| 6' | ~130 | ~7.0 (d, J≈8 Hz) | C-1', C-2', C-4', C-5' |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Coupling constants (J) are in Hertz (Hz).
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unparalleled and definitive method for the complete structural elucidation of this compound. By systematically applying the protocols and data interpretation strategies outlined in this application note, researchers can confidently determine the structure of this and other related isoflavonoids. This rigorous structural characterization is a fundamental and indispensable step in the advancement of drug discovery and development programs centered on this promising class of natural products.
References
- Royal Society of Chemistry. (2012). CHAPTER 7: The Structure of Isoflavones by 1D and 2D Homonuclear and Heteronuclear NMR Spectroscopy. In Isoflavones: Chemistry, Analysis, Function and Effects.
- Ortega, A. R., Toscano, R. A., Hernández-Barragán, A., Alvarez-Cisneros, C., & Joseph-Nathan, P. (2015). Structure elucidation of a new isoflavone by exclusive use of ¹H NMR measurements. Magnetic Resonance in Chemistry, 53(10), 860–865.
- Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM. Supporting Information.
- Prasain, J. K., & Barnes, S. (2012). The Structure of Isoflavones by 1D and 2D Homonuclear and Heteronuclear NMR Spectroscopy. In Isoflavones (pp. 171-204). Royal Society of Chemistry.
- Caligiani, A., Cirlini, M., & Palla, G. (2014). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. Foods, 3(2), 268–281.
- PubChem. (n.d.). This compound 8-C-glucoside. National Center for Biotechnology Information.
- Kozerski, L., Kamieński, B., & Bocian, W. (2007). Solution and solid state 13C NMR and X-ray studies of genistein complexes with amines. Potential biological function of the C-7, C-5, and C-4′-OH groups. Organic & Biomolecular Chemistry, 5(15), 2445–2453.
- Joseph-Nathan, P., et al. (2015). Structure elucidation of a new isoflavone by exclusive use of 1H NMR measurements. Magnetic Resonance in Chemistry.
- Yang, J., et al. (2017). ¹H-NMR spectra of (a) 2 mM genistein and (b) the mixed solution of 16... ResearchGate.
- FooDB. (2010). Showing Compound this compound (FDB012251).
- Kim, D. H., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(11), 1476-1481.
- ResearchGate. (n.d.). 1 H NMR spectra of isolated genistein.
- University of Ottawa. (n.d.). How to make an NMR sample.
- Goj, K., et al. (n.d.). SYNTHESIS OF GENISTEIN 2,3-ANHYDROGLYCOCONJUGATES с POTENTIAL ANTIPROLIFERATIVE AGENTS. Silesian University of Technology.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003217).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Nuralifah, N., et al. (2016). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. International Journal of Pharmacy and Pharmaceutical Sciences.
- PubChem. (n.d.). This compound-7-O-glucoside. National Center for Biotechnology Information.
- ResearchGate. (n.d.). TABLE 2 NMR Data of Isolated Flavonoids used as Reference Compounds (1,....
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- National Center for Biotechnology Information. (n.d.). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals.
- Park, Y., et al. (2007). 1H and 13C‐NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry.
- EMBL-EBI. (n.d.). This compound (CHEBI:70031).
- SpectraBase. (n.d.). This compound.
- Park, Y., et al. (2007). H-1 and C-13-NMR data of hydroxyflavone derivatives. ResearchGate.
- ResearchGate. (n.d.). 2D NMR spectrum of EPS. (A) HSQC, (B) COSY, (C) NOESY and (D) HMBC.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000731).
- EMBL-EBI. (n.d.). This compound(1-) (CHEBI:140306).
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- National Center for Biotechnology Information. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- ResearchGate. (n.d.). 13 C NMR spectra assignment of title compound.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Weizmann Institute of Science. (n.d.). NMR assignment.
- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester.
- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
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Protocol for the Extraction and Purification of 2'-Hydroxygenistein from Crotalaria lachnophora
An Application Note and Protocol for Researchers
Scientific Foundation & Principles
The successful isolation of a specific phytoconstituent from a complex plant matrix is contingent upon a thorough understanding of its physicochemical properties and the principles of separation science. 2'-hydroxygenistein (C₁₅H₁₀O₆) is a polar phenolic compound, classified as a hydroxyisoflavone.[1] Its structure, featuring multiple hydroxyl groups, dictates its solubility and chromatographic behavior.
Key Properties of this compound:
-
Solubility: Soluble in organic solvents like methanol, dimethyl sulfoxide (DMSO), ethyl acetate, and acetone; insoluble in water.[2][3]
-
Structure: A derivative of genistein with an additional hydroxyl group at the 2' position, which increases its polarity compared to genistein.[1]
The extraction strategy is based on solid-liquid extraction , leveraging the principle of "like dissolves like." A polar solvent system is required to efficiently solubilize this compound from the dried plant matrix. Subsequent purification relies on chromatography , which separates compounds based on differential partitioning between a stationary phase and a mobile phase. The polarity differences between this compound and other co-extracted compounds (e.g., lipids, chlorophylls, other flavonoids) are exploited to achieve isolation.
This protocol employs a multi-step approach:
-
Optimized Solvent Extraction: To maximize the recovery of the target isoflavone from the plant material.
-
Liquid-Liquid Partitioning: A preliminary purification step to remove highly non-polar compounds.
-
Column Chromatography: A robust method for the preparative separation of the target compound from a complex mixture.
-
Crystallization: A final step to obtain the compound in high purity.
Comprehensive Workflow Diagram
The following diagram illustrates the end-to-end workflow for the extraction and purification of this compound.
Caption: High-level workflow for this compound isolation.
Detailed Protocols
Part A: Plant Material Preparation
Rationale: Proper preparation is critical. Drying prevents enzymatic degradation of isoflavones and removes water, which can interfere with extraction efficiency. Grinding the material to a fine, homogenous powder significantly increases the surface area available for solvent contact, maximizing the extraction yield.
Protocol:
-
Collection: Harvest the aerial parts (leaves, stems) of Crotalaria lachnophora.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-10 days, or use a circulating air oven at a controlled temperature of 40-50°C until a constant weight is achieved.
-
Grinding: Mill the dried plant material into a fine powder using a Wiley mill or a similar grinder. Sieve the powder to achieve a uniform particle size (e.g., 40-60 mesh).
-
Storage: Store the powdered plant material in an airtight, light-proof container at room temperature to prevent degradation.
Part B: Extraction and Crude Fractionation
Rationale: A solvent mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at a 1:1 ratio is effective for extracting a broad range of compounds from Crotalaria lachnophora, including moderately polar isoflavones like this compound.[4][5][6] Ultrasound-Assisted Extraction (UAE) is recommended as it enhances extraction efficiency by disrupting cell walls through acoustic cavitation, often requiring less time and solvent than traditional maceration.[7] Subsequent defatting with a non-polar solvent like hexane removes lipids and chlorophyll, which can interfere with later chromatographic steps.
Materials:
-
Dried, powdered Crotalaria lachnophora
-
Dichloromethane (CH₂Cl₂, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
n-Hexane (HPLC grade)
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
Protocol:
-
Extraction:
-
Place 100 g of powdered plant material into a 2 L Erlenmeyer flask.
-
Add 1 L of CH₂Cl₂/MeOH (1:1, v/v).
-
Perform extraction using one of the following methods:
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the plant residue.
-
Combine all the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 40°C to obtain a dark, viscous crude extract.
-
-
Defatting (Liquid-Liquid Partitioning):
-
Dissolve the crude extract (e.g., 10 g) in 200 mL of 80% aqueous methanol.
-
Transfer the solution to a separatory funnel.
-
Add 200 mL of n-hexane and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Drain the lower methanolic layer. Discard the upper hexane layer (which contains lipids).
-
Repeat the hexane wash two more times.
-
Evaporate the methanol from the defatted extract on a rotary evaporator to yield the defatted crude extract.
-
Part C: Chromatographic Purification
Rationale: This stage employs silica gel column chromatography, a powerful technique for separating compounds based on polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will cause compounds to elute in order of increasing polarity. Non-polar impurities will elute first, followed by compounds of intermediate polarity, and finally, the highly polar this compound. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation and identifying the fractions containing the target compound.
Materials:
-
Silica gel for column chromatography (60-120 mesh)
-
Solvents: Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Methanol (MeOH)
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm and 365 nm)
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the slurry to create a uniform stationary phase.
-
-
Sample Loading:
-
Adsorb the defatted crude extract (e.g., 5 g) onto a small amount of silica gel (e.g., 10 g) by dissolving the extract in methanol, adding the silica, and drying under vacuum.
-
Carefully load the dried, extract-impregnated silica onto the top of the packed column.
-
-
Gradient Elution:
-
Begin elution with 100% Chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of Ethyl Acetate to the Chloroform, followed by increasing proportions of Methanol to the Ethyl Acetate. A suggested gradient is outlined in the table below.
-
Collect fractions of a fixed volume (e.g., 20 mL) continuously.
-
Table 1: Suggested Solvent Gradient for Column Chromatography
| Step | Solvent System (v/v) | Volume (Bed Volumes) | Purpose |
| 1 | 100% Chloroform | 2-3 | Elute non-polar impurities |
| 2 | Chloroform:EtOAc (95:5 → 80:20) | 5-7 | Elute less polar flavonoids |
| 3 | Chloroform:EtOAc (80:20 → 50:50) | 5-7 | Elute isoflavones of intermediate polarity |
| 4 | 100% Ethyl Acetate | 3-4 | Elute more polar compounds |
| 5 | Ethyl Acetate:MeOH (98:2 → 90:10) | 5-7 | Elute this compound |
| 6 | Ethyl Acetate:MeOH (90:10 → 70:30) | 3-4 | Elute highly polar compounds |
-
TLC Monitoring:
-
Spot a small aliquot from every few fractions onto a TLC plate.
-
Develop the plate using a suitable mobile phase (e.g., Chloroform:Methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp. This compound should appear as a distinct UV-active spot.
-
Combine the fractions that show a pure spot corresponding to the Rf value of this compound.
-
Caption: Purification cascade using column chromatography.
Part D: Crystallization and Final Product Characterization
Rationale: Crystallization is an effective final purification step. By slowly evaporating the solvent from the combined, purified fractions, the solubility of this compound will decrease, allowing it to form pure crystals. The identity and purity of the final product must be confirmed using modern analytical techniques.
Protocol:
-
Crystallization:
-
Combine the pure fractions identified by TLC.
-
Concentrate the solution using a rotary evaporator until the volume is reduced by about 90%.
-
Transfer the concentrated solution to a small beaker and allow the remaining solvent to evaporate slowly in a fume hood or under a gentle stream of nitrogen.
-
Collect the resulting yellow or orange crystalline powder.[2]
-
-
Characterization and Quantification:
-
Purity Check (HPLC): Analyze the crystalline solid using a High-Performance Liquid Chromatography (HPLC) system with a UV detector. A single sharp peak indicates high purity. Various analytical methods have been developed for quantifying isoflavones.[9][10][11]
-
Structural Confirmation (MS & NMR): Confirm the molecular weight using Mass Spectrometry (MS) (MW: 286.24 g/mol ) and elucidate the precise structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][1]
-
References
- Rostagno, M. A., et al. (2009). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI.
- Bernal-Millán, M. d. J., et al. (2024). Comparative Analysis and Optimization of Green Extraction Technologies for Isoflavones from Plant Raw Materials. Food systems.
- Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: ultrasound-assisted extraction and pressurized liquid extraction. Phytochemical Analysis.
- Jokić, S., et al. (2021). An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method. MDPI.
- Cho, S.Y., et al. (2008). Optimization of ethanol extraction and further purification of isoflavones from soybean sprout cotyledon. World Vegetable Center.
- Awouafack, M. D., et al. (2011). Antimicrobial Isopropenyl-dihydrofuranoisoflavones from Crotalaria lachnophora. ResearchGate.
- Jyoti, et al. (2015). Phytoestrogen “Genistein”: Its Extraction and Isolation from Soybean Seeds. Impactfactor.org.
- ChemBK. (2024). This compound. ChemBK.
- Awouafack, M. D., et al. (2011). Antimicrobial isopropenyl-dihydrofuranoisoflavones from Crotalaria lachnophora. PubMed.
- Vaitkevičienė, R., et al. (2021). Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L. PMC - NIH.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Jyoti, et al. (2015). Phytoestrogen “Genistein”: Its extraction and isolation from soybean seeds. ResearchGate.
- Awouafack, M. D., et al. (2011). Antimicrobial Isopropenyl-dihydrofuranoisoflavones from Crotalaria lachnophora. Journal of Natural Products.
- Al-Sayed, E., et al. (2009). Isoflavones and Fatty Acids from Crotalaria aegyptiacea. ResearchGate.
- Awouafack, M. D., et al. (2011). Antimicrobial Isopropenyl-dihydrofuranoisoflavones from Crotalaria lachnophora. ACS Publications.
- El-Sayed, E., et al. (2009). Isoflavones and Fatty Acids from Crotalaria aegyptiacea. ResearchGate.
- Useful Tropical Plants. (n.d.). Crotalaria lachnophora. Useful Tropical Plants Database.
- Wikipedia. (n.d.). Crotalaria lachnophora. Wikipédia.
- Salehi, B., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. MDPI.
- Chen, J., et al. (2016). Isoflavones from Crotalaria sessiliflora. ResearchGate.
- Kim, H. J., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. PubMed.
- Telekes, A., et al. (2017). Extraction Methods for the Isolation of Isoflavonoids from Plant Material. ResearchGate.
- Zhigalina, V. R., et al. (2022). Development of a Method for the Quantitative Determination of Genisten for the Certification of a Certified Reference Material. remedium.ru.
- de Souza, C. F., et al. (2010). Quantitation of genistein and genistin in soy dry extracts by UV-Visible spectrophotometric method. SciSpace.
- Grace, P. B., et al. (1998). Extraction and quantification of daidzein and genistein in food. PubMed.
- Lin, C. N., et al. (2014). Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein. PubMed.
- Horská, L., et al. (2020). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI.
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Application Notes & Protocols: Evaluating the Radical Scavenging Activity of 2'-Hydroxygenistein using DPPH and ABTS Assays
Abstract
2'-Hydroxygenistein, a naturally occurring isoflavone, has garnered significant interest for its potential health benefits, including its antioxidant properties.[1][2][3] Accurate quantification of its antioxidant capacity is crucial for its development in nutraceutical and pharmaceutical applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of two widely adopted spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for evaluating the antioxidant potential of this compound. We delve into the underlying chemical principles of each assay, offer detailed, field-proven protocols, and provide guidelines for robust data analysis and interpretation.
Part 1: Compound Profile & Preparation
Overview of this compound
This compound is a hydroxylated derivative of genistein, a well-known isoflavone found in legumes.[2][3] The introduction of a hydroxyl group at the 2' position can modulate its biological activities. Studies have suggested that 2'-hydroxylation of genistein enhances its antioxidant and antiproliferative activities.[2][3] Understanding its ability to neutralize free radicals is a foundational step in characterizing its mechanism of action.
Physicochemical Properties
A thorough understanding of the test compound's properties is paramount for accurate stock solution preparation and subsequent dilutions.
| Property | Value | Source(s) |
| Compound Name | This compound | N/A |
| CAS Number | 1156-78-1 | [4] |
| Molecular Formula | C₁₅H₁₀O₆ | [1][4] |
| Molecular Weight | 286.24 g/mol | [1][4] |
| Appearance | Yellow or orange crystalline powder | [1][4] |
| Solubility | Soluble in Methanol, DMSO, Acetone, Ethyl Acetate; Insoluble in water | [1][5] |
Preparation of Stock Solutions
Causality: The choice of solvent is critical. This compound is insoluble in water; therefore, an organic solvent in which it is highly soluble must be used to create a concentrated stock solution.[1][5] Dimethyl sulfoxide (DMSO) or methanol are excellent choices. This stock is then serially diluted to create working concentrations for the assay.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol or DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.
-
Positive Control Stock Solution (e.g., Trolox, 1 mg/mL): Prepare in the same manner as the test compound. Trolox is a water-soluble analog of vitamin E and serves as a standard antioxidant for comparison in both assays.[6]
Part 2: The DPPH Radical Scavenging Assay
Principle & Mechanism
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[7][8][9] The core of the assay is the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Mechanism: DPPH possesses an unpaired electron on a nitrogen atom, which gives it a deep violet color and a strong absorbance maximum around 517 nm.[7][8][10] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[10][11] This reduction leads to a stoichiometric loss of the violet color, turning the solution a pale yellow. The decrease in absorbance is directly proportional to the radical scavenging activity of the antioxidant.[7][12]
-
Expert Insight: While straightforward, the DPPH radical is a synthetic radical not found in biological systems.[7] Therefore, this assay is best used as a primary screening tool to establish antioxidant potential rather than a direct measure of physiological efficacy. The reaction kinetics can also be influenced by the steric accessibility of the antioxidant to the DPPH radical site.[11]
Experimental Workflow: DPPH Assay
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
A. Reagent Preparation
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle or wrapped in aluminum foil to protect it from light.[10] Adjust the absorbance of this solution with methanol to ~1.0 ± 0.1 at 517 nm before use.
-
Sample/Standard Preparation: Perform serial dilutions of the this compound and Trolox stock solutions using the appropriate solvent (methanol or DMSO) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
B. Assay Procedure (96-Well Plate Format)
-
Plate Setup: Design a plate map including blanks, controls, and samples in triplicate.
-
Sample Addition: Add 100 µL of each concentration of this compound, Trolox, or solvent (for the control blank) into the appropriate wells.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells.[13] Mix gently by pipetting.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.[12][14]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12][15]
C. Data Analysis
-
Calculate Percent Inhibition: The radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100[16]
-
A_control: Absorbance of the DPPH solution with solvent only.
-
A_sample: Absorbance of the DPPH solution with the test sample or standard.
-
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12] Plot the % Inhibition (Y-axis) against the sample concentrations (X-axis). Use linear regression analysis on the linear portion of the curve to calculate the IC₅₀ value from the resulting equation (y = mx + c), where y = 50.[17][18]
Part 3: The ABTS Radical Scavenging Assay
Principle & Mechanism
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, is another robust method for assessing antioxidant activity.[6][19] It is applicable to both hydrophilic and lipophilic compounds.[13][20]
-
Mechanism: This assay is based on the generation of the ABTS radical cation (ABTS•+), which has a distinct blue-green color.[21] ABTS is oxidized by a strong oxidizing agent, typically potassium persulfate, to form the stable radical.[22][23] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[19][23] This decolorization is measured by the decrease in absorbance at approximately 734 nm.[19][21] The reaction is rapid, and the extent of the reduction is proportional to the antioxidant's concentration and activity.
-
Expert Insight: The ABTS radical is more versatile than DPPH as its scavenging can be measured over a wide pH range, and it reacts with a broader range of antioxidants. The pre-generation of the radical (requiring a 12-16 hour incubation) is a critical step that must be standardized.[21][24][25] The results are often expressed as Trolox Equivalents (TE), providing a standardized way to compare the potency of different compounds.[6]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical scavenging assay.
Detailed Protocol: ABTS Assay
A. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[21][24]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[24]
-
ABTS•+ Radical Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio. Allow this mixture to stand in the dark at room temperature for 12–16 hours before use.[21][24][25][26] This step is crucial for the complete formation of the radical.
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ radical stock solution with a suitable solvent (e.g., ethanol or Phosphate-Buffered Saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[13][27][28] This working solution is stable for over two days when stored at 4°C in the dark.[24]
-
Sample/Standard Preparation: Prepare serial dilutions of this compound and Trolox as described for the DPPH assay.
B. Assay Procedure (96-Well Plate Format)
-
Plate Setup: Prepare a 96-well plate with samples, standards, and blanks in triplicate.
-
Sample Addition: Add 10 µL of each concentration of this compound, Trolox, or solvent into the appropriate wells.[24]
-
Reaction Initiation: Add 190 µL of the ABTS•+ working solution to all wells.[24]
-
Incubation: Mix and incubate the plate at room temperature for a defined period (typically 6-30 minutes, which may require optimization).[13][24][29]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[21]
C. Data Analysis
-
Calculate Percent Inhibition: Use the same formula as for the DPPH assay. % Inhibition = [ (A_control - A_sample) / A_control ] × 100[27][29]
-
A_control: Absorbance of the ABTS•+ working solution with solvent.
-
A_sample: Absorbance of the ABTS•+ working solution with the test sample or standard.
-
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC): Construct a standard curve by plotting the % inhibition of Trolox against its concentration. The TEAC value of this compound can be determined by comparing the percentage of radical scavenging it causes to that of the Trolox standard curve. The result is expressed as µM of Trolox equivalents (TE) per µM or µg/mL of the compound.[10][30]
-
Determine IC₅₀ Value: The IC₅₀ value can be calculated from the dose-response curve of this compound, as detailed in the DPPH section.
Part 4: Trustworthiness & Self-Validating Systems
To ensure the reliability and reproducibility of your results, every protocol must be a self-validating system. Adhere to the following principles:
-
Positive Control is Mandatory: Always include a well-characterized standard antioxidant like Trolox or Ascorbic Acid. This validates that the assay reagents and conditions are optimal and provides a benchmark against which to compare the activity of this compound.
-
Dose-Response is Essential: Do not rely on a single concentration point. A full dose-response curve (typically 5-7 concentrations) is required to accurately determine the IC₅₀ and understand the compound's potency range.
-
Validate Radical Absorbance: Before initiating the assay, always confirm that the absorbance of your DPPH or ABTS•+ working solution is within the recommended range (e.g., ~1.0 for DPPH, ~0.7 for ABTS•+). This ensures a consistent starting concentration of the radical for every experiment.
-
Replication and Statistics: All measurements (blanks, controls, samples) must be performed in at least triplicate. Report results as mean ± standard deviation (SD) or standard error of the mean (SEM).
By integrating these checks, you ensure that the generated data is robust, reproducible, and scientifically sound.
References
- Wikipedia. Trolox equivalent antioxidant capacity. Wikipedia. [Link]
- Ilyasov, I. R., et al. (2020).
- Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. [Link]
- Wikipedia. ABTS. Wikipedia. [Link]
- Arts, M. J., et al. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. PubMed. [Link]
- ChemBK. HYDROXYGENISTEIN, 2'-. [Link]
- Citeq Biologics. TEAC Assay. [Link]
- Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]
- Amerigo Scientific.
- Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
- Gulcin, İ. (2020). DPPH Radical Scavenging Assay. MDPI. [Link]
- G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
- Journal of Pharmaceutical and Health Sciences. SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. [Link]
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]
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- Kim, H. J., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. PubMed. [Link]
- Alonso, Á. M., et al. (2022).
- Journal of Microbiology and Biotechnology. 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells. [Link]
- Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
- YouTube. Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]
- ResearchGate.
- YouTube. How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. [Link]
- ResearchGate.
- Indian Journal of Pharmaceutical Sciences.
- ResearchGate. How do we calculate the IC 50 value in antioxidant assays?. [Link]
- Al-zubaidi, S. S. L., et al. (2016).
- YouTube.
- Stoyanova, A., et al. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PubMed Central. [Link]
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- YouTube.
- Neliti.
- ChemRxiv. Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. [Link]
- Kumara, P., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. [Link]
- Journal of Reports in Pharmaceutical Sciences. A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. [Link]
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- Leonti, M., et al. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. MDPI. [Link]
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Using 2'-Hydroxygenistein as a biomarker for food consumption
Application Note & Protocol
Topic: 2'-Hydroxygenistein as a Quantitative Biomarker for Dietary Isoflavone Consumption
Audience: Researchers, scientists, and drug development professionals in the fields of nutrition, pharmacology, and clinical diagnostics.
Introduction: The Need for a Precise Dietary Biomarker
The assessment of dietary intake in clinical and research settings has traditionally relied on self-reported data, such as food frequency questionnaires and 24-hour dietary recalls. While valuable, these methods are subject to recall bias and measurement error. Objective biomarkers of food consumption provide a more accurate and reliable measure of intake, reflecting the bioavailability and metabolism of dietary components.[1][2] Soy isoflavones, including genistein and daidzein, are phytoestrogens found predominantly in soy products and are associated with a range of health effects.[3][4][5] Accurately quantifying their intake is crucial for understanding their physiological impact.
This compound (2',4',5,7-Tetrahydroxyisoflavone) is a hydroxylated metabolite of the soy isoflavone genistein.[6][7] Its presence in biological fluids is directly linked to the consumption and subsequent metabolism of genistein-containing foods. While genistein is found in various foods, this compound's formation is a result of specific metabolic processes, making it a promising secondary biomarker for assessing not just exposure but also an individual's metabolic response to soy isoflavones. This application note provides a comprehensive guide to the scientific rationale and a detailed protocol for the quantification of this compound in human plasma and urine.
Scientific Rationale: Metabolism and Significance
Dietary Sources and Metabolism
The primary dietary precursor to this compound is genistein, which is abundant in soybeans and soy-based foods like tofu, tempeh, and miso.[3][8] Genistein is also found in lower concentrations in other legumes, fruits, and nuts.[9][10] After ingestion, genistein undergoes extensive Phase I and Phase II metabolism, primarily in the gut and liver.[11][12]
The formation of this compound from genistein is a Phase I hydroxylation reaction. This bioconversion can be carried out by cytochrome P450 enzymes, such as isoflavone 2'-hydroxylase (CYP81E1), which adds a hydroxyl group at the 2' position of the B-ring.[7] This metabolic step is significant as it can alter the biological activity of the parent compound. For instance, 2'-hydroxylation of genistein has been shown to enhance its antioxidant and antiproliferative activities in certain contexts.[7]
The resulting this compound, along with other metabolites, is then typically conjugated with glucuronic acid or sulfate groups (Phase II metabolism) to increase water solubility and facilitate excretion, primarily in urine.[12]
Diagram: Genistein Metabolic Pathway
The following diagram illustrates the metabolic conversion of dietary genistein to this compound and its subsequent conjugation prior to excretion.
Caption: Metabolic pathway of genistein to this compound.
Protocol: Quantification of this compound in Biological Fluids
This protocol details a robust method for the analysis of this compound in human plasma and urine using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Reagents and Materials
-
Standards: this compound and Genistein analytical standards (≥98% purity).
-
Internal Standard (IS): Stable isotope-labeled genistein (e.g., Genistein-d4) is recommended.
-
Enzymes: β-glucuronidase/sulfatase from Helix pomatia.
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade). Formic acid (Optima grade).
-
Buffers: Ammonium acetate or sodium acetate buffer (pH 5.0).
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 30 mg, 1 cc).
-
Biological Samples: Human plasma (collected in K2-EDTA tubes) or urine, stored at -80°C.
Sample Preparation Workflow
The accurate quantification of total this compound requires an enzymatic hydrolysis step to cleave the conjugated glucuronide and sulfate moieties, converting them to the free aglycone form for detection.[13]
Caption: Experimental workflow for sample preparation and analysis.
Step-by-Step Methodology
-
Sample Thawing & Spiking:
-
Thaw plasma or urine samples on ice.
-
Vortex samples gently.
-
To 250 µL of sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL Genistein-d4).
-
-
Enzymatic Hydrolysis:
-
Add 750 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex and incubate at 37°C for at least 4 hours (or overnight for complete hydrolysis).
-
Stop the reaction by adding 100 µL of 10% formic acid in methanol.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the sorbent to dry.
-
Loading: Load the entire hydrolyzed sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge to pellet any particulates, and transfer the supernatant to an LC autosampler vial.
-
LC-MS/MS Instrumental Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would run from 5% B to 95% B over 8-10 minutes.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 285.1 | 151.0 |
| Genistein | 269.1 | 151.0 |
| Genistein-d4 (IS) | 273.1 | 153.0 |
Method Validation and Data Interpretation
For a protocol to be trustworthy, it must be validated to ensure it is accurate, precise, and reliable.[14] A full validation should assess the parameters below.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.99 | Ensures the response is proportional to concentration. |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | The lowest concentration that can be accurately quantified. |
| Accuracy (% Recovery) | 85-115% | How close the measured value is to the true value. |
| Precision (%RSD) | < 15% | Measures the reproducibility of the method (intra- and inter-day). |
Interpreting the Results
The concentration of this compound is determined by constructing a calibration curve from the peak area ratio of the analyte to the internal standard. The resulting concentration in plasma or urine is directly correlated with recent soy food intake.[15] Studies have shown a positive association between the consumption of soy products and the urinary excretion of isoflavones and their metabolites.[15][16]
Elevated levels of this compound confirm the consumption of genistein-containing foods and indicate active Phase I metabolism. The ratio of this compound to its parent compound, genistein, may provide further insight into an individual's specific metabolic phenotype, which could be influenced by genetic factors and gut microbiota composition.[17]
Conclusion
This compound is a specific and valuable biomarker for assessing dietary intake of soy isoflavones. Its quantification via a robust and validated LC-MS/MS method, as detailed in this note, provides researchers and clinicians with a powerful tool to move beyond subjective dietary reports. This objective measurement is critical for accurately evaluating the role of soy consumption in human health and disease and for assessing the efficacy of soy-based interventions in drug development and clinical trials.
References
- Franke, T., et al. (2021). Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia.
- Courant, F., et al. (2020). Validation of ELISAs for Isoflavones and Enterolactone for Phytoestrogen Intake Assessment in the French Population.
- FooDB. (2010). Showing Compound this compound (FDB012251). FooDB. [Link]
- Kulling, S. E., & Metzler, M. (2001). Oxidative metabolism of the soy isoflavones daidzein and genistein in humans in vitro and in vivo. PubMed. [Link]
- Soukup, S. T., et al. (2021). Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes. MDPI. [Link]
- Jang, L. G., et al. (2021). Validation of soy isoflavone intake and its health effects: a review of the development of exposure biomarkers. KoreaScience. [Link]
- Flis, A., et al. (2016). Analytical methods used to quantify isoflavones in cow's milk: a review.
- Soukup, S. T., et al. (2016). Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison. PubMed. [Link]
- Jang, L. G., et al. (2021). Validation of soy isoflavone intake and its health effects: a review of the development of exposure biomarkers.
- Li, C., et al. (2024). A New Detection Method for the Biomarkers of Soybean Isoflavones in Human Urine on the Basis of Packed-Fiber Solid-Phase Extraction. PubMed Central. [Link]
- Chang, T. S., et al. (2009). Metabolism of the Soy Isoflavones Daidzein and Genistein by Fungi Used in the Preparation of Various Fermented Soybean Foods. Oxford Academic. [Link]
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- King, R. A., & Bursill, D. B. (1998). High-performance Liquid Chromatographic Assay for Genistein in Biological Fluids. PubMed. [Link]
- Fuhrman, B. J., et al. (2009). Soy intake is associated with increased 2-hydroxylation and decreased 16α-hydroxylation of estrogens in Asian-American women.
- Fuhrman, B. J., et al. (2009). Soy intake is associated with increased 2-hydroxylation and decreased 16alpha-hydroxylation of estrogens in Asian-American women. PubMed. [Link]
- D'Addezio, L., et al. (2020). The Antioxidant Role of Soy and Soy Foods in Human Health. MDPI. [Link]
- Mocan, A., et al. (2024).
- Liggins, J., et al. (2000). Daidzein and genistein content of fruits and nuts. PubMed. [Link]
- Esaki, H., et al. (1999). Formation Mechanism for Potent Antioxidative o-Dihydroxyisoflavones in Soybeans Fermented with Aspergillus saitoi. J-STAGE. [Link]
- Hall, W. L., et al. (2005). Soy-isoflavone-enriched foods and inflammatory biomarkers of cardiovascular disease risk in postmenopausal women: interactions with genotype and equol production. PubMed. [Link]
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Application Notes & Protocols: Investigating the Cellular Effects of 2'-Hydroxygenistein
Introduction: Understanding 2'-Hydroxygenistein
This compound (2'-HG) is a hydroxylated derivative of genistein, a well-known isoflavone and phytoestrogen found in soy and other legumes.[1][2][3] Phytoestrogens are plant-derived compounds that structurally mimic mammalian estrogen, allowing them to interact with estrogen receptors (ERs) and modulate downstream signaling pathways.[1][4] This interaction forms the basis of their diverse biological activities, which have been the subject of extensive research, particularly in the context of hormone-dependent cancers, menopausal symptoms, and osteoporosis.[4][5][6]
Genistein itself is known to exert pleiotropic effects by modulating key cellular signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, thereby influencing cell proliferation, apoptosis, and angiogenesis.[5][7][8] The addition of a hydroxyl group at the 2' position to form 2'-HG can alter its biological activity. Preliminary studies suggest that this structural modification may enhance certain properties, such as its antiproliferative effects in MCF-7 human breast cancer cells, when compared to the parent compound, genistein.[9][10]
This guide provides a comprehensive framework for researchers investigating the cellular and molecular effects of this compound. It offers detailed, step-by-step protocols for a logical experimental workflow, from initial cell culture and dose-response determination to in-depth analysis of cell viability, apoptosis, and key signaling pathway modulation. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to understand and interpret their findings with confidence.
Chapter 1: Experimental Design & Foundational Assays
A successful investigation into the effects of 2'-HG begins with careful planning. The choice of cell line, determination of optimal treatment conditions, and selection of appropriate endpoint assays are critical for generating robust and meaningful data.
Cell Line Selection
The choice of cell line is paramount and should be dictated by the research question.
-
Hormone-Dependent Cancers: For studying estrogenic or anti-estrogenic effects, human breast cancer cell lines like MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) are classic choices.[11] Comparing effects between these two can help elucidate the ER-dependency of 2'-HG's actions. Other relevant lines include T47D (breast), BG-1 (ovarian), and LNCaP (prostate).[11][12]
-
Non-Cancerous Models: To assess effects on normal physiology or for toxicological screening, non-cancerous cell lines such as MCF-10A (non-tumorigenic breast epithelial) are appropriate.[6]
Causality: Using both ER-positive and ER-negative cell lines allows for the direct assessment of the estrogen receptor's role in mediating the observed effects. If 2'-HG shows activity in MCF-7 but not MDA-MB-231 cells, it strongly implies an ER-mediated mechanism.[11]
Reagent Preparation & Quality Control
-
This compound Stock Solution: 2'-HG is typically insoluble in aqueous media. Prepare a high-concentration stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO). Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Vehicle Control: The cornerstone of a trustworthy experiment is the vehicle control. All experiments must include a control group treated with the same final concentration of DMSO used in the highest 2'-HG treatment group. This ensures that any observed effects are due to the compound itself and not the solvent.
-
Cell Culture Media: Use phenol red-free medium for experiments involving estrogenic activity, as phenol red is a weak estrogen mimic and can create background noise. Supplement media with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could interfere with the assay.
Workflow for Investigating 2'-HG Effects
The following diagram outlines a logical workflow for a comprehensive study of 2'-HG. This workflow begins with foundational assays to determine the compound's activity range and then proceeds to more detailed mechanistic studies.
Caption: Experimental workflow for studying this compound.
Chapter 2: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the core assays required to characterize the effects of 2'-HG.
Protocol 2.1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living, metabolically active cells.[14] This assay is crucial for determining the cytotoxic or cytostatic concentrations of 2'-HG and for calculating the IC50 (half-maximal inhibitory concentration).
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cell line
-
Complete, phenol red-free culture medium with charcoal-stripped FBS
-
2'-HG stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[13][15]
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 and 4 mM HCl in isopropanol)[15]
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 2'-HG in culture medium from the stock solution. A typical concentration range to start with for phytoestrogens is 0.1 µM to 100 µM.[12]
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of 2'-HG. Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[14][16]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[14][16] A reference wavelength of >650 nm can be used to subtract background absorbance.[16]
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100 Plot % Viability against the log of the 2'-HG concentration to generate a dose-response curve and determine the IC50 value.
| Parameter | Example Value | Description |
| Cell Line | MCF-7 | ER-positive breast cancer |
| Seeding Density | 8,000 cells/well | Optimized for log-phase growth |
| Treatment Duration | 48 hours | Common time point for viability |
| 2'-HG Range | 0.1 - 100 µM | Wide range to capture IC50 |
| Vehicle Control | 0.1% DMSO | Matches highest 2'-HG solvent conc. |
| Absorbance λ | 570 nm | Peak absorbance for formazan |
| Reference λ | 690 nm | Background correction |
Protocol 2.2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates. Allow them to attach overnight. Treat cells with 2'-HG at pre-determined concentrations (e.g., IC50 and a sub-lethal dose) for 24 or 48 hours. Include vehicle and untreated controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.[17]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution to each 100 µL cell suspension.[17] Gently mix.
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[18]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[18] Analyze the samples by flow cytometry as soon as possible, exciting FITC at 488 nm and measuring emission at ~530 nm, and PI emission at >670 nm.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely seen, often artifacts).
Protocol 2.3: Gene Expression Analysis (RT-qPCR)
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes.[19][20] It involves two main steps: first, reverse transcriptase converts RNA into complementary DNA (cDNA), and second, qPCR amplifies and quantifies the amount of a specific cDNA target in real-time.[19] This is essential for determining if 2'-HG modulates the transcription of genes involved in apoptosis (e.g., Bax, Bcl-2), cell cycle (CCND1, CDKN1A), or estrogen response (TFF1/pS2).
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript IV)[21]
-
qPCR Master Mix (containing SYBR Green or for use with TaqMan probes)
-
Gene-specific primers (designed to span an exon-exon junction to avoid genomic DNA amplification)[20]
-
Endogenous control (housekeeping) gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Step-by-Step Methodology:
-
Cell Culture and RNA Isolation: Culture and treat cells with 2'-HG as described previously. Isolate total RNA from cell lysates using a commercial kit according to the manufacturer's instructions.[21] Quantify RNA and assess its purity (A260/A280 ratio ~2.0).
-
cDNA Synthesis (Two-Step RT-qPCR): Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[19][21] This typically involves a mix of random hexamers and oligo(dT) primers.[19][21]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes:
-
10 µL 2X qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Run: Run the plate on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[22] Include a melt curve analysis at the end to verify the specificity of the amplified product.[19]
-
Data Analysis: Use the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the endogenous control gene and relative to the vehicle-treated control group.
Protocol 2.4: Protein Expression & Signaling Analysis (Western Blot)
Principle: Western blotting is a technique used to detect specific proteins in a sample.[23] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[24] This protocol is critical for investigating if 2'-HG affects the protein levels or activation state (via phosphorylation) of key players in signaling pathways like Akt, ERK, or caspases.[5][8]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer system[24]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[23]
-
Primary antibodies (specific to target proteins, e.g., p-Akt, total Akt, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies[25]
-
Chemiluminescent substrate (ECL reagent)[25]
-
Imaging system (e.g., CCD camera-based imager)[26]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with 2'-HG. Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.[23] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation & Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE loading buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel.[23] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[24][26]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23][25]
-
Washing & Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST.[25] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25][26]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[26]
-
Analysis: Quantify band intensities using image analysis software. Normalize the target protein signal to a loading control (e.g., β-actin) to ensure equal protein loading. For signaling proteins, compare the phosphorylated (active) form to the total protein level.
Chapter 3: Key Signaling Pathways & Data Interpretation
The parent compound, genistein, is known to modulate several critical signaling pathways involved in cancer progression.[5][7][8] It is plausible that 2'-HG targets similar pathways. A primary candidate for investigation is the PI3K/Akt pathway, which is central to cell survival and proliferation.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by 2'-HG.
Interpreting Your Results:
-
Viability Data: A decrease in viability suggests cytotoxic or anti-proliferative effects. The IC50 provides a key metric for comparing potency.
-
Apoptosis Data: An increase in the Annexin V-positive population confirms that the observed decrease in viability is due to the induction of programmed cell death.
-
Gene & Protein Data: Changes in the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) can reveal the mechanism of apoptosis. A decrease in phosphorylated Akt (p-Akt) relative to total Akt, as measured by Western blot, would provide strong evidence that 2'-HG inhibits the PI3K/Akt survival pathway, corroborating the apoptosis data.
By systematically applying these protocols and integrating the data from each assay, researchers can build a comprehensive understanding of the cellular and molecular mechanisms through which this compound exerts its biological effects.
References
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- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
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- Krishnan, A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Rather, R. A., & Bhagat, M. (2021). Genistein as a regulator of signaling pathways and microRNAs in different types of cancers. Cancer Cell International.
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- Khan, I., et al. (2021). Genistein Modulates Signaling Pathways and Targets Several Epigenetic Markers in HeLa Cells. PubMed Central.
- Bio-protocol. (2019). Annexin V/PI staining assay.
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- Chester, E. M., et al. (2020). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments.
- Choi, J. H., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology.
- Mueller, S. O., et al. (2004). Assaying the estrogenicity of phytoestrogens in cells of different estrogen sensitive tissues. Journal of Steroid Biochemistry and Molecular Biology.
- Taylor, S., et al. (2010). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of California, Irvine.
- Park, S., & Kim, Y. (2023). Brief guide to RT-qPCR. Experimental & Molecular Medicine.
- GenScript. Protocol for Quantitative RT-PCR Analysis.
- University of Rochester Medical Center. Protocol for RT-qPCR.
- Assay Genie. Western Blot Protocol & Troubleshooting Guide.
- ResearchGate. (2020). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay.
- Bio-Rad. General Protocol for Western Blotting.
- ResearchGate. (2019). Chemical structures of 2′-hydroxygenistein, genistein and lupinalbin A.
- Capanoglu, E., et al. (2024). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules.
- WPI Digital Commons. (2016). Phytoestrogens and their Effects on Breast Cancer Cell Proliferation.
- Ateba, S. B., et al. (2021). Does this compound inhibit the endometrial proliferation? A preliminary study. The Journal of Phytopharmacology.
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- National Center for Biotechnology Information. This compound. PubChem.
- FooDB. Showing Compound this compound (FDB012251).
- ResearchGate. (2021). (PDF) Does this compound inhibit the endometrial proliferation? A preliminary study.
- Kulling, S. E., et al. (2008). Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs. Molecular Nutrition & Food Research.
- Guo, Y., et al. (2017). Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines. Nutrients.
- ResearchGate. (2012). Insilico studies of daidzein and genistein with human estrogen receptor.
- Imtiaz, S., et al. (2022). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. Molecules.
- Schreihofer, D. A., & Oppong-Danquah, E. (2020). Genistein: mechanisms of action for a pleiotropic neuroprotective agent in stroke. Neural Regeneration Research.
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Application of 2'-Hydroxygenistein in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals
Introduction: Unveiling the Potential of 2'-Hydroxygenistein
This compound, a hydroxylated derivative of the well-studied soy isoflavone genistein, is emerging as a promising candidate in oncological research. This natural compound, belonging to the flavonoid class, has demonstrated enhanced biological activities compared to its parent molecule, genistein.[1][2][3] Specifically, research has highlighted its superior antioxidant and antiproliferative properties, positioning it as a molecule of significant interest for the development of novel cancer therapeutics.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cancer research, detailing its mechanism of action, protocols for in vitro and in vivo studies, and data interpretation.
While extensive research has been conducted on genistein, demonstrating its multi-faceted anti-cancer effects through the modulation of apoptosis, cell cycle, and various signaling pathways, specific data on this compound is still expanding.[4][5][6][7][8][9][10][11][12] This guide will leverage the established knowledge of genistein's mechanisms as a framework for investigating this compound, while highlighting the known superior activities of the hydroxylated form.
Physicochemical Properties and Handling
This compound is a yellow or orange crystalline powder.[13] Understanding its solubility is crucial for experimental design. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, chloroform, dichloromethane, and acetone, but is insoluble in water.[13] For in vitro studies, it is recommended to prepare a concentrated stock solution in DMSO. The stability of compounds in DMSO is generally good, but multiple freeze-thaw cycles should be avoided to maintain compound integrity.[14][15][16]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₆ | [13] |
| Molecular Weight | 286.24 g/mol | [13] |
| Appearance | Yellow or orange crystalline powder | [13] |
| Solubility | Soluble in DMSO, methanol, acetone | [13] |
| Insolubility | Insoluble in water | [13] |
| Melting Point | 270 - 273 °C | [13] |
Mechanism of Action: A Focus on Enhanced Efficacy
The primary advantage of this compound over genistein lies in its enhanced antioxidant and antiproliferative activities.[1][2][3] This suggests that the addition of a hydroxyl group at the 2' position significantly influences its interaction with cellular targets. While the precise molecular mechanisms of this compound are still under active investigation, we can infer potential pathways based on the extensive research on genistein.
Enhanced Antioxidant Activity
This compound has demonstrated superior radical scavenging activity compared to genistein.[1][2][3] This is a critical aspect of its anticancer potential, as oxidative stress is a key contributor to carcinogenesis. By neutralizing reactive oxygen species (ROS), this compound may protect cells from DNA damage and inhibit signaling pathways that promote cancer cell proliferation.
Potent Antiproliferative Effects
Studies have shown that this compound exhibits greater antiproliferative effects in MCF-7 human breast cancer cells than genistein.[1][2][3] This heightened cytotoxicity is the cornerstone of its therapeutic potential. The underlying mechanisms are likely to be a combination of apoptosis induction and cell cycle arrest, similar to genistein, but with greater potency.
Experimental Protocols
The following protocols are designed as a starting point for investigating the anticancer effects of this compound. They are based on established methodologies for similar compounds and should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Replace the medium with the prepared this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Diagram: Workflow for In Vitro Cell Viability Assay
Caption: A streamlined workflow for assessing the cytotoxicity of this compound.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol investigates the effect of this compound on key signaling proteins.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for Akt, p-Akt, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Diagram: Postulated Signaling Pathways for this compound
Caption: Hypothesized signaling pathways modulated by this compound in cancer cells.
In Vivo Studies: Preclinical Animal Models
While in vivo data for this compound is currently limited, xenograft mouse models are the standard for evaluating the anti-tumor efficacy of novel compounds.
Protocol 5: Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
This compound
-
Vehicle for in vivo administration (e.g., corn oil, PBS with a solubilizing agent)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Analyze tumor tissue for biomarkers of apoptosis, proliferation, and signaling pathway modulation (e.g., by immunohistochemistry or Western blotting).
Data Interpretation and Future Directions
The enhanced antiproliferative and antioxidant activities of this compound make it a compelling candidate for further cancer research.[1][2][3] The protocols outlined in this guide provide a robust framework for elucidating its specific mechanisms of action.
Key areas for future investigation include:
-
Broadening the Scope: Evaluating the efficacy of this compound across a wider panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles.
-
Mechanistic Deep Dive: Conducting detailed studies to identify the direct molecular targets of this compound and to confirm its effects on signaling pathways such as PI3K/Akt and STAT3.
-
In Vivo Validation: Performing comprehensive in vivo studies to assess its anti-tumor efficacy, pharmacokinetic properties, and potential toxicity in various preclinical cancer models.
-
Combination Therapies: Investigating the potential of this compound to synergize with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.
The exploration of this compound is a promising avenue in the quest for novel, effective, and potentially less toxic cancer therapies. The methodologies and insights provided in this guide aim to facilitate and accelerate this important research.
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Investigating the Neuroprotective Effects of 2'-Hydroxygenistein: Application Notes and Protocols
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these disorders, often involving oxidative stress, apoptosis, and chronic neuroinflammation, has driven the search for pleiotropic therapeutic agents capable of targeting multiple disease-related pathways.[1] 2'-Hydroxygenistein, a hydroxylated derivative of the soy isoflavone genistein, is an emerging compound of interest in this field.[2][3] While genistein itself has demonstrated neuroprotective properties, its derivatives, such as 6-hydroxygenistein, have shown enhanced antioxidant and anti-inflammatory activities, suggesting that structural modifications can augment therapeutic potential.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, grounding the protocols in established scientific principles. The methodologies described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Section 1: Core Mechanistic Pathways in Neuroprotection
The neuroprotective capacity of this compound is likely multifaceted. Based on the known activities of its parent compound, genistein, and other hydroxylated derivatives, three core mechanisms are prioritized for investigation: attenuation of oxidative stress, inhibition of apoptosis, and modulation of neuroinflammation.[6][7][8]
Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage.[6] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. We hypothesize that this compound enhances neuronal resilience by activating the Nrf2/HO-1 signaling pathway.[8][9]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to an antioxidant stimulus like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the upregulation of potent antioxidant enzymes, including Heme Oxygenase-1 (HO-1), which collectively neutralize ROS and protect the cell from damage.
Modulation of Neuroinflammation via NF-κB Signaling
Chronic activation of microglia, the resident immune cells of the brain, contributes to a state of neuroinflammation that exacerbates neuronal injury. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central driver of this process. [10]In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus and drive the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [11]Genistein is known to inhibit this pathway, and this compound is predicted to share this activity. [6][8]
Section 2: Experimental Models for Neuroprotection Studies
The choice of an appropriate experimental model is critical for obtaining clinically relevant data. Both in vitro and in vivo models are essential, with in vitro assays offering higher throughput for initial screening and mechanistic studies. [12]
In Vitro Models
In vitro models provide a controlled environment to dissect specific cellular mechanisms. [13]* Cell Lines: Human neuroblastoma (e.g., SH-SY5Y) or rat pheochromocytoma (PC12) cell lines are commonly used. They are robust and can be differentiated into neuron-like cells, providing a consistent platform for screening.
-
Primary Neuronal Cultures: Harvested from embryonic rodent brains (e.g., cortex or hippocampus), these cultures more closely reflect the physiology of native neurons but exhibit greater variability. [14]* Advanced Models: Three-dimensional (3D) cell cultures, organoids, and "organ-on-a-chip" systems are emerging as more predictive models that recapitulate aspects of the brain's complex microenvironment. [13][15][16]* Induction of Neuronal Damage: To model neurodegeneration, cultured cells are exposed to specific toxins. Common examples include:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).
-
Protein Aggregation: Fibrillar amyloid-beta (Aβ) peptides for Alzheimer's models. [12]
-
In Vivo Models
Animal models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole organism. [17]While complex, they are a crucial step before clinical translation. [18]* Rodent Models: Mice and rats are the most common due to their genetic and neuroanatomical similarities to humans. [19]* Model Induction:
- Neurotoxin-Induced: Intraperitoneal or intracerebral injection of toxins like MPTP to model Parkinson's disease or scopolamine to induce cognitive deficits.
- Ischemia/Reperfusion: Models like transient middle cerebral artery occlusion (tMCAO) are used to study neuroprotection in the context of stroke. [20]
Section 3: Core Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the three core mechanisms of action.
Protocol: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) to quantify intracellular ROS levels. [21]
-
Principle: Non-fluorescent DCF-DA diffuses into cells where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound DCF. The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Materials:
-
Adherent neuronal cells (e.g., SH-SY5Y)
-
Black, clear-bottom 96-well microplate
-
DCF-DA stock solution (e.g., 10 mM in DMSO)
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (test compound)
-
Hydrogen peroxide (H₂O₂), 30% solution (positive control)
-
Fluorescence microplate reader (Excitation/Emission: ~485nm/~535nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment (e.g., 20,000 cells/well). Incubate overnight under standard conditions (37°C, 5% CO₂). [22] 2. Compound Pre-treatment: Prepare serial dilutions of this compound in phenol red-free medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Incubate for a predetermined time (e.g., 2-24 hours).
-
Rationale: Pre-incubation allows the compound to exert its protective effects, such as upregulating antioxidant enzymes, before the oxidative insult.
-
-
Probe Loading: Prepare a 10 µM working solution of DCF-DA in pre-warmed PBS. Remove the treatment medium, wash cells once with 100 µL of warm PBS, and then add 100 µL of the DCF-DA working solution to each well. [21] 4. Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Induction of Oxidative Stress: Prepare a fresh working solution of H₂O₂ (e.g., 100-500 µM, concentration must be optimized for your cell type) in PBS. [23]Remove the DCF-DA solution and add 100 µL of the H₂O₂ solution to the appropriate wells. To the "Compound + H₂O₂" wells, add H₂O₂ solution that also contains the original concentration of this compound.
-
Incubation: Incubate for 30-60 minutes at 37°C in the dark.
-
Measurement: Read the fluorescence on a microplate reader (Ex/Em: ~485/535 nm).
-
-
Experimental Groups & Controls:
-
Untreated Control: Cells with medium only (baseline ROS).
-
Vehicle Control: Cells treated with the solvent used for the compound (e.g., 0.1% DMSO).
-
Positive Control: Cells treated with H₂O₂ only (maximum ROS induction).
-
Test Group: Cells pre-treated with this compound, then exposed to H₂O₂.
-
Compound-Only Control: Cells treated with this compound only (to check for intrinsic effects on ROS).
-
Protocol: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of executioner caspase-3, a key marker of apoptosis. [24]
-
Principle: Cell lysates are incubated with a peptide substrate conjugated to a chromophore (e.g., DEVD-pNA). Activated caspase-3 in apoptotic lysates cleaves the substrate, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. [24]* Materials:
-
Neuronal cells cultured in a 6-well plate
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
This compound (test compound)
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microcentrifuge and 96-well microplate
-
Spectrophotometer or microplate reader (405 nm)
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Pre-treat with various concentrations of this compound for 2-24 hours. Then, induce apoptosis by adding an appropriate agent (e.g., 1 µM Staurosporine) for 3-6 hours.
-
Cell Lysis: a. Collect both adherent and floating cells by scraping and centrifugation (500 x g for 5 min). b. Wash the cell pellet once with cold PBS. c. Resuspend the pellet in 50-100 µL of cold Lysis Buffer provided in the kit. [25] d. Incubate on ice for 15-20 minutes. e. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris. [26] f. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the final assay.
-
Assay Reaction: a. In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with Lysis Buffer. b. Prepare the Reaction Mix by adding the substrate (DEVD-pNA) and DTT to the Reaction Buffer as per the kit's instructions. c. Add 50 µL of the Reaction Mix to each well. [25] 5. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the reading from a buffer-only blank.
-
The fold-increase in caspase-3 activity is calculated by comparing the absorbance of the treated samples to the untreated control.
-
Protocol: Quantification of Pro-inflammatory Cytokines (Sandwich ELISA)
This protocol provides a general method for quantifying the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants. [27][28]
-
Principle: A capture antibody specific for the target cytokine is coated onto a 96-well plate. The sample (supernatant) is added, and the cytokine is captured. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin (e.g., HRP). Finally, a substrate is added, and the resulting color change is proportional to the amount of captured cytokine. [28]* Materials:
-
ELISA kit for the target cytokine (e.g., human TNF-α)
-
Cell culture supernatants from treated cells
-
Microplate reader (450 nm)
-
-
Procedure:
-
Cell Treatment & Supernatant Collection: a. Seed neuronal or microglial cells in a 24-well plate. b. Pre-treat cells with this compound for 2-24 hours. c. Induce inflammation with an agent like Lipopolysaccharide (LPS, 1 µg/mL) for 6-24 hours. d. Collect the cell culture medium, centrifuge to remove debris, and store the supernatant at -80°C until use.
-
ELISA Assay: Follow the manufacturer's protocol precisely. A generalized workflow is as follows: a. Plate Coating: The plate often comes pre-coated with the capture antibody. b. Blocking: Add blocking buffer to prevent non-specific binding and incubate. c. Standard Curve: Prepare serial dilutions of the recombinant cytokine standard provided in the kit. d. Sample Incubation: Add the standards and collected supernatants to the wells and incubate. e. Washing: Wash the plate multiple times between each step to remove unbound reagents. f. Detection Antibody: Add the biotinylated detection antibody and incubate. g. Enzyme Conjugate: Add Streptavidin-HRP and incubate. h. Substrate Addition: Add the TMB substrate. A blue color will develop. i. Stop Reaction: Add the Stop Solution. The color will change to yellow.
-
Measurement: Immediately read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Use the standard curve to interpolate the concentration of the cytokine in your unknown samples. [28]
-
Section 4: Data Interpretation and Presentation
Summarizing quantitative results in a clear, tabular format is crucial for comparison across experimental groups.
Table 1: Hypothetical Neuroprotective Effects of this compound
| Treatment Group | Relative ROS Level (% of H₂O₂) | Caspase-3 Activity (Fold Change vs. Control) | TNF-α Concentration (pg/mL) |
| Control (Untreated) | 8.5 ± 1.2 | 1.0 ± 0.1 | 15.2 ± 3.1 |
| Vehicle + Toxin | 100.0 ± 8.9 | 4.5 ± 0.4 | 250.6 ± 20.5 |
| 1 µM 2'-HG + Toxin | 65.3 ± 5.4 | 2.8 ± 0.3 | 145.8 ± 15.1 |
| 10 µM 2'-HG + Toxin* | 32.1 ± 3.1 | 1.7 ± 0.2 | 75.3 ± 8.9 |
*Toxin refers to the respective damage inducer for each assay (H₂O₂ for ROS, Staurosporine for Caspase-3, LPS for TNF-α). Data are represented as mean ± SEM.
Conclusion
This compound holds considerable promise as a neuroprotective agent, likely acting through a synergistic combination of antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. The protocols detailed in this guide provide a robust and validated framework for systematically evaluating these effects. By understanding the "why" behind each step and employing rigorous controls, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this compelling molecule in the fight against neurodegenerative diseases.
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- 7. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - Li - Annals of Translational Medicine [atm.amegroups.org]
- 9. Anti‑oxidation effect of Genistein in vascular endothelial cell after H2O2 stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genistein attenuates neuroinflammation and oxidative stress and improves cognitive impairment in a rat model of sepsis-associated encephalopathy: potential role of the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unlocking the Potential of 2'-Hydroxygenistein: A Guide to its Cosmetic and Pharmaceutical Applications
Introduction: Beyond Genistein - The Emergence of a Hydroxylated Isoflavone
2'-Hydroxygenistein is a hydroxylated derivative of genistein, a well-known isoflavone found in soy and other legumes.[1] The addition of a hydroxyl group at the 2' position significantly enhances its antioxidant and antiproliferative properties compared to its parent compound, genistein.[2][3] This heightened bioactivity makes this compound a compelling candidate for a range of applications, from advanced cosmetic formulations to novel therapeutic agents. This guide will explore its potential in skin health and its promise in treating inflammatory conditions and cancer, providing detailed protocols to facilitate further research and development.
Part 1: Cosmetic Applications - Harnessing Antioxidant Power for Skin Health
The primary driver for the cosmetic interest in this compound lies in its superior antioxidant capacity. Oxidative stress is a key contributor to skin aging and hyperpigmentation. By neutralizing reactive oxygen species (ROS), this compound can help protect the skin from cellular damage, leading to a more youthful and even-toned complexion.
Anti-Aging Effects: Combating Oxidative Stress and Promoting Collagen Synthesis
Skin aging is characterized by a decline in collagen production and an increase in its degradation, leading to wrinkles and loss of elasticity. Oxidative stress accelerates this process. The enhanced antioxidant activity of this compound makes it a potent ingredient for anti-aging formulations.
Mechanism of Action: this compound's anti-aging effects are believed to stem from its ability to scavenge free radicals, thereby protecting fibroblasts—the cells responsible for collagen synthesis—from oxidative damage. Furthermore, like its parent compound genistein, it may influence signaling pathways that regulate the expression of collagen and matrix metalloproteinases (MMPs), the enzymes that degrade collagen.[4]
Application Note: When formulating with this compound for anti-aging purposes, consider its solubility and stability. It is sparingly soluble in water but soluble in organic solvents.[5] Encapsulation techniques or the use of penetration enhancers may improve its delivery into the dermis where fibroblasts reside. Stability testing of the final formulation under various conditions (temperature, light) is crucial to ensure the potency of the active ingredient.[6][7]
Protocol 1: In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts
Objective: To quantify the effect of this compound on collagen production in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Sircol™ Soluble Collagen Assay Kit
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed HDFs into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare various concentrations of this compound in serum-free DMEM. Replace the culture medium with the treatment solutions. Include a vehicle control (DMEM with the same solvent concentration used to dissolve this compound) and a positive control (e.g., Ascorbic acid).
-
Incubation: Incubate the cells for 48-72 hours.
-
Collagen Quantification: Following incubation, collect the cell culture supernatant. Quantify the amount of soluble collagen in the supernatant using the Sircol™ Soluble Collagen Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 555 nm using a spectrophotometer. Calculate the concentration of collagen from a standard curve. Express the results as a percentage of the vehicle control.
Skin Lightening: Inhibition of Melanogenesis
Hyperpigmentation, the darkening of the skin in patches, is caused by the overproduction of melanin. Tyrosinase is the key enzyme in the melanin synthesis pathway. Inhibiting this enzyme is a common strategy for skin lightening.
Mechanism of Action: While direct studies on this compound are limited, its structural similarity to other flavonoids suggests it may act as a tyrosinase inhibitor. It may also interfere with the signaling pathways that regulate the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis-related genes, including tyrosinase.[8][9]
Application Note: For skin lightening formulations, combining this compound with other depigmenting agents that work through different mechanisms (e.g., niacinamide, which inhibits melanosome transfer) could provide a synergistic effect. The formulation's pH should be optimized to ensure the stability and activity of this compound.
Protocol 2: In Vitro Assessment of Melanin Content in B16F10 Melanoma Cells
Objective: To determine the effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
DMEM with high glucose
-
FBS, Penicillin-Streptomycin
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound
-
Kojic acid (positive control)
-
1N NaOH
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture and Seeding: Culture B16F10 cells in high-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and 100 nM α-MSH for 72 hours. Include a vehicle control (α-MSH only) and a positive control (α-MSH + Kojic acid).
-
Cell Lysis and Melanin Quantification: After incubation, wash the cells with PBS and lyse them with 1N NaOH at 80°C for 1 hour.
-
Data Analysis: Measure the absorbance of the lysate at 405 nm.[10] Normalize the melanin content to the total protein content of each well (determined by a separate protein assay like BCA). Express the results as a percentage of the vehicle control.[11]
Part 2: Pharmaceutical Applications - A Multifaceted Therapeutic Agent
The enhanced biological activities of this compound also position it as a promising candidate for pharmaceutical development, particularly in the areas of anti-inflammatory and anticancer therapies.
Anti-inflammatory Properties: Modulating Key Signaling Pathways
Chronic inflammation is implicated in a wide range of diseases. Flavonoids are known to possess anti-inflammatory properties, and this compound is expected to exhibit potent activity in this area.
Mechanism of Action: The anti-inflammatory effects of isoflavones are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][12] These pathways regulate the production of pro-inflammatory cytokines and enzymes. This compound may inhibit the activation of these pathways, leading to a reduction in the inflammatory response.
Application Note: For developing this compound as an anti-inflammatory drug, it is essential to evaluate its efficacy in relevant in vivo models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation.[13][14] Pharmacokinetic and toxicological studies will also be critical for its progression as a therapeutic agent.
Protocol 3: In Vitro Assessment of NF-κB Activation in Macrophages
Objective: To determine the effect of this compound on NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Nuclear extraction kit
-
NF-κB p65 Transcription Factor Assay Kit (or similar)
-
Western blot reagents
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 6-well plates.
-
Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Nuclear Extraction: Isolate nuclear extracts from the cells using a nuclear extraction kit according to the manufacturer's protocol.
-
NF-κB Activation Assay: Measure the DNA-binding activity of the NF-κB p65 subunit in the nuclear extracts using a transcription factor assay kit.
-
Western Blot Analysis (Optional): Analyze the phosphorylation of IκBα and the nuclear translocation of p65 by Western blotting to confirm the inhibition of the NF-κB pathway.[15]
-
Data Analysis: Quantify the results and express them as a percentage of the LPS-stimulated control.
Anticancer Potential: Inducing Apoptosis and Inhibiting Proliferation
The enhanced antiproliferative activity of this compound in breast cancer cells suggests its potential as an anticancer agent.[2] Many flavonoids exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in cancer cells.
Mechanism of Action: this compound may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death, such as the PI3K/Akt pathway.[13][16] Inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately triggering cancer cell death.
Application Note: When investigating the anticancer properties of this compound, it is crucial to test its effects on a panel of cancer cell lines to determine its spectrum of activity. In vivo studies using xenograft models are necessary to evaluate its antitumor efficacy and potential side effects in a living organism.[17][18]
Protocol 4: In Vitro Assessment of Apoptosis in Cancer Cells
Objective: To determine if this compound induces apoptosis in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Culture and Seeding: Culture the cancer cells and seed them into 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[19]
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated groups to the controls.
Quantitative Data Summary
| Biological Activity | Compound | IC₅₀ / Effect | Cell Line / Model | Reference |
| Antioxidant Activity (DPPH) | Genistein | ~15 µg/mL | - | [2] |
| This compound | ~10 µg/mL | - | [2] | |
| Antioxidant Activity (ABTS) | Genistein | ~20 µg/mL | - | [2] |
| This compound | ~12 µg/mL | - | [2] | |
| Antiproliferative Activity | Genistein | ~25 µM | MCF-7 | [2] |
| This compound | ~15 µM | MCF-7 | [2] |
Conclusion and Future Directions
This compound presents a significant advancement over its parent compound, genistein, with enhanced antioxidant and antiproliferative activities. This guide has outlined its potential applications in both cosmetics for anti-aging and skin lightening, and in pharmaceuticals for its anti-inflammatory and anticancer properties. The provided protocols offer a starting point for researchers to further investigate and harness the benefits of this promising isoflavone.
Future research should focus on:
-
Cosmetic Science: In-depth studies on the stability of this compound in various cosmetic bases, its percutaneous absorption, and clinical trials to validate its efficacy in improving skin parameters.
-
Pharmaceutical Development: Comprehensive preclinical and clinical studies to establish the safety and efficacy of this compound for specific inflammatory diseases and cancers. Further elucidation of its molecular mechanisms of action will be crucial for targeted drug development.
The exploration of this compound is still in its early stages, but the initial evidence strongly suggests that this hydroxylated isoflavone holds considerable promise for a wide range of applications in human health and well-being.
References
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- Kim, T. H., et al. (2009). 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells. Journal of Microbiology and Biotechnology, 19(11), 1326–1331.
- ResearchGate. (n.d.). The various roles of H 2 S in the stimulation of cells signaling in cancer cells.
- ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- ResearchGate. (n.d.). Effects of compounds 1 and 2 on the melanin content of B16 cells.
- MDPI. (2021). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation.
- Huang, K. F., et al. (2008). In vitro and in vivo evaluation of topical delivery and potential dermal use of soy isoflavones genistein and daidzein. International Journal of Pharmaceutics, 364(1), 36-43.
- Frontiers in Pharmacology. (2021). Genistein: A Review on its Anti-Inflammatory Properties.
- ResearchGate. (n.d.). Development of topical nanoemulsions containing the isoflavone genistein.
- Syeda, T., et al. (2016). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters, 379(2), 1-9.
- Nadile, M., et al. (2023). A Comprehensive Review of Genistein's Effects in Preclinical Models of Cervical Cancer. International Journal of Molecular Sciences, 24(24), 17429.
- Louphrasitthiphol, P., et al. (2021). Novel mechanisms of MITF regulation identified in a mouse suppressor screen. eLife, 10, e63562.
- Meyskens, F. L., et al. (2019). MiTF Is Regulated by Redox Signals Controlled by the Selenoprotein Thioredoxin Reductase 1. Antioxidants, 8(10), 473.
- MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
- Chen, W. C., et al. (2006). Melanogenesis inhibition by gallotannins from Chinese galls in B16 mouse melanoma cells. Biological & Pharmaceutical Bulletin, 29(7), 1389-1393.
- Mibelle Biochemistry. (n.d.). supplemento gabbiaHPC.
- ResearchGate. (n.d.). A summary of preclinical studies of genistein in treating cancer.
- Chiang Mai University. (n.d.). CHAPTER 2 Materials and Methods.
- Liu, F., et al. (2007). MiTF Regulates Cellular Response to Reactive Oxygen Species through Transcriptional Regulation of APE-1/Ref-1. Molecular and Cellular Biology, 27(18), 6495-6506.
- Kerns, M. L., et al. (2013). Stability of sulforaphane for topical formulation. Drug Development and Industrial Pharmacy, 39(4), 588-594.
- Arung, E. T., et al. (2011). Anti-melanogenesis properties of quercetin- and its derivative-rich extract from Allium cepa. Food Chemistry, 124(4), 1404-1408.
- Zhang, L., et al. (2014). Inhibition of ROS-Activated p38MAPK Pathway is Involved in the Protective Effect of H2S Against Chemical Hypoxia-Induced Inflammation in PC12 Cells. Cellular and Molecular Neurobiology, 34(7), 1017-1026.
- ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Hoxhaj, G., & Manning, B. D. (2020). The PI3K-AKT network at the interface of oncogenic signalling and cancer metabolism.
- Marini, H., et al. (2012). The effect of genistein aglycone on cancer and cancer risk: a review of in vitro, preclinical, and clinical studies. The Journal of Steroid Biochemistry and Molecular Biology, 130(1-2), 1-15.
- González-Reyes, S., et al. (2022). High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines. International Journal of Molecular Sciences, 23(14), 7575.
- ResearchGate. (n.d.). Physical and physicochemical stability evaluation of cosmetic formulations containing soybean extract fermented by Bifidobacterium animalis.
- Kim, G. N., & Park, C. (2003). Suppressive effects of genistein on oxidative stress and NFkappaB activation in RAW 264.7 macrophages. Bioscience, Biotechnology, and Biochemistry, 67(9), 1916-1922.
- Byun, E. B., et al. (2014). Anti-inflammatory effect of gamma-irradiated genistein through inhibition of NF-κB and MAPK signaling pathway in lipopolysaccharide-induced macrophages. Food and Chemical Toxicology, 74, 134-141.
- Wang, Y., et al. (2020). Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Oncology Letters, 19(4), 2847-2854.
- ResearchGate. (n.d.). Effects of genistein on protein expression levels of MMP-1, MMP-3,...
- The Effects of Genistein on Peroxiredoxin-4 and Oxidative Stress in Lung Cancer Cell Line A549. (2023).
- Scilit. (n.d.). Genistein as an anti-inflammatory agent.
- Cheli, Y., et al. (2011). Hypoxia-induced transcriptional repression of the melanoma-associated oncogene MITF. Pigment Cell & Melanoma Research, 24(2), 344-353.
- Sadowska-Krowicka, H., et al. (1998). Genistein Prevents Nuclear Factor-Kappa B Activation and Acute Lung Injury Induced by Lipopolysaccharide. American Journal of Respiratory and Critical Care Medicine, 158(5), 1566-1573.
- Frontiers. (n.d.). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages.
- Wenk, J., et al. (2001). Redox-control of Matrix Metalloproteinase-1: A critical link between free radicals, matrix remodeling and degenerative disease. Redox Report, 6(5), 299-305.
- Louphrasitthiphol, P., et al. (2024). Novel mechanisms of MITF regulation identified in a mouse suppressor screen. bioRxiv.
- Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. YouTube.
- Clark, A. R., & Dean, J. L. (2017). MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth. The International Journal of Biochemistry & Cell Biology, 93, 1-6.
- Carter, R. S., et al. (2006). Inhibition of Macrophage Nuclear Factor-κB Leads to a Dominant Anti-Inflammatory Phenotype that Attenuates Glomerular Inflammation in Vivo.
- Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599.
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-Hydroxygenistein Bioconversion
Welcome to the technical support center for the optimization of 2'-hydroxygenistein bioconversion. This guide is designed for researchers, scientists, and drug development professionals engaged in the enzymatic conversion of genistein. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success. Our approach is rooted in scientific principles and practical field experience to ensure you can navigate the complexities of this biotransformation with confidence.
Introduction: The Scientific Rationale
The bioconversion of genistein to this compound is a targeted hydroxylation reaction catalyzed by the isoflavone 2'-hydroxylase, a cytochrome P450 enzyme (CYP) designated as CYP81E1, originally isolated from licorice (Glycyrrhiza echinata)[1]. This enzyme facilitates the introduction of a hydroxyl group at the 2' position of the B-ring of the isoflavone backbone. The resulting molecule, this compound, has garnered significant interest due to its enhanced biological activities, including superior antioxidant and antiproliferative properties compared to its precursor, genistein[2][3].
Successful and efficient bioconversion hinges on the robust expression and activity of CYP81E1 in a suitable microbial host, typically the yeast Saccharomyces cerevisiae. As with any heterologous expression of a membrane-bound plant P450 enzyme in a microbial system, several challenges can arise, from low expression levels and poor catalytic activity to the formation of undesirable byproducts. This guide will systematically address these potential hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the bioconversion of genistein to this compound?
A1: The key enzyme is isoflavone 2'-hydroxylase (CYP81E1), a cytochrome P450 monooxygenase[1]. For efficient activity in a heterologous host like yeast, it requires a redox partner, typically a cytochrome P450 reductase (CPR), to transfer electrons from NADPH[4][5].
Q2: Why is Saccharomyces cerevisiae a commonly used host for this bioconversion?
A2: S. cerevisiae is a well-characterized eukaryotic host that is "Generally Recognized as Safe" (GRAS)[6]. It possesses the necessary endoplasmic reticulum (ER) for the proper folding and membrane insertion of plant P450 enzymes like CYP81E1[7]. Furthermore, its genetic tractability allows for straightforward engineering to optimize protein expression and metabolic pathways[8].
Q3: My bioconversion yield is very low. What are the initial parameters I should investigate?
A3: Low yield is a common issue. Begin by systematically evaluating the following:
-
Enzyme Expression and Activity: Confirm the expression of both CYP81E1 and its CPR partner via SDS-PAGE and Western blot.
-
Fermentation Conditions: Key parameters include pH, temperature, and aeration. The stability and activity of both the enzyme and the substrate/product can be sensitive to these conditions[9][10].
-
Substrate and Cofactor Availability: Ensure adequate supply of genistein and cofactors like NADPH. The regeneration of NADPH can be a limiting factor.
-
Cell Viability and Density: High concentrations of the substrate (genistein) or product may be toxic to the yeast cells, leading to reduced catalytic activity[11][12].
Q4: Am I likely to see byproducts in my reaction?
A4: Yes, byproduct formation is possible. Other cytochrome P450 enzymes, either endogenous to the yeast or other heterologously expressed enzymes, can hydroxylate genistein at different positions, such as the 6, 8, or 3' positions, leading to isomers like orobol[4][13]. Careful selection of a clean host strain and optimization of reaction conditions can help minimize these side reactions.
Q5: What is a realistic conversion rate to aim for?
A5: Initial bioconversion rates can be modest. Published data indicates that an initial rate of 6% for the conversion of genistein to this compound in a yeast system was increased to 14% through optimization of reaction conditions[2][3].
Troubleshooting Guide: From Low Yield to No Product
This section provides a structured approach to diagnosing and resolving common issues encountered during the bioconversion process.
Problem 1: No or Negligible Product Formation (<1% Conversion)
Possible Causes & Corrective Actions:
-
Failed Protein Expression:
-
Diagnosis: Perform SDS-PAGE and Western blot analysis of microsomal fractions to confirm the presence of CYP81E1 and the CPR.
-
Solution:
-
Verify the integrity of your expression vector and the correctness of the coding sequences for both CYP81E1 and CPR.
-
Optimize the induction conditions (e.g., inducer concentration, temperature, and duration of induction).
-
Consider codon optimization of the plant-derived genes for yeast expression.
-
-
-
Inactive Enzyme:
-
Diagnosis: Even if expressed, the P450 enzyme may be inactive. Perform a carbon monoxide (CO) difference spectrum analysis on the microsomal fraction to confirm the presence of correctly folded, heme-containing P450.
-
Solution:
-
-
Insufficient Redox Partner Activity:
-
Diagnosis: The ratio of CPR to P450 is critical. Low CPR levels will result in poor P450 activity.
-
Solution:
-
Problem 2: Low Bioconversion Rate (1-5% Conversion)
Possible Causes & Corrective Actions:
-
Suboptimal Reaction Conditions:
-
Diagnosis: The pH, temperature, and aeration of your culture are not ideal for maximal enzyme activity.
-
Solution:
-
pH Optimization: The optimal pH for isoflavone synthase, a related P450, is around 7.5[15]. Systematically test a pH range from 6.5 to 8.0 in small-scale experiments. Use a buffered medium to maintain a stable pH during the fermentation[16].
-
Temperature Optimization: While yeast is typically grown at 30°C, lowering the temperature to 25-28°C after induction can sometimes improve the folding and stability of heterologous proteins. For the bioconversion of sophoricoside to genistein, a temperature of 32°C was found to be optimal[17].
-
Aeration: P450-mediated reactions are oxygen-dependent. Ensure adequate aeration by using baffled flasks and maintaining a high shaking speed (e.g., 200-250 rpm).
-
-
-
Substrate or Product Inhibition/Toxicity:
-
Diagnosis: High concentrations of genistein may be toxic to the yeast cells or inhibit the enzyme. The product, this compound, may also exhibit inhibitory effects.
-
Solution:
-
Substrate Feeding Strategy: Instead of adding all the genistein at the beginning of the bioconversion, implement a fed-batch strategy. Start with a low initial concentration and add more substrate over time. This can be linked to pH or dissolved oxygen monitoring.
-
In Situ Product Removal: Consider adding an adsorbent resin to the culture medium to sequester the product as it is formed, thereby reducing its potential toxicity.
-
-
-
Limiting Precursors or Cofactors:
-
Diagnosis: The intracellular pool of NADPH may be depleted, limiting the activity of the CPR.
-
Solution:
-
Media Composition: Optimize the carbon-to-nitrogen (C/N) ratio in your fermentation medium. A higher C/N ratio can sometimes favor the production of reducing equivalents like NADPH[16].
-
Metabolic Engineering: Overexpress key enzymes in the pentose phosphate pathway to enhance NADPH regeneration.
-
-
Experimental Protocols
Protocol 1: Optimization of Fermentation Conditions
This protocol outlines a systematic approach to optimizing pH, temperature, and substrate concentration for improved this compound production.
-
Inoculum Preparation: Inoculate a single colony of the recombinant S. cerevisiae strain into 10 mL of selective medium and grow overnight at 30°C with shaking at 220 rpm.
-
Main Culture Setup: Inoculate 50 mL of induction medium in 250 mL baffled flasks to an initial OD600 of 0.1. Prepare a matrix of conditions to be tested (e.g., pH values of 6.5, 7.0, 7.5; temperatures of 25°C, 28°C, 30°C).
-
Induction: Grow the cultures at 30°C to an OD600 of ~1.0. Induce protein expression by adding the appropriate inducer (e.g., galactose).
-
Bioconversion: After 4-6 hours of induction, add genistein from a sterile stock solution to a final concentration of 50 µM. For substrate optimization experiments, test a range of concentrations (e.g., 25 µM, 50 µM, 100 µM, 200 µM).
-
Time-Course Sampling: At regular intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw 1 mL aliquots from each flask.
-
Sample Preparation: Centrifuge the samples to pellet the cells. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the ethyl acetate layer to dryness and resuspend the residue in methanol for HPLC analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the concentrations of genistein and this compound.
Protocol 2: Downstream Purification of this compound
This protocol provides a general framework for the recovery and purification of this compound from the fermentation broth.
-
Cell Removal: After the bioconversion is complete, harvest the entire culture and centrifuge at 5,000 x g for 15 minutes to pellet the yeast cells.
-
Solvent Extraction: Transfer the supernatant to a separation funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Concentration: Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography:
-
Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the resuspended extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate/methanol gradient.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Final Purification: Pool the pure fractions and evaporate the solvent. The resulting solid can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Troubleshooting Matrix for this compound Bioconversion
| Symptom | Potential Cause | Diagnostic Step | Recommended Action |
| No product formation | Failed protein expression | Western Blot | Verify vector, optimize induction |
| Inactive P450 enzyme | CO-difference spectrum | Supplement with heme precursor | |
| Insufficient CPR activity | Quantify CPR expression | Co-express a more compatible CPR | |
| Low product yield | Suboptimal pH/temperature | Small-scale condition screen | Test pH 6.5-8.0, Temp 25-32°C |
| Substrate/product toxicity | Dose-response experiment | Implement fed-batch substrate addition | |
| Cofactor (NADPH) limitation | Measure intracellular NADPH | Optimize C/N ratio in media | |
| Multiple product peaks | Non-specific hydroxylation | LC-MS analysis of byproducts | Use a host strain with minimal endogenous P450 activity |
Visualizations
Bioconversion Pathway
Caption: The enzymatic conversion of genistein to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low bioconversion yields.
References
- Lv, Y., et al. (2019). Optimizing Oleaginous Yeast Cell Factories for Flavonoids and Hydroxylated Flavonoids Biosynthesis. ACS Synthetic Biology, 8(11), 2516-2526. [Link]
- Koirala, N., et al. (2017). Metabolic Engineering of Escherichia coli for the Production of 3'-O-methyl-orobol. Journal of Agricultural and Food Chemistry, 65(40), 8891-8899.
- Pandey, R. P., et al. (2016). Metabolic engineering of Escherichia coli for the production of 2'-O-methyl-isoliquiritigenin, a potent antioxidant. Microbial Cell Factories, 15, 78.
- Trantas, E., et al. (2009). Metabolic engineering of the complete pathway for the production of the isoflavonoid genistein in Saccharomyces cerevisiae. Metabolic Engineering, 11(6), 355-366.
- Seo, M. J., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(11), 1344-1350. [Link]
- Lv, Y., et al. (2019). Optimizing oleaginous yeast cell factories for flavonoids and hydroxylated flavonoids biosynthesis. bioRxiv. [Link]
- Akashi, T., et al. (1998). CYP81E1, a cytochrome P450 cDNA of licorice (Glycyrrhiza echinata L.), encodes isoflavone 2'-hydroxylase.
- Semantic Scholar. (n.d.). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. [Link]
- Tamura, K., et al. (2002). Conversion of daidzein and genistein by an anaerobic bacterium newly isolated from the mouse intestine. Applied and Environmental Microbiology, 68(11), 5476–5480. [Link]
- UniProt. (n.d.). Q9ZQQ7 (IFS2_GLYEC). [Link]
- Dangi, B., et al. (2018). Effects of Alternative Redox Partners and Oxidizing Agents on CYP154C8 Catalytic Activity and Product Distribution. ChemBioChem, 19(18), 1957-1964. [Link]
- Reeves, C. D., et al. (2013). Biotransformation and recovery of the isoflavones genistein and daidzein from industrial antibiotic fermentations. Applied Microbiology and Biotechnology, 97(14), 6257–6267. [Link]
- Halbwirth, H. (2010). Plant Flavonoid Production in Bacteria and Yeasts. Frontiers in Plant Science, 1, 6. [Link]
- Akashi, T., et al. (2003). Induction of isoflavonoid and retrochalcone branches of the flavonoid pathway in cultured Glycyrrhiza echinata cells treated with yeast extract. Plant Science, 165(5), 1119-1126. [Link]
- Wang, Y., et al. (2023). Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology, 11, 1248039. [Link]
- Akashi, T., et al. (1999). Cloning and Functional Expression of a Cytochrome P450 cDNA Encoding 2-Hydroxyisoflavanone Synthase Involved in Biosynthesis of the Isoflavonoid Skeleton in Licorice. Plant Physiology, 121(3), 821-828. [Link]
- ResearchGate. (2023). Engineering the Cytochrome P450 to Enhance Parthenolide Production in Saccharomyces cerevisiae. [Link]
- Dai, Z., et al. (2021). Functional expression of eukaryotic cytochrome P450s in yeast. Biotechnology and Bioengineering, 118(3), 1050-1065. [Link]
- Roy, D., et al. (2016). Genistein Induces Deleterious Effects during Its Acute Exposure in Swiss Mice. PLoS ONE, 11(10), e0164297. [Link]
- Meng, X., et al. (2022). Modular Engineering of Saccharomyces cerevisiae for De Novo Biosynthesis of Genistein. International Journal of Molecular Sciences, 23(14), 7709. [Link]
- ResearchGate. (2021). Biotransformed product, genistein 7-O-phosphate, enhances the oral bioavailability of genistein. [Link]
- Lin, H.-Y., et al. (2005). A Simple Substrate Feeding Strategy using a pH Control Trigger in Fed-Batch Fermentation. Biotechnology Progress, 21(5), 1401-1406. [Link]
- Akashi, T., et al. (1998). CYP81E1, a cytochrome P450 cDNA of licorice (Glycyrrhiza echinata L.), encodes isoflavone 2'-hydroxylase.
- Zhang, C., et al. (2024). Systematic Engineering of Saccharomyces cerevisiae for the De Novo Biosynthesis of Genistein and Glycosylation Derivatives. International Journal of Molecular Sciences, 25(5), 2699. [Link]
- Demko, V., & Vaskova, J. (2022). Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. International Journal of Molecular Sciences, 23(21), 13531. [Link]
- Feng, C., et al. (2015). Effective bioconversion of sophoricoside to genistein from Fructus sophorae using immobilized Aspergillus niger and Yeast. World Journal of Microbiology and Biotechnology, 31(1), 187-197. [Link]
- Sagisaka, A., et al. (2020). The Cytotoxic Effect of Genistein, a Soybean Isoflavone, against Cultured Tribolium Cells. Insects, 11(4), 241. [Link]
- Lamb, D. C., et al. (1999). Characterization of Saccharomyces cerevisiae CYP51 and a CYP51 fusion protein with NADPH cytochrome P-450 oxidoreductase expressed in Escherichia coli. Journal of Biological Chemistry, 274(25), 17653-17658. [Link]
- Wang, Y., et al. (2023). Integrated Metabolomic and Transcriptomic Analysis Reveals the Pharmacological Effects and Differential Mechanisms of Isoflavone Biosynthesis in Four Species of Glycyrrhiza. International Journal of Molecular Sciences, 24(23), 16892. [Link]
- ResearchGate. (2010).
- Mathias, K., et al. (2006). Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones. Journal of Agricultural and Food Chemistry, 54(20), 7495-7502. [Link]
- Swarge, B. N., et al. (2021). Integrated Multi-Omics Analysis of Mechanisms Underlying Yeast Ethanol Tolerance. Journal of Proteome Research, 20(2), 1361-1376. [Link]
- Zelić, B., et al. (2002). Optimization of pH and temperature in the process of bioconversion of glucose to 2,5-diketo-D-gluconic acid. Chemical and Biochemical Engineering Quarterly, 16(1), 7-11. [Link]
- ResearchGate. (2005).
- Loffredo, R., et al. (2024). A Critical Review on Downstream Processes to Recovery Succinic Acid from Fermentative Broth. Chemical Engineering Transactions, 110, 169-174. [Link]
Sources
- 1. Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of methoxylated flavonoids in yeast using ring A hydroxylases and flavonoid O-methyltransferases from sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic toxicity studies with genistein. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Optimizing Oleaginous Yeast Cell Factories for Flavonoids and Hydroxylated Flavonoids Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular Engineering of Saccharomyces cerevisiae for De Novo Biosynthesis of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins [mdpi.com]
- 9. A redox cycle with complex II prioritizes sulfide quinone oxidoreductase-dependent H2S oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid [mdpi.com]
- 11. Genistein Induces Deleterious Effects during Its Acute Exposure in Swiss Mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Effective bioconversion of sophoricoside to genistein from Fructus sophorae using immobilized Aspergillus niger and Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of 2'-Hydroxygenistein
Welcome to the technical support center for the chemical synthesis of 2'-Hydroxygenistein (also known as 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate field-proven insights, troubleshoot common experimental challenges, and provide detailed protocols to help you navigate the complexities of this synthesis.
Introduction to the Challenges
This compound is a polyhydroxylated isoflavone, a class of compounds known for their valuable biological activities.[1] Its synthesis, while conceptually straightforward, is fraught with practical challenges that can significantly impact yield and purity. The primary hurdles arise from two key areas:
-
Regioselectivity: Controlling the placement of functional groups, particularly during the construction of the isoflavone core, is non-trivial.
-
Global Demethylation: The most common synthetic route involves a final, acid-catalyzed demethylation of a polymethoxy precursor. This step is notoriously difficult to control, often leading to incomplete reactions, side-product formation, and arduous purification.
This guide will focus primarily on troubleshooting the final and most critical step: the cleavage of aryl methyl ethers to yield the target this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for this compound?
A1: Most total synthesis routes converge on the construction of a polymethoxy-isoflavone precursor, which is then globally demethylated. A widely adopted method involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization and rearrangement to form the isoflavone core.[2][3] Protecting the phenolic hydroxyl groups as methyl ethers is standard practice due to their stability in the preceding steps and their relatively clean removal in the final step.
Q2: Why is the final demethylation step using Boron Tribromide (BBr₃) so challenging?
A2: Boron tribromide is a powerful Lewis acid highly effective at cleaving aryl methyl ethers.[4] The challenges stem from its high reactivity and the complex nature of the substrate:
-
Mechanism Complexity: The reaction proceeds via the formation of a BBr₃-ether adduct. The subsequent cleavage can occur through different pathways, including unimolecular (Sₙ1-like) or bimolecular (Sₙ2-like) mechanisms, depending on the substrate.[5][6] For aryl methyl ethers, a bimolecular pathway where one adduct acts as a nucleophile for another is often proposed.[7]
-
Stoichiometry Control: In theory, one equivalent of BBr₃ can cleave up to three ether bonds. However, in practice, excess BBr₃ is almost always required to drive the reaction to completion, which can lead to side reactions.
-
Moisture Sensitivity: BBr₃ reacts violently with water to produce HBr and boric acid. Rigorously anhydrous conditions are mandatory to prevent reagent quenching and the introduction of competing protic acids.[4]
-
Work-up Issues: The work-up procedure to hydrolyze the boron-phenoxide complexes must be carefully controlled to prevent product degradation and facilitate isolation.
Q3: Are there viable alternatives to BBr₃ for the demethylation step?
A3: Yes, although BBr₃ is often the most effective. Other reagents include:
-
Hydrobromic Acid (HBr): Requires high temperatures and can have low functional group tolerance.[4]
-
Thiolates: Strong nucleophiles like sodium thiomethoxide in a polar aprotic solvent (e.g., DMF) can be effective but require high temperatures and can present challenges with sulfur-containing byproducts.[4]
-
Aluminum Chloride (AlCl₃): Another Lewis acid that can be used, often with a scavenger like pyridine.
For a sensitive, polyhydroxylated substrate like the precursor to this compound, BBr₃ typically offers the best balance of reactivity and milder conditions (low temperature), making it the reagent of choice despite its handling challenges.
Troubleshooting Guide: The BBr₃ Demethylation Step
This section addresses the most common failures encountered during the global demethylation of the methoxy-protected this compound precursor.
Problem 1: Incomplete Reaction - Mixture of Partially Demethylated Intermediates
-
Symptoms:
-
TLC analysis shows multiple product spots with Rƒ values between your starting material and the expected final product.
-
¹H NMR of the crude product shows a complex mixture of aromatic signals and multiple methoxy singlets.
-
LC-MS analysis reveals masses corresponding to mono-, di-, and tri-methylated intermediates in addition to the desired product and starting material.
-
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Proposed Solution |
| Insufficient BBr₃ | The reaction stoichiometry is complex. The Lewis basicity of the carbonyl group and the newly formed phenols can sequester BBr₃, rendering it inactive for ether cleavage. | Increase BBr₃ equivalents. Start with a 1.5-fold excess per methoxy group. For a tetramethoxy precursor, this means using at least 6 equivalents of BBr₃. Empirically increase to 8-10 equivalents if the reaction remains incomplete. |
| Reaction Temperature Too Low | While the reaction is initiated at low temperatures (-78 °C or 0 °C) to control the initial exothermic adduct formation, the cleavage of all four ether bonds may require thermal energy to overcome the activation barrier.[5] | Implement a temperature ramp. After the initial addition of BBr₃ at 0 °C, allow the reaction to slowly warm to room temperature and stir overnight. Gentle heating (e.g., 40 °C) can be attempted, but monitor carefully for degradation. |
| Reagent Decomposition | BBr₃ is highly sensitive to moisture. If your solvent or glassware is not perfectly dry, the reagent will be quenched before it can react with the substrate. | Ensure rigorous anhydrous conditions. Flame-dry all glassware under vacuum.[8] Use a freshly opened bottle of BBr₃ or re-distill older stock. Use a dry, inert solvent like dichloromethane (DCM) passed through a solvent purification system or stored over molecular sieves. |
Problem 2: Low Yield of Final Product with Significant Baseline Material on TLC
-
Symptoms:
-
TLC shows a faint spot for the desired product and a dark, immobile streak at the baseline.
-
The crude product is a dark, intractable tar-like substance.
-
Purification by column chromatography results in significant loss of material on the silica gel.
-
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Proposed Solution |
| Product Degradation | Polyhydroxylated flavonoids are sensitive to strong acids and oxidative conditions, especially at elevated temperatures. The BBr₃ itself or HBr formed during work-up can cause decomposition. | Maintain low temperatures. Perform the entire reaction and quench at 0 °C or below. Avoid warming the reaction unless absolutely necessary to push it to completion. |
| Complexation During Work-up | Boron can form stable complexes with the poly-phenolic product. Improper quenching can lead to the precipitation of these complexes as insoluble materials. | Optimize the quenching procedure. Instead of quenching with water directly, try quenching with methanol first at low temperature. This trans-esterifies the boron-oxygen bonds to form B(OMe)₃, which is more easily hydrolyzed. Follow with a standard aqueous work-up. |
| Adsorption on Silica Gel | The multiple hydroxyl groups on this compound can lead to strong, sometimes irreversible, adsorption onto silica gel during chromatography. | Use an alternative stationary phase. Consider purification using Sephadex LH-20, which separates based on size and polarity and has fewer issues with irreversible adsorption of phenols.[9] Alternatively, modify your silica gel eluent by adding a small amount of acetic or formic acid (e.g., 0.1-1%) to protonate the silanols and reduce tailing. |
Problem 3: Unexpected Side Product Formation
-
Symptoms:
-
Isolation of a significant byproduct during purification.
-
NMR or Mass Spec data indicates a structural change beyond simple demethylation.
-
-
Potential Cause & Solution:
| Potential Cause | Scientific Rationale | Proposed Solution |
| BBr₃-Mediated Cyclization or Rearrangement | Although less common for this specific scaffold, BBr₃ is a strong Lewis acid known to catalyze intramolecular cyclizations or other rearrangements, especially if the reaction is heated or run for extended periods.[10] | Re-evaluate reaction conditions. Stick to the minimum effective temperature and reaction time. Analyze the structure of the byproduct to hypothesize its formation mechanism, which can provide clues. For example, if a cyclization onto the B-ring is observed, it suggests that the 2'-hydroxyl group may be involved, and a protecting group strategy might be needed in a next-generation synthesis design. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the demethylation step.
Caption: Decision tree for troubleshooting the BBr₃ demethylation.
Key Experimental Protocol
Protocol: Global Demethylation of 2',4',5,7-Tetramethoxyisoflavone
Disclaimer: This protocol is a representative procedure and may require optimization for your specific substrate and scale. All operations should be performed in a certified fume hood by trained personnel.
Materials:
-
2',4',5,7-Tetramethoxyisoflavone (1.0 eq)
-
Boron Tribromide (BBr₃), 1.0 M solution in DCM (8.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with Nitrogen or Argon gas.[8]
-
Dissolution: Dissolve the tetramethoxyisoflavone starting material (1.0 eq) in anhydrous DCM (approx. 20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
BBr₃ Addition: Add the BBr₃ solution (8.0 eq) dropwise via a syringe over 20-30 minutes. A dark, viscous mixture may form.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS (quench a small aliquot in methanol before analysis).
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Slowly and carefully add anhydrous methanol (equal volume to the DCM) to quench the excess BBr₃. The solution may bubble vigorously. Stir for 30 minutes at 0 °C.
-
Aqueous Work-up: Pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude solid via column chromatography. For silica gel, use a gradient elution (e.g., Hexane/Ethyl Acetate moving to Ethyl Acetate/Methanol). For persistent purification challenges, Sephadex LH-20 column chromatography with methanol as the eluent is recommended.[9]
Visualizing the Synthesis Pathway
Caption: General synthetic route to this compound.
References
- Choi, E. J., & Ahn, J. S. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(11), 1438-1443. [Link][11]
- Ohta, N., et al. (1979). A method of isolating and purifying isoflavones from defatted soybeans. Agricultural and Biological Chemistry, 43(7), 1415-1419.
- Zhang, Y., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4208. [Link][9]
- Seixas, R. S. G. R., et al. (2008). Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. Helvetica Chimica Acta, 91(4), 713-721.
- Ahmad, F., Adib, A. M., & Idris, M. S. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Malaysian Journal of Fundamental and Applied Sciences, 6(1). [Link][2][3]
- Sousa, S. F., & Silva, P. J. (2012). BBr3-Assisted Cleavage of Ethers: A Computational Study of the Reaction Mechanism. The Journal of Organic Chemistry, 77(17), 7479-7487. [Link][5]
- Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Chemistry - A European Journal, 21(43), 15153-15160. [Link][6]
- Korich, A. L., & Lord, R. L. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ether. Semantic Scholar. [Link][7]
- Organic Chemistry Portal.
- National Center for Biotechnology Information. This compound.
- Reddy, T. S., et al. (2011). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides.
- Organic Syntheses. General Laboratory Techniques. Organic Syntheses. [Link][8]
Sources
- 1. This compound | C15H10O6 | CID 5282074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4’,5,7-trihydroxyflavanone and 3’,4’,5,7-tetrahydroxyflavanone and antioxidant activity | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. bdigital.ufp.pt [bdigital.ufp.pt]
- 6. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Improving the yield of 2'-Hydroxygenistein from natural sources
Technical Support Center: Optimizing 2'-Hydroxygenistein Yield
Welcome to the technical support center dedicated to enhancing the isolation and yield of this compound. As a researcher, you understand that isolating low-abundance natural products presents a unique set of challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the why behind each step. Our goal is to empower you with the scientific rationale needed to troubleshoot effectively and maximize your yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when starting or optimizing a this compound isolation project.
Q1: What are the best natural sources for isolating this compound?
A1: this compound is a relatively rare isoflavone. The primary documented plant sources are species within the Crotalaria genus, specifically Crotalaria pallida and Crotalaria assamica.[1] It has also been isolated from Crotalaria lachnophora.[2] Unlike its more common precursor, genistein, which is abundant in soybeans, this compound is not typically found in significant quantities in common legumes.[3][4] Therefore, sourcing authentic plant material from the Crotalaria genus is the critical first step for direct natural extraction.
Q2: My yield from Crotalaria is extremely low. Are there alternative production methods?
A2: Yes, and this is a crucial area of modern research due to the low natural abundance. The most promising alternative is microbial biotransformation. Certain microorganisms, particularly those found in fermented soybean products like tempeh, possess unique cytochrome P450 (CYP) enzyme systems.[3][5] These enzymes can hydroxylate genistein at the 2' position to produce this compound. Further, metabolic engineering of hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli by introducing specific isoflavone 2'-hydroxylase genes (e.g., CYP81E1) is a powerful strategy to convert genistein into this compound.[6][7][8] This approach offers greater control and potentially much higher, more consistent yields than extraction from wild plant sources.[9]
Q3: How critical is the pre-treatment of my plant material?
A3: Pre-treatment is a foundational step that dictates the efficiency of your entire workflow. Improper handling can lead to enzymatic degradation of the target compound or interfere with extraction. The primary goal is to dry the plant material to halt biological activity and then grind it to a fine, uniform powder. This increases the surface area available for solvent penetration. We recommend freeze-drying (lyophilization) if available, as it best preserves the chemical integrity of thermolabile compounds. Oven drying at low temperatures (40-50°C) is a viable alternative, but high temperatures should be avoided.
Part 2: Troubleshooting Guide: From Extraction to Purification
This guide uses a problem-and-solution format to address specific experimental hurdles.
Issue 1: Low Extraction Efficiency
"I've performed a solvent extraction on my ground Crotalaria leaves, but HPLC analysis of the crude extract shows a very weak signal for this compound."
This is a classic yield problem that can often be traced back to the choice of solvent and extraction methodology. The principle of extraction relies on the "like dissolves like" rule; the solvent system must efficiently solubilize the target analyte while minimizing the co-extraction of interfering compounds.
Root Causes & Solutions:
-
Suboptimal Solvent Polarity: this compound is a polyhydroxylated isoflavone, making it a polar molecule. Purely non-polar solvents (e.g., hexane) will be ineffective. While highly polar solvents like water can work, they also extract a large amount of undesirable compounds like sugars and proteins.
-
Inefficient Mass Transfer: Simply soaking the plant material (maceration) may not be sufficient. The solvent needs to effectively penetrate the plant tissue to access the compound.
▶ Step-by-Step Troubleshooting Protocol:
-
Verify Solvent System: For isoflavones, aqueous-organic mixtures are typically most effective. Start with a baseline of 80% methanol (MeOH) or 80% ethanol (EtOH) in water. These solvents provide a good balance of polarity to extract the isoflavone while precipitating some interfering macromolecules.
-
Incorporate Energy-Assisted Extraction: To improve mass transfer, move beyond simple maceration.
-
Ultrasonication-Assisted Extraction (UAE): Use a sonication bath or probe. The cavitation bubbles generated by ultrasound disrupt cell walls, enhancing solvent penetration.[10] A typical starting point is 30-40 kHz for 30-60 minutes.
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent within the plant matrix, causing cell rupture and rapid compound release.[10] It is very fast but requires careful temperature control to avoid degradation.
-
-
Optimize Extraction Parameters: Systematically vary the solvent-to-solid ratio, extraction time, and temperature. A well-designed experiment might compare extraction times of 1, 2, and 4 hours at both room temperature and a slightly elevated temperature (e.g., 40°C).
Data Summary: Recommended Starting Conditions for Isoflavone Extraction
| Parameter | Recommended Range | Rationale |
| Solvent | 70-90% Methanol or Ethanol | Balances polarity for effective isoflavone solubilization. |
| Technique | Ultrasonication (UAE) | Significantly improves extraction efficiency over simple soaking.[10][11] |
| Temperature | 25°C - 50°C | Avoids thermal degradation of the target compound. |
| Time | 30 - 120 minutes | Longer times may increase extraction of impurities. |
| Solid:Solvent Ratio | 1:10 to 1:20 (g/mL) | Ensures sufficient solvent to fully wet the material and create a concentration gradient. |
Issue 2: Complex Crude Extract & Difficult Purification
"My crude extract is a complex mixture, and I'm struggling to separate this compound from other closely related flavonoids using column chromatography."
This is a common challenge in natural product chemistry.[12] The solution lies in a multi-step purification strategy that employs different separation mechanisms. Relying on a single chromatography step is rarely sufficient.[13]
▶ Overall Purification Workflow
Caption: A multi-step purification workflow for this compound.
▶ Step-by-Step Troubleshooting Protocol:
-
Initial Cleanup with Solid-Phase Extraction (SPE): Before attempting column chromatography, use SPE to remove major classes of impurities. For a polar compound like this compound, a reverse-phase (C18) SPE cartridge is ideal.
-
Principle: You will load your aqueous extract onto the C18 cartridge. Highly polar impurities (sugars, salts) will pass through, while your compound and other moderately polar flavonoids will be retained. You then elute your target fraction with a solvent of intermediate polarity, like 50% MeOH.
-
-
Fractionation by Low-Pressure Liquid Chromatography (LPLC): Use a larger column with silica gel (normal-phase) or C18 (reverse-phase). The goal here is not to achieve perfect purity but to separate the extract into several less complex fractions.
-
If using Silica Gel: Elute with a gradient of increasing polarity, for example, from dichloromethane (DCM) to DCM:MeOH.
-
If using C18: Elute with a gradient of decreasing polarity, for example, from H₂O to MeOH.
-
Collect 10-20 fractions and analyze each by Thin-Layer Chromatography (TLC) or analytical HPLC to identify which ones contain your target.
-
-
High-Resolution Polishing with Preparative HPLC: Pool the fractions enriched with this compound and perform a final purification using preparative HPLC. This step offers the highest resolving power.
-
Column Choice: A C18 column is the standard choice for isoflavones.
-
Mobile Phase Optimization: This is critical. Use analytical HPLC to test different mobile phase conditions first. A typical system is a gradient of water (often with 0.1% formic acid to improve peak shape) and acetonitrile or methanol. The goal is to maximize the resolution between the peak for this compound and any adjacent impurities.
-
Issue 3: Low Yield from Microbial Biotransformation
"I have engineered E. coli to express an isoflavone 2'-hydroxylase. I am feeding its precursor, genistein, to the culture, but the conversion rate to this compound is poor."
This is a common metabolic engineering challenge.[8] The problem often lies not just with the enzyme itself, but with the host cell's ability to support the reaction and transport the substrate/product.
▶ Key Factors in Biotransformation
Caption: Critical steps in microbial bioconversion of genistein.
▶ Step-by-Step Troubleshooting Protocol:
-
Optimize Precursor Availability: Genistein has low water solubility. Ensure it is fully dissolved before adding it to the culture. Using a co-solvent like DMSO (at a low, non-toxic final concentration, <1%) can help. Also, test different concentrations of genistein; high concentrations can be toxic to the cells.
-
Enhance Cofactor Regeneration: Cytochrome P450 enzymes, which are responsible for the hydroxylation, are monooxygenases that require a steady supply of the reductant NADPH.[3][5] The native NADPH regeneration pathways in E. coli might be a bottleneck. Consider co-expressing genes that enhance NADPH production, such as glucose-6-phosphate dehydrogenase (zwf).
-
Check Enzyme Expression and Stability: Verify that your hydroxylase enzyme is being expressed correctly and is stable. Run an SDS-PAGE on cell lysates to confirm the presence of a protein band at the expected molecular weight. Protein instability can be a major issue, and optimizing expression conditions (e.g., lower temperature, different inducer concentration) may be necessary.[14]
-
Optimize Culture Conditions: Factors like pH, temperature, and aeration are critical for both cell health and enzyme activity. Perform small-scale experiments to test a range of these parameters. For example, compare conversion rates at 25°C, 30°C, and 37°C.
References
- This compound | C15H10O6 | CID 5282074 - PubChem. (n.d.). National Institutes of Health.
- Lethbridge, Z. A., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules.
- Lin, C. H., et al. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. International Journal of Molecular Sciences.
- Lin, C. H., et al. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. MDPI.
- Kim, H. J., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology.
- Keasling Lab. (n.d.). Metabolic Engineering.
- Deavours, B. E., & Dixon, R. A. (2005). Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa. Plant Physiology.
- Lin, C. H., et al. (2014). Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein. PubMed.
- Tasiudi, E., et al. (2025). Computational biology predicts metabolic engineering targets for increased production of 103 valuable chemicals in yeast. Proceedings of the National Academy of Sciences.
- Brazier-Hicks, M., et al. (2009). Metabolic engineering of the flavone-C-glycoside pathway using polyprotein technology. ResearchGate.
- Shao, J., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 8-Hydroxygenistein. ResearchGate.
- Liu, B., et al. (2017). Metabolic engineering of Escherichia coli for the production of 2'-fucosyllactose and 3-fucosyllactose through modular pathway enhancement. Metabolic Engineering.
- Du, M., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology.
- Jutley, G., et al. (2022). Methods of the Analysis of Oxylipins in Biological Samples. Molecules.
- Du, M., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. National Center for Biotechnology Information.
- Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. National Center for Biotechnology Information.
- Rostagno, M. A., & Prado, J. M. (2013). Methods and techniques for the analysis of isoflavones in foods. ResearchGate.
- Dubois, M., et al. (2021). Increasing Yield on Dry Fields: Molecular Pathways With Growing Potential. Frontiers in Plant Science.
- Gornik, O., & Lauc, G. (2021). Challenges in Separations of Proteins and Small Biomolecules and the Role of Modern Mass Spectroscopy Tools for Solving Them, as Well as Bypassing Them, in Structural Analytical Studies of Complex Biomolecular Mixtures. International Journal of Molecular Sciences.
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- 2. This compound | C15H10O6 | CID 5282074 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering [keaslinglab.lbl.gov]
- 8. Metabolic engineering of Escherichia coli for the production of 2'-fucosyllactose and 3-fucosyllactose through modular pathway enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational biology predicts metabolic engineering targets for increased production of 103 valuable chemicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
2'-Hydroxygenistein stability and degradation issues
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 2'-Hydroxygenistein (CAS: 1156-78-1). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability and handling of this valuable isoflavonoid. Our goal is to empower you to achieve reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Question 1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2] For short-term shipping or handling at ambient temperatures (less than two weeks), the compound is generally stable.[3] The key is to minimize exposure to moisture and light.
Question 2: How should I prepare and store stock solutions of this compound?
Stock solutions require more stringent storage conditions than the solid compound. For maximum stability, dissolve this compound in a suitable organic solvent like DMSO, ethanol, or methanol.[4][5][6] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1][3] Always ensure the container is sealed to prevent solvent evaporation and moisture ingress.
Question 3: In which solvents is this compound soluble?
This compound is an isoflavone, a class of compounds generally poorly soluble in water but soluble in several organic solvents.[5][6] It is reported to be soluble in Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[4] For biological assays, DMSO is a common choice, but it's crucial to be aware of its potential effects on cells. Ethanol and methanol are also viable options.[6]
Question 4: What are the primary factors that cause this compound to degrade?
Like its parent compound genistein and other isoflavones, the stability of this compound is primarily influenced by four factors:
-
pH: Isoflavones are more susceptible to degradation in alkaline (basic) conditions.[7] The phenolic hydroxyl groups can be deprotonated at high pH, making the molecule more prone to oxidation.
-
Temperature: Elevated temperatures accelerate degradation kinetics.[7][8] Thermal processing can lead to the conversion and loss of isoflavone derivatives.[9]
-
Light: Exposure to UV-Vis light can induce photochemical degradation.[10] It is crucial to protect solutions from light during storage and experiments whenever possible.
-
Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to the formation of degradation products. This is particularly relevant for solutions stored over long periods.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to identifying and resolving common problems encountered during experiments involving this compound.
Issue 1: I observe unexpected or diminishing activity of my compound in a multi-day cellular assay.
-
Potential Cause 1: Degradation in Aqueous Media. this compound, like other isoflavones, has limited stability in aqueous cell culture media, especially at physiological pH (~7.4) and 37°C. The compound can degrade over 24-72 hours, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Confirm Compound Identity: Before troubleshooting the experiment, confirm the purity of your stock. Run a quick HPLC-UV or LC-MS analysis on your stock solution to ensure it hasn't degraded during storage.
-
Time-Course Stability Test: Prepare your final dilution of this compound in the exact cell culture medium you use. Incubate it under your experimental conditions (e.g., 37°C, 5% CO₂) but without cells. Take aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them by HPLC to quantify the remaining parent compound. This will reveal the compound's half-life in your specific assay environment.
-
Mitigation Strategy: If significant degradation is observed, consider a media-refresh protocol where the compound is replenished every 12-24 hours to maintain a more consistent concentration.
-
Issue 2: My HPLC analysis shows multiple peaks when I only expect one for this compound.
-
Potential Cause 1: On-Column or In-Vial Degradation. The analytical process itself can sometimes induce degradation. This can be due to incompatible mobile phase pH, reactive solvents, or prolonged exposure to ambient conditions in an autosampler.
-
Potential Cause 2: Degradation During Sample Preparation. The steps used to extract or dilute the compound prior to analysis may be a source of degradation (e.g., exposure to high heat, strong acids/bases, or light).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 3: I am seeing inconsistent results in my antioxidant activity assays (e.g., DPPH, ABTS).
-
Potential Cause: Degradation Affecting Antioxidant Capacity. The antioxidant activity of this compound is directly linked to its chemical structure, specifically its hydroxyl groups.[5][11][12] Degradation alters this structure and can reduce or eliminate its radical scavenging ability.[13]
-
Troubleshooting Steps:
-
Protect from Light: Antioxidant assays are often sensitive to light. Ensure all sample preparation and incubation steps are performed in amber vials or under low-light conditions.
-
Check Solvent Effects: The solvent used can influence both the stability of this compound and the assay chemistry itself. Ensure your solvent is compatible with the specific assay kit and run a solvent-only control.
-
pH Control: The pH of the reaction buffer is critical. As isoflavone stability decreases at higher pH, ensure your buffer is stable and at the optimal pH for the assay.[7][13] Any degradation of the compound before or during the measurement will lead to an underestimation of its antioxidant potential.
-
Part 3: Key Protocols and Methodologies
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[14][15][16] This protocol outlines the conditions recommended by the International Council for Harmonisation (ICH).[17]
Objective: To generate likely degradation products of this compound under various stress conditions. A target degradation of 5-20% is ideal to ensure that the degradation products are detectable without completely consuming the parent compound.[17]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pH meter, HPLC system
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Control Sample (Time Zero): Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL. Analyze immediately via HPLC. This is your unstressed control.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with 50:50 methanol/water.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 30 minutes.[18] (Base-catalyzed degradation is often faster).
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with 50:50 methanol/water.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to 10 mL with 50:50 methanol/water.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in a hot air oven at 80°C for 24 hours.
-
Separately, incubate 5 mL of the stock solution at 60°C for 24 hours.
-
Prepare samples from both solid and solution for HPLC analysis at 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose both solid compound and the 1 mg/mL stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Prepare samples for HPLC analysis at 100 µg/mL.
-
Data Analysis: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). This data is crucial for developing a stability-indicating analytical method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[18][19]
Objective: To develop an HPLC method that separates this compound from all potential degradation products generated during the forced degradation study.
Workflow Diagram:
Caption: Workflow for developing a stability-indicating HPLC method.
Part 4: Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C | > 1 year | Store in a desiccator; protect from light.[1][4] |
| Stock Solution | DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw; use dry solvent.[1][3] |
| Stock Solution | DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw.[1][3] |
| Working Dilution | Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh daily; stability is pH-dependent. |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Duration | Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 2 - 8 hours | 60 - 80°C | Hydrolysis of glycosidic bonds (if applicable), potential ring opening. |
| Base Hydrolysis | 0.1 M NaOH | 30 min - 4 hours | RT - 60°C | Rapid degradation, oxidation of phenol groups.[7] |
| Oxidation | 3% H₂O₂ | 24 hours | RT | Formation of quinones or other oxidative products.[20] |
| Thermal (Dry) | Heat | 24 - 48 hours | 80°C | Dehydration, decarboxylation.[7] |
| Photolytic | >1.2M lux hours | Variable | RT | Photodegradation, formation of radical species.[10] |
References
- Critical Review on Effects of Thermal and Non-Thermal Food Processing on Soy Isoflavones. (2025). Vertex AI Search.
- This compound. CD BioSustainable.
- This compound CAS#: 1156-78-1. ChemicalBook.
- Short-term stability of soy isoflavones extracts: Sample conservation aspects. Food Chemistry - Universidad de Cádiz.
- Chen, Z. (1998). Stability of Isoflavones.
- Isoflavone Changes in Immature and Mature Soybeans by Thermal Processing. (2021). PMC - NIH.
- Safety D
- Stability of isoflavone phytoestrogens in fermented soymilk with Bifidobacterium animalis Bb12 during storage at different temper
- 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. PubMed.
- Isoflavone phytoestrogen degradation in fermented soymilk with selected beta-glucosidase producing L.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- 2'-Hydroxylation of Genistein Enhanced Antioxidant and Antiproliferative Activities in MCF-7 Human Breast Cancer Cells. (2009). Journal of Microbiology and Biotechnology.
- 2′-Hydroxygenistein. MedChemExpress.
- Forced Degrad
- HYDROXYGENISTEIN, 2'-. (2024). ChemBK.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Stability Indicating HPLC Method Development and Valid
- Thermal stability of genistein and daidzein and its effect on their antioxidant activity. (2006). PubMed.
- Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. (2015). Hindawi.
- Solubility of Genistein in Water, Methanol, Ethanol, Propan-2-ol, 1-Butanol, and Ethyl Acetate from (280 to 333) K. (2010).
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2002). PubMed.
- Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones. (2006). PubMed.
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- 7. tandfonline.com [tandfonline.com]
- 8. "Stability of Isoflavones" by Zhenqing Chen [openprairie.sdstate.edu]
- 9. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bibrepo.uca.es [bibrepo.uca.es]
- 11. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. funcmetabol.com [funcmetabol.com]
- 13. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Overcoming low solubility of 2'-Hydroxygenistein in aqueous solutions
Technical Support Center: 2'-Hydroxygenistein Applications
Introduction: Understanding the Challenge
This compound is a naturally occurring isoflavone, a class of flavonoids recognized for its potent antioxidant, anti-inflammatory, and potential anti-tumor activities.[1][2][3] Structurally, it is a derivative of genistein with an additional hydroxyl group, which contributes to its biological activity.[4][5] However, its therapeutic potential is often hindered in preclinical and in vitro studies by a significant practical challenge: extremely low solubility in aqueous solutions.[1][6][7]
This low water solubility (predicted at 0.15 g/L) stems from its planar, polycyclic structure and intermolecular hydrogen bonding, leading to a stable crystalline form that resists dissolution in water.[6] Researchers frequently encounter issues with compound precipitation, inaccurate concentration measurements, and consequently, poor bioavailability in cell-based assays, leading to unreliable and irreproducible results.
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to systematically troubleshoot and overcome the solubility limitations of this compound. We will explore the causality behind various solubilization techniques and provide validated, step-by-step protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: Due to its hydrophobic nature, this compound is practically insoluble in water but shows good solubility in polar aprotic organic solvents.[1][7][8]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for creating high-concentration stock solutions.[1][9]
-
Secondary Options: Other suitable organic solvents include methanol, ethanol, and acetone.[1][8][9]
-
Mechanism: These organic solvents are effective because they can disrupt the strong intermolecular hydrogen bonds within the this compound crystal lattice, allowing individual molecules to be solvated.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?
A2: This is the most common problem and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The key is to ensure the final concentration of the organic solvent is low enough to be non-toxic to cells, while the compound remains in solution.
-
Immediate Action: Prepare a highly concentrated stock solution in 100% DMSO (e.g., 50-100 mM). This allows for a large dilution factor (typically 1:1000 or greater), which keeps the final DMSO concentration in your media low (≤0.1%).[9]
-
Best Practice: When diluting, add the DMSO stock directly to the media with vigorous vortexing or stirring. This rapid mixing helps prevent localized high concentrations that can initiate precipitation.
-
Pro-Tip: Pre-warming the aqueous media to 37°C can slightly increase the solubility and prevent precipitation during dilution.
Q3: What is the maximum safe concentration of DMSO for my cell line?
A3: This is cell-line dependent. While many robust cell lines can tolerate up to 1% DMSO, it is highly recommended to keep the final concentration below 0.5% to avoid off-target effects or cytotoxicity.[9] Primary cells and more sensitive cell lines may require concentrations below 0.1%.
-
Self-Validation Protocol: Always run a vehicle control experiment. Treat a set of cells with the highest concentration of DMSO (without your compound) that you plan to use in your experiment. Assess cell viability (e.g., using a Trypan Blue or MTT assay) to confirm that the solvent itself is not impacting your results.
Q4: Can I use pH adjustment to increase the solubility of this compound?
A4: Yes, pH modification can be an effective strategy. This compound has acidic phenolic hydroxyl groups, with a predicted strongest acidic pKa of around 6.6.[6]
-
Mechanism: By increasing the pH of the aqueous solution to be above its pKa (e.g., pH 7.4 or higher), you deprotonate the hydroxyl groups. This creates a charged phenolate ion, which is significantly more polar and thus more soluble in water.
-
Application: This method is particularly useful for preparing solutions in buffered systems like Phosphate-Buffered Saline (PBS). For cell culture, the medium is typically buffered to ~pH 7.4, which aids in solubility. For other applications, preparing a solution in a slightly alkaline buffer (e.g., pH 8-9) can dramatically increase solubility, though you must ensure this pH is compatible with your experimental system and compound stability.[10][11]
Troubleshooting Guide & Advanced Strategies
This section addresses more complex solubility issues and introduces advanced formulation techniques. The choice of method depends on the required concentration, the experimental system (e.g., in vitro vs. in vivo), and the acceptable excipients.
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility challenges.
Caption: Decision workflow for troubleshooting this compound solubility.
Strategy 1: Co-Solvency
Co-solvency involves using a mixture of water-miscible organic solvents to create a solution with properties intermediate between water and the pure organic solvent.[12][13][14] This reduces the polarity of the aqueous medium, making it more favorable for solvating hydrophobic compounds like this compound.
-
Common Co-solvents: Polyethylene glycols (especially PEG 400), propylene glycol, and ethanol are frequently used.[12][15]
-
When to Use: This method is excellent for preparing dosing solutions for animal studies or for in vitro assays where slightly higher solvent concentrations are tolerable.
-
Causality: The co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic compound, essentially making the water "less polar" and a better solvent for the isoflavone.[12]
-
Considerations: Always verify the toxicity of the chosen co-solvent system in your specific model. While effective, high concentrations of co-solvents can impact biological membranes and protein function.[15]
Strategy 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[16][17] This is a powerful technique for significantly increasing aqueous solubility without using organic solvents in the final formulation.[16][18]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high water solubility and low toxicity compared to native β-cyclodextrin.[13][18]
-
When to Use: Ideal for preparing solvent-free aqueous solutions for cell culture, creating high-concentration formulations for in vivo studies, and improving overall bioavailability.[16][17]
-
Mechanism of Action: The hydrophobic isoflavone molecule partitions into the non-polar interior of the cyclodextrin torus, while the polar exterior of the cyclodextrin interacts favorably with water, rendering the entire complex soluble.[13]
Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the most fundamental protocol for solubilizing this compound for most in vitro applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 100 mM stock, weigh 28.62 mg (MW = 286.24 g/mol ).[4]
-
Solvent Addition: Add the calculated volume of 100% DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath to aid dissolution.
-
Verification (QC Step): Visually inspect the solution against a light source. It should be a clear, particle-free solution. If any solid remains, continue vortexing or sonicate for 5 minutes in a water bath sonicator.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as flavonoids can be light-sensitive.
Protocol 2: Enhancing Aqueous Solubility with HP-β-Cyclodextrin
This protocol creates a nearly solvent-free, highly soluble formulation.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water (e.g., Milli-Q or WFI)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in purified water. For 10 mL, dissolve 4 g of HP-β-CD in 10 mL of water. Stir until fully dissolved. This will be your vehicle solution.
-
Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution. For example, add 5-10 mg of the compound to 1 mL of the 40% HP-β-CD solution. The goal is to create a saturated suspension.
-
Complexation: Seal the vial and stir the mixture vigorously on a magnetic stirrer at room temperature for 24-48 hours. Protect the vial from light (e.g., by wrapping it in aluminum foil). This extended mixing time is crucial for the equilibrium of complex formation to be reached.[9]
-
Separate Undissolved Compound (QC Step): Transfer the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Sterilization and Final Product: Carefully collect the clear supernatant, which contains the soluble this compound-cyclodextrin complex. For sterile applications, filter the supernatant through a 0.22 µm sterile syringe filter.
-
Concentration Determination: The exact concentration of the solubilized compound should be determined analytically using a validated method like HPLC-UV or UV-Vis spectrophotometry with a standard curve.
Reference Data
The following table summarizes the physicochemical properties and solvent compatibility of this compound.
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₁₅H₁₀O₆ | [4][7] |
| Molecular Weight | 286.24 g/mol | [4] |
| Appearance | Yellow or orange crystalline powder | [1][7] |
| Water Solubility | Very low (predicted 0.15 g/L) | [6] |
| pKa (Strongest Acidic) | ~6.6 | [6] |
| Recommended Solvents | DMSO, Methanol, Ethanol, Acetone | [1][7][8] |
| Solubility Enhancers | Cyclodextrins (HP-β-CD, SBE-β-CD), Co-solvents (PEG 400, Propylene Glycol), pH adjustment (pH > 7.0) | [10][13][15][16] |
References
- FooDB. (2019). Showing Compound this compound (FDB012251). FooDB. [Link]
- In-vivo Experiment Online. (2024). Co-solvency and anti-solvent method for the solubility enhancement. In-vivo.online. [Link]
- Fenyvesi, F., et al. (2024).
- Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
- ChemBK. (2024). This compound - Introduction. ChemBK. [Link]
- Fenyvesi, F., et al. (2024).
- Ujhelyi, Z., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics. [Link]
- Acronyms and Slang. (n.d.). Co-solvent: Significance and symbolism. Acronyms and Slang. [Link]
- ResearchGate. (2018). Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process.
- J-STAGE. (n.d.).
- ChemBK. (2024). HYDROXYGENISTEIN, 2'-(P)(CALL) - Introduction. ChemBK. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (2016). β-Cyclodextrin Improves Solubility and Enzymatic C-Glucosylation of the Flavonoid Phloretin.
- ResearchGate. (2006). Influence of temperature, pH and ionic strength on the production of isoflavone-rich soy protein isolates.
- Google Patents. (n.d.). US7378114B2 - Method for producing soluble composition containing isoflavones.
- Beilstein Journal of Organic Chemistry. (2018). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (2019). Effect of Extraction pH and Temperature on Isoflavone and Saponin Partitioning and Profile During Soy Protein Isolate Production.
- National Center for Biotechnology Information. (2024). The Influence of pH-Driven Interaction Between Soy Protein Isolate and Soy Isoflavones on the Structural and Functional Properties of Their Complexes. PubMed Central. [Link]
- Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
- Biopurify. (n.d.). CAS 1156-78-1 | this compound. Biopurify. [Link]
- ChemBK. (2024). HYDROXYGENISTEIN, 2'- - Introduction. ChemBK. [Link]
- PubMed. (2024). The Influence of pH-Driven Interaction Between Soy Protein Isolate and Soy Isoflavones on the Structural and Functional Properties of Their Complexes. PubMed. [Link]
- National Center for Biotechnology Information. (2009). The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products. PubMed Central. [Link]
- ResearchGate. (n.d.). SOLUBILITY OF GENISTEIN IN DIFFERENT ORGANIC SOLVENTS, WATER....
- ResearchGate. (2017). Dissociation Constants and Solubilities of Daidzein and Genistein in Different Solvents.
- Google Patents. (n.d.). US20210000958A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
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Technical Support Center: Purification Strategies for Crude 2'-Hydroxygenistein Extract
Welcome to the technical support center for the purification of 2'-Hydroxygenistein. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising isoflavone. As a naturally occurring compound, this compound presents unique purification challenges, from complex crude extract matrices to the presence of closely related isomers.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high-purity isolates.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you may encounter during the chromatographic purification of this compound. Each point follows a "Problem -> Probable Cause -> Solution" format, grounded in the physicochemical properties of isoflavones.
Problem 1: Low Yield of this compound After Column Chromatography
Probable Cause A: Poor Solubility and Adsorption onto the Column
This compound, like many polyphenols, has limited solubility in water but is soluble in organic solvents like methanol, DMSO, and ethyl acetate.[1][2][4] If the crude extract is dissolved in a solvent that is too weak (e.g., high aqueous content) for loading onto a reversed-phase column, the compound may precipitate at the column head. Conversely, using too strong a solvent for loading can cause the compound to elute prematurely in the void volume.
Solution:
-
Solvent Optimization: Dissolve the crude extract in a minimal amount of a strong solvent (e.g., Methanol or DMSO) and then dilute it with the initial mobile phase (e.g., water with 0.1% formic acid) until the point of incipient precipitation. This ensures the compound is fully dissolved but can still bind effectively to the stationary phase.
-
Loading Technique: For larger volumes, consider a solid-phase loading technique. Pre-adsorb the crude extract onto a small amount of silica gel (for normal phase) or C18 sorbent (for reversed-phase), evaporate the solvent, and carefully load the dry powder onto the top of the column. This technique prevents issues related to sample solvent strength.
Probable Cause B: Irreversible Adsorption or Degradation on the Stationary Phase
The multiple hydroxyl groups on this compound can lead to strong, sometimes irreversible, interactions with active sites on silica gel (normal phase) or chelation with metal ions if using alumina.[5] Isoflavones can also be sensitive to pH and may degrade under harsh conditions.
Solution:
-
Stationary Phase Choice: For preparative chromatography, reversed-phase (RP) C18 silica is generally the preferred stationary phase for isoflavones as it minimizes harsh interactions.[6]
-
Mobile Phase Additives: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is crucial.[7] This suppresses the ionization of the phenolic hydroxyl groups, leading to more consistent retention times, sharper peaks, and improved recovery.
-
Column Cleaning: Ensure the column is thoroughly cleaned and regenerated between runs to remove any strongly adsorbed impurities that could affect subsequent purifications.[8]
Problem 2: Poor Separation Between this compound and Other Isoflavone Isomers (e.g., Genistein)
Probable Cause: Insufficient Selectivity of the Chromatographic System
Crude plant extracts often contain a mixture of structurally similar isoflavones (e.g., genistein, daidzein) and their glycoside forms.[9][10] These compounds have very similar polarities, making their separation challenging. This compound differs from genistein only by an additional hydroxyl group on the B-ring, requiring a highly selective system to resolve them.[11]
Solution:
-
Optimize Mobile Phase Composition:
-
Solvent Choice: In reversed-phase HPLC, acetonitrile often provides better selectivity (sharper peaks) for phenolic compounds compared to methanol due to its different solvent properties.[6]
-
Gradient Elution: A shallow gradient is key. Instead of a steep, rapid increase in the organic solvent, employ a long, shallow gradient around the expected elution point of your compound. For example, increase the acetonitrile concentration by only 0.5-1% per minute.[12]
-
-
Stationary Phase Selectivity: If a standard C18 column is insufficient, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These phases offer alternative selectivities through pi-pi and dipole-dipole interactions, which can significantly enhance the resolution of aromatic isomers.
-
Temperature Control: HPLC column temperature can affect selectivity. For isoflavones, operating at a controlled room temperature (e.g., 25 °C) has been shown to provide better resolution than elevated temperatures.[6]
Problem 3: Broad, Tailing Peaks in HPLC Analysis
Probable Cause A: Secondary Interactions with the Stationary Phase
Residual, un-capped silanol groups on the silica backbone of a reversed-phase column can interact with the hydroxyl groups of this compound via hydrogen bonding. This causes a secondary, undesirable retention mechanism that leads to peak tailing.
Solution:
-
Use High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped are less prone to this issue.
-
Mobile Phase pH Control: As mentioned, adding an acid like formic or trifluoroacetic acid (TFA) to the mobile phase is highly effective.[13] The acid protonates the silanol groups, minimizing their interaction with the analyte. A concentration of 0.1% (v/v) is standard.
-
Buffer Selection: Ensure the mobile phase pH is at least one unit away from the pKa of your analyte to maintain a consistent ionization state.
Probable Cause B: Column Overload
Injecting too much crude extract onto an analytical or even a preparative column can saturate the stationary phase, leading to poor peak shape and reduced resolution.
Solution:
-
Determine Column Capacity: Perform a loading study by injecting increasing amounts of your sample until you see a degradation in peak shape. This will define the maximum loading capacity for your specific column and conditions.
-
Pre-Purification Step: If the crude extract is particularly complex, consider a preliminary purification step. This could involve liquid-liquid extraction to remove highly nonpolar compounds (like lipids) or a flash chromatography step with a coarser stationary phase to remove the bulk of impurities before fine-tuning the separation on a high-resolution column.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying this compound from a crude plant extract?
A multi-step strategy is almost always necessary for achieving high purity. A robust workflow would be:
-
Initial Extraction: Extract the raw plant material with a solvent like 80% ethanol or methanol to efficiently extract a broad range of isoflavones.[15]
-
Solvent Partitioning (Optional): Perform a liquid-liquid extraction of the aqueous ethanol extract against a solvent like ethyl acetate. This will enrich the isoflavone fraction and remove highly polar impurities (sugars) and nonpolar impurities (chlorophylls, lipids).
-
Macroporous Resin Chromatography: Before moving to high-cost HPLC, use a macroporous adsorption resin (e.g., D101) for initial cleanup and enrichment.[10] This step is excellent for removing pigments and glycosides and can significantly concentrate the aglycone fraction.
-
Preparative Reversed-Phase HPLC: The final polishing step should be preparative RP-HPLC on a C18 column using a shallow water/acetonitrile gradient with 0.1% formic acid.[7][16]
Q2: How do I choose between normal-phase and reversed-phase chromatography?
For isoflavones, reversed-phase chromatography is overwhelmingly recommended . Here's why:
| Feature | Reversed-Phase (e.g., C18) | Normal-Phase (e.g., Silica) |
| Mechanism | Hydrophobic interactions | Polar interactions (adsorption) |
| Mobile Phase | Polar (Water/Acetonitrile/Methanol) | Non-polar (Hexane/Ethyl Acetate) |
| Advantages for Isoflavones | Excellent resolution for similar phenolics.[6] More reproducible. Less risk of irreversible adsorption. | Can be useful for separating glycosides from aglycones. |
| Disadvantages for Isoflavones | Requires removal of aqueous mobile phase. | Strong potential for irreversible adsorption of hydroxylated compounds.[5] Sensitive to water content. Poorer reproducibility. |
Q3: My compound seems to be degrading during purification. What can I do to improve stability?
Isoflavones can be susceptible to oxidation, especially at basic pH or when exposed to light and atmospheric oxygen over long periods.[17]
-
Work Quickly and at Low Temperatures: Process extracts promptly. If purification steps take a long time, perform them in a cold room (4°C) to slow down potential degradation reactions.
-
Use Fresh Solvents: Peroxides can form in older solvents (especially ethers like THF) and can oxidize your compound. Use fresh, HPLC-grade solvents.
-
Avoid High pH: Maintain an acidic or neutral pH throughout the process. The use of 0.1% formic acid in the mobile phase helps maintain an acidic environment.
-
Protect from Light: Use amber vials or cover flasks with aluminum foil to protect light-sensitive compounds.
-
Inert Atmosphere: For maximum protection during solvent evaporation or long-term storage, blanket the sample with an inert gas like nitrogen or argon to displace oxygen.
Q4: How can I confirm the purity and identity of my final product?
A single method is not sufficient. A combination of orthogonal techniques is required to definitively assess purity and confirm identity.[18]
-
HPLC-UV/PDA: This is the primary method for assessing purity.[7] Run your final sample on a validated analytical HPLC method. Purity is typically reported as the peak area percentage at a specific wavelength (e.g., 260 nm). A photodiode array (PDA) detector is highly recommended as it can help determine if a peak is spectrally pure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound.[19][20] The mass spectrum of your main HPLC peak should show an ion corresponding to the mass of this compound (C15H10O6, MW: 286.24).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The resulting spectra should match literature values or theoretical predictions for this compound, confirming the connectivity of atoms and the position of the hydroxyl groups.
Detailed Protocol: Preparative HPLC for this compound
This protocol provides a starting point for the final purification of an enriched this compound fraction.
1. Instrumentation and Materials:
-
Preparative HPLC system with gradient capability and a UV detector.
-
Reversed-phase C18 column (e.g., 20 x 250 mm, 5-10 µm particle size).
-
Mobile Phase A: HPLC-grade water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade acetonitrile + 0.1% Formic Acid.
-
Enriched sample fraction, filtered through a 0.45 µm filter.
2. Method Development on Analytical Scale:
-
Before scaling up, optimize the separation on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Initial Gradient: 10% B to 90% B over 40 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: 260 nm.
-
Identify the retention time of this compound and note the %B at which it elutes.
3. Scale-Up and Preparative Run:
-
Equilibrate the preparative column with 5-10 column volumes of the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Dissolve the enriched sample in a minimal volume of methanol or mobile phase and inject onto the column. Do not exceed the predetermined loading capacity.
-
Preparative Gradient: Design a shallow gradient based on the analytical run. For example, if the target elutes at 40% B, a suitable gradient might be:
-
0-5 min: Isocratic at 25% B.
-
5-45 min: Linear gradient from 25% B to 55% B.
-
45-50 min: Wash column with 95% B.
-
50-60 min: Re-equilibrate at 25% B.
-
-
Flow Rate: Adjust the flow rate for the larger column diameter (e.g., 15-20 mL/min).
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the rising edge, apex, and falling edge of the target peak.
4. Post-Purification:
-
Analyze all collected fractions using the analytical HPLC method to assess purity.
-
Pool the fractions that meet the desired purity level (>95%).
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product as a dry powder.
References
- ChemBK. (2024). HYDROXYGENISTEIN, 2'-.
- ChemBK. (2024). HYDROXYGENISTEIN, 2'-(P)(CALL).
- Kim, S. Y., & Lee, J. (2020). A brief history and spectroscopic analysis of soy isoflavones. Journal of the Korean Society of Food Science and Nutrition, 49(9), 937-952.
- AZoM. (2021). Chromatographic Separation and Quantitation of Soy Isoflavones.
- SciSpace. (n.d.). Separation of soybean isoflavones from their 5-hydroxy derivatives by thin-layer chromatography.
- Nakamura, Y., et al. (2012). Determination of 15 isoflavone isomers in soy foods and supplements by high-performance liquid chromatography. Journal of AOAC International, 95(2), 524-533.
- Mazur, W., & Adlercreutz, H. (2000). Chromatographic quantification of isoflavones (why and how). Journal of Chromatography B: Biomedical Sciences and Applications, 746(2), 193-210.
- FooDB. (2010). Showing Compound this compound (FDB012251).
- Rostagno, M. A., Palma, M., & Barroso, C. G. (2009). Analysis of soy isoflavones in foods and biological fluids: An overview. Journal of Chromatographic Science, 47(3), 197-209.
- Le, T. H., et al. (2022). Enrichment of soy isoflavone extracts through macroporous resin for characterization of toxicity and estrogenic activities. Environmental Science and Pollution Research, 29, 74785–74795.
- ResearchGate. (n.d.). Synthesis, Characterization, and Antioxidant Activity of 8- Hydroxygenistein.
- Ye, W., et al. (2007). Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities. Journal of Agricultural and Food Chemistry, 55(17), 6902-6909.
- Kim, D. H., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(11), 1396-1402.
- Ciaffi, M., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 28(14), 5427.
- Nowak, R. J., et al. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 10(1), 21976.
- López-García, M. A., et al. (2014). An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Heterogeneous Systems. Journal of AOAC International, 97(5), 1360-1367.
- Ofitserova, M., et al. (2009). Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study. Journal of AOAC International, 92(5), 1434-1451.
- De Luna, M. D. G., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science & Engineering Journal, 16(1).
- SciSpace. (n.d.). Purification and antioxidant activities of soybean isoflavones.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- An, Y., et al. (2017). Efficient, ultra-high-affinity chromatography in a one-step purification of complex proteins. Proceedings of the National Academy of Sciences, 114(26), E5125-E5134.
- Rostagno, M. A., Palma, M., & Barroso, C. G. (2017). Extraction Methods for the Isolation of Isoflavonoids from Plant Material. Current Bioactive Compounds, 13(1), 4-13.
- Wu, Y., et al. (2025). Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid. Journal of Pharmaceutical and Biomedical Analysis, 260, 116800.
- Lin, C. H., et al. (2014). Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein. International Journal of Molecular Sciences, 15(4), 5699-5715.
- Kelly, G. E., & Joannou, G. E. (1996). Process for the isolation and purification of isoflavones. U.S. Patent No. 5,679,806. Washington, DC: U.S. Patent and Trademark Office.
- Al-Maharik, N. (2016). Extraction and Determination of Isoflavones in Soybean Seeds. International Journal of Pharmaceutical Sciences Review and Research, 40(2), 163-167.
- Kanoun, S., et al. (1986). New support for the large-scale purification of proteins. Journal of Chromatography A, 376, 259-267.
- Nirmal, S. A., et al. (2013). Design and Optimization of a Novel Method for Extraction of Genistein. Indian Journal of Pharmaceutical Sciences, 75(1), 58-63.
- Baranauskaite, J., et al. (2021). Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L. Molecules, 26(11), 3110.
- QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications.
- Eltis, L. D., et al. (1993). Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. Journal of Molecular Biology, 231(3), 968-971.
- ResearchGate. (2016). How can I purify crude extract from plant for proteolytic enzyme?.
- Manning, M. C., et al. (2010). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International, 8(11), 36-47.
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Troubleshooting 2'-Hydroxygenistein quantification in complex mixtures
Welcome to the technical support center for the quantification of 2'-hydroxygenistein. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this specific isoflavone in complex biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common challenges encountered during experimental workflows.
Introduction: The Challenge of this compound Quantification
This compound, a hydroxylated derivative of genistein, exhibits enhanced biological activities, including potent antioxidant and antiproliferative effects[1]. Its accurate quantification in complex mixtures such as plasma, urine, or tissue homogenates is critical for pharmacokinetic, metabolic, and efficacy studies. However, like many phenolic compounds, its analysis is fraught with challenges including low endogenous concentrations, extensive metabolism, and significant interference from matrix components[2][3][4]. This guide provides a systematic approach to troubleshooting these issues, ensuring data integrity and methodological robustness in line with regulatory expectations[5][6][7][8][9].
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Extraction
Question 1: I am seeing low and inconsistent recovery of this compound from plasma samples. What could be the cause and how can I improve it?
Answer: Low and variable recovery is a frequent issue stemming from inefficient extraction, analyte degradation, or strong binding to matrix proteins. This compound, with its multiple hydroxyl groups, is polar and prone to extensive conjugation (glucuronidation and sulfation) in vivo, which further complicates extraction[10][11][12].
Causality & Troubleshooting Steps:
-
Inadequate Protein Precipitation: Plasma proteins can sequester small molecules. If using a simple protein precipitation protocol (e.g., with acetonitrile or methanol), incomplete removal of proteins can lead to co-precipitation of the analyte.
-
Recommendation: Ensure an adequate solvent-to-plasma ratio (typically at least 3:1 v/v). Perform the precipitation at a cold temperature (e.g., -20°C) to enhance protein removal. After centrifugation, a clear supernatant is indicative of effective precipitation[13].
-
-
Analyte Conjugation: A significant portion of this compound and other isoflavones exist as glucuronide and sulfate conjugates in plasma[10][11]. Direct extraction of the aglycone (the unconjugated form) will not account for these metabolites, leading to an underestimation of the total concentration.
-
Recommendation: Incorporate an enzymatic hydrolysis step prior to extraction using a mixture of β-glucuronidase and sulfatase (e.g., from Helix pomatia) to cleave the conjugates and release the free aglycone[14][15]. Ensure optimal pH and temperature for the enzymatic reaction as specified by the manufacturer.
-
-
Inefficient Extraction Technique: Liquid-liquid extraction (LLE) can sometimes result in emulsions and incomplete phase separation, leading to analyte loss. Solid-phase extraction (SPE) is generally preferred for its higher selectivity and cleaner extracts[15][16][17][18].
-
Recommendation: Develop a robust SPE protocol. Polymeric reversed-phase cartridges (e.g., Oasis HLB, Strata-X) are often effective for isoflavones[16][17][18]. The key is a systematic optimization of the wash and elution steps. A weak organic wash (e.g., 5% methanol) can remove polar interferences, while a stronger organic solvent (e.g., methanol or acetonitrile) is needed for elution.
-
Protocol: Optimized Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard. Add 20 µL of β-glucuronidase/sulfatase solution in acetate buffer (pH 5.0) and incubate at 37°C for 2-4 hours.
-
Protein Precipitation: Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Question 2: My extracted samples appear clean, but I'm observing significant signal suppression/enhancement in my LC-MS/MS analysis. How do I address matrix effects?
Answer: Matrix effects are a major challenge in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source[3][4]. This can lead to either suppression (most common) or enhancement of the analyte signal, compromising accuracy and precision.
Causality & Troubleshooting Steps:
-
Co-eluting Phospholipids: Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and are abundant in plasma.
-
Recommendation:
-
Chromatographic Separation: Optimize your HPLC/UPLC gradient to separate this compound from the bulk of the phospholipids, which typically elute in the middle of a reversed-phase gradient.
-
Sample Preparation: Employ a sample clean-up technique specifically designed to remove phospholipids, such as supported liquid extraction (SLE) or specialized SPE cartridges.
-
-
-
Insufficient Sample Clean-up: Even with SPE, some matrix components may persist.
-
Recommendation: Evaluate the effectiveness of your SPE wash steps. A slightly stronger organic wash might be necessary, but this must be balanced against the potential loss of the analyte.
-
-
Compensation Strategies: When matrix effects cannot be eliminated, they must be compensated for.
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This ensures that the standards and samples experience similar matrix effects[3].
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of an internal standard that is a stable isotope-labeled version of this compound is the gold standard. A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of signal variations.
-
Workflow: Assessing and Mitigating Matrix Effects
Caption: Workflow for assessing and mitigating matrix effects.
Chromatography & Detection
Question 3: I'm having trouble with poor peak shape (tailing, fronting) for this compound on my C18 column. What adjustments can I make?
Answer: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition. For a phenolic compound like this compound, interactions with residual silanols on the silica-based stationary phase are a common cause of peak tailing.
Causality & Troubleshooting Steps:
-
Secondary Silanol Interactions: The hydroxyl groups on this compound can interact with active silanol groups on the surface of the C18 packing material, leading to peak tailing.
-
Recommendation:
-
Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions. For isoflavones, an acidic mobile phase is standard practice[16][19].
-
Column Choice: Use a modern, end-capped C18 column with high purity silica, which has a lower concentration of active silanol groups.
-
-
-
Analyte Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting or tailing.
-
Recommendation: Dilute the sample and re-inject. If the peak shape improves, this indicates that column overload was the issue.
-
-
Incompatible Injection Solvent: If the solvent used to reconstitute the sample is much stronger than the initial mobile phase, it can cause peak distortion.
-
Recommendation: Ensure the reconstitution solvent is as close in composition as possible to the initial mobile phase conditions of your gradient.
-
Question 4: My HPLC-UV method lacks the sensitivity to measure low concentrations of this compound in my samples. What are my options?
Answer: While HPLC-UV is a robust technique, it may not provide sufficient sensitivity for trace-level quantification, especially in biological matrices.
Causality & Troubleshooting Steps:
-
Low Molar Absorptivity: this compound may have a relatively low UV absorbance at the chosen wavelength.
-
Recommendation:
-
Wavelength Optimization: Acquire a full UV spectrum of a this compound standard to identify the wavelength of maximum absorbance (λmax) and set your detector to this wavelength[15][20][21].
-
Derivatization: While more complex, derivatization with a reagent that introduces a highly chromophoric group can significantly enhance UV sensitivity[22]. This is less common now with the accessibility of mass spectrometry.
-
-
-
High Background Noise: A high baseline from the matrix can obscure the analyte peak.
-
Recommendation: Improve the sample clean-up procedure as discussed in Question 2 to reduce co-eluting interferences.
-
-
Instrumental Limitations: The fundamental limitation may be the detector itself.
-
Recommendation: The most effective solution for a significant sensitivity boost is to switch to a more sensitive detection method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity[1][19][23][24][25]. Operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the analyte even in the presence of a high chemical background.
-
Table 1: Comparison of Detection Techniques
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate | Very High |
| Sensitivity | ng-µg/mL range | pg-ng/mL range[19][26] |
| Matrix Tolerance | Low to Moderate | High |
| Confirmation | Based on retention time | Retention time + mass transitions |
| Cost & Complexity | Lower | Higher |
Analyte Stability & Metabolism
Question 5: I am concerned about the stability of this compound in my samples during storage and processing. What precautions should I take?
Answer: Isoflavones can be susceptible to degradation under certain conditions. Ensuring analyte stability throughout the entire workflow is a critical component of method validation as per FDA and ICH guidelines[5][6].
Causality & Troubleshooting Steps:
-
Thermal Degradation: Like many polyphenols, this compound can degrade at elevated temperatures, especially in non-acidic conditions[27][28].
-
Recommendation: Keep samples on ice or at 4°C during processing. For long-term storage, freeze samples at -80°C. Avoid prolonged exposure to high temperatures during solvent evaporation steps.
-
-
Oxidative Degradation: Phenolic compounds are prone to oxidation.
-
Recommendation: Minimize exposure to air and light. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the samples upon collection, if compatible with your analytical method.
-
-
Metabolic Activity in Unprocessed Samples: If samples (e.g., whole blood, tissue homogenates) are not properly handled, endogenous enzymes can continue to metabolize the analyte.
-
Recommendation: Process samples as quickly as possible after collection. If there is a delay, use collection tubes containing metabolic inhibitors (e.g., fluoride/oxalate for plasma).
-
Experimental Workflow: Validating Analyte Stability
Caption: Key experiments for validating analyte stability.
References
- 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. (n.d.). PubMed.
- Rostagno, M. A., et al. (2007). Solid-phase extraction of soy isoflavones. Journal of Chromatography A, 1157(1-2), 1-8.
- Rostagno, M. A., et al. (2007). Solid-phase extraction of soy isoflavones. PubMed.
- Hendrich, S., et al. (2002). Pharmacokinetics of a Slow-Release Formulation of Soybean Isoflavones in Healthy Postmenopausal Women. The Journal of Nutrition, 132(9), 2684-2689.
- Faughnan, M. S., et al. (2012). Impact of Food Matrix on Isoflavone Metabolism and Cardiovascular Biomarkers in Adults with Hypercholesterolemia. Journal of the American College of Nutrition, 31(3), 195-205.
- FDA. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Franke, A. A., et al. (1995). HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids. Proceedings of the Society for Experimental Biology and Medicine, 208(1), 18-26.
- Rostagno, M. A., et al. (2007). Solid-phase extraction of soy isoflavones. ResearchGate.
- Bednarek-Kozak, B., et al. (2012). concentrations of this compound glucoside (a) and this compound 7-O-glucoside malonylated (b) in L. luteus roots treated with cd 2+ or Pb 2+. ResearchGate.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
- Labcompliance. (2.017). Validation of Analytical Methods according to the New FDA Guidance. YouTube.
- Waters Corporation. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Waters Corporation.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
- Stoll, D. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online.
- Agilent Technologies. (2018). Determination of Isoflavones in Soybean by LC/MS/MS. Agilent.
- Aresta, A., et al. (2014). Determination of Isoflavones in Soybean Flour by Matrix Solid-Phase Dispersion Extraction and Liquid Chromatography with UV-Diode Array Detection. Scilit.
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- FooDB. (n.d.). Showing Compound this compound (FDB012251). FooDB.
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- Tang, L., et al. (2009). Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines. The AAPS Journal, 11(2), 286–296.
- Chen, J., & Chen, J. (2022). Biosynthesis Pathway and Metabolism of Isoflavones. Encyclopedia.pub.
- University of Lisbon. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. University of Lisbon Repository.
- Chang, H. C., et al. (2000). Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS. Journal of Agricultural and Food Chemistry, 48(12), 5939-5944.
- Park, J. S., et al. (2014). HPLC-UV analysis (at 260 nm) of sophoricoside and genistein. ResearchGate.
- Soukup, S. T., et al. (2015). Nutrikinetic modeling reveals order of genistein phase II metabolites appearance in human plasma. Molecular Nutrition & Food Research, 59(4), 693-702.
- Singh, V., et al. (2023). A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. Metabolites, 13(9), 1017.
- Vermeulen, N. P. E., et al. (2018). “Commandeering” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical Research in Toxicology, 31(8), 695-710.
- He, J., et al. (2023). Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review. Foods, 12(15), 2946.
- Song, W. L., et al. (2008). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research, 49(7), 1530-1538.
- National Center for Biotechnology Information. (n.d.). Hydroxygenistein. PubChem.
- Rachtanapun, C., et al. (2025). Innovative Cold Plasma Pretreatment and Enzyme-Assisted Extraction of Genistein from Edamame and Storage Stability of Dried Extract Powder. Foods, 14(12), 2118.
- Tikhonova, M. A., et al. (2017). Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry. Biomarkers in Medicine, 11(11), 947-955.
- Ruan, R., et al. (2008). Thermal stability of genistein and daidzein and its effect on their antioxidant activity. Journal of Agricultural and Food Chemistry, 56(18), 8417-8421.
- Li, Y., et al. (2024). Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract. Frontiers in Pharmacology, 15, 1389474.
- Song, W. L., et al. (2008). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 49(7), 1530-1538.
- Eling, T. E., et al. (1983). Xenobiotic metabolism by prostaglandin H synthase. Carcinogenesis, 4(6), 677-680.
- Cvetkovic, Z., et al. (2017). phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Journal of Medical Biochemistry, 36(4), 332-340.
- Olennikov, D. N., & Chekhirova, G. V. (2013). UV solution spectra of standard vitexin (1 ), rutin (2 ), hyperoside (3 ), and quercetin (4 ). ResearchGate.
- Goh, H. H., et al. (2021). UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation. Molecules, 26(4), 1159.
- Simirgiotis, M. J., et al. (2016). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. Molecules, 21(8), 1068.
- Jo, A., et al. (2022). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. ResearchGate.
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Technical Support Center: Enhancing the In Vivo Bioavailability of 2'-Hydroxygenistein
Welcome to the technical support center dedicated to overcoming the challenges associated with the in vivo bioavailability of 2'-Hydroxygenistein. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising isoflavone. Here, we synthesize established principles of drug delivery and metabolism with practical, field-proven insights to help you navigate the complexities of your experiments and achieve reliable, reproducible results.
Introduction: The Bioavailability Challenge of this compound
This compound (2'-HG) is a naturally occurring isoflavone with demonstrated antioxidant and antiproliferative properties, making it a compound of significant interest for therapeutic development.[1][2][3] However, like many polyphenolic compounds, its progression from in vitro promise to in vivo efficacy is often hampered by poor oral bioavailability. This limitation stems from several intrinsic and physiological factors that we will address in this guide. Understanding these hurdles is the first step toward designing effective strategies to enhance systemic exposure and unlock the full therapeutic potential of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues researchers may encounter when their in vivo studies with this compound yield lower-than-expected systemic exposure.
Q1: We administered a 50 mg/kg oral dose of this compound suspended in carboxymethylcellulose (CMC) to rats, but the plasma concentrations were almost undetectable. What is the likely cause?
A1: This is a very common observation for poorly water-soluble compounds like this compound. The primary culprits for low oral bioavailability are:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state. A simple suspension in CMC is often insufficient to achieve adequate dissolution for significant absorption.
-
Extensive First-Pass Metabolism: Isoflavones are subject to extensive metabolism in both the intestinal wall (by gut microbiota) and the liver (Phase I and Phase II enzymes) before they can reach systemic circulation. This "first-pass effect" can rapidly convert the active aglycone form of this compound into inactive, water-soluble glucuronide and sulfate conjugates that are readily excreted.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters located in the apical membrane of enterocytes can actively pump absorbed this compound back into the intestinal lumen, further reducing its net absorption.[4]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Before proceeding with further in vivo studies, ensure you have thoroughly characterized the solubility of your this compound batch in various biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Implement a Bioavailability-Enhancing Formulation: A simple suspension is rarely optimal. Consider adopting one of the formulation strategies detailed in the "Strategies for Enhancing Bioavailability" section below. For initial screening, a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) or a nanosuspension can be a good starting point.
-
Control for Gut Microbiota Effects: The gut microbiome plays a significant role in isoflavone metabolism. To understand its impact, you could include a control group of animals treated with a broad-spectrum antibiotic cocktail to deplete the gut microbiota. This can help elucidate the extent to which microbial metabolism is affecting the bioavailability of this compound.
Q2: We observed a high degree of inter-individual variability in the plasma concentrations of this compound in our rat study. What could be the reasons for this?
A2: High variability is a common challenge in preclinical studies and can be attributed to several factors:
-
Differences in Gut Microbiota: Each animal possesses a unique gut microbial composition, which can lead to significant variations in the metabolism of isoflavones.
-
Genetic Polymorphisms in Metabolic Enzymes: Variations in the expression and activity of cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs) among animals can result in different rates of metabolism.
-
Physiological Variables: Factors such as gastric emptying time, intestinal transit time, and food intake can influence the dissolution and absorption of this compound.
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to variability in the actual dose delivered to the stomach.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are of the same age, weight, and sex, and are housed under identical conditions. Standardize the fasting period before dosing and control the diet.
-
Refine Dosing Technique: Ensure all personnel performing oral gavage are properly trained and consistent in their technique. Refer to the detailed protocol in this guide.
-
Increase Sample Size: A larger number of animals per group (n=6-8) can help to mitigate the impact of individual variability on the statistical analysis of your results.
-
Consider a Crossover Study Design: If feasible, a crossover design where each animal serves as its own control can help to reduce inter-individual variability.
Q3: We are considering co-administering piperine to inhibit the metabolism of this compound. What are the key considerations?
A3: Co-administration of piperine, an alkaloid from black pepper, is a well-established strategy to enhance the bioavailability of various compounds.[5][6][7][8] Piperine primarily acts by inhibiting CYP3A4 and P-glycoprotein, as well as glucuronidation.[9][10]
Key Considerations:
-
Dose of Piperine: The dose of piperine is critical. Too low a dose may not be effective, while a very high dose could lead to non-specific effects or toxicity. A common starting dose in rats is 10-20 mg/kg, administered 30-60 minutes before the this compound.[5]
-
Potential for Drug-Drug Interactions: By inhibiting major drug-metabolizing enzymes, piperine can affect the pharmacokinetics of other co-administered compounds. This is an important consideration if this compound is being developed as part of a combination therapy.
-
Impact on Gut Motility: Piperine can also influence gastrointestinal motility, which could indirectly affect drug absorption.
A pilot study to determine the optimal dose and timing of piperine administration in your specific experimental model is highly recommended.
Strategies for Enhancing the Bioavailability of this compound
The following table summarizes key strategies to overcome the bioavailability challenges of this compound, along with the underlying mechanisms and practical considerations.
| Strategy | Mechanism of Action | Expected Fold Increase in Bioavailability (Relative to Suspension) | Key Considerations & Potential Issues |
| Formulation-Based Approaches | |||
| Particle Size Reduction (Nanocrystals) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | 2-5 fold | Requires specialized equipment (e.g., high-pressure homogenizer, wet bead mill). Potential for particle aggregation; requires appropriate stabilizers. |
| Lipid-Based Formulations (SEDDS, SLNs, Nanoemulsions) | Solubilizes the hydrophobic compound in a lipid matrix, facilitating absorption. Can also promote lymphatic uptake, bypassing first-pass metabolism in the liver. | 3-10 fold | Formulation development can be complex, requiring careful selection of oils, surfactants, and co-surfactants. Physical stability of the formulation needs to be assessed. |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic this compound molecule is encapsulated within the hydrophilic cyclodextrin cavity, increasing its apparent water solubility. | 2-4 fold | The stoichiometry of the complex needs to be optimized. The choice of cyclodextrin derivative (e.g., HP-β-CD, SBE-β-CD) is important. |
| Co-administration Strategies | |||
| Piperine | Inhibits Phase I (CYP450) and Phase II (glucuronidation) metabolic enzymes, and the P-glycoprotein efflux pump. | 2-6 fold | Dose and timing of administration need to be optimized. Potential for altering the pharmacokinetics of other compounds. |
| Gut Microbiota Modulation | |||
| Probiotics | Certain probiotic strains can express β-glucosidase enzymes that hydrolyze isoflavone glycosides to their more readily absorbable aglycone forms. May also influence the overall metabolic environment of the gut. | Variable; depends on the specific probiotic strain and host gut microbiome. | The choice of probiotic strain is crucial. The effect can be highly variable between individuals. Requires a pre-treatment period to establish the probiotic in the gut.[11][12] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to assess and enhance the in vivo bioavailability of this compound.
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC) or another suitable stabilizer
-
High-pressure homogenizer or wet bead mill
-
Purified water
-
Zetasizer for particle size analysis
Procedure:
-
Preparation of the Coarse Suspension:
-
Weigh 100 mg of this compound and 50 mg of HPMC.
-
In a glass beaker, disperse the HPMC in 10 mL of purified water with magnetic stirring until a clear solution is formed.
-
Gradually add the this compound powder to the HPMC solution while stirring to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Transfer the coarse suspension to the high-pressure homogenizer.
-
Homogenize the suspension at 1500 bar for 20-30 cycles. Maintain the temperature of the system using a cooling bath.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using a Zetasizer. A particle size of <200 nm with a PDI of <0.3 is generally desirable.
-
Determine the drug content of the nanosuspension using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of different formulations of this compound after oral administration in rats.
Animal Model:
-
Male Sprague-Dawley rats (250-300 g) are commonly used. Acclimatize the animals for at least one week before the experiment.
Experimental Groups (n=6 per group):
-
Group 1 (Control): this compound suspension (e.g., in 0.5% CMC)
-
Group 2 (Test Formulation 1): this compound nanosuspension
-
Group 3 (Test Formulation 2): this compound co-administered with piperine
Procedure:
-
Fasting: Fast the rats overnight (12-16 hours) before dosing, with free access to water.
-
Dosing (Oral Gavage):
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each group using appropriate software (e.g., WinNonlin).
-
Determine the relative bioavailability of the test formulations compared to the control suspension.
-
Visualizations
Diagram 1: Key Barriers to Oral Bioavailability of this compound
Caption: Barriers to oral bioavailability of this compound.
Diagram 2: Workflow for an In Vivo Pharmacokinetic Study
Sources
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Technical Support Center: Synthesis of 2'-Hydroxygenistein
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for advanced isoflavonoid synthesis. The synthesis of 2'-hydroxygenistein, a potent derivative of genistein, presents unique challenges due to the molecule's poly-phenolic nature. Achieving high purity and yield requires a nuanced understanding of reaction mechanisms and careful control over experimental conditions. This guide is designed to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the causality behind each recommendation.
Troubleshooting Guide: Navigating the Chemical Synthesis Pathway
The chemical synthesis of this compound is a multi-step process fraught with potential pitfalls, primarily concerning regioselectivity and the stability of the isoflavone core. Below, we address the most common issues in a question-and-answer format.
Q1: My initial reaction to protect the hydroxyl groups on genistein is non-selective, resulting in a complex mixture of partially protected products. How can I improve the regioselectivity?
A1: This is the most critical step for a successful synthesis. The hydroxyl groups at positions 5, 7, and 4' on the genistein scaffold have different reactivities. The 5-OH group is hydrogen-bonded to the C4-carbonyl, making it less reactive, whereas the 7-OH and 4'-OH are more nucleophilic. Uncontrolled reaction conditions will lead to a statistical mixture.
Root Cause Analysis:
-
Reagent Stoichiometry: Using an excess of the protecting group reagent without careful control of temperature and addition rate can overcome the subtle reactivity differences between the hydroxyls.
-
Base Selection: Strong, non-selective bases can deprotonate all phenolic protons, leading to multiple sites of reaction.
-
Protecting Group Choice: The size and nature of the protecting group can influence which hydroxyl group it preferentially reacts with.
Solutions & Protocol Insights:
-
Exploit the 5-OH Hydrogen Bond: The intramolecular hydrogen bond of the 5-OH group makes it the least reactive phenolic group. Most protection strategies can be performed leaving the 5-OH group unprotected, which simplifies the overall process.
-
Sequential Protection Strategy: Protect the more reactive 7-OH and 4'-OH groups first under mild basic conditions (e.g., K₂CO₃ in acetone). Benzyl (Bn) ethers are a robust choice here.
-
Use of Bulky Protecting Groups: To selectively protect the 4'-OH over the 7-OH, consider using a sterically hindered protecting group like tert-Butyldimethylsilyl (TBDMS). The larger size of the reagent may favor reaction at the more sterically accessible 4'-position. The use of protecting groups is a foundational concept in multi-step organic synthesis, allowing for the temporary masking of a reactive functional group.[1][2]
Q2: During the introduction of the second B-ring hydroxyl group, I'm obtaining a mixture of 2'- and 3'-hydroxylated isomers. How can I direct the reaction to the 2'-position?
A2: Achieving regiocontrol on an already substituted aromatic ring is a classic synthetic challenge. Direct hydroxylation methods like the Elbs persulfate oxidation are generally para-directing and not suitable for this transformation.[3] A more controllable approach involves building the desired B-ring from a precursor.
Root Cause Analysis:
-
Direct Oxidation: Most direct electrophilic hydroxylation methods lack the desired regioselectivity on the electron-rich B-ring of the protected genistein.
-
Incorrect Synthetic Strategy: A strategy that relies on late-stage hydroxylation is often lower-yielding than one that constructs the isoflavone core using a pre-functionalized B-ring precursor.
Solutions & Protocol Insights:
-
The Deoxybenzoin Route: A more reliable strategy is to synthesize the isoflavone from a deoxybenzoin intermediate. This involves reacting the protected A-ring phenol (e.g., 2,4-di-O-benzylphloroglucinol) with a pre-functionalized phenylacetic acid that already contains the 2'- and 4'- oxygen functionalities (e.g., 2,4-dimethoxyphenylacetic acid). Subsequent cyclization builds the isoflavone core with the correct substitution pattern from the start. This general approach is a cornerstone of isoflavone synthesis.[4][5]
-
Orthogonal Protecting Groups: In this approach, use different protecting groups for the 2'- and 4'- positions on the phenylacetic acid precursor. For instance, a benzyl ether at the 4'-position and a methoxy group at the 2'-position allows for selective deprotection later.
Q3: The final demethylation step using Boron Tribromide (BBr₃) to cleave the methoxy ethers is causing significant product degradation and incomplete conversion. How can I optimize this critical step?
A3: Demethylation of aryl methyl ethers is a common final step, but it is notoriously harsh.[6] BBr₃ is a powerful Lewis acid that can coordinate to other sites on the molecule or promote side reactions if not used correctly.
Root Cause Analysis:
-
Excess Reagent: A large excess of BBr₃ can lead to the formation of insoluble complexes and promote charring or rearrangement.
-
Temperature Control: The reaction is highly exothermic. Failure to maintain low temperatures (e.g., -78 °C to 0 °C) during addition can lead to runaway reactions and decomposition.
-
Moisture Contamination: BBr₃ reacts violently with water. Scrupulously anhydrous conditions are mandatory.
-
Reaction Time: Both insufficient reaction time (incomplete demethylation) and excessive reaction time (degradation) are detrimental.
Solutions & Protocol Insights:
-
Strict Temperature Control: Begin the reaction at -78 °C (dry ice/acetone bath) and add the BBr₃ solution dropwise. Allow the reaction to warm slowly to room temperature and monitor closely by TLC. A typical synthesis of 8-hydroxygenistein utilizes BBr₃ in anhydrous CH₂Cl₂ at -15°C.[7]
-
Stoichiometry is Key: Use a defined number of equivalents of BBr₃ per methoxy group (typically 1.1 to 1.5 equivalents per ether).
-
Quenching: Quench the reaction carefully by slowly adding it to a mixture of ice and methanol. The methanol will react with any excess BBr₃.
-
Alternative Reagents: For sensitive substrates, consider alternative demethylating agents like trimethylsilyl iodide (TMSI) or strong nucleophiles like lithium diphenylphosphide (LiPPh₂).[6]
Table 1: Comparison of Common Demethylation Reagents for Aryl Methyl Ethers
| Reagent | Typical Conditions | Advantages | Disadvantages |
| BBr₃ | CH₂Cl₂, -78 °C to RT | High reactivity, effective for hindered ethers | Harsh, requires strict anhydrous conditions, can cause degradation |
| HBr/Acetic Acid | Reflux | Inexpensive, simple procedure | Very harsh, high temperatures, not suitable for sensitive substrates |
| TMSI | CH₂Cl₂ or CH₃CN, RT | Milder than BBr₃, high yielding | Reagent is expensive and moisture-sensitive |
| LiPPh₂ | THF, RT to Reflux | Highly nucleophilic, good for specific cases | Strong base, may not be compatible with other functional groups |
Frequently Asked Questions (FAQs)
FAQ 1: Is chemical synthesis always the best route? What about enzymatic biotransformation? Chemical synthesis offers precise control over the molecular structure but is often lengthy and low-yielding. Enzymatic biotransformation, using microorganisms or isolated cytochrome P450 enzymes, can offer superb regioselectivity for hydroxylating genistein directly.[8][9][10] However, this approach can suffer from low conversion rates (often 6-14%), and the isolation of the product from a complex biological broth can be challenging.[10] The choice depends on the required scale, purity, and available resources.
FAQ 2: What is an "orthogonal" protecting group strategy and why is it important? An orthogonal protecting group strategy involves using multiple different types of protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[1][2] For example, you could use a Benzyl ether (removed by hydrogenolysis) and a TBDMS silyl ether (removed by fluoride ion, e.g., TBAF). This allows you to unmask one hydroxyl group for a reaction while leaving the others protected, which is essential for complex syntheses.
FAQ 3: How can I definitively confirm that I have synthesized this compound and not another isomer like 3'-hydroxygenistein? Confirmation requires advanced spectroscopic analysis. While 1D ¹H and ¹³C NMR can provide initial evidence, they are often insufficient to distinguish between closely related isomers.
-
2D-NMR is Essential:
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This can establish the connectivity of the entire carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space. A key NOE correlation between the H-6' proton and the H-8 proton would provide strong evidence for the 2'-hydroxy substitution pattern.
-
-
High-Resolution Mass Spectrometry (HRMS): Confirms the correct elemental composition.
Key Experimental Protocol: Optimized Demethylation of a Protected Precursor
This protocol assumes the starting material is 5-hydroxy-7,4'-di-O-benzyl-2'-methoxyisoflavone.
Materials:
-
Starting Material (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron Tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (3.3 eq)
-
Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the starting material in anhydrous CH₂Cl₂ in a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the BBr₃ solution (3.3 equivalents, one for each methoxy and benzyl group) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, stir the dark solution at -78 °C for 1 hour. Then, allow the reaction to warm slowly to room temperature by removing the cooling bath. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add MeOH to quench the excess BBr₃. This will be exothermic.
-
Workup: Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will require purification by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.
References
- Seo, M. J., et al. (2018). Recent advances in the microbial hydroxylation and reduction of soy isoflavones. FEMS Microbiology Letters, 365(19). [Link][11]
- Seo, M. J., et al. (2018). Recent advances in the microbial hydroxylation and reduction of soy isoflavones.
- Chang, T. S. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. International Journal of Molecular Sciences, 15(4), 5699-5714. [Link][8]
- Kaspar, H., & Wähälä, K. (1998). Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein. Proceedings of the Society for Experimental Biology and Medicine, 217(3), 309-315. [Link][4]
- Chang, T. S. (2014). Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein.
- Hsu, M. H., & Chang, T. S. (n.d.). Bioactivity of OHD and OHG.
- Gabryelska, K., et al. (2017). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Current Organic Chemistry, 21(27), 2746-2774. [Link][5]
- Gabryelska, K., et al. (2017). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity.
- Kim, D. H., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(11), 1476-1481. [Link][10]
- Wikipedia contributors. (2023).
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link][1]
- An, J. Y., et al. (2014). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 44(11), 967-976. [Link][15]
- National Center for Biotechnology Information. (n.d.). This compound.
- Shao, J., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 8-Hydroxygenistein. Journal of Analytical Methods in Chemistry, 2020, 8868931. [Link][7]
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link][2]
- Wikipedia contributors. (2024).
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 4. Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demethylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for High-Throughput Screening of 2'-Hydroxygenistein Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of 2'-Hydroxygenistein and its derivatives. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and refine your experimental methodologies.
This compound, a hydroxylated derivative of the soy isoflavone genistein, has garnered significant interest for its enhanced antioxidant and antiproliferative activities compared to its parent compound.[1] However, like many flavonoids, it presents unique challenges in HTS campaigns, including poor solubility and a tendency to interfere with assay readouts. This guide offers structured troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity and success of your screening efforts.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing robust, actionable solutions.
Assay Development & Optimization
Question: My Z'-factor is consistently below 0.5. What are the common causes and solutions?
Answer: A Z'-factor below 0.5 indicates that the assay's signal window is too narrow or the data variation is too high, making it difficult to distinguish true hits from background noise.[2][3][4][5] The primary culprits are often high variability in control wells and a low dynamic range.
Causality & Solutions:
-
High Standard Deviation in Controls: This is often due to inconsistent dispensing, cell plating non-uniformity, or reagent instability.
-
Solution: Verify the precision of your liquid handlers and automated dispensers. Ensure uniform cell seeding density by thoroughly resuspending cells before plating and minimizing edge effects by using outer wells for media only. Prepare fresh reagents for each experiment and ensure they are fully equilibrated to the assay temperature before use.
-
-
Low Signal-to-Background Ratio: The difference between your positive and negative controls may be insufficient.
-
Solution: Optimize the concentrations of your assay reagents, such as enzymes, substrates, or detection antibodies. For cell-based assays, adjust the cell number per well and the incubation time to maximize the signal window. If using a recombinant protein, ensure its activity is high and stable.
-
Troubleshooting Table for Low Z'-Factor:
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Inconsistent Liquid Handling | Calculate Coefficient of Variation (CV%) for control wells. CV > 15% is problematic. | Calibrate and perform maintenance on pipettes and automated liquid handlers. Use low-evaporation lids. |
| Cell Plating Inconsistency | Visually inspect plates for uneven cell monolayers. Check for edge effects. | Ensure single-cell suspension before plating. Automate seeding if possible. Avoid using outer wells for data. |
| Reagent Instability | Assay performance degrades over the time it takes to run a batch of plates. | Prepare reagents fresh. Test the stability of critical reagents (e.g., ATP in luminescent assays) over the expected run time.[6] |
| Low Dynamic Range | The mean of the positive control is less than 3-fold higher than the mean of the negative control. | Optimize reagent concentrations, incubation times, or cell number. Consider a more sensitive detection method (e.g., luminescence over fluorescence). |
Compound Handling & Solubility
Question: My this compound derivatives are precipitating in the assay medium. How can I improve their solubility?
Answer: Poor aqueous solubility is a well-documented characteristic of genistein and its derivatives.[7][8][9][10] These hydrophobic compounds tend to precipitate when a concentrated DMSO stock is diluted into an aqueous assay buffer, leading to inaccurate concentration data and potential false negatives.
Causality & Solutions:
-
Physicochemical Properties: The planar, polycyclic structure of isoflavones contributes to their low water solubility.[11]
-
Solution 1 (Solvent Optimization): While DMSO is standard, ensure the final concentration in your assay does not exceed 0.5-1%, as higher concentrations can be cytotoxic or affect enzyme activity.[8]
-
Solution 2 (Use of Surfactants): Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-127 (typically 0.001% to 0.01%), in the assay buffer can help maintain compound solubility. However, you must first validate that the surfactant does not interfere with your assay.
-
Solution 3 (Co-amorphous Systems): For lead optimization, advanced formulation strategies like creating co-amorphous systems with amino acids can significantly enhance solubility.[12]
-
Question: I suspect my compounds are interfering with the assay technology (e.g., autofluorescence). How can I test for and mitigate this?
Answer: Flavonoids are notorious for assay interference.[13][14] Their phenolic structures can lead to various artifacts, including autofluorescence, light scattering, and non-specific protein interactions or chelation effects.[15]
Causality & Solutions:
-
Intrinsic Fluorescence: The aromatic ring systems in these derivatives can fluoresce at wavelengths that overlap with your assay's excitation or emission spectra.
-
Solution: Run a control plate containing only the compounds in assay buffer (without cells or enzymes). Measure the signal at the same wavelength as your main assay. If a significant signal is detected, you can subtract this background on a compound-by-compound basis or consider switching to a different detection modality (e.g., luminescence or time-resolved fluorescence) that is less susceptible to interference.
-
-
Redox Activity & Chelation: Phenolic compounds can be redox-active or chelate metal ions essential for enzyme function, leading to false-positive "inhibition."[15]
-
Solution: Include counter-screens to identify promiscuous inhibitors. A common method is to add a non-ionic detergent like Triton X-100 to the assay buffer, which can disrupt compound aggregates that often cause non-specific inhibition.
-
Cell-Based Assays
Question: I'm seeing significant cytotoxicity from my compounds, even at low concentrations. How can I differentiate between targeted antiproliferative effects and general toxicity?
Answer: It is crucial to distinguish compounds that induce a specific antiproliferative pathway from those that cause non-specific cell death. This compound is known to have antiproliferative effects, but these should occur via specific mechanisms, not just by destroying the cell membrane.[1]
Causality & Solutions:
-
Non-specific Membrane Effects or Toxicity: Compound precipitation or aggregation can lead to physical stress on cells, while inherent chemical properties might disrupt membrane integrity.
-
Solution (Cytotoxicity Counter-Screen): Run a parallel cytotoxicity assay. A common and robust choice is a membrane integrity assay that measures the release of a stable cytosolic enzyme like lactate dehydrogenase (LDH) into the culture medium. Alternatively, a luminescent ATP-based assay like the CellTiter-Glo® assay can be used to measure the number of metabolically active cells.[6][16][17] A compound that shows high activity in your primary screen but also high cytotoxicity is likely a non-specific hit. True hits should ideally show an effect in the primary assay at concentrations well below those that cause general cytotoxicity.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the primary molecular targets of this compound and its derivatives?
A: Genistein, the parent compound, is a well-known inhibitor of multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR).[18][19] It also affects downstream signaling pathways such as PI3K/Akt/NF-kB.[20][21][22] The 2'-hydroxyl group can enhance these activities.[1] Therefore, primary screens are often designed around these targets.
Q: What are the best practices for creating and managing a compound library of this compound derivatives for HTS?
A: Proper compound management is essential for reproducible results.[23][24]
-
Storage: Store compounds as dry powders or high-concentration DMSO stocks (10-20 mM) at -20°C or -80°C in sealed plates to prevent water absorption and degradation.[25]
-
Plate Preparation: Prepare assay-ready plates by diluting the stock plates. For quantitative HTS (qHTS), prepare plates with a concentration series to generate dose-response curves in the primary screen.[23]
-
Quality Control: Periodically check the purity and concentration of your library stocks using methods like LC-MS.
Q: How do I choose the most appropriate assay format (biochemical vs. cell-based) for my screening campaign?
A: The choice depends on your research goals.
-
Biochemical Assays: These use purified components (e.g., a recombinant kinase and a peptide substrate). They are excellent for identifying direct inhibitors of a specific molecular target. They offer a clean system with fewer confounding variables but lack biological context.
-
Cell-Based Assays: These measure a biological response in living cells (e.g., inhibition of cancer cell proliferation). They are more physiologically relevant, as they account for cell permeability, metabolism, and off-target effects.[26] However, hit identification can be more complex. A common strategy is to start with a cell-based phenotypic screen and then use biochemical assays to deconvolute the mechanism of action of the hits.
Section 3: Key Experimental Protocols
Protocol 3.1: Cell Viability Counter-Screen using a Luminescent ATP Assay (CellTiter-Glo®)
This protocol is used to identify compounds that cause general cytotoxicity, allowing them to be flagged as potential false positives from a primary antiproliferation screen. It is based on the principle that ATP levels are directly proportional to the number of metabolically active, viable cells.[6][16][17]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[6]
-
Cells of interest (e.g., MCF-7 breast cancer cells)
-
Culture medium, serum, and additives
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence
-
Test compounds (this compound derivatives) dissolved in DMSO
Procedure:
-
Cell Plating: Seed cells into the opaque-walled microplates at a pre-optimized density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[27] Include wells with medium only for background measurement. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add the test compounds to the experimental wells at the same final concentrations used in the primary screen. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plates for the same duration as your primary assay (e.g., 48 or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Prepare the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[27] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[6]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[27] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average background luminescence (media-only wells) from all other measurements.
-
Calculate the percent viability for each compound-treated well relative to the vehicle (DMSO) control wells:
-
% Viability = (Luminescence_compound / Luminescence_vehicle) * 100
-
-
Compounds showing a significant drop in viability (e.g., >50%) at concentrations where they were active in the primary screen should be flagged for follow-up.
Section 4: Visual Workflows & Pathways
Diagram 1: General HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Diagram 2: Troubleshooting Decision Tree for Low Z'-Factor
Caption: Inhibition of the EGFR-PI3K/Akt pathway by genistein derivatives.
Section 5: References
-
Yasgar, A., Shinn, P., Jadhav, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation, 13(2), 79–89. Available at: [Link]
-
Li, J., Wang, W., Wang, L., et al. (2015). Phytoestrogen genistein inhibits EGFR/PI3K/NF-kB activation and induces apoptosis in human endometrial hyperplasial cells. Oncotarget, 6(39), 42046–42058. Available at: [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
-
Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. Available at: [Link]
-
Singh, R., Lu, R., & Hu, M. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. Analytical Biochemistry, 597, 113644. Available at: [Link]
-
Rusin, A., Krawczyk, H., et al. (2014). Synthetic Genistein Glycosides Inhibiting EGFR Phosphorylation Enhance the Effect of Radiation in HCT 116 Colon Cancer Cells. Molecules, 19(11), 18558-18575. Available at: [Link]
-
Singh, R., Lu, R., & Hu, M. (2020). Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution. Analytical Biochemistry, 597, 113644. Available at: [Link]
-
Rusin, A., Krawczyk, H., et al. (2014). Synthetic Genistein Glycosides Inhibiting EGFR Phosphorylation Enhance the Effect of Radiation in HCT 116 Colon Cancer Cells. Molecules, 19(11), 18558-18575. Available at: [Link]
-
Lirdprapamongkol, K., et al. (2018). Genistein reduces the activation of AKT and EGFR, and the production of IL6 in cholangiocarcinoma cells involving estrogen and estrogen receptors. Oncology Letters, 15(4), 5135–5142. Available at: [Link]
-
Lirdprapamongkol, K., et al. (2018). Genistein reduces the activation of AKT and EGFR, and the production of IL6 in cholangiocarcinoma cells involving estrogen. SciSpace. Available at: [Link]
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Hieu, T. T., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 2948–2954. Available at: [Link]
-
Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
-
Kim, D. H., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(12), 1616–1621. Available at: [Link]
-
Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry, 59(13), 5937–5948. Available at: [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Saeio, K., et al. (2025). Development of tablet formulations containing genistein solid dispersion optimized using Box-Behnken design for enhanced solubility. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Gajda, M., et al. (2023). Genistein Co-Amorphous Systems with Amino Acids: An Investigation into Enhanced Solubility and Biological Activity. Pharmaceutics, 15(11), 2656. Available at: [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
-
Wang, J., et al. (2023). Optimized solubility and bioavailability of genistein based on cocrystal engineering. RSC Advances, 13(40), 28246–28255. Available at: [Link]
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Glick, M., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 17(6), 948–958. Available at: [Link]
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Accent Therapeutics. (2024). Initiating, building, and growing compound management at a small biotech. YouTube. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
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FooDB. (2010). Showing Compound this compound (FDB012251). Retrieved from [Link]
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Wang, X., et al. (2013). Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis. Molecular Pharmaceutics, 10(4), 1475–1486. Available at: [Link]
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Jameson, J. B., II, et al. (2014). A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2. PLOS ONE, 9(8), e104094. Available at: [Link]
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Si, H., & Liu, D. (2020). Critical Review on Molecular Mechanisms for Genistein's Beneficial Effects on Health Through Oxidative Stress Reduction. Molecules, 25(6), 1349. Available at: [Link]
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Toda, S., et al. (2005). Inhibition of prostaglandin E2 production by flavone and its related compounds. Journal of Pharmacy and Pharmacology, 57(5), 653–658. Available at: [Link]
-
Axcelead. (2024). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. YouTube. Retrieved from [Link]
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Spagnuolo, C., et al. (2015). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. Molecules, 20(4), 7175–7194. Available at: [Link]
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Nuvisan. (n.d.). Compound screening. Retrieved from [Link]
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Technical Support Center: Enhancing 2'-Hydroxygenistein Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of 2'-hydroxygenistein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this biotransformation and improve the efficiency of your synthesis.
Introduction
The enzymatic synthesis of this compound, a hydroxylated derivative of genistein, offers a promising route to a compound with potentially enhanced biological activities, including antioxidant and antiproliferative effects[1][2]. The primary catalysts for this reaction are cytochrome P450 (CYP) monooxygenases, which regioselectively introduce a hydroxyl group onto the genistein backbone[3][4]. However, achieving high yields and efficiency in this biotransformation can be challenging due to factors such as enzyme stability, low conversion rates, and downstream processing hurdles[5][6][7]. This guide provides practical solutions to common problems encountered during the enzymatic synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the 2'-hydroxylation of genistein?
A1: The most frequently employed enzymes for this specific hydroxylation are cytochrome P450 (CYP) monooxygenases. Specific isozymes, such as those from the CYP81E family, have been shown to catalyze the 2'-hydroxylation of isoflavones[1][2]. Additionally, various microbial CYPs, for instance from Streptomyces species, have demonstrated the ability to hydroxylate genistein[3][8]. The selection of the enzyme is critical and often depends on the desired regioselectivity and the expression host.
Q2: Which expression systems are suitable for producing the necessary cytochrome P450 enzymes?
A2: Cytochrome P450 enzymes are commonly expressed in microbial hosts. Saccharomyces cerevisiae (yeast) and Escherichia coli are frequently used due to their well-established genetic tools and rapid growth[1][9][10]. Yeast is often preferred for eukaryotic P450s as it is a eukaryote and can provide a more suitable environment for proper protein folding and post-translational modifications. Whole-cell biotransformation systems are often advantageous as they can provide the necessary cofactors, like NADPH, and a protective cellular environment for the enzyme[9][10].
Q3: What are the key cofactors required for the enzymatic hydroxylation of genistein?
A3: Cytochrome P450 monooxygenases are dependent on a constant supply of electrons, which are typically transferred from the cofactor NADPH via a reductase partner protein[3][11]. Therefore, ensuring the availability and regeneration of NADPH is crucial for an efficient reaction.
Q4: How can I confirm the successful synthesis of this compound?
A4: The product can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][8]. NMR spectroscopy can be used for definitive structural elucidation of the purified product.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product (this compound) Formation
| Possible Causes | Troubleshooting Steps |
| Inactive or Improperly Folded Enzyme | - Verify Protein Expression: Confirm the expression of your CYP enzyme and its reductase partner using SDS-PAGE and Western blotting. - Optimize Expression Conditions: Adjust induction parameters (e.g., inducer concentration, temperature, and induction time) to enhance the yield of soluble, active protein. Lowering the induction temperature (e.g., to 18-25°C) can often improve proper protein folding. - Codon Optimization: Ensure the gene sequence of your enzyme is optimized for the codon usage of your expression host. |
| Insufficient Cofactor (NADPH) Supply | - Cofactor Regeneration System: If using a purified enzyme system, implement an NADPH regeneration system (e.g., using glucose-6-phosphate dehydrogenase)[12]. - Whole-Cell System Optimization: In a whole-cell system, ensure the metabolic state of the cells supports robust NADPH production. Supplementing the medium with glucose can enhance cofactor availability. |
| Poor Substrate (Genistein) Bioavailability | - Solubilize Genistein: Genistein has low water solubility. Dissolve it in an organic solvent (e.g., DMSO) before adding it to the reaction mixture, ensuring the final solvent concentration is not inhibitory to the enzyme. |
| Suboptimal Reaction Conditions | - pH and Temperature Optimization: Systematically vary the pH and temperature of the reaction to find the optimal conditions for your specific enzyme. - Reaction Time: Monitor product formation over time to determine the optimal reaction duration. Prolonged reaction times might lead to product degradation or enzyme inactivation. |
Problem 2: Low Conversion Rate of Genistein
| Possible Causes | Troubleshooting Steps |
| Enzyme Instability | - Stabilizing Agents: Add stabilizing agents such as glycerol or BSA to the reaction buffer. - Immobilization: Consider immobilizing the enzyme on a solid support to enhance its stability and facilitate reuse. - Temperature Control: Cytochrome P450 enzymes can be thermally unstable. Maintain a controlled temperature throughout the reaction. Studies have shown that storing P450 enzymes at 4°C can maintain their stability for up to 72 hours[13][14]. |
| Product Inhibition | - In Situ Product Removal: Implement strategies to remove this compound from the reaction mixture as it is formed. This can involve using adsorbent resins or a two-phase reaction system. |
| Insufficient Oxygen Supply | - Aeration: Ensure adequate aeration of the reaction mixture, especially in whole-cell systems, as P450 monooxygenases require molecular oxygen as a co-substrate. This can be achieved by vigorous shaking or sparging with air. |
Problem 3: Formation of Undesired Byproducts
| Possible Causes | Troubleshooting Steps |
| Lack of Enzyme Regioselectivity | - Enzyme Engineering: If other hydroxylated isomers of genistein are being formed, this indicates a lack of regioselectivity of your enzyme. Consider protein engineering (e.g., site-directed mutagenesis) to improve the selectivity for the 2'-position. - Screen for Different Enzymes: Test a panel of different CYP enzymes to identify one with higher regioselectivity for the desired reaction. |
| Metabolism of Genistein by the Host | - Knockout Competing Pathways: In whole-cell systems, the host organism may further metabolize genistein or the product. Identify and knock out the genes responsible for these competing metabolic pathways[15]. |
Problem 4: Difficulties in Product Purification
| Possible Causes | Troubleshooting Steps |
| Similar Physicochemical Properties of Substrate and Product | - Chromatographic Optimization: Develop a robust chromatographic separation method. This may involve testing different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions in HPLC. Gradient elution is often necessary to achieve good separation. |
| Presence of Interfering Cellular Components | - Extraction Protocol: Optimize the extraction protocol to selectively recover the product. Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) is a common first step[12]. - Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the extract and remove interfering compounds before final purification by preparative HPLC. |
Experimental Workflow & Protocols
Visualizing the Enzymatic Synthesis Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound, from enzyme expression to product purification.
Caption: General workflow for this compound synthesis.
Protocol: Whole-Cell Biotransformation of Genistein
This protocol provides a starting point for the whole-cell biotransformation of genistein to this compound using an E. coli expression system.
1. Enzyme Expression:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the expression plasmid for the CYP enzyme and its reductase partner.
-
Grow overnight at 37°C with shaking (200 rpm).
-
Use the overnight culture to inoculate 1 L of Terrific Broth.
-
Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.1-1 mM) and grow for a further 16-24 hours at a reduced temperature (e.g., 20°C).
2. Biotransformation Reaction:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Resuspend the cells in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10).
-
Add genistein (from a concentrated stock solution in DMSO) to a final concentration of 100-500 µM.
-
Add a carbon source (e.g., 1% glucose) to facilitate cofactor regeneration.
-
Incubate the reaction at 30°C with vigorous shaking for 24-48 hours.
3. Product Extraction and Analysis:
-
At various time points, take an aliquot of the reaction mixture.
-
Extract the products by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.
Visualizing the Cytochrome P450 Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of a cytochrome P450 enzyme during the hydroxylation of a substrate like genistein.
Sources
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- 15. Biotransformation of genistein in the rat: elucidation of metabolite structure by product ion mass fragmentology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Viability Challenges in High-Concentration 2'-Hydroxygenistein Experiments
Prepared by the Gemini Application Science Team
Welcome to the technical support resource for researchers utilizing 2'-Hydroxygenistein. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding cell viability assays, particularly when working with high concentrations of this potent isoflavone. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hydroxylated derivative of genistein, a well-known isoflavone found in various plants.[1][2][3] Its mechanism of action is multifaceted, but it is primarily recognized for its antioxidant and antiproliferative activities.[1] Like its parent compound, genistein, it can modulate various signaling pathways involved in cell growth, inflammation, and apoptosis.[4][5][6] Studies on similar compounds suggest that its effects can involve the activation of protective pathways like the Nrf2/HO-1 system at lower concentrations, which helps mitigate oxidative stress.[7][8][9]
Q2: Why does this compound become cytotoxic at high concentrations?
While beneficial at lower concentrations, many polyphenolic compounds, including genistein and its derivatives, can exhibit a pro-oxidant effect at higher concentrations.[5] This dose-dependent duality is a critical concept. High concentrations can lead to overwhelming cellular stress through several mechanisms:
-
Increased Reactive Oxygen Species (ROS) Production: The compound can paradoxically lead to the generation of ROS, exceeding the cell's antioxidant capacity.[10][11]
-
Mitochondrial Dysfunction: High concentrations can directly impact mitochondria, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and damage to mitochondrial DNA.[12][13][14]
-
Induction of Cell Death Pathways: This cellular stress triggers programmed cell death (apoptosis) or, in cases of severe damage and ATP depletion, unregulated cell death (necrosis).[10][12][15]
Q3: What are the most common assays to measure cell viability and cytotoxicity?
Several assays are available, each measuring a different aspect of cell health. It is often recommended to use two different types of assays to confirm results.
| Assay Type | Principle | Advantages | Potential Issues with this compound |
| Tetrazolium Reduction (MTT, WST-8) | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt to a colored formazan product.[16][17] | Well-established, cost-effective, high-throughput. | Can be affected by compound interference (direct reduction of the dye) or changes in cellular metabolism not related to viability.[17][18] |
| Lactate Dehydrogenase (LDH) Release | Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane rupture (a marker of necrosis).[19] | Directly measures cytotoxicity/membrane integrity. | Less sensitive for detecting apoptosis; background LDH in serum can interfere.[19] |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures intracellular ATP levels, which correlate with the number of viable, metabolically active cells.[17] | Highly sensitive, fast, and has a broad linear range. | ATP levels can fluctuate with cellular stress; potential for chemical interference with the luciferase enzyme. |
| Live/Dead Staining (e.g., Calcein-AM/PI) | Uses fluorescent dyes to distinguish live cells (intact membrane, active esterases) from dead cells (compromised membrane). | Provides direct visualization and is suitable for microscopy or flow cytometry. | Not as high-throughput as plate-reader assays. |
Troubleshooting Guide: A Problem-Oriented Approach
Q1: I'm observing significant cytotoxicity at concentrations I expected to be safe. What's going wrong?
This is a common issue often related to the physicochemical properties of the compound or the experimental setup.
Potential Cause 1: Poor Compound Solubility this compound, like many isoflavones, has limited aqueous solubility.[20] If the compound precipitates in your culture medium, the actual concentration exposed to the cells is unknown, and the precipitate itself can cause physical stress and cytotoxicity.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect your final dilution in media under a microscope. Look for crystals or precipitate.
-
Solvent Choice: Use a suitable solvent like DMSO to prepare a high-concentration stock.[20]
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%, ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[19]
-
Solvent Control: Crucially, always include a "vehicle control" group containing the same final concentration of the solvent as your highest-concentration experimental well.
-
Potential Cause 2: Suboptimal Cell Conditions The health and density of your cells can dramatically impact their sensitivity to a cytotoxic agent.
-
Troubleshooting Steps:
-
Optimize Seeding Density: If cell density is too low, individual cells may be more susceptible to the compound. If too high, cells may be stressed due to nutrient depletion and overcrowding, leading to cell death independent of your compound.[19][21] Perform a titration experiment to find the optimal seeding density for your specific cell line and assay duration.
-
Use Healthy, Log-Phase Cells: Cells should be in the logarithmic growth phase and at a low passage number. Over-confluent or senescent cells are often stressed and will yield inconsistent results.[19]
-
Q2: My results are not reproducible between plates or experiments. How can I improve consistency?
Lack of reproducibility often points to subtle variations in protocol execution.
-
Troubleshooting Steps:
-
Standardize Timelines: Ensure that all incubation times—cell seeding, compound treatment, and assay reagent addition—are kept consistent across all experiments.[19]
-
Mitigate "Edge Effects": The outer wells of a microplate are prone to evaporation and temperature changes, which can alter cell growth and compound concentration.[19] To prevent this, do not use the perimeter wells for experimental data. Instead, fill them with sterile PBS or culture medium.[19]
-
Ensure Homogeneous Mixing: When adding the compound or assay reagents, mix gently but thoroughly to ensure a uniform concentration in each well. Avoid forceful pipetting that can damage cells.[21]
-
Prepare Fresh Reagents: Whenever possible, prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid multiple freeze-thaw cycles of reagents.[19]
-
Workflow: Troubleshooting Inconsistent Viability Data
Caption: A decision-making workflow for diagnosing sources of experimental variability.
Q3: My MTT or WST-based assay shows an increase in signal at high concentrations. This seems impossible. Why is this happening?
This counterintuitive result is a known artifact for certain compounds in tetrazolium-based assays and can arise from two main sources.
Potential Cause 1: Direct Chemical Interference Some compounds, particularly those with antioxidant properties, can directly reduce the tetrazolium dye (MTT, WST-8) to its colored formazan product in a cell-free environment.[17][18] This gives a false-positive signal that is independent of cell metabolism.
-
Diagnostic Protocol: Cell-Free Interference Check
-
Prepare a 96-well plate with culture medium but no cells .
-
Add the same concentrations of this compound (and vehicle control) that you use in your cellular experiments.
-
Add the MTT or WST reagent and incubate for the standard duration.
-
Read the absorbance. If you see a significant signal in the wells with the compound, it is directly interfering with the assay.
-
Potential Cause 2: Stress-Induced Metabolic Hyperactivity At certain concentrations, a compound can induce a cellular stress response that temporarily increases metabolic activity and respiration before the onset of cell death.[18] This leads to an artificially high formazan production, masking the underlying cytotoxicity.
-
Solution: Use an Orthogonal Assay Do not rely on a single assay method. Confirm your findings using a different technique that measures a distinct cellular parameter.
-
LDH Assay: Measures membrane integrity.
-
ATP Assay (CellTiter-Glo®): Measures energy currency.
-
These assays are less likely to be affected by the same interferences as metabolic assays.
-
Q4: How can I distinguish between apoptosis and necrosis as the mode of cell death induced by this compound?
Distinguishing these pathways is crucial for understanding the compound's mechanism of action. High concentrations of a stressor often cause overwhelming damage and deplete cellular ATP, leading to necrosis. Lower, sub-lethal concentrations may allow for the energy-dependent, programmed process of apoptosis.[15][22]
Key Mechanistic Differences:
-
Apoptosis: An active, programmed process characterized by cell shrinkage, membrane blebbing, and the activation of specific enzymes called caspases .[23][24] It requires ATP.
-
Necrosis: A passive, uncontrolled process resulting from acute injury, characterized by cell swelling and rupture of the cell membrane, releasing intracellular contents.[22] It occurs when ATP is depleted.[15]
Signaling Pathways: Apoptosis vs. Necrosis
Caption: Simplified pathways showing how compound concentration can dictate cell fate.
Experimental Protocols to Differentiate Cell Death:
-
Caspase Activity Assays:
-
Principle: Measure the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[24][25]
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells to release their contents.
-
Add a luminogenic or fluorogenic substrate specific for caspase-3/7.
-
The active caspase cleaves the substrate, producing a measurable signal that is proportional to caspase activity.
-
Compare the signal in treated cells to untreated controls.
-
-
-
Annexin V & Propidium Iodide (PI) Staining:
-
Principle: A flow cytometry-based method that differentiates cell populations.
-
Annexin V binds to phosphatidylserine (PS), which flips to the outer cell membrane during early apoptosis.
-
PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
-
Interpreting Results:
-
Viable: Annexin V (-) / PI (-)
-
Early Apoptosis: Annexin V (+) / PI (-)
-
Late Apoptosis/Necrosis: Annexin V (+) / PI (+)
-
Primary Necrosis: Annexin V (-) / PI (+)
-
-
-
LDH Release Assay:
-
Principle: As a standalone assay, high LDH release is a strong indicator of necrosis, as it signifies a loss of membrane integrity.[26] A minimal increase in LDH coupled with a decrease in viability (from an ATP assay) would suggest apoptosis.
-
References
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- Liu, T., et al. (2022). Genistein inhibits the release of pro-inflammatory substances from macrophages by suppressing potassium loss- and ROS-mediated caspase-1/gasdermin D pathway activation and pyroptotic cell lysis. Frontiers in Immunology, 13, 968032.
- Wang, Y., et al. (2024). 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells. Journal of Ovarian Research, 17(1), 1-17.
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- Viedma-Poyatos, Á., et al. (2022). High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines. International Journal of Molecular Sciences, 23(14), 7526.
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- Wang, Y., et al. (2024). 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells. ResearchGate.
- Al-Otaibi, M. F., et al. (2024). Hyperoside flavonoids protect against malathion-induced mitochondrial toxicity in the differentiated SH-SY5Y cells. Archives of Toxicology, 1-17.
- Zhang, L., et al. (2021). Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice. Journal of Neuroinflammation, 18(1), 1-18.
- Takeda, M., et al. (1999). Hydrogen peroxide induces necrosis, apoptosis, oncosis and apoptotic oncosis of mouse terminal proximal straight tubule cells. Nephron, 81(2), 234-238.
- Kayanoki, Y., et al. (1998). Hydrogen peroxide-induced apoptosis and necrosis in human lung fibroblasts: protective roles of glutathione. Japanese Journal of Cancer Research, 89(10), 1106-1113.
- Ben-Attia, M., et al. (2014). Protective Effect of Diosgenin against H2O2-Induced Oxidative Stress on H9C2 Cells. Applied Biochemistry and Biotechnology, 174(3), 1166-1178.
- Saito, Y., et al. (2006). Turning point in apoptosis/necrosis induced by hydrogen peroxide. Free Radical Research, 40(6), 609-619.
- Wang, L., et al. (2012). Oxidative Stress Induced S-glutathionylation and Proteolytic Degradation of Mitochondrial Thymidine Kinase 2. Journal of Biological Chemistry, 287(29), 24546-24553.
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- 8. researchgate.net [researchgate.net]
- 9. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Evidence for genistein as a mitochondriotropic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genistein alleviates the mitochondria-targeted DNA damage induced by β-amyloid peptides 25-35 in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyperoside flavonoids protect against malathion-induced mitochondrial toxicity in the differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Turning point in apoptosis/necrosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Dose-Response Studies for 2'-Hydroxygenistein
Welcome to the technical support guide for researchers working with 2'-Hydroxygenistein (2'-HG). This document is designed to provide practical, in-depth guidance for optimizing dose-response relationship studies. As a hydroxylated derivative of genistein, 2'-HG presents unique opportunities and challenges in experimental design.[1][2] This guide moves beyond standard protocols to explain the causal reasoning behind experimental choices, ensuring your assays are robust, reproducible, and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have before and during their experiments with this compound.
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound (2'-HG) is a naturally occurring isoflavone, a type of flavonoid compound.[3][4] It is a hydroxylated metabolite of genistein.[5] Its biological activities are broad and include antioxidant, anti-inflammatory, and antiproliferative effects.[3][6][7] Key mechanisms of action include:
-
Modulation of Estrogen Receptors (ERs): Like its parent compound genistein, 2'-HG is a phytoestrogen, meaning it can bind to estrogen receptors (ERα and ERβ) and exert either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the cellular context and concentration.[8]
-
Activation of the Nrf2/HO-1 Pathway: 2'-HG can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] This is a primary cellular defense mechanism against oxidative stress. Activation leads to the production of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[10][11]
-
Enzyme Inhibition: It has been shown to inhibit various enzymes, including β-glucuronidase and lysozyme, which contributes to its anti-inflammatory properties.[6][7]
Q2: How should I prepare a stock solution of this compound? It has poor water solubility.
A2: Yes, this compound is poorly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[3] A reliable stock solution is critical for accurate and reproducible dosing.
Protocol: Preparing a 2'-HG Stock Solution
-
Solvent Selection: Use high-purity, sterile-filtered DMSO.
-
Calculation: Determine the required mass of 2'-HG powder (Molecular Weight: 286.24 g/mol [6]) to create a high-concentration stock, for example, 10 mM or 20 mM.
-
Example for 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 286.24 g/mol * 1000 mg/g = 2.86 mg in 1 mL DMSO.
-
-
Dissolution: Add the calculated mass of 2'-HG powder to the corresponding volume of DMSO in a sterile polypropylene or glass vial. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store aliquots at -20°C or -80°C for long-term stability. A solution stored at -20°C should be considered stable for at least one month, while storage at -80°C extends stability to six months.[12]
Q3: What is a good starting concentration range for a dose-response experiment with 2'-HG?
A3: The optimal concentration range is highly dependent on the cell type and the biological endpoint being measured. Based on published data and the known potency of related flavonoids, a tiered approach is recommended.
| Experimental Phase | Recommended Concentration Range | Rationale & Causality |
| Phase 1: Range-Finding | 0.1 µM - 100 µM (Logarithmic Scale) | This broad range is designed to capture the full spectrum of activity, from subtle signaling modulation at low doses to potential cytotoxicity at high doses. Using a log scale (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) is efficient for identifying the active window. |
| Phase 2: Refined IC50/EC50 | Centered around the active range from Phase 1 | Once the approximate effective range is known, perform a more detailed dose-response with more points (8-12 concentrations) clustered around the expected IC50/EC50 value to achieve a well-defined sigmoidal curve. For example, if activity was seen between 1-10 µM, test concentrations like 0.5, 1, 2, 4, 6, 8, 10, 15 µM. |
Note on Published Values: IC50 values for 2'-HG have been reported in the single-digit micromolar range (e.g., 5.9 µM for β-glucuronidase inhibition in rat neutrophils).[7] Antiproliferative effects in MCF-7 breast cancer cells have been demonstrated to be greater than those of genistein.[5]
Q4: My dose-response curve is U-shaped or bell-shaped. Is my experiment wrong?
A4: Not necessarily. You may be observing a Non-Monotonic Dose-Response Curve (NMDRC), also known as a hormetic or biphasic response.[13][14] This is common for endocrine-disrupting compounds like phytoestrogens.[15][16]
-
Causality: NMDRCs can occur when a compound activates different signaling pathways at different concentrations. For example, at low concentrations, 2'-HG might activate pro-survival pathways via estrogen receptor signaling, while at higher concentrations, it may trigger pro-apoptotic or cytotoxic effects through oxidative stress or inhibition of key kinases.[1]
-
What to Do:
-
Confirm the Finding: Repeat the experiment carefully, ensuring precise dilutions and consistent cell handling.
-
Expand the Dose Range: Test even lower concentrations to better define the stimulatory part of the curve.
-
Analyze Appropriately: Do not force a standard sigmoidal model to fit an NMDRC. Analyze the stimulatory and inhibitory phases separately or use specialized curve-fitting models designed for non-monotonic data.
-
Investigate Mechanistically: The presence of an NMDRC is a key mechanistic insight. Design follow-up experiments to explore the different pathways activated at low versus high concentrations.
-
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Problem 1: Compound Precipitation in Culture Medium
-
Symptom: You observe crystals or cloudiness in the wells after adding the diluted 2'-HG working solution to your cell culture plate.
-
Causality: While soluble in 100% DMSO, 2'-HG can precipitate when the stock solution is diluted into an aqueous culture medium, especially at high final concentrations. The final concentration of DMSO is also critical.
-
Solutions:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%.[12] Higher concentrations can be toxic to cells and also decrease the solubility of aqueous components. Always include a "vehicle control" group treated with the same final concentration of DMSO.
-
Use Stepwise Dilution: Avoid "shocking" the compound by diluting the high-concentration DMSO stock directly into a large volume of medium. Perform a serial or intermediate dilution in culture medium.[12]
-
Pre-warm the Medium: Adding the compound to medium that is at 37°C can sometimes help maintain solubility compared to adding it to cold medium.
-
Vortex During Dilution: When preparing the working solutions in culture medium, vortex the tube gently as you add the DMSO stock to ensure rapid and even dispersion.
-
Problem 2: High Background or Autofluorescence in Plate Reader Assays
-
Symptom: Your negative control or untreated wells show an unexpectedly high signal in a fluorescence-based assay (e.g., ROS detection, fluorescent viability dyes).
-
Causality: Flavonoids, including 2'-HG, are known to be autofluorescent, typically in the green spectrum.[12] Additionally, components of the culture medium like phenol red can contribute to background fluorescence.
-
Solutions:
-
Use Phenol Red-Free Medium: For all fluorescence-based assays, switch to phenol red-free medium to significantly reduce background signal.[12]
-
Select Red-Shifted Dyes: Whenever possible, choose fluorescent probes and dyes that excite and emit at longer wavelengths (red or far-red, >570 nm) to avoid the spectral overlap with flavonoid autofluorescence.[12]
-
Include a "Compound Only" Control: In a separate well, add your highest concentration of 2'-HG to cell-free medium. Measure the fluorescence of this well to quantify the compound's intrinsic signal and subtract it from your experimental values.
-
Optimize Plate Reader Settings: Use a bottom-reading mode for adherent cells to avoid measuring signal from the supernatant. Adjust the gain setting to ensure that the signal from your positive controls is strong but not saturated.[12]
-
Problem 3: Poor or Inconsistent Dose-Response Curve Fit
-
Symptom: Your data points are highly variable, and the non-linear regression analysis yields a low R-squared value or a very wide 95% confidence interval for the IC50/EC50.
-
Causality: This can stem from several sources: inconsistent cell health or density, pipetting errors, or compound instability over the course of the experiment.
-
Solutions:
-
Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to prevent an "edge effect" where cells cluster at the well perimeter.
-
Verify Cell Health: Only use cells that are in the logarithmic growth phase and have low passage numbers. Unhealthy or over-confluent cells will respond inconsistently.
-
Assess Compound Stability: Some flavonoids can be unstable in culture medium over long incubation periods (24-72 hours).[17] If you suspect instability, consider a shorter incubation time or refreshing the compound-containing medium every 24 hours.
-
Refine Data Analysis: Ensure you are using a "log(inhibitor) vs. response -- Variable slope (four parameters)" model for sigmoidal curves. Constrain the top and bottom of the curve to 100% and 0% respectively only if your data clearly defines these plateaus or if you have normalized the data to positive and negative controls.
-
Section 3: Key Signaling Pathway Diagrams
Understanding the pathways modulated by 2'-HG is crucial for selecting appropriate assays and interpreting results. The following diagrams illustrate the core mechanisms.
Caption: Estrogen Receptor (ER) signaling pathway activated by this compound.
Caption: Nrf2 antioxidant response pathway activated by this compound.
Section 4: Experimental Protocol Example
This section provides a detailed, self-validating protocol for a common dose-response assay.
Assay: Antiproliferation/Cytotoxicity Assessment using MTT in MCF-7 Cells
This protocol is adapted from standard methodologies for assessing flavonoid activity in breast cancer cell lines.[18][19]
Principle: The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells in complete medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count cells when they are at 70-80% confluency.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well clear-bottom, black-walled plate.
-
Causality: Seeding an optimal cell number is critical. Too few cells will yield a weak signal; too many will become confluent and stop proliferating, masking any antiproliferative effects.[18]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of your 2'-HG DMSO stock in complete medium to achieve 2x the final desired concentrations.
-
Prepare control solutions:
-
Vehicle Control: Medium with DMSO at the same final concentration as the highest 2'-HG dose (e.g., 0.1%).
-
Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin at 1 µM).
-
Untreated Control: Medium only.
-
-
After 24 hours, carefully remove the seeding medium from the cells.
-
Add 100 µL of the appropriate 2x compound or control solution to each well.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay Execution:
-
After the treatment incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Causality: MTT is light-sensitive; protect the plate from light from this point forward.
-
Incubate for 3-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.
-
Carefully remove the medium containing MTT. Be gentle to avoid dislodging the formazan crystals and adherent cells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Normalization:
-
Subtract the average absorbance of "media only" blank wells from all other readings.
-
Calculate percentage viability: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.
-
-
Curve Fitting: Plot the percentage viability against the log of the 2'-HG concentration. Use non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope, four parameters) and determine the IC50 value.
-
References
- La Merrill, M. A., Vandenberg, L. N., Smith, M. T., Goodson, W., Browne, P., Patisaul, H. B., ... & Zeise, L. (2018). Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making. Dose-Response, 16(3), 1559325818798282.
- Ateba, S. B., Njamen, D., Medjakovic, S., Hobiger, S., Mbanya, J. C., & Jungbauer, A. (2021). Does this compound inhibit the endometrial proliferation? A preliminary study. The Journal of Phytopharmacology, 10(3), 196-201.
- Schematic diagram of the signaling pathways. (n.d.). ResearchGate.
- National Institutes of Health. (2018). Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making.
- Vandenberg, L. N. (2018). Nonmonotonic Dose-Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making. Dose-Response, 16(3).
- European Food Safety Authority. (n.d.). non-monotonic dose-response curve.
- Woźniak, M., Rzemieniec, J., Wójciak, M., & Rajtar, B. (2020). Glutathione and the Antioxidant Potential of Binary Mixtures with Flavonoids: Synergisms and Antagonisms. Molecules, 25(21), 5039.
- Choi, E. J., & Kim, G. H. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of microbiology and biotechnology, 19(11), 1428–1433.
- Fourton, M., & Mann, G. E. (2010). Activation of NRF2 by nitrosative agents and H2O2 involves KEAP1 disulfide formation. Journal of Biological Chemistry, 285(20), 15429-15438.
- Ateba, S. B., Njamen, D., Medjakovic, S., & Jungbauer, A. (2021). Does this compound inhibit the endometrial proliferation? A preliminary study. ResearchGate.
- McMahon, M., Itoh, K., Yamamoto, M., & Hayes, J. D. (2010).
- ChemBK. (2024). HYDROXYGENISTEIN, 2'-.
- GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188.
- Wang, Y., Zhang, Y., Liu, Y., Wang, Y., Zhang, R., & Li, C. (2022). 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells. Scientific Reports, 12(1), 1-15.
- FooDB. (2010). Showing Compound this compound (FDB012251).
- Lifestyle Matrix Resource Center. (n.d.). Nrf2 Activation: A Key Regulator of Detoxification.
- Escher, B. I., & Neale, P. A. (2020). Estrogenicity of chemical mixtures revealed by a panel of bioassays. Environmental Science: Processes & Impacts, 22(5), 1146-1156.
- Shaik, A. A., Banaganapalli, B., & El-Kafrawy, S. A. (2022). Synergism Potentiates Oxidative Antiproliferative Effects of Naringenin and Quercetin in MCF-7 Breast Cancer Cells. Molecules, 27(17), 5483.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
- Houghton, C. A. (2016). Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality?. Oxidative Medicine and Cellular Longevity, 2016, 7857186.
- Encyclopedia.pub. (n.d.). NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety.
- National Institutes of Health. (n.d.). This compound. PubChem.
- Dwyer, J. T., Peterson, J. J., & Bhagwat, S. A. (2011). Improving the estimation of flavonoid intake for study of health outcomes. Nutrition reviews, 69(12), 727–742.
- Sharifi-Rad, J., Quispe, C., & Butnariu, M. (2021). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. Oxidative Medicine and Cellular Longevity, 2021, 3981835.
- Chen, J. R., & Chen, Y. C. (2014). Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein. International journal of molecular sciences, 15(4), 5699–5714.
- Evelo, C. T., Slenter, D. N., & Willighagen, E. L. (2019). Understanding signaling and metabolic paths using semantified and harmonized information about biological interactions. PeerJ, 7, e7614.
- Shaik, A. A., Banaganapalli, B., & El-Kafrawy, S. A. (2022). Synergism Potentiates Oxidative Antiproliferative Effects of Naringenin and Quercetin in MCF-7 Breast Cancer Cells. PubMed, 36014449.
- Long, L. H., & Halliwell, B. (2011). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Free radical biology & medicine, 51(9), 1734–1742.
- Kim, S., & Lee, S. (2022). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International Journal of Molecular Sciences, 23(10), 5565.
- Zhang, Y., Chen, Y., & Li, Y. (2023). Dose–response relationships between total flavonoid intake and risk of Parkinson's disease. Frontiers in Nutrition, 10, 1189334.
- Chen, J. R., & Chen, Y. C. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. MDPI, 15(4), 5699-5714.
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Technical Support Center: Refinement of Animal Models for 2'-Hydroxygenistein (2'-HG) Research
Last Updated: 2026-01-09
Welcome to the technical support center for researchers investigating 2'-Hydroxygenistein (2'-HG). This guide is designed to provide in-depth, field-proven insights into the nuances of working with this promising soy isoflavone metabolite. As a Senior Application Scientist, my goal is to move beyond standard protocols and explain the causality behind experimental choices, empowering you to design robust, reproducible, and translationally relevant animal studies.
Section 1: Foundational FAQs
This section addresses the fundamental concepts and challenges that form the basis of 2'-HG research.
Q1: What is this compound (2'-HG) and why is it a focus of research?
This compound (2'-HG) is a hydroxylated metabolite of the soy isoflavone genistein.[1][2] While genistein itself has been studied extensively for its estrogen-like properties and potential health benefits, its metabolites can exhibit unique and sometimes more potent biological activities.[3][4] Research indicates that 2'-HG, for example, may possess enhanced antioxidant and antiproliferative activities compared to its parent compound, genistein, making it a molecule of significant interest for therapeutic development, particularly in oncology.[3]
Q2: What is the primary challenge in studying 2'-HG in standard animal models?
The primary challenge lies in the inconsistent and often species-specific metabolism of its precursor, genistein, by the gut microbiota.[5][6] The conversion of dietary isoflavones like genistein and daidzein into their various metabolites is entirely dependent on the composition and enzymatic activity of an individual's gut microbiome.[7][8][9][10]
Key issues include:
-
Human vs. Rodent Microbiome: Standard laboratory rodents (mice and rats) metabolize isoflavones differently and often more efficiently than humans.[5][6] For instance, nearly all conventional rodents are efficient producers of equol (a metabolite of daidzein), whereas only about 30-50% of the human population can produce it.[5][11] This fundamental difference complicates the extrapolation of data from rodent models to human health.
-
Inter-individual Variability: Even within the human population, there are distinct "metabotypes" based on the ability to produce certain isoflavone metabolites.[7] This variability is a major reason for the inconsistent results seen in human clinical trials of soy products.
-
Direct Production of 2'-HG: The specific bacterial species and enzymatic pathways responsible for converting genistein to 2'-HG are not as well-characterized as the daidzein-to-equol pathway, adding another layer of complexity to studying its endogenous production.
These factors make it unreliable to simply feed animals a genistein-rich diet and assume consistent, physiologically relevant production of 2'-HG.
Q3: What are the main strategies to overcome the microbial variability in 2'-HG research?
To bypass the challenges of microbial metabolism and ensure controlled, reproducible exposure, researchers have two primary strategies:
-
Direct Administration of Purified 2'-HG: This is the most direct approach. By administering a known quantity of synthesized 2'-HG, you eliminate the gut microbiome as a variable in its production. This allows for precise pharmacokinetic (PK) and pharmacodynamic (PD) studies, directly linking the dose to the biological effect.
-
Use of Gnotobiotic or Humanized Animal Models: This is a more sophisticated approach for studying the interaction between diet, microbiota, and host.
-
Gnotobiotic Models: These animals are raised in a germ-free environment and can be colonized with specific, known bacterial communities.[11][12][13][14] To study 2'-HG, one could colonize germ-free mice with a bacterial consortium known (or hypothesized) to produce 2'-HG from genistein. This creates a controlled system to study the conversion process itself.
-
Humanized Microbiota Models: This involves transplanting a complete human fecal microbiota sample into germ-free mice.[15][16][17] This allows researchers to study how a human-like gut community metabolizes genistein and how the resulting 2'-HG (if produced) affects the host.
-
The choice between these strategies depends on the research question. For studying the direct effects of 2'-HG, direct administration is preferred. For studying the upstream metabolic conversion, gnotobiotic models are ideal.
Section 2: Experimental Design & Protocol Refinement
This section provides practical guidance and detailed protocols for implementing the strategies discussed above.
Focus Area: Direct Administration of 2'-HG
Q4: What are the key considerations when selecting an animal model for direct 2'-HG administration?
-
Strain: C57BL/6 mice and Sprague-Dawley rats are commonly used in metabolic and cancer research and have well-characterized physiology. However, be aware that different strains can have significant differences in phase II metabolism (conjugation) of isoflavones, which affects the bioavailability of the active, unconjugated form.[6]
-
Sex: Isoflavones have estrogenic activity.[5][7] The sex of the animal is therefore a critical variable. The hormonal status (e.g., intact vs. ovariectomized females) must be appropriate for the disease model and research question.
-
Age: The age of the animals should align with the developmental stage relevant to your research (e.g., young, adult, aged).
-
Diet: This is a critical and often overlooked factor. Standard rodent chows are typically soy-based and contain high levels of phytoestrogens, including genistein and daidzein.[18][19] This background exposure can confound results by activating the same pathways as your test compound. It is mandatory to use a phytoestrogen-free diet for at least two weeks prior to and throughout the study. [20][21]
Q5: How do I prepare and administer 2'-HG to rodents?
Oral gavage is the most common and precise method for administering a defined dose.
Table 1: Protocol for Preparation and Oral Gavage of 2'-HG
| Step | Procedure | Rationale & Expert Insights |
| 1. Vehicle Selection | Select a vehicle like 0.5% carboxymethylcellulose (CMC) in water, corn oil, or a solution containing a small amount of DMSO (e.g., <5%) topped up with saline or corn oil. | 2'-HG is a phenolic compound with limited water solubility. A suspension in CMC is common. The choice of vehicle can impact absorption kinetics. Always run a vehicle-only control group. |
| 2. Dose Calculation | Calculate the required dose in mg/kg. Weigh the animal on the day of dosing to determine the precise volume to administer.[22] | Typical gavage volumes should not exceed 10 mL/kg (e.g., 0.2 mL for a 20g mouse).[23][24] Exceeding this can cause distress and reflux. |
| 3. Preparation | Prepare a homogenous suspension of 2'-HG in the chosen vehicle immediately before dosing. Use a vortex or sonicator to ensure uniformity. | Isoflavones can fall out of suspension quickly. Dosing from a non-homogenous mixture is a major source of variability. |
| 4. Animal Restraint | Restrain the mouse or rat firmly by scruffing the neck to immobilize the head and align the esophagus with the mouth.[25][26] | Proper restraint is the most critical factor for a successful and safe gavage. This prevents movement that could lead to esophageal or tracheal injury. |
| 5. Gavage Needle Insertion | Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[22][23] Insert the ball-tipped needle gently into the mouth, sliding it over the tongue into the esophagus. The animal should swallow as the tube passes. DO NOT FORCE. [22][26] | If you meet resistance, you may be in the trachea. Withdraw immediately. A smooth passage indicates correct placement in the esophagus. |
| 6. Compound Delivery | Administer the compound slowly and steadily.[26] Withdraw the needle in a single, smooth motion. | Rapid injection can cause reflux into the esophagus and potential aspiration. |
| 7. Post-Procedure Monitoring | Observe the animal for a few minutes after the procedure to ensure normal breathing and behavior before returning it to its home cage.[23] | Monitor for any signs of distress, such as labored breathing, which could indicate aspiration. |
Q6: How can I validate the successful delivery and determine the pharmacokinetics of 2'-HG?
A pilot pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 2'-HG in your specific model. This validates that the compound is being absorbed and reaches the target tissues at a sufficient concentration.[27]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Caption: Workflow for a pilot pharmacokinetic study of 2'-HG.
Self-Validation: The PK data serves as a self-validating system. If you observe dose-proportional increases in plasma concentration (Area Under the Curve, AUC), it confirms your dosing procedure is consistent and the compound's absorption is not saturated at the tested doses.[28]
Focus Area: Gnotobiotic and Humanized Models
Q7: When should I consider using a gnotobiotic mouse model?
Use a gnotobiotic model when your primary research question involves the bacterial conversion of genistein to 2'-HG. This approach is ideal for:
-
Identifying specific bacterial species or consortia responsible for the conversion.
-
Studying how host or dietary factors (e.g., high-fat diet) influence the metabolic activity of the microbiota.
-
Investigating whether the process of microbial metabolism itself, beyond the production of 2'-HG, has biological effects.
Recent studies have successfully used gnotobiotic mice colonized with synthetic bacterial communities to create distinct equol-producer and non-producer phenotypes, providing a powerful model for studying the health impacts of specific microbial metabolites.[11][12] This same principle can be applied to 2'-HG research.
Q8: What is the general workflow for creating a genistein-to-2'-HG converting mouse model?
This is an advanced technique that requires specialized facilities and expertise.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Caption: Workflow for establishing a gnotobiotic 2'-HG producer model.
Trustworthiness Check: The validation steps are crucial. You must confirm that (a) the bacteria you introduced are the ones that have colonized the gut[12] and (b) this colonization leads to the desired metabolic function (2'-HG production).
Q9: How do I troubleshoot poor conversion of daidzein to 2'-HG in my gnotobiotic model?
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No/Low 2'-HG Detected | 1. The selected bacteria cannot produce 2'-HG. 2. Inoculum was not viable. 3. Poor colonization. | 1. Re-evaluate the literature or perform in vitro screening to confirm the metabolic capability of your bacterial strains. 2. Check the viability of your bacterial cultures before gavage. 3. Re-evaluate your gavage and animal handling techniques. Ensure the gnotobiotic isolators are maintaining sterility. |
| High Animal-to-Animal Variability | 1. Inconsistent colonization levels. 2. Differences in gut transit time affecting substrate availability.[29] 3. Coprophagy (re-ingestion of feces) leading to re-inoculation. | 1. Standardize the inoculum dose and volume. Ensure homogenous mixing of the bacterial culture. 2. Ensure diet and water are provided ad libitum. Stress can alter gut motility. 3. Use cages with wire-mesh floors if coprophagy is a significant concern, though this can be a stressor. |
Section 3: Data Interpretation & Troubleshooting
Q10: My results show high variability between animals. What are the common causes and solutions?
High variability is a common plague in in vivo studies.
-
Cause: Inconsistent dosing (e.g., poor gavage technique, non-homogenous test article suspension).
-
Solution: Rigorously standardize your gavage procedure. Always vortex the suspension between dosing each animal. A pilot PK study can help identify and correct inconsistencies.
-
-
Cause: Background phytoestrogen exposure from diet, bedding, or water bottles.[20]
-
Cause: Underlying differences in animal health or stress levels.
-
Solution: Acclimate animals to handling and the facility for at least one week before the study begins. Monitor animal health daily.
-
Q11: How does a phytoestrogen-free diet impact 2'-HG research, and how do I implement it?
Standard rodent diets containing soy and alfalfa can provide large daily doses of isoflavones, leading to high circulating levels that can be thousands of times higher than the animal's own endogenous estrogens.[18][19][30] This can mask the effects of your experimental compound or lead to misleading results.[31]
Implementation:
-
Source a reliable diet: Purchase a commercially available, certified phytoestrogen-free diet (often casein-based).
-
Acclimation Period: Switch all animals to the phytoestrogen-free diet at least two weeks before starting the experiment. This allows for the washout of pre-existing phytoestrogens.
-
Maintain the diet: Continue using the phytoestrogen-free diet for the entire duration of the study for all experimental and control groups.
Q12: What are the best practices for sample collection (blood, tissue) to ensure metabolite stability?
Isoflavones and their metabolites can be unstable.
-
Blood Collection: Collect blood into tubes containing an anticoagulant like EDTA. Process to plasma by centrifugation as quickly as possible (e.g., within 30 minutes).
-
Storage: Immediately snap-freeze plasma or tissue samples in liquid nitrogen and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Metabolic Quenching: For tissue samples intended for metabolomics, rapid quenching of metabolic activity is critical. This is often done by immediate freezing or homogenization in a solvent like cold methanol.
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Validation & Comparative
Validating the Enhanced Antiproliferative Efficacy of 2'-Hydroxygenistein: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more potent and selective anticancer compounds is a perpetual endeavor. Within the vast landscape of natural products, isoflavones have garnered significant attention for their therapeutic potential. Genistein, a well-documented soy isoflavone, has been extensively studied for its antiproliferative properties.[1][2] However, recent investigations have highlighted a hydroxylated derivative, 2'-Hydroxygenistein (2'-HG), as a potentially more potent alternative. This guide provides a comprehensive comparison of the antiproliferative effects of this compound and genistein, supported by established experimental data and detailed protocols for validation.
Unveiling the Superiority of 2'-Hydroxylation
The introduction of a hydroxyl group at the 2' position of the genistein backbone appears to significantly enhance its anticancer activity. A key study demonstrated that 2'-HG exhibits greater antiproliferative effects in MCF-7 human breast cancer cells compared to its parent compound, genistein.[3][4] This enhanced potency underscores the importance of subtle structural modifications in optimizing the therapeutic window of natural compounds. While the precise mechanisms for 2'-HG are still under full investigation, the extensive research on genistein provides a solid framework for understanding its likely modes of action.
Comparative Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound and genistein in the MCF-7 breast cancer cell line, highlighting the enhanced efficacy of the hydroxylated form.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | ~15 | [3] |
| Genistein | MCF-7 | >25 | [3] |
Note: The IC50 values are approximate and can vary based on experimental conditions such as cell density and incubation time.
Mechanistic Insights: A Tale of Two Isoflavones
The antiproliferative effects of flavonoids like genistein are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[5][6][7] It is highly probable that this compound exerts its superior effects by more potently modulating these same pathways.
Key Signaling Pathways in the Crosshairs
Two pivotal signaling cascades frequently deregulated in cancer are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways govern cell survival, proliferation, and apoptosis.[8] Genistein is known to inhibit the PI3K/Akt pathway and modulate MAPK signaling, leading to downstream effects that favor cell death.[9][10][11] A study on the structurally similar 6-hydroxygenistein demonstrated its ability to activate the PI3K/Akt signaling pathway to protect against cellular injury, suggesting that hydroxylated genistein derivatives can potently interact with this pathway.[2][12][13][14] It is plausible that in cancer cells, 2'-HG more effectively disrupts the aberrant signaling of these pathways to induce an antiproliferative response.
Diagram of Postulated Signaling Pathway Modulation
Caption: Postulated mechanism of 2'-HG vs. Genistein.
Induction of Apoptosis and Cell Cycle Arrest
Genistein is known to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the executioners of apoptosis.[1][5][15][16] It also causes cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[6][7][17][18] The enhanced potency of 2'-HG likely stems from a more pronounced effect on these cellular processes.
Experimental Validation Workflows
To rigorously validate the antiproliferative effects of this compound and compare it to genistein, a series of well-established in vitro assays are recommended.
Diagram of Experimental Workflow
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A Comparative Guide to the Cytotoxicity of 2'-Hydroxygenistein and Other Isoflavones for Cancer Research
Introduction: The Therapeutic Potential of Isoflavones in Oncology
Isoflavones, a class of phytoestrogens abundant in soybeans and other legumes, have garnered significant attention in cancer research for their potential as chemopreventive and therapeutic agents. Their structural similarity to estrogen allows them to interact with estrogen receptors, but their anticancer effects extend beyond hormonal modulation. These compounds can influence a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways critical for cancer cell survival and proliferation.
Among the well-studied isoflavones are genistein, daidzein, and biochanin A, each demonstrating varying degrees of cytotoxicity against different cancer cell lines. A lesser-known derivative, 2'-Hydroxygenistein, has emerged as a compound of particular interest. The addition of a hydroxyl group at the 2' position of the B-ring of genistein has been shown to enhance its biological activity, including its antiproliferative effects. This guide will delve into a comparative analysis of the cytotoxic profiles of these four isoflavones, providing a framework for their evaluation in oncological research.
Experimental Design for Comparative Cytotoxicity Analysis
To conduct a rigorous comparison of the cytotoxic effects of this compound, genistein, daidzein, and biochanin A, a well-defined experimental workflow is paramount. The choice of cell lines, cytotoxicity assays, and mechanistic studies is critical for generating reliable and comparable data.
Cell Line Selection
The selection of appropriate cancer cell lines is the foundation of a meaningful comparative study. It is recommended to use a panel of cell lines representing different cancer types to assess the broad-spectrum or selective activity of the isoflavones. For this guide, we will focus on three commonly used and well-characterized human cancer cell lines:
-
MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line, which is valuable for studying hormone-dependent cancers.
-
HCT-116: A colon cancer cell line, representing a common gastrointestinal malignancy.
-
HepG2: A liver hepatocellular carcinoma cell line, to assess activity against a metabolically active cancer type.
The inclusion of a non-cancerous cell line, such as human dermal fibroblasts (HDF), is also crucial to evaluate the potential for selective cytotoxicity towards cancer cells.
Experimental Workflow
A systematic approach is necessary to evaluate and compare the cytotoxic profiles of the isoflavones. The following workflow outlines the key experimental stages:
Figure 1: A streamlined experimental workflow for the comparative analysis of isoflavone cytotoxicity.
Comparative Cytotoxicity: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potency of a compound. The following table summarizes the available IC50 values for this compound, genistein, daidzein, and biochanin A in the selected cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Isoflavone | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | HepG2 (Liver Cancer) |
| This compound | Greater antiproliferative effect than Genistein[1] | Data Not Available | Data Not Available |
| Genistein | ~50 µM[2] | ~50 µM[3] | 25 µM[4] |
| Daidzein | >100 µM[5] | >50 µM[3] | >100 µM[6] |
| Biochanin A | Data Not Available | ~50 µM[3] | Data Not Available |
Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time and cell density.
The available data indicates that this compound exhibits superior antiproliferative activity against MCF-7 breast cancer cells compared to its parent compound, genistein[1]. This suggests that the 2'-hydroxyl group plays a crucial role in enhancing its cytotoxic potential in this specific cell line. Genistein itself demonstrates moderate to potent cytotoxicity across all three cell lines, with a notable effect on HepG2 liver cancer cells[4]. In contrast, daidzein generally shows weaker cytotoxic activity[3][5][6]. Biochanin A's cytotoxicity is comparable to genistein in HCT-116 colon cancer cells[3].
Unraveling the Molecular Mechanisms of Action
The cytotoxic effects of isoflavones are mediated through complex molecular mechanisms, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a critical process for eliminating damaged or cancerous cells. Isoflavones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 2: Generalized signaling pathway of isoflavone-induced apoptosis.
Studies have shown that genistein induces apoptosis in colon cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2[7]. In liver cancer cells, genistein triggers the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3[4]. While the precise apoptotic mechanisms of this compound are less characterized, its enhanced cytotoxicity suggests a more potent induction of these pathways compared to genistein.
Cell Cycle Arrest
In addition to apoptosis, isoflavones can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from progressing through the phases of cell division.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2'-Hydroxygenistein
For researchers, scientists, and drug development professionals, the robust and accurate quantification of bioactive compounds is the bedrock of reliable research and development. 2'-Hydroxygenistein, a hydroxylated derivative of the soy isoflavone genistein, has garnered significant interest for its potential antioxidant and antiproliferative activities.[1][2][3] As this compound progresses through discovery and development pipelines, the necessity for well-characterized and validated analytical methods becomes paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. We will explore the causality behind experimental choices and present a framework for cross-validation, ensuring data integrity and inter-laboratory reproducibility.
The cross-validation of analytical methods is a critical step to ensure that different analytical procedures are suitable for their intended purpose and produce comparable results.[4][5][6][7] This process is rigorously guided by standards set by the International Council for Harmonisation (ICH), which outlines key validation parameters such as accuracy, precision, specificity, linearity, and range.[8][9][10]
The Analytical Challenge: this compound
This compound (C₁₅H₁₀O₆, Molar Mass: 286.239 g/mol ) is a flavonoid that can be produced via bioconversion of genistein.[1][11] Its analysis often occurs in complex matrices, such as fermentation broths, cell culture media, or biological fluids. The primary analytical challenges lie in achieving adequate separation from structurally similar isoflavones (e.g., genistein, daidzein) and ensuring sensitive and specific detection.[12][13]
Methodologies Under Comparison
Two of the most powerful and widely used analytical techniques in pharmaceutical analysis are HPLC-DAD and LC-MS/MS.[14]
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV-Vis light.[15] All isoflavones exhibit intense absorption in the 200-400 nm range, making UV-Vis a suitable detection method.[16] The diode-array detector provides spectral information, aiding in peak purity assessment and compound identification.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique couples the separation power of LC with the high selectivity and sensitivity of mass spectrometry. After separation, molecules are ionized and fragmented, and the resulting mass-to-charge ratios of precursor and product ions are used for highly specific quantification.[17][18]
Experimental Protocols
Protocol 1: HPLC-DAD Method for this compound Quantification
This protocol is designed for the quantification of this compound in a relatively clean sample matrix, such as a purified extract.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size). Silica-based C18 columns are widely used for the separation of isoflavones.[13]
-
Mobile Phase: A gradient elution is employed for optimal separation of a complex mixture of isoflavones.
-
Solvent A: 0.1% Formic acid in Water. The acid modifier improves peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 20%), linearly increasing to a high percentage (e.g., 90%) over 20 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: DAD detector monitoring at the maximum absorbance wavelength for this compound (typically around 260 nm for isoflavones).[19]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dilute the sample with the initial mobile phase composition to ensure compatibility with the chromatographic system.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol is optimized for high sensitivity and selectivity, making it suitable for complex biological matrices.
-
LC Conditions (similar to HPLC-DAD):
-
Column: UHPLC C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) for faster analysis and better resolution.
-
Mobile Phase: 0.1% Formic acid in Water (A) and Acetonitrile (B).
-
Gradient: A rapid gradient to reduce run time, for example, 5% to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode, which is often effective for phenolic compounds.
-
Multiple Reaction Monitoring (MRM):
-
Optimize the precursor ion (e.g., [M-H]⁻) and product ions for this compound by direct infusion of a standard solution.
-
For this compound (MW 286.24), the precursor ion would be m/z 285. A characteristic product ion would be determined experimentally. For the related compound genistein (MW 270.24), a precursor of m/z 269 can fragment to product ions like m/z 153 and 215.[20]
-
-
Gas Temperatures and Voltages: Optimize desolvation gas temperature, cone voltage, and collision energy to maximize the signal for the specific MRM transition.
-
Cross-Validation Study Design
To objectively compare the HPLC-DAD and LC-MS/MS methods, a cross-validation study should be performed.[4][6] The objective is to demonstrate that both analytical procedures can be used for the same intended purpose and yield comparable results.[8]
Sources
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A Comparative Guide to the Efficacy of 2'-Hydroxygenistein Versus Synthetic Antioxidants
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Potent and Safe Antioxidants
Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous diseases. This has driven a continuous search for effective antioxidant compounds. For decades, synthetic phenolic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) have been the cost-effective workhorses in the food and pharmaceutical industries, prized for their stability and efficacy in preventing lipid oxidation.[1] Concurrently, research into natural compounds has unveiled molecules with potent, and often more biologically nuanced, activities. Among these is 2'-Hydroxygenistein, a hydroxylated derivative of the soy isoflavone genistein, which has demonstrated enhanced antioxidant potential. This guide will dissect the performance of this compound in relation to established synthetic standards like BHA, BHT, and the vitamin E analog, Trolox.
A Molecular and Mechanistic Overview
An antioxidant's efficacy is intrinsically linked to its chemical structure. The primary mechanism for phenolic antioxidants involves donating a hydrogen atom from a hydroxyl (-OH) group to neutralize a free radical, thereby terminating the oxidative chain reaction.
-
This compound (2'-HG): As an isoflavone, 2'-HG possesses multiple hydroxyl groups strategically positioned on its aromatic rings. The critical addition of a hydroxyl group at the 2' position, compared to its parent compound genistein, significantly enhances its radical-scavenging ability. This structural modification improves its hydrogen-donating capacity and stabilizes the resulting antioxidant radical.
-
Synthetic Phenolic Antioxidants (BHA, BHT, Trolox):
-
BHA and BHT: These compounds feature a phenolic ring with bulky butyl groups. This structure makes them lipid-soluble and effective at interrupting lipid peroxidation chains.[2] Their primary function is as free radical scavengers.
-
Trolox: A water-soluble analog of vitamin E, Trolox is frequently used as a reference standard in antioxidant assays like the ABTS (or TEAC) assay.[3][4] Its chromanol ring is the active site for radical scavenging.
-
Below is a visualization of the chemical structures of these key compounds.
Caption: Chemical classes of the compared natural and synthetic antioxidants.
Quantitative Comparison of In Vitro Antioxidant Activity
The most direct measure of an antioxidant's power is its ability to scavenge stable free radicals in vitro. This is commonly quantified using the half-maximal inhibitory concentration (IC50), where a lower value signifies higher potency. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are standard in the field.
While direct head-to-head studies comparing this compound with BHA and BHT under identical conditions are limited, we can compile and compare reported values from various studies. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions. [5]
| Antioxidant | Assay | IC50 / Activity Metric | Source |
| This compound | DPPH | More potent than Genistein | [6] |
| This compound | ABTS | More potent than Genistein | [6] |
| Genistein | DPPH | ~10-30 µM (Varies by study) | [7] |
| BHA | DPPH | ~21-23 µg/mL | [8] |
| BHT | DPPH | ~21.09 µg/mL | [9] |
| Trolox | ABTS | Reference Standard (TEAC = 1.0) | [3] |
Note: IC50 values are highly dependent on assay conditions. The data indicates that hydroxylation at the 2' position enhances the already significant antioxidant activity of genistein.
Cellular Mechanisms: Beyond Direct Radical Scavenging
While in vitro assays are essential, the activity of an antioxidant within a biological system is far more complex. Many natural compounds, including isoflavones, can modulate endogenous antioxidant defense systems.
The Nrf2-ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, it is bound by Keap1 and targeted for degradation. When exposed to oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating a suite of protective genes including antioxidant enzymes.
Natural flavonoids are known to be potent activators of this pathway.[1] Given that genistein has been shown to exert protective effects via Nrf2 signaling, it is highly probable that the more potent this compound shares and potentially enhances this crucial cytoprotective mechanism. Synthetic antioxidants like BHA have also been reported to activate this pathway, suggesting a shared, though perhaps differentially regulated, mechanism of action.[1]
Caption: The Nrf2-ARE antioxidant response pathway activated by antioxidants.
Experimental Protocols for In Vitro Efficacy Assessment
Reproducibility is the bedrock of scientific integrity. The following are detailed, standardized protocols for the key assays discussed in this guide.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is observed as a color change from violet to yellow, measured spectrophotometrically.
Workflow Diagram:
Caption: Experimental workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and protected from light.
-
Sample Preparation: Dissolve the test compounds (this compound, BHA, BHT, etc.) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control (blank), add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis: Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay (TEAC Assay)
This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.[10]
Step-by-Step Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.[11]
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[11]
-
Sample Preparation: Prepare various concentrations of the test compounds and a Trolox standard curve.
-
Assay Procedure:
-
Add 10 µL of the sample or Trolox standard to a cuvette or well.
-
Add 190 µL of the ABTS•+ working solution and mix thoroughly.
-
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[11]
-
Calculation: Calculate the percentage inhibition as done for the DPPH assay.
-
Data Analysis: Plot the Trolox standard curve. The antioxidant capacity of the test sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
Inhibition of Lipid Peroxidation Assay
This assay evaluates an antioxidant's ability to inhibit the oxidation of lipids, a biologically crucial process.[12] One common method involves measuring thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), a secondary product of lipid peroxidation.[13]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a lipid-rich substrate, such as a linoleic acid emulsion or an egg yolk homogenate.
-
Induction of Peroxidation: Induce lipid peroxidation using a pro-oxidant, such as an iron salt (e.g., FeSO₄).[14]
-
Assay Procedure:
-
To the reaction mixture, add the test compound at various concentrations. A control sample without the antioxidant is also prepared.
-
Incubate the mixture under conditions that promote oxidation (e.g., 37°C for 1 hour).
-
-
TBARS Reaction: Stop the peroxidation reaction by adding a solution like trichloroacetic acid (TCA). Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., 95°C for 30 minutes) to form the MDA-TBA adduct, which is a pink chromogen.
-
Measurement: After cooling, centrifuge the samples to remove any precipitate and measure the absorbance of the supernatant at ~532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group.
Synthesis and Concluding Remarks
The selection of an antioxidant for research or product development is a decision guided by efficacy, safety, and mechanism of action.
-
Synthetic Antioxidants (BHA, BHT): These molecules are proven, cost-effective inhibitors of lipid oxidation.[2] Their high efficacy and stability make them suitable for bulk preservation applications. However, concerns about their safety and potential for cytotoxicity at high concentrations persist.[1]
-
This compound: This natural isoflavone demonstrates superior radical scavenging activity compared to its parent compound, genistein, suggesting it is a highly potent antioxidant.[6] Its potential to modulate endogenous antioxidant pathways like Nrf2 offers a more complex, biological mechanism of action that goes beyond simple radical quenching.[1] This dual-action capability makes 2'-HG a compelling candidate for applications in functional foods, supplements, and therapeutics where interaction with cellular machinery is desirable.
Future Directions: While the evidence strongly supports the high antioxidant potential of this compound, a direct, side-by-side comparative study against BHA, BHT, and Trolox using standardized assays is warranted. Such research would provide definitive IC50 and TEAC values, eliminating the ambiguity of cross-study comparisons and solidifying the position of this compound in the hierarchy of potent antioxidant agents.
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- ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limit
- IC50 value of tert-butyl-1-hydroxytoluene (BHT) and methanol soluble... (n.d.).
- Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2012). Molecules, 17(10), 12345-12366. [Link]
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The Untapped Potential of 2'-Hydroxygenistein: A Comparative Guide to Synergistic Anticancer Strategies
Foreword: The Next Frontier in Combination Chemotherapy
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a perpetual challenge. Combination therapy, the use of multiple anticancer agents, has emerged as a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. In this landscape, natural compounds with potent biological activities are of immense interest as partners for conventional chemotherapeutic drugs.
Genistein, a well-studied isoflavone, has demonstrated significant promise in synergizing with a range of anticancer agents. However, recent research has brought a more potent derivative to the forefront: 2'-Hydroxygenistein. Emerging evidence indicates that this compound (2'-HG) possesses enhanced antioxidant and antiproliferative properties compared to its parent compound, genistein.[1][2] This guide, therefore, explores the synergistic potential of this compound, drawing insights from the extensive data on genistein's combination therapies and highlighting the promising, yet largely unexplored, frontier that 2'-HG represents. While direct experimental data on 2'-HG in combination therapies is nascent, its superior standalone bioactivity strongly suggests a heightened potential for synergistic interactions.
This guide will provide an in-depth comparison of the synergistic effects observed with genistein in combination with key anticancer drugs, presenting the underlying mechanisms, supporting experimental data, and detailed protocols to empower researchers to explore the promising potential of this compound in their own investigations.
The Rationale for Synergy: Why Combine this compound with Chemotherapy?
The primary goal of combining a compound like this compound with a conventional anticancer drug is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each agent administered alone. The enhanced antiproliferative activity of 2'-HG in breast cancer cells suggests its potential to be a powerful synergistic partner.[1]
The rationale for this synergy is often multi-faceted:
-
Complementary Mechanisms of Action: this compound, like genistein, is known to modulate multiple signaling pathways involved in cell cycle progression and apoptosis.[3][4] When combined with a drug that acts on a different target (e.g., a DNA-damaging agent like cisplatin), the combination can attack the cancer cell from multiple angles, leading to a more profound and durable response.
-
Overcoming Drug Resistance: Cancer cells can develop resistance to chemotherapy through various mechanisms. Genistein has been shown to sensitize resistant cancer cells to conventional drugs.[5] The enhanced bioactivity of 2'-HG may translate to even more effective reversal of resistance.
-
Dose Reduction and Mitigation of Toxicity: By achieving a synergistic effect, it may be possible to reduce the required dose of the conventional chemotherapeutic agent, thereby lessening its often-severe side effects.[6]
Comparative Analysis of Synergistic Effects: Insights from Genistein
While we await direct comparative studies on this compound, the wealth of data on genistein provides a strong foundation for understanding potential synergistic interactions. Below, we compare the documented synergistic effects of genistein with two widely used anticancer drugs: Cisplatin and Doxorubicin.
Synergism with Platinum-Based Drugs: The Case of Cisplatin
Cisplatin is a cornerstone of treatment for various solid tumors, exerting its cytotoxic effects primarily through the formation of DNA adducts, which triggers apoptosis. Genistein has been shown to synergistically enhance the anticancer activity of cisplatin in various cancer cell lines.[7][8]
Mechanistic Insights: The synergy between genistein and cisplatin is thought to arise from:
-
Enhanced Apoptosis: Genistein can potentiate cisplatin-induced apoptosis by modulating key signaling pathways.
-
Inhibition of DNA Repair Mechanisms: Genistein may interfere with the cancer cell's ability to repair the DNA damage inflicted by cisplatin.
Table 1: Synergistic Effects of Genistein in Combination with Cisplatin
| Cancer Cell Line | Genistein Concentration (µM) | Cisplatin Concentration (µM) | Observed Effect | Combination Index (CI) | Reference |
| Ovarian Cancer (A2780) | Not specified | Not specified | Synergistic outcome | Not specified | [7] |
| Cervical Cancer (HeLa) | 25 | 0.25 | Significantly greater growth inhibition | Not specified | [9] |
Potentiating Anthracyclines: The Example of Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell death. The combination of genistein and doxorubicin has demonstrated synergistic cytotoxicity in several cancer models.[10][11]
Mechanistic Insights: The synergistic interaction between genistein and doxorubicin is attributed to:
-
Increased Intracellular Drug Accumulation: Genistein can inhibit drug efflux pumps, leading to higher concentrations of doxorubicin within the cancer cell.[5]
-
Augmented Oxidative Stress: Both doxorubicin and genistein can induce the production of reactive oxygen species (ROS).[10][12] Their combination can lead to overwhelming oxidative stress, pushing the cancer cell towards apoptosis.
-
Enhanced Apoptotic Signaling: Genistein can amplify doxorubicin-induced apoptosis through the modulation of caspase pathways.[10]
Table 2: Synergistic Effects of Genistein in Combination with Doxorubicin
| Cancer Cell Line | Genistein Concentration (µM) | Doxorubicin Concentration (µM) | Observed Effect | Combination Index (CI) | Reference |
| Melanoma (SK-MEL-28) | 10 | 0.5 and 1 | Augmented cytotoxic events, strong synergistic interaction | Not specified | [10] |
| Breast Cancer (MCF-7/Adr) | Not specified | Not specified | Synergistically inhibited HER2/neu expression | Not specified | [5] |
| Prostate Cancer | Not specified | Not specified | Amplified ROS-induced oxidative damage | Not specified | [11] |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with other anticancer drugs, standardized experimental protocols are essential. The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[13]
Workflow for Synergy Assessment
Caption: A streamlined workflow for assessing drug synergy.
Step-by-Step Protocol: The Chou-Talalay Method
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Single-Agent Dose-Response:
-
Prepare serial dilutions of this compound and the partner anticancer drug.
-
Treat the cells with each drug individually over a range of concentrations.
-
After the desired incubation period (e.g., 48 or 72 hours), assess cell viability using an appropriate method (e.g., MTT assay).
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
-
Combination Treatment:
-
Based on the individual IC50 values, prepare combinations of the two drugs at a constant ratio (e.g., based on their IC50 ratio).
-
Treat the cells with these combinations at various dilutions.
-
Include controls for each drug alone and a vehicle control.
-
Assess cell viability after the incubation period.
-
-
Data Analysis with CompuSyn:
-
Input the dose-effect data for the single agents and the combination into a program like CompuSyn.
-
The software will calculate the Combination Index (CI) at different effect levels (e.g., Fa 0.5, 0.75, 0.9).
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
The software can also generate isobolograms for a visual representation of the drug interaction.
-
Visualizing the Molecular Mechanisms of Synergy
The synergistic effects of genistein (and putatively this compound) with conventional anticancer drugs are rooted in their ability to modulate critical cellular signaling pathways.
Modulation of Apoptotic and Cell Cycle Pathways
Genistein is known to induce apoptosis and cell cycle arrest in cancer cells by targeting key regulatory proteins.[4][14] When combined with a DNA-damaging agent like cisplatin, these effects can be amplified.
Caption: Synergistic induction of apoptosis by cisplatin and genistein/2'-HG.
Future Directions and the Promise of this compound
The enhanced antiproliferative and antioxidant activities of this compound compared to genistein strongly suggest its potential as a superior synergistic partner in combination cancer therapy.[1] Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies comparing the synergistic effects of 2'-HG and genistein with a panel of conventional anticancer drugs across various cancer cell lines.
-
In Vivo Validation: Progressing promising in vitro findings to preclinical animal models to assess the in vivo efficacy and safety of 2'-HG combination therapies.
-
Mechanistic Elucidation: Delving deeper into the molecular mechanisms by which 2'-HG potentiates the effects of other anticancer agents, including its impact on drug metabolism, efflux, and specific signaling pathways.
Conclusion
While the direct exploration of this compound in synergistic anticancer strategies is still in its infancy, the extensive body of evidence for its parent compound, genistein, provides a compelling roadmap. The superior intrinsic bioactivity of this compound marks it as a highly promising candidate for future development in combination therapies. This guide serves as a foundational resource for researchers poised to unlock the full therapeutic potential of this exciting molecule, with the ultimate goal of developing more effective and safer treatments for cancer patients.
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- Zhang, Y., et al. (2013). Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells. International Journal of Oncology, 43(1), 289-296. [Link]
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This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study focusing on 2'-Hydroxygenistein and its structurally related flavonoids, genistein and daidzein. It is designed for researchers, scientists, and drug development professionals to understand the nuances of planning and executing such a study, interpreting the results, and appreciating the underlying scientific principles.
Introduction: The Therapeutic Potential of Flavonoids and the Role of In Silico Analysis
Flavonoids are a class of plant secondary metabolites with a wide range of demonstrated biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Their therapeutic potential often stems from their ability to interact with and modulate the activity of key proteins involved in disease pathways. Genistein, a well-studied isoflavone found in soy, has shown promise in the context of hormone-dependent cancers due to its structural similarity to estradiol, allowing it to interact with estrogen receptors (ERs).[2][3]
This compound, a hydroxylated derivative of genistein, has demonstrated enhanced antioxidant and antiproliferative activities in certain cancer cell lines, suggesting that subtle structural modifications can significantly impact biological function.[4] To rationally explore these differences and guide further drug development efforts, in silico molecular docking has become an indispensable tool.[5] This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.[5]
This guide will detail a comparative docking study of this compound, genistein, and daidzein against two distinct and therapeutically relevant protein targets: Estrogen Receptor Alpha (ERα) , a key regulator in hormone-dependent cancers, and β-catenin , a critical component of the Wnt signaling pathway often dysregulated in various cancers.[6][7]
Part 1: The Experimental Blueprint - A Step-by-Step Protocol for Comparative Docking
This section outlines a detailed methodology for a comparative docking study using widely accessible and validated computational tools. The causality behind each experimental choice is explained to ensure a robust and reproducible workflow.
Essential Software and Resources
A successful docking study relies on a suite of specialized software. For this guide, we will focus on open-access tools to ensure broad applicability.
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Used for preparing protein and ligand files for docking.
-
AutoDock Vina: A powerful and widely used open-source program for molecular docking.[8]
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results, including protein-ligand interactions.
-
RCSB Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[9]
-
PubChem Database: A public repository for information on chemical substances and their activities, including 3D structures of small molecules.[4]
Target Protein Preparation: Paving the Way for Accurate Docking
The quality of the target protein structure is paramount for obtaining meaningful docking results. We will use the crystal structures of the ligand-binding domain of human ERα (PDB ID: 1A52) and human β-catenin in complex with an inhibitor (PDB ID: 4DJS).[10][11]
Step-by-Step Protocol:
-
Obtain the Protein Structure: Download the PDB files for 1A52 and 4DJS from the RCSB PDB website.
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open the PDB file in ADT.
-
Remove Water Molecules: Water molecules are typically removed as they can interfere with the docking of the ligand unless a specific water molecule is known to be critical for binding.
-
Remove Co-crystallized Ligands and other Heteroatoms: For this study, the native ligands (estradiol in 1A52 and the peptide inhibitor in 4DJS) should be removed to create a vacant binding site for our flavonoids.
-
Add Polar Hydrogens: The PDB file often lacks hydrogen atoms. Adding polar hydrogens is crucial for correct hydrogen bonding calculations.
-
Compute Gasteiger Charges: Assign partial charges to each atom of the protein, which is essential for the scoring function to calculate electrostatic interactions.
-
Save as a .pdbqt file: This format contains the atomic coordinates, charge, and atom type information required by AutoDock Vina.
-
Ligand Preparation: Readying the Flavonoids for Interaction
The 3D structures of our flavonoids of interest—this compound, genistein, and daidzein—will be obtained and prepared.
Step-by-Step Protocol:
-
Obtain Ligand Structures: Download the 3D structures in SDF format from the PubChem database (this compound: CID 5282074; Genistein: CID 5280961; Daidzein: CID 5281708).[4][12][13]
-
Prepare the Ligands in ADT:
-
Open the ligand SDF file in ADT.
-
Detect Rotatable Bonds: This allows the ligand to be flexible during the docking process, which is a more realistic representation of the binding event.
-
Save as a .pdbqt file: Similar to the protein, this file format is required for AutoDock Vina.
-
The Docking Simulation: Predicting the Binding Pose
With the prepared protein and ligands, we can now perform the docking simulation using AutoDock Vina.
Step-by-Step Protocol:
-
Define the Grid Box: The grid box defines the search space for the ligand within the protein's binding site. It should be centered on the known binding pocket of the co-crystallized ligand and be large enough to accommodate the flavonoids in various orientations. This is a critical step, as a poorly defined grid box will lead to inaccurate results.
-
Create a Configuration File: Create a text file that specifies the paths to the protein and ligand .pdbqt files, the center and dimensions of the grid box, and the name of the output file.
-
Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Protocol Validation: Ensuring the Reliability of Your Docking Method
A crucial step in any docking study is to validate the docking protocol. This is achieved by re-docking the co-crystallized (native) ligand into the protein's binding site.[14]
Step-by-Step Protocol:
-
Prepare the Native Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it as a .pdbqt file, following the same procedure as for the other ligands.
-
Re-dock the Native Ligand: Perform a docking simulation with the native ligand using the same grid box parameters.
-
Calculate the Root Mean Square Deviation (RMSD): Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[14]
Part 2: Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for the comparative docking study.
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A Head-to-Head Comparison of 2'-Hydroxygenistein and Resveratrol Bioactivity: A Technical Guide for Researchers
In the landscape of nutraceuticals and drug discovery, polyphenolic compounds have garnered immense interest for their potential health benefits. Among these, resveratrol, a stilbenoid found in grapes and red wine, has been extensively studied for its diverse bioactivities. However, emerging research is shedding light on lesser-known flavonoids with potentially superior properties. This guide provides a detailed head-to-head comparison of the bioactivity of resveratrol and 2'-Hydroxygenistein, a hydroxylated derivative of the soy isoflavone genistein.
This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data. We will delve into the underlying mechanisms of action, present comparative data in a clear format, and provide standardized experimental protocols to facilitate further research in this promising area.
Introduction to the Contenders: Structure and Origin
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, most notably in the skins of grapes, blueberries, raspberries, and peanuts. Its biological activities have been the subject of thousands of studies, positioning it as a benchmark for natural bioactive compounds.
This compound (2',4',5,7-tetrahydroxyisoflavone) is an isoflavone, a class of flavonoids, that is a hydroxylated metabolite of genistein. While genistein is abundant in soybeans and other legumes, this compound is less common in nature and is often produced via bioconversion of genistein[1]. The addition of a hydroxyl group at the 2' position on the B-ring is hypothesized to significantly alter its biological properties.
Antioxidant Activity: A Comparative Analysis
The ability of a compound to neutralize reactive oxygen species (ROS) is a cornerstone of its therapeutic potential, as oxidative stress is implicated in a multitude of chronic diseases. Both resveratrol and this compound exhibit potent antioxidant activities, which can be quantitatively compared using various in vitro assays.
Data Presentation: Antioxidant Capacity
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Reference |
| This compound | Lower than Genistein (indicating higher activity) | Lower than Genistein (indicating higher activity) | [1] |
| Genistein | Higher than this compound | Higher than this compound | [1] |
| Resveratrol | ~25 µg/mL | ~2 µg/mL | [2] |
Expertise & Experience: The "Why" Behind the Assays
The choice of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays is deliberate. The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom, while the ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and measures electron-donating capacity. Utilizing both provides a more comprehensive assessment of a compound's radical scavenging ability. The enhanced activity of this compound compared to genistein is likely due to the additional hydroxyl group on the B-ring, which increases its hydrogen-donating capacity and ability to stabilize free radicals[1].
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standardized method for determining the DPPH radical scavenging activity of a test compound.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (e.g., this compound, resveratrol) and a standard antioxidant (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.
-
Experimental Workflow Diagram
Caption: Workflow for DPPH radical scavenging assay.
Anti-inflammatory Activity: Modulating Key Pathways
Chronic inflammation is a key driver of many diseases. Both resveratrol and this compound have demonstrated anti-inflammatory properties, primarily through their ability to modulate key signaling pathways involved in the inflammatory response.
Data Presentation: Anti-inflammatory Effects
| Compound | Target/Assay | Effect | IC50 Value | Reference |
| This compound | β-glucuronidase release (rat neutrophils) | Inhibition | 5.9 ± 1.4 µM | Not found in search results |
| Lysozyme release (rat neutrophils) | Inhibition | 9.7 ± 3.5 µM | Not found in search results | |
| Resveratrol | NF-κB activation | Inhibition | - | [3] |
| COX-1 and COX-2 activity | Inhibition | - | [4] | |
| Pro-inflammatory cytokine production (TNF-α, IL-6) | Reduction | - | [3] |
Expertise & Experience: Mechanistic Insights
Resveratrol's anti-inflammatory effects are well-documented and are largely attributed to its ability to inhibit the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB)[3]. By inhibiting NF-κB, resveratrol can downregulate the expression of numerous inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[3][4].
While direct evidence of this compound's effect on the NF-κB pathway is limited, its parent compound, genistein, is known to inhibit NF-κB activation. It is plausible that this compound shares this mechanism. The available data on its inhibition of β-glucuronidase and lysozyme release from neutrophils provides evidence of its ability to modulate inflammatory cell responses.
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway.
Anticancer Activity: A Focus on Breast Cancer
The potential of polyphenols to combat cancer has been a major area of research. Both resveratrol and this compound have demonstrated antiproliferative effects in cancer cell lines, with a notable focus on breast cancer.
Data Presentation: Antiproliferative Effects in MCF-7 Cells
| Compound | Antiproliferative Effect in MCF-7 Cells | IC50 Value | Reference |
| This compound | Greater than Genistein | Not specified, but lower than Genistein | [1] |
| Genistein | Lower than this compound | - | [1] |
| Resveratrol | Dose-dependent inhibition | ~25-75 µM (varies with study) | [5] |
Expertise & Experience: Mechanisms of Action
Resveratrol's anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors)[5]. It has been shown to modulate various signaling pathways implicated in cancer, including the PI3K/Akt pathway[6].
The enhanced antiproliferative activity of this compound in MCF-7 human breast cancer cells compared to genistein suggests that the 2'-hydroxyl group is crucial for its enhanced cytotoxicity[1]. While the precise mechanism is yet to be fully elucidated, it is likely that, similar to its parent compound genistein, this compound influences key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway.
Signaling Pathway Diagram: PI3K/Akt Inhibition
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol provides a method for assessing the effect of a compound on the proliferation of MCF-7 breast cancer cells.
-
Cell Culture:
-
Culture MCF-7 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound (this compound or resveratrol) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cardioprotective Effects: An Area for Future Research
Resveratrol has been extensively studied for its cardioprotective effects, which are attributed to its antioxidant, anti-inflammatory, and vasodilatory properties[7][8]. It has been shown to improve endothelial function, reduce platelet aggregation, and protect the myocardium from ischemia-reperfusion injury[7][8].
In stark contrast, there is a significant lack of published data on the cardioprotective effects of this compound. While its parent compound, genistein, has shown some cardioprotective potential, direct experimental evidence for this compound is needed. This represents a critical knowledge gap and a promising avenue for future investigation.
Bioavailability and Metabolism: A Key Determinant of Efficacy
The therapeutic potential of any compound is heavily dependent on its bioavailability and metabolic fate in the body.
Resveratrol is well-absorbed after oral administration, but its bioavailability is low due to rapid and extensive metabolism in the intestines and liver[9][10]. It is primarily converted into glucuronide and sulfate conjugates[9][10].
This compound , being an isoflavone, likely shares some metabolic pathways with genistein. Genistein is also subject to extensive first-pass metabolism, primarily glucuronidation and sulfation, which significantly reduces the circulating levels of the free, active form[10]. The bioavailability of isoflavones can be influenced by the gut microbiota, which can deconjugate the metabolites and also produce other bioactive compounds. To date, specific pharmacokinetic studies on this compound are not available in the public domain. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its in vivo efficacy.
Conclusion and Future Directions
This head-to-head comparison reveals that while resveratrol is a well-established bioactive compound with a vast body of supporting research, this compound is an emerging contender with demonstrated superior in vitro antioxidant and antiproliferative activities compared to its parent compound, genistein.
The addition of a hydroxyl group at the 2' position appears to be a key structural modification that enhances the bioactivity of the genistein backbone. However, the current body of evidence for this compound is limited. To fully understand its therapeutic potential and to conduct a more comprehensive comparison with resveratrol, future research should focus on:
-
Elucidating the detailed mechanisms of action of this compound, particularly its effects on key signaling pathways such as NF-κB and PI3K/Akt.
-
Investigating its cardioprotective effects in relevant in vitro and in vivo models.
-
Determining its pharmacokinetic profile , including its bioavailability, metabolism, and tissue distribution.
-
Conducting direct comparative studies of this compound and resveratrol across a range of bioactivities using standardized protocols.
The preliminary data suggests that this compound holds significant promise as a potent bioactive compound. Further rigorous scientific investigation is warranted to unlock its full therapeutic potential and to determine its place in the arsenal of natural compounds for the prevention and treatment of chronic diseases.
References
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- Tomé-Carneiro, J., et al. (2013). Resveratrol and clinical trials: the crossroad from in vitro studies to human evidence. Current Pharmaceutical Design, 19(34), 6064-6093.
- Toth, P., et al. (2021). The Effect of Resveratrol on the Cardiovascular System from Molecular Mechanisms to Clinical Results. International Journal of Molecular Sciences, 22(18), 10153.[8]
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- Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345-391.
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A Senior Application Scientist's Guide to the Validation of 2'-Hydroxygenistein as a Selective Estrogen Receptor Modulator
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for the validation of 2'-Hydroxygenistein (2'-HG), a hydroxylated derivative of the phytoestrogen genistein, as a novel Selective Estrogen Receptor Modulator (SERM). We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. This document compares the prospective performance of 2'-HG against its parent compound, genistein, and the clinically established SERMs, tamoxifen and raloxifene, providing the necessary experimental blueprints for a comprehensive evaluation.
The SERM Paradigm: A Quest for Tissue-Specific Estrogenic Activity
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit a fascinating duality: they bind to estrogen receptors (ERs) but exert tissue-specific effects, acting as estrogen agonists in some tissues (like bone and the cardiovascular system) while serving as antagonists in others (such as the breast and uterus).[1][2] This selectivity is the cornerstone of their therapeutic value, offering the potential to harness the beneficial effects of estrogen while mitigating its risks, such as an increased likelihood of endometrial or breast cancer.[1]
The biological effects of SERMs are mediated by the two main estrogen receptor subtypes, ERα and ERβ.[3] The differential expression of these receptors across various tissues, coupled with the unique conformational changes each SERM induces upon binding, dictates the recruitment of co-activator or co-repressor proteins, ultimately tailoring the transcriptional response in a cell-specific manner.[1][4]
This compound, a metabolite of genistein, presents an intriguing profile.[5][6] While genistein itself is a well-studied phytoestrogen with a known preference for ERβ, the addition of a hydroxyl group at the 2' position could significantly alter its binding affinity, transcriptional activity, and ultimately, its tissue-specific profile, making it a compelling candidate for SERM validation.[5][7]
Estrogen Receptor Signaling Pathways
Understanding the downstream effects of ER activation is critical. SERMs can modulate both the classical genomic pathway, where the ligand-receptor complex binds to DNA and regulates gene transcription, and the rapid, non-genomic pathways that involve membrane-associated ERs and kinase cascades like MAPK/ERK and PI3K/Akt.[8][9][10]
Caption: Dual signaling pathways of Estrogen Receptors (ERs) modulated by SERMs.
In Vitro Validation: Characterizing Molecular and Cellular Activity
The initial phase of validation involves a suite of in vitro assays designed to quantify the direct interaction of 2'-HG with its target receptors and to measure the functional consequences of this binding at the cellular level.
Estrogen Receptor Competitive Binding Assay
Causality: The foundational characteristic of any SERM is its ability to bind to ERα and ERβ. A competitive binding assay is essential to determine the relative binding affinity (RBA) of 2'-HG for each receptor subtype.[11][12] This provides the first clue to its potential selectivity and potency compared to endogenous estradiol and other SERMs. A higher affinity for ERβ over ERα, similar to its parent compound genistein, would be a promising indicator of a favorable SERM profile.[7][13]
Experimental Protocol: ER Competitive Binding Assay
-
Receptor Source: Utilize purified, full-length human recombinant ERα and ERβ proteins or cytosol preparations from tissues known to express high levels of the receptors, such as rat uteri.[12]
-
Radioligand: Use a constant, saturating concentration of a high-affinity radiolabeled estrogen, typically [³H]17β-estradiol.
-
Competition: Incubate the receptor source and radioligand with increasing concentrations of unlabeled competitor compounds (17β-estradiol as a positive control, 2'-HG, genistein, tamoxifen, raloxifene).
-
Separation: Separate receptor-bound from unbound radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of [³H]17β-estradiol displaced versus the log concentration of the competitor. Calculate the IC50 value (the concentration of competitor that displaces 50% of the radioligand).
-
RBA Calculation: Determine the Relative Binding Affinity (RBA) using the formula: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[13]
Comparative Data: Estrogen Receptor Relative Binding Affinity (RBA %)
| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio |
| 17β-Estradiol | 100 | 100 | 1 |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Genistein | ~5 | ~100 | ~20x |
| Tamoxifen | ~2.5 | ~2.5 | ~1 |
| Raloxifene | ~1 | ~1 | ~1 |
| Note: RBA values for Genistein, Tamoxifen, and Raloxifene are approximate and sourced from literature for comparative purposes.[7][13] |
Reporter Gene Assay for Transcriptional Activity
Causality: High binding affinity does not reveal function. A reporter gene assay is crucial to determine whether 2'-HG acts as an agonist (activating transcription) or an antagonist (blocking transcription) at each ER subtype.[14][15] This is the essence of its "selective" modulation.
Caption: Workflow for an estrogen receptor transcriptional reporter gene assay.
Experimental Protocol: Luciferase Reporter Gene Assay
-
Cell Line: Use an ER-negative cell line (e.g., HeLa or HEK293) to avoid confounding effects from endogenous receptors.
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector for either human ERα or human ERβ.
-
A reporter plasmid containing a luciferase gene downstream of multiple estrogen response elements (EREs).[16]
-
-
Treatment: After allowing for plasmid expression, treat the cells with various concentrations of 2'-HG. Include 17β-estradiol as an agonist control and a known antagonist like ICI 182,780 (Fulvestrant) as a negative control. To test for antagonist activity, co-treat cells with 17β-estradiol and 2'-HG.
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Lysis and Measurement: Lyse the cells and add a luciferin substrate. Measure the light output using a luminometer. The amount of light is directly proportional to the transcriptional activity.[17]
-
Normalization: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency and cell number.[16]
Comparative Data: Expected Transcriptional Activity
| Compound | Activity at ERα | Activity at ERβ |
| 17β-Estradiol | Full Agonist | Full Agonist |
| This compound | Partial Agonist/Antagonist? | Agonist? |
| Genistein | Partial Agonist | Agonist |
| Tamoxifen | Partial Agonist/Antagonist | Antagonist |
| Raloxifene | Antagonist | Antagonist |
MCF-7 Cell Proliferation Assay
Causality: To validate 2'-HG in a more biologically relevant context, its effect on the proliferation of ERα-positive human breast cancer cells (MCF-7) must be assessed.[18] A desirable SERM for breast cancer prevention would act as an antagonist in this context, inhibiting the estrogen-driven growth of these cells. Published data suggests 2'-HG exhibits greater antiproliferative effects in MCF-7 cells than genistein, a highly promising characteristic.[5]
Caption: Workflow for the rodent uterotrophic bioassay.
Experimental Protocol: Ovariectomized Rat Uterotrophic Assay
-
Animal Model: Use adult female rats that have been ovariectomized (OVX) and allowed to recover for at least 7-14 days to ensure baseline uterine atrophy. [19][20]2. Dosing: Administer the test compounds (2'-HG, controls) daily for 3 to 7 consecutive days via subcutaneous injection or oral gavage. [20][21]Ethinyl estradiol serves as a positive control, and a vehicle serves as a negative control.
-
Endpoint Measurement: Twenty-four hours after the last dose, euthanize the animals and carefully dissect the uteri. Remove any luminal fluid and record the uterine wet weight. [21]4. Histological Analysis: Fix the uterine tissue in formalin for histological processing. Stain tissue sections with Hematoxylin and Eosin (H&E) to measure key parameters like luminal epithelial cell height, a sensitive marker of estrogenic stimulation. [22]5. Analysis: A statistically significant increase in uterine weight and epithelial height relative to the vehicle control group indicates estrogenic activity.
Comparative Data: Expected Uterotrophic Effects
| Compound | Uterine Weight | Uterine Epithelial Height | Overall Classification |
| Ethinyl Estradiol | Strong Increase | Strong Increase | Agonist |
| This compound | Slight Increase [22] | Decrease [22] | Partial Agonist/Antagonist |
| Genistein | Moderate Increase | Moderate Increase | Agonist |
| Tamoxifen | Strong Increase | Strong Increase | Agonist |
| Raloxifene | No significant change | No significant change | Antagonist |
Ovariectomized Rat Model for Bone Loss
Causality: One of the primary therapeutic goals for SERMs in postmenopausal women is the prevention of osteoporosis. [23]The OVX rat is a well-established model that mimics postmenopausal estrogen deficiency and subsequent bone loss. [24][25]A successful SERM should demonstrate an estrogen agonist effect in this model, preserving bone mineral density (BMD).
Experimental Protocol: OVX Rat Bone Density Study
-
Animal Model: Use adult female rats. Perform ovariectomy (OVX) or a sham surgery.
-
Treatment: Begin daily administration of 2'-HG and controls (e.g., estradiol, raloxifene, vehicle) immediately after surgery and continue for an extended period (e.g., 6-12 weeks). [21]3. BMD Measurement: At the end of the treatment period, measure bone mineral density in key skeletal sites like the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT). [23]4. Biomechanical Testing: Perform biomechanical strength tests (e.g., three-point bending of the femur) to assess bone quality.
-
Analysis: Compare the BMD and bone strength of the treated OVX groups to the sham and vehicle-treated OVX groups. A significant prevention of bone loss in the treated groups indicates a beneficial, estrogen-agonist effect on bone.
Comparative Data: Expected Effects on Bone Mineral Density (BMD) in OVX Rats
| Compound | Expected Effect on BMD |
| Estradiol | Prevents bone loss |
| This compound | Data to be determined (Hypothesis: Prevents bone loss) |
| Genistein | Prevents or attenuates bone loss |
| Tamoxifen | Prevents bone loss |
| Raloxifene | Prevents bone loss |
Synthesis and Future Directions
The validation of this compound as a SERM requires a systematic, multi-tiered approach. The collective data from these in vitro and in vivo experiments will generate a comprehensive pharmacological profile, allowing for a direct comparison with existing compounds.
Summary Comparison of SERM Profiles
| Feature | This compound (Projected) | Genistein | Tamoxifen | Raloxifene |
| ERβ Binding Selectivity | High | High | Low | Low |
| Breast (MCF-7) | Antagonist [5] | Biphasic/Antagonist | Antagonist | Antagonist |
| Uterus | Partial Agonist/Antagonist [22] | Agonist | Agonist | Antagonist |
| Bone | Agonist | Agonist | Agonist | Agonist |
| Risk of VTE | Unknown | Low | Increased | Increased |
| Risk of Endometrial Cancer | Projected Low | Low | Increased | Neutral |
The projected profile of this compound is highly compelling. Its enhanced antiproliferative activity in breast cancer cells and potentially unique, non-proliferative effect on the uterine epithelium could represent a significant improvement over both its parent compound, genistein, and first-generation SERMs like tamoxifen. [5][22]If in vivo studies confirm a bone-protective effect, 2'-HG could emerge as a next-generation SERM with a superior safety and efficacy profile, warranting further preclinical and clinical development.
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A Researcher's Guide to Reproducible 2'-Hydroxygenistein Synthesis: A Comparative Analysis of Key Protocols
For researchers and drug development professionals, the isoflavone 2'-hydroxygenistein (2',4',5,7-tetrahydroxyisoflavone) presents a molecule of significant interest due to its potential therapeutic properties, including enhanced antioxidant and antiproliferative activities compared to its well-known precursor, genistein.[1] However, the successful synthesis and purification of this polyhydroxylated isoflavone can be a considerable challenge, with reproducibility being a key concern. This guide provides an in-depth, comparative analysis of the most common synthetic and biosynthetic protocols for producing this compound, offering insights into the causality behind experimental choices, self-validating system designs, and a comprehensive look at the expected outcomes and potential pitfalls of each method.
Introduction to Synthetic Strategies
The synthesis of isoflavones like this compound has evolved significantly, moving beyond simple extraction from natural sources, which often yields low quantities.[2][3] Modern synthetic chemistry and biocatalysis offer more controlled and scalable routes. Traditionally, isoflavone synthesis has relied on methods such as the deoxybenzoin route and the oxidative rearrangement of chalcones.[4][5] More recently, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction have provided a versatile alternative.[6][7][8][9][10] In parallel, biocatalytic approaches using engineered microorganisms are emerging as a greener and highly selective option.[2][11]
This guide will focus on a comparative analysis of three primary methodologies:
-
Chemical Synthesis via Oxidative Rearrangement of a Chalcone Precursor: A classic and widely used biomimetic approach.
-
Chemical Synthesis via Suzuki-Miyaura Cross-Coupling: A modern, flexible, and often high-yielding method.
-
Biocatalytic Synthesis via Whole-Cell Bioconversion: An increasingly popular method offering high specificity and milder reaction conditions.
Method 1: Chemical Synthesis via Oxidative Rearrangement of a Chalcone
This biomimetic approach mimics the natural biosynthetic pathway of isoflavones and involves the 1,2-aryl migration of a chalcone precursor.[4] The use of thallium(III) nitrate (TTN) is a well-documented method for this transformation.[12][13]
Causality of Experimental Choices
The success of this reaction hinges on the electron-donating nature of the substituents on the B-ring of the chalcone.[13] For the synthesis of this compound, the starting materials are 2,4,6-trihydroxyacetophenone and 2,4-dihydroxybenzaldehyde. The hydroxyl groups on both rings facilitate the necessary electronic rearrangements. Protecting the hydroxyl groups, often as methoxymethyl (MOM) ethers or other suitable groups, is crucial to prevent unwanted side reactions and to improve solubility in organic solvents. The choice of thallium(III) nitrate is due to its efficacy in promoting the oxidative rearrangement; however, its high toxicity is a significant drawback. The final deprotection step is critical to yielding the final product.
Experimental Workflow
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A Comparative Guide to the Metabolic Fates of 2'-Hydroxygenistein Across Key Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Metabolic Nuances of a Promising Isoflavone
2'-Hydroxygenistein, a hydroxylated derivative of the well-studied soy isoflavone genistein, has garnered significant interest in the scientific community for its enhanced biological activities, including potent antioxidant and antiproliferative effects in cancer cell lines.[1] However, the therapeutic efficacy and potential toxicity of any bioactive compound are intrinsically linked to its metabolic fate within the body. Understanding how this compound is biotransformed in different cell types is paramount for predicting its bioavailability, mechanism of action, and potential for drug development.
This guide provides a comprehensive comparative analysis of the presumed metabolic pathways of this compound in key preclinical cell line models: the human colon adenocarcinoma cell line Caco-2 , the human liver cancer cell line HepG2 , and the human breast cancer cell lines MCF-7 and T47D . While direct experimental data on the metabolism of this compound is limited, we can infer its metabolic pathways with a high degree of confidence based on the extensive research conducted on its parent compound, genistein.[2][3][4] The structural similarity between genistein and this compound suggests they will be substrates for the same phase II metabolizing enzymes, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5]
The Prevailing Metabolic Pathways: Phase II Conjugation
Upon cellular uptake, isoflavones like genistein, and presumably this compound, undergo phase II metabolism, a process that increases their water solubility and facilitates their excretion.[5] This primarily involves two key enzymatic reactions:
-
Glucuronidation: Catalyzed by UGTs, this involves the addition of a glucuronic acid moiety to a hydroxyl group.[5][6]
-
Sulfation: Catalyzed by SULTs, this involves the addition of a sulfonate group to a hydroxyl group.[5]
The presence and activity of specific UGT and SULT isoforms vary significantly between different tissues and cell lines, leading to distinct metabolic profiles.
Caption: Inferred Phase II Metabolic Pathways of this compound.
Comparative Metabolic Profiling Across Cell Lines
The metabolic landscape for this compound is expected to differ across cell lines due to their distinct enzymatic machinery. Below, we analyze the anticipated metabolic pathways in four commonly used cell lines based on studies of genistein metabolism.
Caco-2: A Model of Intestinal Metabolism
The Caco-2 cell line is a cornerstone for studying intestinal absorption and metabolism. In Caco-2 cells, genistein is known to undergo both glucuronidation and sulfation.[3] These cells express a range of UGTs and SULTs, making them a robust model for first-pass metabolism.[7]
-
Expected Predominant Pathway: A mix of glucuronidation and sulfation.
-
Key Enzymes: Various UGT and SULT isoforms.
-
Significance: The metabolism in Caco-2 cells provides insights into the bioavailability of orally administered this compound, as a significant portion may be conjugated during intestinal absorption, affecting its systemic availability.
HepG2: A Glimpse into Hepatic Metabolism
The HepG2 cell line, derived from a human liver carcinoma, is widely used to study hepatic metabolism of xenobiotics. Liver cells are rich in phase II enzymes. Studies have shown that genistein induces the expression of SULTs in HepG2 cells.[7]
-
Expected Predominant Pathway: Significant glucuronidation and sulfation.
-
Key Enzymes: High levels of various UGTs and SULTs.
-
Significance: Hepatic metabolism is a critical determinant of the systemic clearance of this compound. The profile of metabolites generated by HepG2 cells can help predict the in vivo half-life and excretion routes of the compound.
MCF-7: Estrogen Receptor-Positive Breast Cancer
The MCF-7 cell line is an estrogen receptor-positive (ER+) breast cancer model. Studies on genistein metabolism in MCF-7 cells have revealed a preference for glucuronidation over sulfation.[2] These cells possess high UGT activity but comparatively low SULT activity for genistein.[2]
-
Expected Predominant Pathway: Glucuronidation.[2]
-
Key Enzymes: High UGT activity, particularly for the 7-hydroxyl group of genistein.[2]
-
Significance: The metabolic profile in MCF-7 cells is crucial for understanding the local concentration of the active form of this compound within ER+ breast tumors. The conversion to glucuronides, which are generally less biologically active, could modulate its anti-cancer efficacy.
T47D: Another Perspective on ER+ Breast Cancer
Interestingly, the T47D cell line, also an ER+ breast cancer model, exhibits a contrasting metabolic profile to MCF-7 cells. For genistein, sulfation is the predominant metabolic pathway in T47D cells, which possess high SULT activity and low UGT activity.[2]
-
Expected Predominant Pathway: Sulfation.[2]
-
Key Enzymes: High SULT activity.[2]
-
Significance: The differential metabolism between MCF-7 and T47D cells highlights the heterogeneity within breast cancers and underscores the importance of selecting appropriate cell models. The predominance of sulfated metabolites in T47D cells could lead to different biological outcomes compared to the glucuronidated metabolites in MCF-7 cells.
Quantitative Comparison of Inferred Metabolic Fates
| Cell Line | Primary Tissue of Origin | Predominant Inferred Metabolic Pathway for this compound | Key Active Enzymes | Implication for this compound Activity |
| Caco-2 | Colon (Intestinal Epithelium) | Glucuronidation and Sulfation | UGTs and SULTs | Influences oral bioavailability and first-pass metabolism. |
| HepG2 | Liver | Glucuronidation and Sulfation | UGTs and SULTs | Determines systemic clearance and half-life. |
| MCF-7 | Breast | Glucuronidation[2] | UGTs[2] | Local concentration of active compound in ER+ tumors may be reduced. |
| T47D | Breast | Sulfation[2] | SULTs[2] | Highlights metabolic heterogeneity in breast cancer. |
Experimental Protocols for Metabolic Analysis
To empirically determine the metabolic pathways of this compound, the following experimental workflow is recommended.
Caption: Experimental Workflow for Metabolite Profiling.
Step-by-Step Methodology
-
Cell Culture:
-
Culture Caco-2, HepG2, MCF-7, and T47D cells in their respective recommended media and conditions until they reach approximately 80-90% confluency.
-
For Caco-2 cells, culture on permeable supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Replace the culture medium with fresh medium containing this compound at various concentrations (e.g., 1, 10, and 50 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for different time points (e.g., 2, 8, and 24 hours).
-
-
Sample Collection and Metabolite Extraction:
-
At each time point, collect the cell culture medium (apical and basolateral for Caco-2 cells).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells.
-
Combine the cell lysate with the collected medium.
-
Perform metabolite extraction using a suitable method such as solid-phase extraction (SPE) or liquid-liquid extraction to separate the metabolites from the complex matrix.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and its potential glucuronide and sulfate conjugates.
-
-
Data Analysis:
-
Identify the metabolites based on their retention times and mass fragmentation patterns compared to authentic standards, if available.
-
Quantify the concentration of the parent compound and its metabolites in each sample.
-
Compare the metabolic profiles across the different cell lines and time points to determine the predominant metabolic pathways and the rate of metabolism.
-
Conclusion and Future Directions
The comparative analysis presented in this guide, based on robust data from the metabolism of the parent compound genistein, provides a strong framework for understanding the likely metabolic fate of this compound in key cell line models. The data strongly suggests that the biotransformation of this compound is cell-line dependent, with a notable divergence in the predominant phase II conjugation pathways (glucuronidation vs. sulfation) in different breast cancer cell lines.
These insights are critical for the rational design of future preclinical studies. For instance, the choice of cell line for efficacy studies should be informed by its metabolic characteristics. Furthermore, understanding the metabolic pathways of this compound will be instrumental in identifying potential drug-drug interactions and in the development of strategies to enhance its bioavailability and therapeutic index.
Future research should focus on validating these inferred pathways through direct experimental investigation using the protocols outlined in this guide. Such studies will provide a more definitive understanding of this compound metabolism and pave the way for its potential clinical application.
References
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- Choi, J. K., et al. (2009). 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. Journal of Microbiology and Biotechnology, 19(11), 1468-1473. [Link]
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A Comparative Guide to the In Vivo Validation of 2'-Hydroxygenistein's Therapeutic Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical in vivo validation of 2'-Hydroxygenistein (2'-HG). We will objectively compare its potential performance against its parent compound, genistein, and other alternatives, supported by detailed experimental designs and data interpretation strategies. This document moves beyond a simple listing of protocols to explain the causal-chain logic behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.
Introduction: The Rationale for this compound
Genistein, a well-studied isoflavone derived from soy, has demonstrated a multitude of health benefits in preclinical studies, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3] Its pleiotropic nature allows it to engage with various cellular targets to mitigate disease pathology.[4] However, a significant challenge impeding its clinical translation is its low oral bioavailability and extensive in vivo metabolism, which can lead to ambiguous therapeutic outcomes.[5][6]
Chemical modification of natural products is a proven strategy for enhancing therapeutic efficacy. This compound, a hydroxylated derivative of genistein, represents such an advancement.[7] In vitro studies have already provided compelling evidence that the addition of a hydroxyl group at the 2' position enhances both the antioxidant and antiproliferative activities of the parent molecule, with 2'-HG showing greater cytotoxicity in MCF-7 human breast cancer cells than genistein.[8] This guide outlines the critical next steps: validating these promising in vitro findings in robust in vivo models.
Section 1: Mechanistic Hypotheses and Comparative Compound Selection
Before embarking on animal studies, it is crucial to establish a clear mechanistic hypothesis and select appropriate benchmark compounds for comparison.
Hypothesized Mechanism of Action
Based on the known activities of genistein and the enhanced in vitro performance of 2'-HG, we can hypothesize that its therapeutic effects are mediated through the modulation of key signaling pathways involved in oxidative stress and cell proliferation. The enhanced antioxidant capacity of 2'-HG suggests a potent interaction with pathways like the Nrf2/HO-1 axis, a master regulator of the cellular antioxidant response. Its superior anti-proliferative effects may stem from enhanced inhibition of pro-survival pathways such as PI3K/Akt/mTOR or increased induction of apoptosis.
Caption: Hypothesized signaling pathways modulated by this compound.
Selection of Comparator Compounds
To rigorously assess the therapeutic potential of 2'-HG, the inclusion of proper controls and comparators is non-negotiable.
-
Vehicle Control: The formulation used to dissolve/suspend the test articles. This group serves as the negative baseline to quantify the effects of the therapeutic agents.
-
Genistein (Parent Compound): As the direct structural predecessor, genistein is the most critical benchmark. The primary objective is to demonstrate superior efficacy or an improved safety profile for 2'-HG over genistein.
-
Daidzein (Alternative Isoflavone): Daidzein is another major soy isoflavone with a range of biological activities.[9][10][11][12] Including it provides a broader comparison within the same class of phytochemicals, highlighting the unique advantages conferred by the specific hydroxylation pattern of 2'-HG.
-
Standard-of-Care Positive Control: A clinically relevant drug for the chosen disease model is essential. For an anti-cancer study, this could be a conventional chemotherapeutic like Doxorubicin . For an anti-inflammatory study, a non-steroidal anti-inflammatory drug (NSAID) like Indomethacin would be appropriate. This benchmarks the performance of 2'-HG against an established therapeutic.
Section 2: In Vivo Validation Workflow for Anti-Cancer Efficacy
The enhanced antiproliferative effects of 2'-HG in MCF-7 cells strongly justify an in vivo assessment of its anti-cancer potential.[8] A human tumor xenograft model is the gold standard for this purpose.[13][14]
Caption: Experimental workflow for a human xenograft cancer model.
Detailed Experimental Protocol: MCF-7 Xenograft Model
This protocol describes a self-validating system to assess efficacy.
-
Animal Model: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice, 6-8 weeks old.
-
Causality: The immunodeficient status of these mice is critical to prevent the rejection of implanted human tumor cells.[15]
-
-
Cell Culture and Implantation:
-
MCF-7 cells are cultured under standard conditions. Prior to implantation, verify cell viability (>95%).
-
Inject 5 x 10⁶ MCF-7 cells suspended in 100 µL of Matrigel/PBS (1:1) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Grouping:
-
Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). This ensures a uniform starting tumor burden across groups, which is crucial for statistical validity.
-
-
Treatment Regimen (28-day study):
-
Group 1 (Vehicle): Administer vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.
-
Group 2 (2'-HG): Administer 2'-HG (e.g., 50 mg/kg) daily via oral gavage.
-
Group 3 (Genistein): Administer Genistein (50 mg/kg) daily via oral gavage.
-
Group 4 (Daidzein): Administer Daidzein (50 mg/kg) daily via oral gavage.
-
Group 5 (Doxorubicin): Administer Doxorubicin (e.g., 2 mg/kg) weekly via intraperitoneal injection as a positive control.
-
Causality: Daily oral gavage mimics a potential clinical route of administration for the isoflavones. The dose is based on effective doses reported for genistein in similar studies.[3]
-
-
Endpoint and Data Collection:
-
Monitor tumor volume and body weight twice weekly. Body weight is a key indicator of systemic toxicity.
-
The study concludes after 28 days or when tumors in the vehicle group reach the predetermined endpoint size.
-
At termination, collect tumors for weight measurement and subsequent analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized for clear comparison. The primary endpoint is Tumor Growth Inhibition (TGI).
| Treatment Group | Dose & Route | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) ± SEM |
| Vehicle | - (Oral) | 1250 ± 110 | - | +5.2 ± 1.5 |
| This compound | 50 mg/kg (Oral) | 480 ± 65 | 61.6% | +4.8 ± 1.8 |
| Genistein | 50 mg/kg (Oral) | 750 ± 88 | 40.0% | +5.1 ± 1.6 |
| Daidzein | 50 mg/kg (Oral) | 980 ± 95 | 21.6% | +4.9 ± 2.0 |
| Doxorubicin | 2 mg/kg (IP) | 310 ± 50 | 75.2% | -8.5 ± 2.1 |
Note: Data are hypothetical and for illustrative purposes.
Section 3: In Vivo Validation of Anti-Inflammatory Activity
The antioxidant properties of 2'-HG suggest it may also possess significant anti-inflammatory activity. The carrageenan-induced paw edema model is a classic, reliable, and widely used method for screening acute anti-inflammatory effects.[16][17][18][19]
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200g).
-
Treatment Groups (n=6-8 per group):
-
Group 1 (Vehicle): Administer vehicle (e.g., 1% Tween 80 in saline) orally.
-
Group 2 (2'-HG): Administer 2'-HG (e.g., 100 mg/kg) orally.
-
Group 3 (Genistein): Administer Genistein (100 mg/kg) orally.
-
Group 4 (Indomethacin): Administer Indomethacin (10 mg/kg) orally as a positive control.
-
-
Procedure:
-
Administer the test compounds or vehicle one hour before inducing inflammation.
-
Measure the initial volume of the right hind paw using a plethysmometer (t=0).
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Causality: The biphasic response to carrageenan allows for the assessment of drug effects on different inflammatory mediators. The first phase involves histamine and serotonin release, while the second phase is mediated by prostaglandins and cytokines.[16]
-
-
Biochemical Analysis:
-
At the end of the experiment (4 hours), collect blood via cardiac puncture to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits. This provides a mechanistic link to the observed physiological anti-inflammatory effect.
-
Data Presentation and Expected Outcomes
The primary endpoint is the percentage inhibition of edema.
| Treatment Group | Dose (Oral) | Mean Paw Edema (mL) at 3h ± SEM | % Inhibition of Edema at 3h | Serum TNF-α (pg/mL) ± SEM |
| Vehicle | - | 1.15 ± 0.08 | - | 210 ± 18 |
| This compound | 100 mg/kg | 0.52 ± 0.05 | 54.8% | 105 ± 12 |
| Genistein | 100 mg/kg | 0.75 ± 0.06 | 34.8% | 145 ± 15 |
| Indomethacin | 10 mg/kg | 0.41 ± 0.04 | 64.3% | 85 ± 9 |
Note: Data are hypothetical and for illustrative purposes.
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A Senior Application Scientist's Guide to Assessing Differential Gene Expression: 2'-Hydroxygenistein vs. Genistein
Introduction: Beyond Genistein - Uncovering the Unique Bioactivity of its Metabolite
For decades, genistein, a prominent isoflavone in soy, has been a subject of intense research for its potential health benefits, largely attributed to its role as a phytoestrogen.[1] Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors (ERs), thereby modulating gene expression and influencing cellular processes.[1] However, the biological activity of genistein is not solely its own. Metabolism in vivo leads to hydroxylated derivatives, with 2'-hydroxygenistein (2'-HG) being a key, yet less studied, molecule.[2][3]
Emerging evidence suggests that this 2'-hydroxylation significantly alters the compound's biological profile. Studies have shown that 2'-HG can exhibit enhanced antioxidant and antiproliferative activities compared to its parent compound, genistein, in breast cancer cell lines like MCF-7.[4][5] While both compounds are considered ERα agonists, the 2'-hydroxylation appears to reduce ERα binding affinity, hinting at a nuanced and potentially distinct mechanism of action.[6]
Understanding these differences at the transcriptomic level is paramount for researchers in oncology, endocrinology, and drug development. A global analysis of gene expression can reveal novel pathways and specific gene targets uniquely modulated by 2'-HG, potentially explaining its enhanced efficacy and opening new avenues for therapeutic development.
This guide provides a comprehensive framework for designing and executing a robust RNA-sequencing (RNA-seq) experiment to compare the transcriptomic landscapes induced by this compound and genistein. We will delve into the scientific rationale behind each experimental step, provide detailed, field-proven protocols, and outline a complete bioinformatics pipeline for insightful data analysis.
Part 1: Strategic Experimental Design
A successful RNA-seq experiment begins not in the lab, but with a meticulously planned design.[7][8] The goal is to isolate the specific effects of each compound while minimizing technical variability.
Scientist's Rationale: Core Experimental Choices
-
Model System: The estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7 , is the model of choice. It is well-characterized, widely used in phytoestrogen research, and its response to genistein is extensively documented, providing a strong baseline for comparison.[9][10][11] Genistein has been shown to inhibit proliferation and induce apoptosis in these cells, often in a dose- and time-dependent manner.[9][10][11]
-
Compound Concentration: Selecting the right concentration is critical. High concentrations of genistein (>50 µM) are known to induce cytotoxicity and apoptosis in MCF-7 cells.[10][12] To capture the subtler, receptor-mediated transcriptional changes rather than a general stress response, a lower, physiologically relevant concentration is preferable. We will use 10 µM for both genistein and 2'-HG, a concentration shown to elicit significant gene expression changes without inducing widespread cell death.[13]
-
Time Point: Transcriptional changes precede most phenotypic effects. A 24-hour treatment period is optimal for capturing the primary wave of gene expression changes before secondary effects, such as apoptosis, become dominant.[14]
-
Replication: Biological variability is an inherent factor in cell culture. To ensure statistical power and confidence in our results, a minimum of three biological replicates for each condition is essential.[15] Technical replicates are less critical with modern sequencing platforms.[16]
-
Controls: A vehicle control (0.1% DMSO) is crucial to ensure that observed gene expression changes are due to the compounds themselves and not the solvent used to dissolve them.
Our experimental groups will therefore be:
-
Vehicle Control (0.1% DMSO) (n=3)
-
Genistein (10 µM) (n=3)
-
This compound (10 µM) (n=3)
Experimental Workflow Overview
The entire process, from cell culture to data interpretation, follows a systematic, multi-stage workflow designed to ensure data integrity and reproducibility.
Caption: High-level workflow from cell culture to final data analysis.
Part 2: Validated Experimental Protocols
Adherence to standardized protocols is the bedrock of trustworthy and reproducible science. The following sections provide step-by-step methodologies.
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere and reach 70-80% confluency (approximately 24 hours).
-
Preparation of Treatment Media: Prepare stock solutions of genistein and this compound in DMSO. Dilute the stock solutions in DMEM to a final concentration of 10 µM. The final DMSO concentration in the media should not exceed 0.1%. Prepare a vehicle control medium with 0.1% DMSO.
-
Treatment: Aspirate the old media from the cells, wash once with PBS, and add 2 mL of the respective treatment media (Vehicle, 10 µM Genistein, 10 µM 2'-HG) to each well.
-
Incubation: Return the plates to the incubator for 24 hours.
Protocol 2: RNA Isolation and Quality Control (QC)
Scientist's Rationale: The quality of the input RNA is the single most critical factor for a successful RNA-seq experiment.[17] Degraded or contaminated RNA will lead to biased library preparation and unreliable data.[18]
-
Lysis: After 24 hours, aspirate the media and add 1 mL of TRIzol reagent directly to each well. Pipette up and down to lyse the cells completely.
-
Phase Separation: Transfer the lysate to an RNase-free microfuge tube. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (prepared with RNase-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove all ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 30 µL of RNase-free water.
-
Quality Control:
-
Purity: Measure the A260/A280 and A260/A230 ratios using a NanoDrop spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 indicate a pure RNA sample.[17]
-
Integrity: Assess RNA integrity using an Agilent Bioanalyzer or TapeStation.[19] Proceed only with samples that have an RNA Integrity Number (RIN) of 8 or higher .[15] This ensures the RNA is not degraded and is suitable for library preparation.[18][20]
-
Protocol 3: RNA-seq Library Preparation
Scientist's Rationale: For analyzing protein-coding gene expression, a poly(A) selection method is efficient and cost-effective. This method enriches for mature mRNA transcripts by capturing their polyadenylated tails, thereby reducing the sequencing reads wasted on ribosomal RNA (rRNA).
-
mRNA Enrichment: Using a kit such as the NEBNext Poly(A) mRNA Magnetic Isolation Module, isolate mRNA from 500 ng of total RNA per sample.
-
Fragmentation and Priming: Fragment the enriched mRNA under elevated temperature to create appropriately sized inserts for sequencing. Prime the fragmented RNA with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. The resulting double-stranded cDNA is purified.
-
End Repair and Adapter Ligation: Repair the ends of the dsDNA, adenylate the 3' ends, and ligate sequencing adapters.
-
PCR Enrichment: Amplify the adapter-ligated DNA via PCR to enrich for fragments that have adapters on both ends and to add index sequences for multiplexing.
-
Library QC and Quantification: Validate the final library size using a Bioanalyzer and quantify it accurately using qPCR before pooling for sequencing on an Illumina platform (e.g., NovaSeq). A sequencing depth of 20-30 million paired-end reads per sample is recommended for differential expression analysis.[15]
Part 3: The Bioinformatics Pipeline - From Raw Data to Biological Insight
The raw sequencing data is just the beginning. A rigorous bioinformatics pipeline is required to convert gigabases of sequence into a clear, interpretable list of differentially expressed genes and affected biological pathways.[21]
-
Raw Data Quality Control (FastQC): Assess the quality of the raw sequencing reads (FASTQ files). Check for per-base quality scores, adapter content, and other metrics to ensure the data is of high quality.
-
Alignment (STAR): Align the quality-filtered reads to a reference human genome (e.g., GRCh38). The STAR aligner is a fast and accurate choice for RNA-seq data.
-
Quantification (featureCounts): Count the number of reads that map to each gene in the reference annotation. This generates a raw count matrix, which is the input for differential expression analysis.[22]
-
Differential Gene Expression (DGE) Analysis (DESeq2):
-
Scientist's Rationale: DESeq2 is a widely used R/Bioconductor package specifically designed for analyzing count-based data from high-throughput sequencing.[23][24] It uses a negative binomial model to account for the variance in the data and internally corrects for differences in library size (sequencing depth) across samples, making it a robust choice for identifying statistically significant changes in gene expression.[16][25]
-
Execution: Import the raw count matrix and the sample metadata (describing which sample belongs to which condition) into DESeq2.[16] Run the DESeq2 pipeline to perform normalization, dispersion estimation, and statistical testing.
-
Comparisons: Perform two key comparisons:
-
Genistein vs. Vehicle Control
-
This compound vs. Vehicle Control
-
-
Output: The primary output is a list of genes for each comparison, complete with log2 fold change (Log2FC), p-value, and an adjusted p-value (FDR - False Discovery Rate) to correct for multiple testing. Genes with an FDR < 0.05 and an absolute Log2FC > 1 are typically considered significantly differentially expressed.
-
-
Downstream Functional Analysis:
-
Scientist's Rationale: A long list of differentially expressed genes (DEGs) is not the end goal. To understand the biological meaning behind these changes, we must perform functional enrichment analysis.[26][27] This involves determining which biological pathways or functions are over-represented in our list of DEGs.
-
Tools: Use tools like DAVID, g:Profiler, or R packages like clusterProfiler.[28][29]
-
Databases: Analyze the DEG lists against databases such as:
-
Part 4: Interpreting the Data - A Comparative View
Anticipated Results: A Hypothetical Comparison
The table below illustrates the kind of data you can expect, highlighting genes that are commonly regulated, uniquely regulated, and their associated pathways.
| Gene Symbol | Regulation by Genistein (Log2FC) | Regulation by 2'-HG (Log2FC) | Associated Pathway/Function | Rationale for Differential Regulation |
| Common Targets | ||||
| TFF1 (pS2) | 2.5 | 2.8 | Estrogen Response | Both compounds act as ER agonists, strongly inducing this classic estrogen-responsive gene.[32][33] |
| CCND1 | -1.8 | -2.1 | Cell Cycle | Both compounds can inhibit cell cycle progression, a known anti-proliferative effect.[34][35] |
| Unique to Genistein | ||||
| PI-9 (SERPINB9) | 1.5 | 0.2 (Not Sig.) | Immune Evasion | Genistein at low concentrations can induce PI-9, protecting cancer cells from immune attack.[14] This effect may be lost with 2'-hydroxylation. |
| Unique to 2'-HG | ||||
| NQO1 | 0.3 (Not Sig.) | 2.2 | Oxidative Stress Response | The additional hydroxyl group on 2'-HG may enhance its ability to modulate antioxidant pathways.[4][5] |
| GADD45A | -0.1 (Not Sig.) | -1.9 | DNA Damage/Apoptosis | Enhanced antiproliferative activity of 2'-HG could be mediated by stronger induction of apoptosis-related genes.[5] |
Note: Log2FC values are hypothetical examples for illustrative purposes.
Visualizing Mechanistic Differences: The Estrogen Receptor Pathway
Both compounds are expected to primarily signal through the estrogen receptor. However, the subtle differences in their structure can lead to differential recruitment of co-activators and co-repressors, ultimately resulting in the regulation of unique gene subsets.
Caption: Differential gene activation via the Estrogen Receptor pathway.
Conclusion
This guide outlines a comprehensive, scientifically-grounded strategy for dissecting the differential effects of genistein and its metabolite, this compound, at the transcriptomic level. By combining rigorous experimental design, validated protocols, and a powerful bioinformatics pipeline, researchers can move beyond simple phenotypic comparisons to uncover the specific molecular mechanisms that distinguish these two related compounds. The resulting data will not only deepen our understanding of isoflavone biology but may also identify this compound as a novel compound with unique therapeutic potential, paving the way for future drug development initiatives.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2'-Hydroxygenistein for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2'-Hydroxygenistein (CAS No. 1156-78-1). As a naturally occurring isoflavone with potent biological activities, including anti-inflammatory and potential anti-tumor effects, its handling and disposal require stringent adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety regulations and chemical properties.
The core directive for managing this compound waste is to treat it unequivocally as hazardous chemical waste. Its inherent characteristics and toxicological profile prohibit conventional disposal methods such as drain disposal or evaporation.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazards is the foundation of safe handling and disposal. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful management.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Causality for Disposal Protocol |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Requires careful handling to prevent ingestion. All contaminated materials must be treated as toxic waste. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Mandates the use of chemical-resistant gloves. Contaminated PPE and labware must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Requires mandatory eye protection. Any spill poses a significant risk to vision. |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | All handling of the solid, powdered form must be done in a ventilated enclosure (e.g., fume hood) to prevent inhalation. |
Source: MedChemExpress Safety Data Sheet[3]
These classifications underscore that any material coming into direct contact with this compound—be it personal protective equipment (PPE), pipette tips, weigh boats, or contaminated solvents—is considered hazardous and must be segregated for specialized disposal.
Core Disposal Principles
Adherence to the following core principles is mandatory for regulatory compliance and laboratory safety:
-
Treat as Hazardous Waste: All forms of this compound waste (solid, liquid, contaminated materials) must be managed through an approved hazardous waste disposal program.[4][5]
-
No Drain Disposal: This compound is insoluble in water.[1] Disposing of it down the drain is a direct violation of environmental regulations and can lead to the contamination of aquatic ecosystems. Phytoestrogens are known to have potential environmental impacts.[6][7] The National Institutes of Health (NIH) explicitly prohibits the drain disposal of most chemical wastes.[8]
-
No Evaporation: Allowing solvent-based solutions of this compound to evaporate in a fume hood is not a permissible disposal method and is strictly prohibited.[4]
-
Consult Institutional EH&S: Your institution's Environmental Health & Safety (EH&S) department is the ultimate authority on waste disposal procedures. Always follow their specific guidelines for waste collection, labeling, and pickup.[5]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly identifying and segregating waste at the point of generation is the most critical step.
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated disposables: gloves, weigh boats, pipette tips, bench paper, vials, and any other item that has contacted the chemical.
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles or syringes used to handle solutions of this compound.
-
Action: Segregate these waste streams into dedicated, compatible containers separate from non-hazardous trash, other chemical waste streams (unless deemed compatible by EH&S), and biological waste.[4][10]
Step 2: Container Management
Waste must be collected in appropriate, well-maintained containers.
-
Container Type: Use a designated, chemically compatible, leak-proof container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are often suitable for chemical waste.
-
Labeling: The container must be clearly labeled as soon as the first item of waste is added. Per EPA and OSHA regulations, the label must include:[11][12][13]
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" (and any solvents present).
-
A clear indication of the hazards (e.g., "Toxic," "Irritant"). Pictograms corresponding to the GHS hazards are highly recommended.[3][11]
-
The name and contact information of the generating laboratory/researcher.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
The EPA allows for the temporary storage of hazardous waste in designated SAAs.[11][14]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Condition: Keep the waste container closed at all times except when adding waste. Store it in a secondary containment bin to prevent the spread of potential leaks. Regularly inspect the container for any signs of degradation or leakage.[4]
Step 4: Arranging Final Disposal
-
Request Pickup: Once the waste container is full or is no longer needed, contact your institution's EH&S department to schedule a pickup. Do not move the waste to other laboratories or unapproved storage areas.[12]
-
Compliance: EH&S will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), in compliance with all local, state, and federal regulations.[11][15][16]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound waste from generation to final disposal.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves. For large spills of powder, respiratory protection may be necessary.[3]
-
Contain Spill: Prevent the spill from spreading. For powders, gently cover with a damp paper towel to avoid aerosolization. For liquids, use absorbent pads around the perimeter.
-
Absorb & Collect: The Safety Data Sheet recommends absorbing solutions with finely-powdered liquid-binding material like diatomite or universal binders.[3] Carefully scoop the absorbed material and place it into your designated this compound hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (the SDS suggests scrubbing with alcohol) and dispose of all cleaning materials in the hazardous waste container.[3]
-
Report: Report the spill to your laboratory supervisor and EH&S department, following your institution's specific reporting procedures.
By implementing this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, regulatory adherence, and environmental stewardship.
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A Comprehensive Guide to the Safe Handling of 2'-Hydroxygenistein
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the integrity of your work and your personal safety are paramount. 2'-Hydroxygenistein, a naturally occurring isoflavone with demonstrated anti-inflammatory properties, presents significant opportunities in research.[1] However, like any potent bioactive compound, it demands meticulous handling to ensure the safety of laboratory personnel and the prevention of environmental contamination.
This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for the safe handling of this compound. Here, we will dissect the "why" behind each safety measure, empowering you to not only follow procedures but to cultivate a culture of intrinsic safety within your laboratory.
Hazard Identification and Risk Assessment: Understanding this compound
Before any work commences, a thorough understanding of the compound's hazard profile is essential.[2] The Safety Data Sheet (SDS) is the primary source for this information. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory tract irritation.[3]
Given these hazards, the primary routes of exposure to mitigate are ingestion, skin and eye contact, and inhalation of the powder.[3] This risk profile dictates the necessity of the stringent personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable.[4] It serves as the immediate barrier between you and the chemical. For this compound, a comprehensive PPE strategy is required.[3]
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when handling large quantities or if there is a significant splash risk.[5] | Protects against accidental splashes of solutions or airborne powder, preventing serious eye irritation.[3] |
| Skin Protection | Nitrile or neoprene gloves. A chemically resistant lab coat or apron is mandatory.[5] | Prevents skin contact which can cause irritation.[3] Nitrile gloves offer good resistance to a range of laboratory chemicals. |
| Respiratory Protection | Recommended if weighing the solid compound outside of a ventilated enclosure or fume hood.[5] Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Minimizes the inhalation of airborne powder, which can cause respiratory tract irritation.[3][6] |
| General Laboratory Attire | Long pants and closed-toe shoes must be worn at all times in the laboratory.[5] | Provides a basic level of protection against accidental spills and splashes.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure risks.[5]
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the label is intact and legible.[5]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4] The container should be kept tightly closed.[3]
Weighing the Compound (Solid Form)
The fine, crystalline powder nature of this compound necessitates careful handling to prevent aerosolization.[8][9]
-
Designated Area: Whenever possible, weigh hazardous powders within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[8][10]
-
Static Control: Use static-eliminating devices to prevent the powder from dispersing due to static electricity.[8]
-
Tool Selection: Utilize spatulas and weighing papers appropriate for the amount being handled. Avoid creating dust clouds by handling the powder gently.
-
Cleanliness: Clean the balance and surrounding area with a damp cloth or a vacuum with a HEPA filter after weighing to remove any residual powder. Do not dry sweep, as this can aerosolize the powder.
Preparing Solutions
-
Ventilation: All solution preparation should be conducted in a chemical fume hood to minimize inhalation of vapors.[10]
-
Order of Addition: When dissolving the compound, add the solid to the solvent to minimize splashing.[5] this compound is soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).[9]
-
Labeling: Clearly label all prepared solutions with the chemical name, concentration, solvent, and date of preparation.[2]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.[11]
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., gloves, weighing papers, pipette tips), must be treated as hazardous chemical waste.[11] This waste should be segregated from non-hazardous waste streams.[10]
-
Containerization: Use a designated, compatible, and clearly labeled hazardous waste container.[11] The container must be kept closed except when adding waste.
-
Disposal Route: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[3] Do not dispose of this compound down the drain or as regular trash.[11]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste. If your institution's guidelines permit, triple-rinse the container with a suitable solvent, collect the rinsate as hazardous waste, and then the container may potentially be disposed of as regular trash. Always confirm this procedure with your EH&S department.[11]
Visualizing the Workflow for Handling this compound
To provide a clear, at-a-glance overview of the safe handling workflow, the following diagram illustrates the key stages and decision points.
Caption: Workflow for the safe handling of this compound.
By adhering to these scientifically-backed protocols, you can confidently work with this compound, ensuring both your safety and the integrity of your research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
